molecular formula C6H7ClN2O B064438 2-Chloro-4-methoxypyridin-3-amine CAS No. 173435-34-2

2-Chloro-4-methoxypyridin-3-amine

Cat. No.: B064438
CAS No.: 173435-34-2
M. Wt: 158.58 g/mol
InChI Key: WFRJJULDLVGSNR-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxypyridin-3-amine is a high-value, multi-functional pyridine derivative engineered for advanced chemical synthesis and drug discovery programs. This compound serves as a privileged synthetic intermediate, where the strategic placement of its electron-donating methoxy group, electron-withdrawing chloro group, and nucleophilic amine functionality creates a versatile scaffold for constructing complex heterocyclic systems. Its primary research application lies in the synthesis of targeted small molecule libraries, particularly for the development of kinase inhibitors and other therapeutic agents that interact with adenine-binding sites. The chloro substituent at the 2-position provides an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) and nucleophilic aromatic substitution, allowing for rapid diversification of the pyridine core. Concurrently, the 3-amino group can be functionalized through acylation or sulfonylation to modulate physicochemical properties and target affinity. Researchers leverage this compound's unique substitution pattern to explore structure-activity relationships (SAR) in medicinal chemistry, aiming to optimize potency, selectivity, and metabolic stability in lead candidate molecules. Supplied with comprehensive analytical data (including HPLC, NMR, and MS) to ensure batch-to-batch consistency and support rigorous research outcomes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRJJULDLVGSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578348
Record name 2-Chloro-4-methoxypyridin-3-amine
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Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173435-34-2
Record name 2-Chloro-4-methoxy-3-pyridinamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-methoxypyridin-3-amine
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Record name 2-chloro-4-methoxypyridin-3-amine
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Foundational & Exploratory

2-Chloro-4-methoxypyridin-3-amine CAS number 173435-34-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-4-methoxypyridin-3-amine (CAS: 173435-34-2)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key building block for professionals in pharmaceutical research and development. We will delve into its chemical identity, structural significance, reactivity, and strategic applications in medicinal chemistry, supported by practical handling protocols.

Core Compound Identity and Physicochemical Properties

This compound is a substituted pyridine derivative recognized for its utility as a versatile scaffold in the synthesis of complex organic molecules.[1][2] The unique arrangement of its functional groups—a chloro atom, an amino group, and a methoxy group on the pyridine core—offers multiple reaction sites, making it a valuable precursor for creating diverse chemical libraries and active pharmaceutical ingredients (APIs).[3]

The chloro and methoxy groups, in particular, are well-regarded in drug discovery for their ability to modulate a compound's electronic properties, membrane permeability, and metabolic stability, often leading to significant improvements in potency and pharmacokinetic profiles.[4][5]

Table 1: Physicochemical and Structural Data

PropertyValueSource(s)
CAS Number 173435-34-2[1][2][6]
Molecular Formula C₆H₇ClN₂O[1][2][7]
Molecular Weight 158.59 g/mol [1][8]
Appearance Solid[2]
Purity Typically ≥95%[9]
InChI InChI=1S/C6H7ClN2O/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3[2][7]
InChIKey WFRJJULDLVGSNR-UHFFFAOYSA-N[2][7]
SMILES COC1=C(C(=NC=C1)Cl)N[7]
Synonyms 3-Amino-2-chloro-4-methoxypridine, 2-Chloro-4-methoxy-pyridin-3-ylamine[1][2]

Reactivity Profile and Strategic Applications in Synthesis

The synthetic value of this compound stems from the distinct reactivity of its substituents. The chlorine atom at the 2-position is a competent leaving group, making the molecule an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This site is commonly targeted for carbon-carbon and carbon-heteroatom bond formation, such as in Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions.

The primary amine at the 3-position serves as a versatile nucleophile or can be readily converted into other functional groups. It is an ideal handle for amide bond formation, sulfonylation, or alkylation to build out molecular complexity. The methoxy group at the 4-position is a key modulator of the pyridine ring's electronics, influencing the regioselectivity of further reactions. In some synthetic strategies, methoxypyridines can also function as masked pyridones, which can be unmasked in later steps.[10]

This multi-functional nature allows for a logical and stepwise approach to constructing complex target molecules, a critical advantage in multi-step drug synthesis campaigns.

Reactivity_and_Transformations cluster_chloro C2-Chloro Position cluster_amino C3-Amino Position cluster_methoxy C4-Methoxy Position main This compound (CAS: 173435-34-2) c2_coupling Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) main->c2_coupling Pd-catalyzed n3_acylation Acylation / Sulfonylation main->n3_acylation Acyl chloride / SO₂Cl₂ n3_alkylation Alkylation main->n3_alkylation Alkyl halide o4_demethylation Demethylation (e.g., BBr₃) main->o4_demethylation Lewis Acid c2_product Aryl/Heteroaryl Substituted Pyridines c2_coupling->c2_product C-C or C-N bond formation n3_product Amides, Sulfonamides, Secondary Amines n3_acylation->n3_product n3_alkylation->n3_product o4_product Pyridone Derivatives o4_demethylation->o4_product

Figure 1: Key reaction pathways for this compound.

Illustrative Synthetic Workflow: A Conceptual Protocol

While the precise, scaled manufacturing process for 173435-34-2 is proprietary, a general synthesis can be conceptualized based on established pyridine chemistry, such as methods used for structurally similar compounds like 2-chloro-3-amino-4-methylpyridine.[11][12][13] The workflow often involves constructing the substituted pyridine ring followed by functional group interconversions.

Conceptual Step-by-Step Synthesis:

  • Ring Formation: A common strategy involves the condensation and cyclization of acyclic precursors. For instance, a reaction analogous to the Knoevenagel condensation followed by acid-catalyzed cyclization can form a substituted pyridone core.

  • Chlorination: The pyridone intermediate is then chlorinated, typically using potent agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to install the chlorine atom at the 2-position.[12]

  • Nitration/Reduction or Amination: An amino group is introduced at the 3-position. This can be achieved through a nitration step followed by reduction, or through other amination protocols. The directing effects of the existing substituents are critical for achieving the correct regiochemistry.

  • Purification: The final product is isolated and purified using standard laboratory techniques such as recrystallization or column chromatography to achieve the high purity required for pharmaceutical applications.

Conceptual_Synthesis_Workflow start Acyclic Precursors step1 Condensation & Cyclization start->step1 intermediate1 Substituted Pyridone Core step1->intermediate1 step2 Chlorination (e.g., POCl₃) intermediate1->step2 intermediate2 2-Chloro-4-methoxy- pyridone Derivative step2->intermediate2 step3 Amination/ Functional Group Interconversion intermediate2->step3 product This compound step3->product purification Purification product->purification

Figure 2: A conceptual workflow for the synthesis of substituted pyridines.

Safety, Handling, and Storage Protocols

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful.[14] Adherence to the following guidelines is mandatory.

Table 2: Hazard and Precautionary Information

ClassificationCodeDescriptionSource(s)
Hazard Statements H302Harmful if swallowed.[14]
H312Harmful in contact with skin.
H315Causes skin irritation.[14]
H318Causes serious eye damage.[14]
H332Harmful if inhaled.
H335May cause respiratory irritation.[14]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[14][15]
P270Do not eat, drink or smoke when using this product.[14]
P280Wear protective gloves/protective clothing/eye protection/face protection.[14][15]
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[14]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[14][15]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
Self-Validating Handling and Emergency Procedures
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[16][17]

  • First Aid Measures:

    • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[14][17]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[17]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16][17]

    • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and contact a poison control center or physician immediately.[14][17]

  • Storage: Store in a tightly closed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and strong acids.[16] An inert atmosphere is recommended for long-term storage.

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Chloro-4-methylpyridin-3-amine: A Comprehensive Overview. [Link]
  • Sunway Pharm Ltd. This compound - CAS:173435-34-2. [Link]
  • Autech Industry Co.,Limited. Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. [Link]
  • Capot Chemical.
  • PubChemLite. This compound (C6H7ClN2O). [Link]
  • J&K Scientific. 2-Chloro-4-methoxypyrimidin-5-amine | 96833-41-9. [Link]
  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Google Patents.
  • ResearchGate. Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. [Link]
  • PubChem. 5-(2-Chloro-3-pyridinyl)-2-methoxypyridin-4-amine. [Link]
  • Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
  • ACS Publications. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. [Link]
  • Appretech Scientific Limited. 2-Chloro-4-methoxypyrimidin-5-amine. [Link]
  • YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
  • MDPI. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-methoxypyridin-3-amine is a substituted pyridine derivative that serves as a crucial building block in modern medicinal chemistry and organic synthesis. Its unique arrangement of a chloro group, a methoxy group, and an amine group on the pyridine core imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of complex heterocyclic compounds, particularly in the development of kinase inhibitors and other targeted therapeutics. Understanding the fundamental physicochemical properties of this molecule is paramount for researchers and drug development professionals to ensure its optimal handling, reaction control, and formulation.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed to offer not just data, but also field-proven insights into the causality behind its chemical behavior, empowering scientists to leverage this versatile molecule with precision and confidence.

Chemical Identity and Molecular Structure

The structural integrity of a molecule is the foundation of its chemical personality. This compound possesses a strategic substitution pattern that dictates its electronic and steric properties.

  • Molecular Formula : C₆H₇ClN₂O[1][2][3]

  • Molecular Weight : 158.59 g/mol [2][3]

  • CAS Number : 173435-34-2[3][4][5]

  • Synonyms : 3-Amino-2-chloro-4-methoxypyridine, 2-Chloro-4-methoxy-pyridin-3-ylamine[3]

The pyridine ring, an electron-deficient aromatic system, is further influenced by the electronic effects of its substituents. The methoxy group at the 4-position acts as a strong electron-donating group through resonance, increasing the electron density of the ring. Conversely, the chlorine atom at the 2-position is an electron-withdrawing group via induction. The amino group at the 3-position is a strong activating group. This electronic interplay is critical for predicting the molecule's reactivity in electrophilic and nucleophilic substitution reactions.

Structural Influences on Physicochemical Properties A This compound B Pyridine Ring (Electron Deficient Core) A->B Core Structure C Amine Group (-NH2) (Basic, H-Bond Donor) A->C Influences pKa, Solubility D Methoxy Group (-OCH3) (H-Bond Acceptor, Electron Donating) A->D Impacts Reactivity, H-Bonding E Chloro Group (-Cl) (Electron Withdrawing, Lipophilic) A->E Affects Reactivity, Lipophilicity

Caption: Key structural features of this compound and their primary influence on its properties.

Core Physicochemical Properties

A quantitative understanding of a compound's physical properties is essential for its application in a laboratory or industrial setting. The following table summarizes the available and predicted data for this compound.

PropertyValue / InformationSource / Rationale
Physical Form Solid[6]
Molecular Weight 158.59 g/mol [2][3][7]
Melting Point Data not publicly available. Expected to be a crystalline solid with a defined melting point, influenced by intermolecular hydrogen bonding from the amine group.Based on physical form and functional groups.
Boiling Point Data not publicly available. Expected to be high due to polarity and potential for hydrogen bonding.Based on molecular structure and weight.
Solubility No quantitative data available. Expected to have moderate solubility in polar organic solvents. The presence of both polar (amine, methoxy) and nonpolar (chloro, aromatic ring) groups suggests amphiphilic character.Inferred from chemical structure.
pKa No experimental data available. The pyridine nitrogen and the exocyclic amine group are basic centers. The pyridine nitrogen's basicity is reduced by the adjacent electron-withdrawing chloro group.Inferred from chemical structure.
Predicted XlogP 1.1 - 1.33[1][2]
Topological Polar Surface Area (TPSA) 48.14 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and purity. While specific spectra for this compound are proprietary to suppliers, the expected features can be reliably predicted.

¹H NMR Spectroscopy

In a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), the ¹H NMR spectrum is expected to show:

  • Two doublets in the aromatic region corresponding to the two protons on the pyridine ring. Their specific chemical shifts and coupling constants would be influenced by the electronic effects of the substituents.

  • A singlet for the methoxy group (-OCH₃) protons, typically in the range of 3.8-4.0 ppm.

  • A broad singlet for the amine (-NH₂) protons, the chemical shift of which would be concentration and solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will reflect the electronic environment of each carbon, with carbons attached to electronegative atoms (Cl, N, O) appearing further downfield.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying functional groups. Key expected absorptions include:

  • N-H Stretching : Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.[8][9]

  • C-H Stretching : Absorptions just below 3000 cm⁻¹ for the methoxy group and above 3000 cm⁻¹ for the aromatic C-H bonds.

  • N-H Bending : A band around 1600-1650 cm⁻¹, which can sometimes overlap with the aromatic C=C stretching region.[9]

  • C-O Stretching : A strong absorption in the 1200-1300 cm⁻¹ region for the aryl ether linkage.[9]

  • C-Cl Stretching : A band in the fingerprint region, typically between 600-800 cm⁻¹.[10]

Mass Spectrometry

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a key identifier. Fragmentation would likely involve the loss of the chloro, methoxy, or amine functionalities. Predicted collision cross-section values for various adducts are available.[1]

Reactivity and Stability

The stability and reactivity of this compound are governed by its functional groups.

  • Stability : The compound is generally stable under standard laboratory conditions.[11] However, it should be stored protected from light and in a dry environment, as recommended by suppliers, to prevent potential degradation.[2]

  • Incompatibilities : It is incompatible with strong oxidizing agents and strong acids.[11] The basic amine and pyridine nitrogen will react exothermically with strong acids.

  • Reactivity :

    • The amino group is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization.

    • The chloro group at the 2-position of the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles.

    • The pyridine nitrogen can act as a base or nucleophile, participating in protonation or alkylation reactions.

Potential Reactivity Pathways cluster_amine Amine Group Reactions cluster_chloro Chloro Group Reactions cluster_pyridine Pyridine Ring Reactions A This compound B Acylation (+ Acyl Chloride) A->B C Alkylation (+ Alkyl Halide) A->C D Diazotization (+ NaNO2, HCl) A->D E Nucleophilic Substitution (+ Nucleophile, e.g., R-OH, R-SH) A->E F N-Oxidation (+ m-CPBA) A->F G N-Alkylation (+ Alkyl Halide) A->G

Caption: A diagram illustrating the potential reaction sites on this compound.

Experimental Protocols for Property Determination

For researchers requiring precise experimental data, the following standard protocols serve as a validated starting point.

Workflow for Physicochemical Characterization

G cluster_physical Physical Properties cluster_chemical Chemical Properties cluster_spectro Structural Confirmation start Pristine Sample of This compound mp Melting Point Determination (Capillary Method) start->mp sol Solubility Assessment (Shake-Flask Method) start->sol pka pKa Determination (Potentiometric Titration) start->pka logp LogP Determination (HPLC Method) start->logp nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (HRMS) start->ms ir IR Spectroscopy start->ir end Comprehensive Physicochemical Profile mp->end sol->end pka->end logp->end nmr->end ms->end ir->end

Caption: A logical workflow for the comprehensive physicochemical characterization of the target compound.

Step-by-Step Methodologies

1. Melting Point Determination (Capillary Method)

  • Principle : This method relies on the visual observation of the temperature at which the solid phase transitions to the liquid phase.

  • Procedure :

    • Ensure the sample is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the apparatus at a rate of 10-15 °C per minute initially.

    • Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.

    • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

  • Self-Validation : Perform the determination in triplicate to ensure reproducibility. Calibrate the apparatus with certified standards (e.g., benzophenone, caffeine).

2. Solubility Determination (Shake-Flask Method)

  • Principle : This equilibrium method determines the concentration of a saturated solution of the compound in a given solvent.

  • Procedure :

    • Add an excess amount of the compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

    • Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • Allow the suspension to settle.

    • Carefully withdraw a sample from the supernatant, ensuring no solid particles are included (centrifugation or filtration may be necessary).

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[12]

  • Trustworthiness : The persistence of solid material at the end of the experiment confirms that a saturated solution was achieved.

3. pKa Determination (Potentiometric Titration)

  • Principle : The pKa is determined by monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added. The pKa corresponds to the pH at the half-equivalence point.

  • Procedure :

    • Dissolve a precisely weighed amount of the compound in a suitable solvent (often a water/co-solvent mixture like water/methanol).

    • Place a calibrated pH electrode in the solution.

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to protonate the basic sites.

    • Record the pH after each incremental addition of the titrant.

    • Plot the pH versus the volume of titrant added. The pKa value can be determined from the inflection point of the resulting titration curve.

  • Authoritative Grounding : The method should be validated using a compound with a known pKa in the same solvent system.

Conclusion

This compound is a compound of significant interest due to its role as a versatile synthetic intermediate. While a complete experimental dataset of its physicochemical properties is not fully available in the public domain, this guide has synthesized existing data, expert predictions, and established scientific principles to provide a robust technical overview. By understanding its structural nuances, spectroscopic signatures, and reactivity profile, researchers can more effectively utilize this molecule in the pursuit of novel chemical entities. The provided protocols offer a validated framework for laboratories to establish their own in-house data, ensuring the highest degree of scientific integrity and reproducibility in their work.

References

  • Sigma-Aldrich. 2-chloro-3-methoxy-4-pyridinamine hydrochloride. URL: https://www.sigmaaldrich.com/US/en/product/chembridge/ch4h9618249a
  • BLD Pharm. 173435-34-2 | this compound. URL: https://www.bldpharm.com/products/173435-34-2.html
  • Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-4-methoxypyridine. URL: https://www.fishersci.com/sdsitems/SDS_24415_1A.pdf
  • Fisher Scientific. SAFETY DATA SHEET - 2-Methoxypyridin-3-amine. URL: https://www.fishersci.com/sdsitems/SDS_97888_1A.pdf
  • Sigma-Aldrich. SAFETY DATA SHEET - 4-methyl-2-pyridylamine. URL: https://www.sigmaaldrich.com/sds/aldrich/123080
  • PubChem. 2-Chloro-3-methoxypyridine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/104252
  • Tokyo Chemical Industry. 3-Amino-2-chloro-4-methylpyridine. URL: https://www.tcichemicals.com/IN/en/p/A1487
  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. URL: https://patents.google.
  • Zhao, Q. et al. (2013). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Journal of Heterocyclic Chemistry, 50(1). URL: https://www.researchgate.net/publication/263384249_Improved_Synthesis_of_2-Chloro-3-amino-4-methylpyridine
  • ECHEMI. 2-Chloro-6-methoxy-3-pyridinamine SDS. URL: https://www.echemi.com/sds/2-chloro-6-methoxy-3-pyridinamine-cas-34392-85-3.html
  • The Royal Society of Chemistry. Supplementary Material. URL: https://www.rsc.
  • ChemicalBook. The synthesis method of 3-Amino-2-chloro-4-methylpyridine. URL: https://www.chemicalbook.com/article/the-synthesis-method-of-3-amino-2-chloro-4-methylpyridine.htm
  • AK Scientific, Inc. 2-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride Safety Data Sheet. URL: https://www.aksci.com/sds/M987_sds.pdf
  • PubChemLite. This compound (C6H7ClN2O). URL: https://pubchemlite.deepchem.io/compound/15790053
  • ChemicalBook. 2-Chloro-4-MethoxypyriMidin-5-aMine(96833-41-9) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/96833-41-9_1hnmr.htm
  • PubChem. 2-Amino-4-Methoxypyridine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/10898715
  • Sigma-Aldrich. 6-Chloro-4-methoxypyridin-3-amine. URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6ff0c6
  • PubMed. Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. URL: https://pubmed.ncbi.nlm.nih.gov/22414618/
  • Google Patents. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. URL: https://patents.google.
  • ResearchGate. Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine... URL: https://www.researchgate.net/figure/Calculated-pK-a-THF-values-for-3-4-and-2-methoxypyridine-as-well-as-their_fig1_300108930
  • ChemScene. 2-Chloro-3-methoxypyridin-4-amine. URL: https://www.chemscene.com/products/2-Chloro-3-methoxypyridin-4-amine-1227600-23-8.html
  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
  • Pharmaffiliates. 2-Chloro-3-methoxypyridin-4-amine. URL: https://www.pharmaffiliates.com/en/2-chloro-3-methoxypyridin-4-amine-1227600-23-8
  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. URL: https://orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
  • University of Calgary. Ch13 - Sample IR spectra. URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch13/ch13-ir-sample.html
  • Sunway Pharm Ltd. This compound. URL: https://www.3wpharm.com/product/2-chloro-4-methoxypyridin-3-amine-173435-34-2.html
  • Alchem.Pharmtech. CAS 173435-34-2 | this compound. URL: https://www.alchem-pharmtech.com/product/cas-173435-34-2/
  • ChemicalBook. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis. URL: https://www.chemicalbook.
  • Chem-Impex. 3-Amino-4-methoxypyridine. URL: https://www.chemsavers.com/product/3-amino-4-methoxypyridine/
  • American Elements. 6-Chloro-4-methoxypyridin-3-amine. URL: https://www.americanelements.com/6-chloro-4-methoxypyridin-3-amine-1256805-54-5
  • The Royal Society of Chemistry. ChemComm. URL: https://www.rsc.org/chemcomm
  • MDPI. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. URL: https://www.mdpi.com/2073-4352/13/10/1495
  • YouTube. Introduction to IR Spectroscopy - Amines. URL: https://www.youtube.
  • BLD Pharm. 1227600-23-8 | 2-Chloro-3-methoxypyridin-4-amine. URL: https://www.bldpharm.com/products/1227600-23-8.html

Sources

An In-Depth Technical Guide to 2-Chloro-4-methoxypyridin-3-amine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-4-methoxypyridin-3-amine is a strategically important heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive chlorine atom, an electron-donating methoxy group, and a nucleophilic amine on a pyridine scaffold, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, its critical applications in the development of targeted therapies, particularly kinase inhibitors, and essential safety and handling protocols.

Core Molecular Attributes

This compound, with the CAS number 173435-34-2, is a substituted pyridine derivative. The strategic placement of its functional groups dictates its reactivity and utility as a synthetic intermediate.

PropertyValueSource(s)
Molecular Formula C₆H₇ClN₂O[1]
Molecular Weight 158.59 g/mol [1]
IUPAC Name This compound
Synonyms 3-Amino-2-chloro-4-methoxypyridine, 2-Chloro-4-methoxy-pyridin-3-ylamine[1]
Physical Form Solid
Predicted XlogP 1.1

Synthesis and Mechanistic Insights

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily available literature, a plausible and efficient synthetic route can be constructed based on established pyridine chemistry. A common strategy involves the multi-step synthesis from readily available precursors, often culminating in a selective amination or chlorination step.

A likely synthetic pathway initiates from a more substituted pyridine ring, followed by functional group interconversions. For instance, a plausible route could involve the nitration of a 2-chloro-4-methoxypyridine precursor, followed by the reduction of the nitro group to the desired 3-amino functionality. The choice of reagents and reaction conditions is critical to ensure regioselectivity and high yield.

Below is a conceptual workflow for a potential synthesis:

G A 2-Chloro-4-methoxypyridine B 2-Chloro-4-methoxy-3-nitropyridine A->B Nitration (e.g., HNO₃/H₂SO₄) C This compound B->C Reduction (e.g., Fe/HCl or H₂/Pd-C) G cluster_0 Kinase Inhibitor Synthesis A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B Reactant D Kinase Inhibitor Candidate B->D Product C Introduction of Side Chain (R-Nu) C->B Reagent

Caption: Role of this compound in kinase inhibitor synthesis.

Structure-Activity Relationship (SAR) Insights

The methoxy group at the 4-position can also play a significant role in modulating the compound's properties. It can influence the electronics of the pyridine ring, affecting the reactivity of the chlorine and the basicity of the amino group. Furthermore, the methoxy group can engage in specific interactions within the target's binding pocket and can impact the molecule's overall physicochemical properties, such as solubility and metabolic stability.

Physicochemical and Spectroscopic Data

Precise experimental data for the physicochemical properties of this compound is not widely available in peer-reviewed literature. However, data for related compounds and in silico predictions provide valuable insights.

PropertyPredicted/Reported ValueNotes
Melting Point Not availableData for the related 3-Amino-2-chloro-4-methylpyridine is 67.0 to 71.0 °C.
Boiling Point Not availableData for the related 2-Chloro-4-methoxypyridine is 213.8±20.0 °C. [2]
Solubility Expected to be soluble in organic solvents like DMSO and methanol.Based on its structure and properties of similar compounds.

Spectroscopic Data (Predicted):

While experimental spectra are not readily available, predicted mass spectrometry data can be found. The predicted collision cross section (CCS) values for various adducts can aid in its identification in mass spectrometry-based screening. [3]

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 159.03197 127.9
[M+Na]⁺ 181.01391 138.3

| [M-H]⁻ | 157.01741 | 130.3 |

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not universally available, data from closely related compounds provide guidance on its potential hazards.

Hazard Identification (based on related compounds):

  • May be harmful if swallowed, in contact with skin, or if inhaled. [4]* May cause skin, eye, and respiratory irritation. [3] Recommended Handling Procedures:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a dry and well-ventilated place. [4]* Some suppliers recommend storage at room temperature, while others suggest refrigeration (2-8°C) and protection from light. It is prudent to follow the specific storage recommendations provided by the supplier.

Conclusion

This compound is a high-value building block for the synthesis of novel compounds in drug discovery. Its trifunctionalized pyridine structure provides a versatile platform for creating diverse chemical libraries, particularly for the development of targeted therapies like kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in medicinal chemistry programs.

References

  • Fisher Scientific. (2010, October 20).
  • Fisher Scientific. (n.d.).
  • Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. (n.d.).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-Amino-2-chloro-4-methylpyridine.
  • PubChemLite. (n.d.). This compound (C6H7ClN2O).
  • Grozinger, K. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Nummy, L. J. (1997). U.S. Patent No. 5,654,429. Washington, DC: U.S.
  • BenchChem. (n.d.). Application Notes: The Role of 2-chloro-N-(pyridin-4-yl)acetamide in Kinase Inhibitor Synthesis.
  • Sunway Pharm Ltd. (n.d.). This compound - CAS:173435-34-2.
  • ChemicalBook. (n.d.). 2-Chloro-4-MethoxypyriMidin-5-aMine(96833-41-9) 1H NMR spectrum.
  • Zhang, P., et al. (1995). A short and efficient synthesis of 2-chloro-3-amino-4-picoline. Tetrahedron Letters, 36(45), 8295-8298.
  • CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google P
  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. (2014). RSC Publishing.
  • BroadPharm. (n.d.). 2-CHLORO-6-METHOXYPYRIDIN-3-AMINE, 34392-85-3.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (n.d.). PMC - PubMed Central.
  • Sigma-Aldrich. (n.d.). 6-Chloro-4-methoxypyridin-3-amine | 1256805-54-5.
  • Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. (2023). MDPI.
  • PubChem. (n.d.). 2-Chloro-3-iodopyridin-4-amine | C5H4ClIN2 | CID 24229208.
  • ChemicalBook. (n.d.). 2-Chloro-3-pyridinamine(6298-19-7) 1H NMR spectrum.

Sources

1H NMR spectrum of 2-Chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 1H NMR Spectrum of 2-Chloro-4-methoxypyridin-3-amine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a substituted pyridine derivative of interest in medicinal chemistry. We will delve into the theoretical underpinnings of the spectrum, predict spectral features based on molecular structure, provide a detailed experimental protocol for data acquisition, and offer an in-depth interpretation of the resulting chemical shifts, integration, and spin-spin coupling constants. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for routine structural verification and advanced chemical analysis.

Introduction to this compound and NMR Spectroscopy

This compound is a polysubstituted heterocyclic compound. Substituted pyridines are foundational scaffolds in a vast array of pharmaceuticals and agrochemicals due to their versatile chemical reactivity and biological activity. The precise arrangement of substituents—a chloro group, a methoxy group, and an amine group—on the pyridine ring creates a unique electronic and steric environment that is critical to its function as a chemical intermediate.

To confirm the identity and purity of such molecules, ¹H NMR spectroscopy stands as a primary characterization tool. It provides detailed information about the molecular structure by probing the magnetic properties of hydrogen nuclei (protons).[1] The key parameters derived from a ¹H NMR spectrum—chemical shift (δ), signal integration, and spin-spin coupling (J)—allow for a comprehensive mapping of the proton framework of a molecule.[2][3]

Structural Analysis and Spectroscopic Prediction

A robust interpretation of an NMR spectrum begins with a theoretical prediction based on the molecule's structure. The electronic properties of the substituents strongly influence the magnetic environment of the pyridine ring protons.

  • Amine Group (-NH₂): An electron-donating group (EDG) that increases electron density on the ring, particularly at the ortho and para positions, causing shielding (an upfield shift to lower ppm values).[4][5]

  • Methoxy Group (-OCH₃): Also an electron-donating group, contributing to shielding of the ring protons.

  • Chlorine Atom (-Cl): An electron-withdrawing group (EWG) through induction but a weak electron-donating group through resonance. Its net effect is typically deshielding (a downfield shift to higher ppm values) for adjacent protons.

  • Pyridine Nitrogen: The nitrogen atom in the ring is strongly electron-withdrawing, which generally deshields the α-protons (H-6) significantly.[6][7]

Based on these principles, we can predict the features of the ¹H NMR spectrum for this compound.

G A Sample Preparation B Weigh 5-10 mg of This compound A->B C Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) B->C D Transfer to a clean 5 mm NMR tube C->D E Spectrometer Setup D->E F Insert sample and lock on the solvent deuterium signal E->F G Shim magnetic field for homogeneity (optimize resolution) F->G H Tune and match the probe for ¹H frequency G->H I Data Acquisition H->I J Acquire spectrum using a standard pulse-acquire sequence I->J L Apply Fourier Transform, phase correction, and baseline correction I->L K Set appropriate spectral width (e.g., -2 to 12 ppm) M Data Analysis L->M N Calibrate chemical shift (e.g., TMS at 0 ppm or residual CHCl3 at 7.26 ppm) M->N O Integrate signals and determine multiplicity & coupling constants N->O

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; while CDCl₃ is common, Dimethyl sulfoxide-d₆ (DMSO-d₆) may be preferred if hydrogen bonding with the amine protons needs to be observed more clearly. [8][9] * Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup (400 MHz Spectrometer Example):

    • Insert the NMR tube into the spinner and place it in the spectrometer's autosampler or manual insertion port.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step ensures field stability during the experiment.

    • Shim the magnetic field by adjusting the shim coils to maximize field homogeneity, which results in sharp, well-resolved peaks.

    • Tune and match the probe to the ¹H frequency to ensure efficient transfer of radiofrequency power.

  • Data Acquisition:

    • Utilize a standard single-pulse experiment.

    • Set the spectral width to encompass all expected proton signals (e.g., 12 ppm).

    • Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay (D1) of at least 2-5 seconds to allow for full magnetization recovery between scans, ensuring accurate signal integration.

  • Data Processing:

    • Apply a Fourier transform to convert the time-domain signal (FID) into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) to 0.00 ppm. [3]

In-Depth Spectral Interpretation

The following is a detailed analysis of a representative ¹H NMR spectrum of this compound, recorded in CDCl₃ at 400 MHz.

Signal LabelChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
A7.651HDoublet (d)5.6H-6
B6.601HDoublet (d)5.6H-5
C4.152HBroad Singlet (br s)--NH₂
D3.883HSinglet (s)--OCH₃

Analysis of Spectral Data:

  • Signal A (δ 7.65, 1H, d, J = 5.6 Hz): This doublet is assigned to the H-6 proton. Its downfield chemical shift is consistent with the strong deshielding effect of the adjacent aromatic nitrogen atom. The signal is split into a doublet by the neighboring H-5 proton, with a typical ortho-coupling constant for pyridines of 5.6 Hz.

  • Signal B (δ 6.60, 1H, d, J = 5.6 Hz): This doublet is assigned to the H-5 proton. It appears significantly upfield compared to H-6 due to the combined electron-donating effects of the amine and methoxy groups in the ortho and para positions, respectively. It exhibits the same coupling constant (5.6 Hz) as H-6, confirming their adjacent relationship.

  • Signal C (δ 4.15, 2H, br s): This broad singlet, integrating to two protons, is characteristic of the primary amine (-NH₂) protons . [10]The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water. Its chemical shift is highly variable and sensitive to experimental conditions. [11]* Signal D (δ 3.88, 3H, s): This sharp singlet, integrating to three protons, is unambiguously assigned to the methoxy (-OCH₃) protons . Its chemical shift is in the expected region for a methoxy group attached to an aromatic ring.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and definitive fingerprint of its molecular structure. The distinct chemical shifts of the two aromatic protons, H-6 (δ 7.65) and H-5 (δ 6.60), are governed by the powerful and opposing electronic effects of the pyridine nitrogen and the electron-donating substituents. The characteristic signals for the methoxy and amine protons further corroborate the assigned structure. This guide demonstrates how a systematic approach, combining theoretical prediction with a robust experimental protocol, allows for a confident and detailed structural elucidation, a process fundamental to progress in chemical research and drug development.

References

  • Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp.
  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
  • Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds.
  • Ohio State University Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
  • ACS Publications. (n.d.). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry.
  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics.
  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics.
  • National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.
  • Chemistry LibreTexts. (2024). Spectroscopy of Amines.
  • OpenOChem Learn. (n.d.). Interpreting.
  • The Royal Society of Chemistry. (n.d.). Table of Contents.
  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Amines.
  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum.

Sources

Whitepaper: Structural Elucidation of 2-Chloro-4-methoxypyridin-3-amine via 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) analysis of 2-chloro-4-methoxypyridin-3-amine (CAS: 173435-34-2), a key heterocyclic building block in medicinal chemistry.[1][2][3] We delve into the foundational principles governing the chemical shifts in a polysubstituted pyridine system, detailing the synergistic and antagonistic electronic effects of the chloro, amino, and methoxy substituents. This guide presents a field-proven, step-by-step experimental protocol designed for self-validation, from meticulous sample preparation to the acquisition and processing of high-fidelity data. The core of this work lies in the predictive analysis and definitive assignment of the 13C NMR spectrum, providing researchers with the rationale to confidently interpret their own experimental results.

Introduction: The Imperative for Structural Verification

This compound is a substituted pyridine derivative whose structural integrity is paramount for its successful application in multi-step organic syntheses. The precise arrangement of its functional groups—a halogen, an electron-donating amine, and an electron-donating methoxy group—on the electron-deficient pyridine core creates a unique electronic and steric environment. 13C NMR spectroscopy stands as the definitive, non-destructive technique for confirming the carbon framework of this molecule, verifying isomeric purity, and ensuring batch-to-batch consistency.[4] This guide serves as both a practical protocol and a theoretical treatise on the nuanced interpretation of its 13C NMR spectrum.

Foundational Principles: Predicting the 13C NMR Spectrum

The 13C chemical shift of each carbon atom in this compound is a sensitive probe of its local electronic environment. This environment is dictated by the cumulative influence of the ring nitrogen and the three substituents.

The Pyridine Core

Relative to benzene (δ ≈ 128.5 ppm), the nitrogen atom in pyridine significantly alters the electron distribution. It strongly deshields the α-carbons (C2, C6) and the γ-carbon (C4) while having a smaller effect on the β-carbons (C3, C5).[5]

Substituent-Induced Chemical Shifts (SCS)

The observed chemical shifts are a result of the additive effects of each substituent.[6]

  • 2-Chloro Group: As an electronegative, inductively withdrawing group, the chlorine atom is expected to deshield the ipso-carbon (C2). Its effect on other ring positions is more complex, involving both inductive and resonance effects.

  • 3-Amino Group: The -NH₂ group is a powerful electron-donating group through resonance. It is expected to strongly shield the ortho (C2, C4) and para (C6) positions, while having a lesser effect on the meta position (C5).

  • 4-Methoxy Group: The -OCH₃ group is also a strong resonance donor, directing electron density to the ortho (C3, C5) and para (C2) positions, causing significant shielding at these carbons. The methoxy carbon itself typically appears in the 55-60 ppm range.[7]

The interplay of these effects—for instance, the shielding at C2 by the methoxy group competing with deshielding by the chlorine and nitrogen atoms—determines the final chemical shift.

Structural Representation for Analysis

For clarity in the subsequent discussion, the carbon atoms of this compound are numbered as follows.

G prep Sample Preparation instrument Instrument Setup prep->instrument Transfer clean sample tube acq Data Acquisition instrument->acq Optimized parameters proc Data Processing acq->proc Raw FID data analysis Analysis & Assignment proc->analysis Processed spectrum

Caption: Experimental workflow for 13C NMR analysis.

Step 1: Sample Preparation

The quality of the final spectrum is fundamentally dependent on proper sample preparation.

  • Weighing the Analyte: Accurately weigh 50-100 mg of this compound. This relatively high concentration is necessary to overcome the low natural abundance (1.1%) and lower gyromagnetic ratio of the 13C nucleus, ensuring a good signal-to-noise ratio within a reasonable acquisition time. [8][9]2. Solvent Selection: Choose a deuterated solvent in which the analyte is freely soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The deuterated solvent provides a lock signal for the spectrometer to maintain field stability. [9]3. Dissolution and Transfer: In a small, clean glass vial, dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent. [10]Gentle vortexing may be required.

  • Filtration (Critical Step): Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube. [11]This step is crucial to remove any particulate matter, which would severely degrade magnetic field homogeneity and result in broad spectral lines.

  • Capping and Cleaning: Securely cap the NMR tube. Thoroughly wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust before insertion into the spectrometer. [10][11]

Step 2: Instrument Setup and Calibration

This phase ensures the spectrometer is optimized for the 13C nucleus.

  • Tuning and Matching: Insert the sample into the spectrometer. The probe must be tuned to the 13C resonance frequency (e.g., ~100 MHz on a 400 MHz instrument) and matched to the 50-ohm impedance of the instrument's electronics. This maximizes the efficiency of radiofrequency pulse transmission and signal detection. [12]2. Locking: The spectrometer's lock system uses the deuterium signal from the solvent to continuously adjust and stabilize the magnetic field against drift, ensuring high spectral resolution.

  • Shimming: Actively shim the magnetic field using an automated or manual routine. This process adjusts currents in the shim coils to cancel out magnetic field inhomogeneities across the sample volume, resulting in sharp, symmetrical peaks. [13]

Step 3: Data Acquisition

These parameters define the 13C NMR experiment.

  • Experiment Selection: Choose a standard proton-decoupled 13C experiment. This common experiment irradiates protons during 13C acquisition, which collapses C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet. This also provides a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE). [14]2. Acquisition Parameters:

    • Spectral Width (SW): Set to a wide range, typically 240-250 ppm (e.g., from -10 to 230 ppm), to ensure all carbon signals, from the methoxy to the aromatic region, are captured. [15] * Number of Scans (NS): Begin with at least 1024 scans. The signal-to-noise ratio increases with the square root of the number of scans. [15] * Relaxation Delay (D1): Set a delay of 1-2 seconds between pulses. This allows for partial T₁ relaxation of the carbon nuclei, which is especially important for observing quaternary carbons that relax more slowly. [13]

Step 4: Data Processing

Raw data is converted into an interpretable spectrum.

  • Fourier Transformation (FT): The acquired time-domain signal (FID) is converted into a frequency-domain spectrum.

  • Phase and Baseline Correction: The spectrum is phased to ensure all peaks are purely absorptive (positive). The baseline is then corrected to be flat and at zero intensity. [15][16]3. Referencing: Calibrate the chemical shift axis. If using CDCl₃, the solvent signal is set to δ 77.16 ppm. [16]If an internal standard like tetramethylsilane (TMS) was added, its signal is set to δ 0.00 ppm.

  • Peak Picking: The precise chemical shift of each peak is identified and labeled.

Data Analysis and Spectral Assignment

Based on the electronic principles outlined in Section 2, a predicted 13C NMR spectrum can be constructed. The six unique carbon atoms of the molecule will give rise to six distinct signals.

Table 1: Predicted 13C NMR Chemical Shift Assignments for this compound

Carbon AtomPredicted δ (ppm)Rationale for AssignmentExpected Intensity
C4160 - 165Ipso-carbon to the strongly electron-donating -OCH₃ group and γ to the ring nitrogen. This position is expected to be the most deshielded in the aromatic region.Weak (Quaternary)
C2148 - 153α-carbon to the ring nitrogen and ipso to the electronegative -Cl group, leading to significant deshielding. This is partially offset by shielding from the para -OCH₃ group.Weak (Quaternary)
C6145 - 150α-carbon to the ring nitrogen, resulting in strong deshielding. Receives a shielding contribution from the para -NH₂ group.Medium (CH)
C3125 - 130Ipso-carbon to the -NH₂ group but ortho to the electron-donating -OCH₃ and electron-withdrawing -Cl groups. The competing effects place this quaternary carbon in a relatively shielded region.Weak (Quaternary)
C5105 - 110β-carbon to the ring nitrogen. Strongly shielded by the ortho -OCH₃ group and the meta -NH₂ group. Expected to be the most shielded aromatic carbon.Medium (CH)
C₇ (-OCH₃)55 - 60Typical chemical shift for a methoxy carbon attached to an aromatic ring. [7]Strong (CH₃)

Note: These are predicted ranges. Actual values may vary based on solvent and concentration. The primary utility is in the relative ordering of the signals.

Conclusion

The structural verification of this compound by 13C NMR spectroscopy is a precise and reliable process when executed with scientific rigor. This guide has provided the theoretical underpinnings for predicting the spectrum based on substituent effects and a detailed, validated protocol for its experimental acquisition. By understanding the causality behind each step—from sample preparation to the electronic origins of chemical shifts—researchers and drug development professionals can leverage this powerful analytical technique with confidence, ensuring the quality and identity of this critical synthetic intermediate.

References

  • Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • PubChem. (n.d.). NMRShiftDB - PubChem Data Source. National Institutes of Health.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • Zalewski, R. I., & Gierczyk, B. (2000). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 5(3), 398-408.
  • Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar.
  • nmrshiftdb2. (n.d.). open nmr database on the web.
  • University of Ottawa. (n.d.). NMR Sample Preparation.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • ALWSCI. (2024). How To Prepare And Run An NMR Sample.
  • Boyd, A. S. F. (1999). How to Prepare Samples for NMR. Heriot-Watt University.
  • Alchem Pharmtech. (n.d.). CAS 173435-34-2 | this compound.
  • Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University.
  • Defense Technical Information Center. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry.
  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines.
  • University of Missouri-St. Louis. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
  • PubChemLite. (n.d.). This compound (C6H7ClN2O). Université du Luxembourg.
  • N/A. (n.d.). 13C NMR Chemical Shift Table.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). 2-Chloro-4-methylpyridin-3-amine: A Comprehensive Overview.
  • MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube.
  • University of California, Riverside. (n.d.). 13-C NMR Protocol for beginners AV-400.
  • EPFL. (n.d.). 13C NMR.
  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • Miller, A.-F. (2010). Running 13C spectra.
  • Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Indian Institute of Science Education and Research, Kolkata.
  • MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups.
  • HWS Chemistry. (2022). How To Work Up 13C NMR spectra in MNova. YouTube.
  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights.
  • ResearchGate. (2024). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • SpectraBase. (n.d.). 2-Chloro-4-methoxypyrimidine.
  • SpectraBase. (n.d.). 6-CHLORO-N-(4-METHOXYBENZYL)-2-METHYLTHIOPYRIMIDIN-4-AMINE.
  • PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. National Library of Medicine.

Sources

Foreword: A Molecule-Centric Approach to Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectetric Analysis of 2-Chloro-4-methoxypyridin-3-amine

In the field of analytical chemistry, particularly within pharmaceutical and materials science, our primary goal is not merely to generate data but to ask the right questions of a molecule and, in turn, understand its story. The mass spectrometer is our most powerful tool for this interrogation. This guide is dedicated to the structural elucidation and quantification of this compound (C₆H₇ClN₂O), a key heterocyclic intermediate. We will eschew a generic, templated approach. Instead, we will allow the unique chemical nature of this substituted pyridine—with its interplay of chloro, methoxy, and amine functionalities—to dictate our analytical strategy. This document is designed for the practicing scientist who understands that true expertise lies not in following protocols, but in understanding the fundamental chemistry that makes them work.

Foundational Assessment: The Chemical Nature of this compound

Before any sample enters the instrument, a thorough desktop analysis is critical. This informs every subsequent decision, from sample preparation to the choice of ionization source.

Table 1: Core Physicochemical Properties

PropertyValueSignificance for MS Analysis
Molecular Formula C₆H₇ClN₂OProvides the basis for calculating exact mass.
Monoisotopic Mass 158.02469 DaThe target mass for the uncharged molecule. This is the value we build upon.[1]
Key Functional Groups Pyridine Ring, Amine (-NH₂), Chloro (-Cl), Methoxy (-OCH₃)The basic amine and pyridine nitrogen are readily protonated, suggesting high efficiency in positive-ion mode. The chloro and methoxy groups are key fragmentation sites.
Predicted [M+H]⁺ m/z 159.03197This is the primary ion we expect to observe in a soft ionization, positive-ion mode experiment.[1]

The structure itself—a pyridine ring with both electron-donating (amine, methoxy) and electron-withdrawing (chloro) groups—suggests a molecule with significant polarity and a high propensity for protonation. This immediately steers our strategy towards "soft" ionization techniques that can preserve the molecular ion for subsequent fragmentation analysis (MS/MS).

The Ionization Strategy: Why Electrospray Ionization (ESI) is the Premier Choice

While numerous ionization methods exist, the selection is not arbitrary; it is a hypothesis based on the analyte's structure.[2][3][4] For this compound, Electrospray Ionization (ESI) is the logical and most effective choice.

  • Expertise in Action: Why not Electron Impact (EI) or Atmospheric Pressure Chemical Ionization (APCI)? EI is a "hard" ionization technique that would likely shatter our molecule, leaving us with a complex spectrum of low-mass fragments and a weak or absent molecular ion.[3][4] This would make it difficult to confirm the compound's identity. APCI is better suited for less polar compounds and, while it might work, ESI is specifically designed for polar, pre-charged (in solution) analytes like this one.[3]

  • The ESI Mechanism & Trustworthiness: ESI is a soft ionization method that transfers ions from a liquid phase into the gas phase.[5] For our analyte, dissolved in a typical acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid), the amine and pyridine nitrogen atoms will be readily protonated in solution. The ESI process of solvent evaporation and coulombic fission gently liberates these pre-formed [M+H]⁺ ions into the mass analyzer with minimal internal energy.[5] This ensures that the base peak in our full scan (MS1) spectrum is the protonated molecular ion (m/z 159.03), providing a reliable and unambiguous confirmation of the compound's presence.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

This protocol provides a robust starting point for the analysis of this compound on a modern high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The logic is to achieve chromatographic separation from potential impurities and then subject the isolated parent ion to controlled fragmentation.

Step 1: Sample & Mobile Phase Preparation
  • Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 10 mL of 50:50 acetonitrile:water to create a 100 µg/mL stock.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using the mobile phase A composition.

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid ensures the analyte is protonated for efficient ESI ionization.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Acetonitrile is a common organic solvent for reverse-phase chromatography, providing good elution strength for small molecules.

Step 2: Liquid Chromatography (LC) Parameters
  • Column: A standard C18 column (e.g., Hypersil BDS C18, 50 mm × 4.6 mm, 3 µm) is an excellent starting point for this type of small molecule.[6]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Ramp from 5% to 95% B

    • 5.0 - 6.0 min: Hold at 95% B

    • 6.0 - 6.1 min: Return to 5% B

    • 6.1 - 8.0 min: Equilibrate at 5% B

  • Column Temperature: 40 °C. Causality: Elevated temperature improves peak shape and reduces viscosity.

Step 3: Mass Spectrometry (MS) Parameters
  • Ionization Mode: Positive Ion Electrospray (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Full Scan (MS1) Range: m/z 50 - 400.

  • Tandem MS (MS/MS) Mode:

    • Precursor Ion: m/z 159.03

    • Collision Energy (CE): Ramp from 10-40 eV. Causality: Ramping the collision energy allows for the capture of both low-energy (initial, larger fragments) and high-energy (secondary, smaller fragments) dissociation pathways in a single run.

    • Collision Gas: Argon.

Fragmentation Analysis: Deconstructing the Molecule

The MS/MS spectrum is where we derive the structural fingerprint of the molecule. Based on the principles of chemical stability, we can predict a logical fragmentation pathway for the [M+H]⁺ ion of this compound. The fragmentation of substituted pyridines often involves the loss of small, stable neutral molecules or radicals from the substituent groups.[7]

Proposed Key Fragmentation Steps:

  • Loss of a Methyl Radical (•CH₃): The methoxy group is a common site for initial fragmentation. The loss of a methyl radical (•CH₃, 15 Da) from the protonated parent ion would yield a highly stable radical cation at m/z 144.01 .

  • Subsequent Loss of Carbon Monoxide (CO): Following the loss of the methyl group, the resulting structure can readily lose carbon monoxide (CO, 28 Da) to form a fragment at m/z 116.00 .

  • Loss of Hydrogen Chloride (HCl): The chloro-substituted pyridine ring can lose neutral HCl (36 Da), a common fragmentation pathway for chlorinated compounds, resulting in a fragment at m/z 123.03 .

This proposed pathway provides a set of predictable, high-confidence fragment ions to look for in the experimental data.

Visualization of the Fragmentation Pathway

The logical flow from the parent ion to its primary fragments can be effectively visualized.

G parent [M+H]⁺ m/z 159.03 frag1 [M+H - •CH₃]⁺ m/z 144.01 parent->frag1 - •CH₃ frag3 [M+H - HCl]⁺ m/z 123.03 parent->frag3 - HCl frag2 [M+H - •CH₃ - CO]⁺ m/z 116.00 frag1->frag2 - CO

Caption: Proposed MS/MS fragmentation pathway for this compound.

Data Interpretation and System Validation

Table 2: Expected Ions and Their Significance

m/z (Exact)Ion IdentityExperimentSignificance
159.03197[C₆H₈ClN₂O]⁺MS1Confirmation of Identity. The presence of this ion with high mass accuracy (<5 ppm) confirms the elemental composition.
144.00882[C₅H₅ClN₂O]⁺•MS/MSPrimary Fragment. Confirms the presence of a labile methyl group, consistent with a methoxy substituent.
123.03435[C₆H₇N₂O]⁺MS/MSPrimary Fragment. Confirms the presence of a chlorine atom.
116.00324[C₄H₅ClN₂]⁺MS/MSSecondary Fragment. Supports the proposed structure and fragmentation cascade.
  • Trustworthiness through Self-Validation: The analytical system is validated by the results themselves. The accurate mass measurement of the parent ion in the MS1 scan confirms the elemental formula. The subsequent MS/MS scan, which should only produce fragments logically derived from that specific parent (e.g., m/z 144.01, 123.03), validates the structure. The combination of a precise parent mass and a logical fragmentation pattern creates a highly confident identification.

Conclusion

The mass spectrometric analysis of this compound is a clear illustration of a molecule-centric analytical strategy. By understanding the inherent chemical properties of the analyte—its polarity and the nature of its functional groups—we logically selected positive-ion ESI as the optimal ionization technique. This choice, combined with a robust LC-MS/MS protocol, allows for the unambiguous confirmation of the molecule's identity through accurate mass measurement and the elucidation of its structure via a predictable fragmentation pattern. This guide provides not just a method, but a framework for thinking, enabling researchers to approach any new molecule with a strategy grounded in the fundamental principles of chemistry and mass spectrometry.

References

  • Kusano, K., et al. (2001). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed.
  • Nevescanin, M., et al. Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate.
  • Tomáš, H., & Ghidinelli, S. (1971). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry - ACS Publications.
  • Alchem.Pharmtech. CAS 173435-34-2 | this compound.
  • Ledingham, K. W. D., et al. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. ResearchGate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Chloro-4-methylpyridin-3-amine: A Comprehensive Overview.
  • Al-Zaydi, K. M. (2003). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI.
  • University of Wisconsin-Madison. Ionization Methods in Organic Mass Spectrometry.
  • PubChemLite. This compound (C6H7ClN2O).
  • Chemistry LibreTexts. (2023). 2.3: Ionization Techniques.
  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
  • Emory University. Mass Spectrometry Ionization Methods.
  • Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained.
  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Reddy, G. S., et al. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. PubMed.

Sources

A Technical Guide to the Quantitative Analysis of 2-Chloro-4-methoxypyridin-3-amine using HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-methoxypyridin-3-amine is a substituted pyridine derivative with the molecular formula C₆H₇ClN₂O.[1][2] As an important structural motif in medicinal chemistry, compounds of this class are often key intermediates in the synthesis of active pharmaceutical ingredients (APIs). A related compound, 2-Chloro-4-methylpyridin-3-amine, for instance, is a crucial intermediate in the production of Nevirapine, an essential anti-HIV medication.[3] Given the importance of such precursors in drug development, the ability to accurately and reliably quantify them is paramount for ensuring the quality, safety, and efficacy of the final drug product.

This technical guide provides a comprehensive framework for the development and validation of analytical methods for this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies described herein are built upon established principles for the analysis of aromatic amines and pyridine derivatives, ensuring scientific soundness and regulatory compliance.[4][5][6] The guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the foundation of logical method development.

PropertyValueSource
Molecular FormulaC₆H₇ClN₂O[1][7]
Molecular Weight158.59 g/mol [2][7]
StructurePyridine ring with chloro, methoxy, and amine substituents[1]
Predicted XlogP1.1[1]
Predicted IonizationForms [M+H]⁺ adduct (m/z 159.03) in positive ion mode[1]

The presence of the basic amine group and the pyridine nitrogen makes the molecule amenable to reversed-phase chromatography with acidic mobile phases and highly sensitive detection by positive ion electrospray ionization (ESI) mass spectrometry.

Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method

The objective is to develop a robust HPLC method for the accurate quantification of this compound.

Method Development Rationale

The selection of chromatographic conditions is a deliberate process based on the analyte's structure and desired performance characteristics (e.g., retention, peak shape, and resolution from potential impurities).

  • Column Selection : A C18 stationary phase is the workhorse of reversed-phase chromatography and is a logical starting point. The predicted XlogP of 1.1 suggests moderate hydrophobicity, making it well-suited for retention on a C18 column. A modern core-shell particle column (e.g., 2.7 µm) is chosen to provide high efficiency and speed.[8]

  • Mobile Phase : An acetonitrile/water gradient is selected for its versatility and UV transparency. The addition of an acidic modifier, such as formic acid (0.1%), serves a dual purpose: it protonates the amine and pyridine nitrogen atoms, leading to better retention and improved peak shape by minimizing tailing, and it is compatible with mass spectrometry.[9][10]

  • Detection : The aromatic pyridine ring contains a chromophore that should absorb UV light. A photodiode array (PDA) detector is employed to monitor the analyte and assess peak purity across a range of wavelengths.

Detailed HPLC Protocol
ParameterConditionRationale
Instrument UHPLC/HPLC System with PDA DetectorStandard analytical instrumentation.
Column Fused-Core C18, 100 x 4.6 mm, 2.7 µmProvides high resolution and fast analysis times.[8]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for improved peak shape and MS compatibility.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase HPLC.
Gradient 10% B to 90% B over 8 minutesEnsures elution of the analyte and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CImproves reproducibility and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for peak overload.
Detection PDA at 254 nmCommon wavelength for aromatic compounds; full spectrum collected for purity analysis.
Sample Diluent 50:50 Acetonitrile:WaterEnsures sample solubility and compatibility with the mobile phase.
Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases (A & B) C Equilibrate HPLC System A->C B Prepare Standard & Sample Solutions D Inject Sample B->D C->D System Ready E Acquire Data (PDA Detector) D->E F Integrate Peak at 254 nm E->F G Quantify using Calibration Curve F->G MS_Method_Dev A Infuse Analyte Standard B Confirm [M+H]+ Precursor Ion (m/z 159.0) A->B C Perform Product Ion Scan on m/z 159.0 B->C D Identify Stable, High-Intensity Fragment Ions C->D E Optimize Collision Energy (CE) for selected transitions D->E F Finalize SRM Method (e.g., 159.0 -> Product Ion) E->F

Sources

A Technical Guide to Determining the Solubility of 2-Chloro-4-methoxypyridin-3-amine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical research and drug development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these properties, solubility is a critical determinant of a compound's bioavailability, processability, and formulation feasibility. This in-depth technical guide focuses on 2-Chloro-4-methoxypyridin-3-amine (CAS No. 173435-34-2), a substituted pyridine derivative of interest in medicinal chemistry. This document provides a robust framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility profile of this compound. While specific experimental solubility data for this compound is not extensively available in public literature, this guide furnishes the theoretical foundation and detailed experimental protocols necessary to generate this crucial dataset. We will delve into the predicted solubility behavior based on the molecule's structure, provide step-by-step methodologies for determining both thermodynamic and kinetic solubility, and outline the development of a suitable analytical method for quantification.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of a chemical compound is defined as its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. In the context of drug development, aqueous solubility is a key factor influencing a drug's absorption and, consequently, its bioavailability.[1] Poor solubility can lead to erratic and incomplete absorption, diminishing the therapeutic efficacy of a drug candidate.[1] Furthermore, solubility in various organic solvents is crucial for the synthesis, purification, and formulation processes of APIs and their intermediates.[2]

This compound is a substituted pyridine with a molecular formula of C₆H₇ClN₂O and a molecular weight of 158.59 g/mol .[3][4] Its structure, featuring a pyridine ring with chloro, methoxy, and amino substituents, suggests a complex interplay of electronic and steric effects that will govern its solubility in different solvent systems. A thorough understanding of its solubility is therefore essential for its advancement in any drug development pipeline.

Theoretical Considerations for the Solubility of this compound

The principle of "like dissolves like" provides a foundational understanding of solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is influenced by its various functional groups:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can act as a hydrogen bond acceptor.[5]

  • Amino Group (-NH₂): This group can act as both a hydrogen bond donor and acceptor, and its basicity will be influenced by the other substituents on the ring.

  • Methoxy Group (-OCH₃): The oxygen atom in the methoxy group can act as a hydrogen bond acceptor.

  • Chloro Group (-Cl): This electron-withdrawing group influences the overall electron distribution of the aromatic ring.

Based on these features, we can predict the general solubility behavior of this compound in different classes of solvents:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding with the amino and methoxy groups, as well as the pyridine nitrogen. Solubility in these solvents is expected to be moderate, and highly dependent on the pH of the solution due to the basic nature of the amino group and the pyridine nitrogen. In acidic solutions, the formation of a more soluble salt is likely.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can act as hydrogen bond acceptors and should be effective at solvating the compound. Good solubility is anticipated in these solvents.

  • Nonpolar Solvents (e.g., hexane, toluene): Due to the polar nature of the functional groups, solubility in nonpolar solvents is expected to be low.

Experimental Determination of Solubility

A comprehensive solubility assessment involves determining both the thermodynamic and kinetic solubility of the compound.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the most reliable technique for determining thermodynamic solubility.[1]

Caption: Workflow for the Shake-Flask Method.

  • Preparation: Add an excess amount of solid this compound to a clear glass vial containing a known volume of the desired solvent. The excess solid should be visually apparent.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium, typically 24 to 48 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration through a syringe filter (e.g., 0.22 µm PTFE) or by centrifugation followed by sampling of the supernatant.

  • Dilution: Dilute the collected supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Kinetic Solubility for High-Throughput Screening

Kinetic solubility is a measure of the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[1] This is a high-throughput method often used in early drug discovery to quickly assess the solubility of a large number of compounds. Laser nephelometry is a common technique for measuring kinetic solubility.[6]

Caption: Workflow for Kinetic Solubility by Laser Nephelometry.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO.

  • Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation: Seal the plate and incubate at room temperature with gentle shaking for 1 to 2 hours.

  • Measurement: Measure the turbidity of each well using a laser nephelometer. The instrument detects the light scattered by any precipitate that has formed.

  • Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity signal significantly increases above the background.

Analytical Method Development for Quantification

A robust and validated analytical method is crucial for the accurate quantification of this compound in solubility studies. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a suitable technique.

Proposed HPLC-UV Method Parameters
ParameterRecommended ConditionRationale
Column C18 reverse-phase, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar organic molecules.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid helps to protonate the basic nitrogens, leading to better peak shape. A gradient elution may be necessary.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Injection Volume 10 µLA typical injection volume for good sensitivity.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength To be determined (scan from 200-400 nm)The optimal wavelength for maximum absorbance should be determined by running a UV scan of a standard solution. Substituted pyridines often show absorbance in the 260-280 nm range.[7]
Method Validation

The chosen analytical method must be validated to ensure its accuracy, precision, linearity, and sensitivity. Key validation parameters include:

  • Linearity: A calibration curve should be generated with at least five standards of known concentrations to demonstrate a linear relationship between concentration and detector response.

  • Accuracy: The accuracy should be assessed by analyzing samples with known concentrations and comparing the measured values to the true values.

  • Precision: The precision of the method should be determined by repeated analysis of the same sample (intra-day and inter-day).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the lowest concentration of the analyte that can be reliably detected and quantified.

For very low concentrations or complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for its higher sensitivity and selectivity.[8]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: This safety information is based on data for similar compounds. It is imperative to obtain and consult the specific Safety Data Sheet for this compound from the supplier before handling.

Conclusion

This technical guide provides a comprehensive framework for determining the solubility of this compound. By combining a theoretical understanding of its structural properties with robust experimental protocols for both thermodynamic and kinetic solubility, researchers can generate the critical data needed to support its development as a pharmaceutical intermediate or API. The detailed methodologies for the shake-flask method, high-throughput screening, and analytical method development provide a clear path forward for characterizing this important compound. Adherence to the outlined safety precautions will ensure the responsible handling of this chemical in a laboratory setting. The systematic approach described herein will enable a thorough and reliable assessment of the solubility of this compound, facilitating informed decisions in the drug discovery and development process.

References

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry, 72(8), 1781–1787.
  • El-Kashef, H., et al. (2018). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)
  • Angene Chemical. (2025). Safety Data Sheet.
  • PubChemLite. (n.d.). This compound (C6H7ClN2O).
  • Alchem.Pharmtech. (n.d.). CAS 173435-34-2 | this compound.
  • Ramulu, K., et al. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-597.
  • Liu, X., et al. (2011). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial.
  • Hedidi, M., et al. (2016).
  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
  • PubChem. (n.d.). 2-Amino-4-Methoxypyridine.
  • PubChem. (n.d.). 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine.
  • Chem-Impex. (n.d.). 3-Amino-4-methoxypyridine.
  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents.
  • Pharmaffiliates. (n.d.). CAS No : 1227600-23-8 | Product Name : 2-Chloro-3-methoxypyridin-4-amine.
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

Sources

crystal structure of 2-Chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Absence of Publicly Available Crystallographic Data for 2-Chloro-4-methoxypyridin-3-amine

As of January 2026, a thorough search of prominent crystallographic databases and the broader scientific literature has revealed no publicly available, solved single-crystal X-ray structure for the compound this compound. While this compound is mentioned in chemical literature, it is typically as a reagent or an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The available information focuses on its synthesis and subsequent chemical reactions, rather than a detailed analysis of its solid-state structure.

For instance, scientific articles and patents describe the use of this compound as a building block for creating more complex substituted pyridines and fused heterocyclic systems. These documents, however, do not include characterization of its crystal structure.

Without the foundational crystallographic data—such as unit cell parameters, space group, atomic coordinates, and intermolecular interaction details—it is not possible to construct an in-depth technical guide on its crystal structure as requested. Such a guide would require this primary data to discuss molecular conformation, hydrogen bonding patterns, and crystal packing, which are the core elements of a crystallographic study.

Therefore, this guide cannot be completed at this time due to the absence of the necessary primary scientific data. Researchers interested in the crystal structure of this compound would likely need to perform the crystallization and subsequent single-crystal X-ray diffraction analysis as a novel investigation.

starting materials for 2-Chloro-4-methoxypyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-methoxypyridin-3-amine: Starting Materials and Strategic Approaches

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a substituted 3-aminopyridine, it serves as a crucial "building block"—a versatile chemical intermediate used in the construction of more complex molecular architectures.[1][2][3][4] The specific arrangement of its chloro, methoxy, and amine functional groups allows for a variety of subsequent chemical transformations, making it an invaluable precursor for synthesizing targeted, biologically active molecules. The analogous compound, 3-Amino-2-chloro-4-methylpyridine, is a well-known key intermediate in the production of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection, which underscores the pharmaceutical relevance of this structural motif.[5][6]

The primary challenge in synthesizing polysubstituted pyridines lies in achieving the desired regiochemistry. The electron-deficient nature of the pyridine ring and the directing effects of existing substituents must be carefully managed to ensure that functional groups are introduced at the correct positions.

This technical guide provides a comprehensive overview of the principal synthetic strategies for obtaining this compound. It is designed for researchers, chemists, and drug development professionals, offering an in-depth analysis of two core approaches: de novo synthesis (building the pyridine ring from acyclic precursors) and functional group manipulation on a pre-existing pyridine scaffold. The guide will detail the starting materials for each route, explain the chemical rationale behind the experimental choices, and provide representative protocols to illustrate the practical application of these methods.

Part 1: De Novo Pyridine Ring Synthesis

This approach constructs the pyridine ring from simple, acyclic starting materials. Such methods are often favored for large-scale industrial production as they can utilize inexpensive and readily available precursors. A prominent strategy involves the condensation and cyclization of activated methylene compounds.

Strategy A: The Acetal-Malononitrile Condensation Route

This robust, multi-step synthesis builds the pyridine core and then sequentially installs the required functional groups. It is adapted from well-established industrial processes for analogous 4-alkylpyridines.[7] The key is a Knoevenagel condensation followed by cyclization and a series of functional group transformations.

Causality Behind Experimental Choices:

  • Knoevenagel Condensation: This initial step creates a carbon-carbon bond, forming the backbone of the eventual pyridine ring. It utilizes an activated methylene compound (malononitrile) and a carbonyl equivalent (an acetal), which is a protected aldehyde. Piperidinium acetate is a classic catalyst for this reaction, facilitating the condensation under mild conditions.[7]

  • Acid-Catalyzed Cyclization: Treatment with a strong acid, like sulfuric acid, serves two purposes: it deprotects the acetal to reveal the aldehyde and catalyzes the intramolecular cyclization and dehydration to form the stable 2-pyridone ring system.[7]

  • Chlorination: The 2-pyridone intermediate exists in tautomeric equilibrium with its 2-hydroxypyridine form. This hydroxyl group can be converted to the target 2-chloro substituent using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of PCl₅ to enhance reactivity.[7][8]

  • Nitrile Hydrolysis: The cyano group is a stable precursor to the desired 3-amino group. It is first hydrolyzed to a carboxamide using concentrated sulfuric acid, which protonates the nitrile nitrogen, making the carbon susceptible to nucleophilic attack by water.[6]

  • Hofmann Rearrangement: The final transformation from the 3-carboxamide to the 3-amine is achieved via the Hofmann rearrangement. A solution of bromine or chlorine in excess sodium hydroxide creates an in-situ hypohalite, which reacts with the amide to form an unstable N-bromoamide intermediate. Subsequent base-induced rearrangement and hydrolysis release carbon dioxide and yield the primary amine with the loss of one carbon atom.[6]

Visual Workflow: De Novo Synthesis

de_novo_synthesis cluster_start Starting Materials A Methoxyacetaldehyde Dimethyl Acetal C Knoevenagel Condensation A->C B Malononitrile B->C D Cyclization (H₂SO₄) C->D E 4-Methoxy-3-cyano- 2-pyridone D->E F Chlorination (POCl₃/PCl₅) E->F G 2-Chloro-4-methoxy- 3-cyanopyridine F->G H Nitrile Hydrolysis (H₂SO₄) G->H I 2-Chloro-4-methoxy- pyridine-3-carboxamide H->I J Hofmann Rearrangement I->J K 2-Chloro-4-methoxy- pyridin-3-amine J->K substitution_synthesis A 4-Methoxypyridine B Nitration (HNO₃/H₂SO₄) A->B C 4-Methoxy-3-nitropyridine B->C D Chlorination C->D E 2-Chloro-4-methoxy- 3-nitropyridine D->E F Nitro Reduction (e.g., Fe/NH₄Cl) E->F G 2-Chloro-4-methoxy- pyridin-3-amine F->G

Caption: Synthesis via functionalization of a 4-methoxypyridine core.

Experimental Protocol: Pyridine Functionalization (Proposed)

This protocol is based on standard, well-established procedures for the individual reaction types on pyridine rings.

Step 1: Nitration of 4-Methoxypyridine

  • Add 4-methoxypyridine (1.0 equivalent) slowly to a stirred, cooled (0°C) mixture of concentrated sulfuric acid and fuming nitric acid.

  • Maintain the temperature below 10°C during the addition.

  • After addition is complete, allow the reaction to stir at room temperature for several hours until TLC or LC-MS indicates consumption of the starting material.

  • Pour the reaction mixture onto ice and carefully neutralize with a base (e.g., Na₂CO₃) to precipitate the product.

  • Filter and dry the solid to obtain 4-methoxy-3-nitropyridine.

Step 2: Chlorination of 4-Methoxy-3-nitropyridine

  • This step is challenging due to the deactivated ring. A potential method involves heating 4-methoxy-3-nitropyridine with a powerful chlorinating agent like PCl₅ in POCl₃ at high temperatures in a sealed vessel.

  • Alternatively, conversion to the N-oxide with an agent like m-CPBA, followed by reaction with POCl₃, can facilitate chlorination at the 2-position.

  • After the reaction, the mixture is worked up similarly to the chlorination step in Strategy A.

Step 3: Reduction of 2-Chloro-4-methoxy-3-nitropyridine

  • Prepare a mixture of ethanol and water (e.g., 5:1 ratio) and add 2-chloro-4-methoxy-3-nitropyridine (1.0 equivalent) and ammonium chloride (5.0 equivalents).

  • Heat the mixture to reflux (approx. 80°C).

  • Add iron powder (5.0 equivalents) portion-wise over 30 minutes. [9]4. Maintain at reflux and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

  • Once complete, cool the mixture and filter it through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate to remove ethanol.

  • Basify the aqueous residue and extract with ethyl acetate.

  • Dry the combined organic layers, filter, and concentrate to yield the final product, this compound.

MethodReagentsConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, 10% Pd/CEtOH, room temp, 1-4 atmHigh yield, clean reactionCatalyst can be expensive, not suitable for some functional groups
Metal/Acid Reduction Fe, NH₄ClEtOH/H₂O, 80°CCost-effective, robustRequires filtration of metal salts, potentially lower yields

Comparative Analysis and Conclusion

The choice of synthetic route depends heavily on the specific needs of the research or manufacturing campaign, including scale, cost, and available equipment.

FeatureDe Novo Synthesis (Strategy A)Ring Functionalization (Strategy B)
Starting Materials Inexpensive, simple acyclic compoundsSubstituted pyridines (may be costly)
Number of Steps Longer (typically 5-6 steps)Shorter (typically 3 steps)
Scalability Generally well-suited for large scaleCan be limited by reagent cost/availability
Regioselectivity Excellent control, built-inHighly dependent on directing group effects; potential for isomers
Potential Hazards Use of POCl₃, Br₂/NaOHUse of strong nitrating acids, potentially high-pressure chlorination

The de novo synthesis, while longer, offers a highly controlled and scalable path to this compound from fundamental starting materials. The chemical principles are well-established in industrial settings, ensuring a reliable process. The ring functionalization approach is more direct and may be preferable for laboratory-scale synthesis, provided the starting 4-methoxypyridine is readily available and the chlorination step can be optimized efficiently. Both routes provide viable access to this important medicinal chemistry building block, and the selection of a specific path will be guided by practical considerations of cost, scale, and chemical safety.

References

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (n.d.). National Institutes of Health.
  • The synthesis method of 3-Amino-2-chloro-4-methylpyridine. (2023, October 7). ChemicalBook.
  • 3-aminopyridine - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. (2000, January 6). European Patent Office.
  • METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES. (1996, November 20). European Patent Office.
  • US20020052507A1 - Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.). Google Patents.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022, October 18). MDPI.
  • Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. (n.d.). JOCPR.
  • Synthesis of 3-Substituted 2-Aminopyridines via Displacement of 3-Fluoro-2-nitropyridine. (n.d.). Thieme Connect.
  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.). Google Patents.
  • Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. (2025, August 8). ResearchGate.
  • 173435-34-2|this compound|BLD Pharm. (n.d.). BLD Pharm.
  • WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (n.d.). Google Patents.
  • This compound (C6H7ClN2O). (n.d.). PubChem.
  • This compound - CAS:173435-34-2. (n.d.). Sunway Pharm Ltd.
  • Chemical Building Blocks for Medicinal Chemistry. (n.d.). ChemBridge Corporation.
  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.). Google Patents.
  • A “building block triangle” representing building blocks for medicinal chemistry. (n.d.). ResearchGate.
  • Advanced Chemical Building Blocks | Novel scaffolds. (n.d.). Life Chemicals.
  • MedChem Highlights. (n.d.). Enamine.

Sources

A Theoretical and Computational Scrutiny of 2-Chloro-4-methoxypyridin-3-amine: A Methodological Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methoxypyridin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry, primarily owing to its structural resemblance to key intermediates in the synthesis of various pharmaceutical agents. While extensive experimental and computational studies on this specific molecule are not yet prevalent in publicly accessible literature, its analogues have been the subject of rigorous investigation. This guide provides a comprehensive framework for the theoretical and computational characterization of this compound, leveraging established methodologies and drawing parallels from studies on closely related compounds. By detailing the computational workflows, from geometry optimization to the prediction of spectroscopic and electronic properties, this document serves as a robust methodological blueprint for researchers aiming to elucidate the physicochemical characteristics and therapeutic potential of this and similar molecules.

Introduction: The Rationale for Computational Investigation

The pyridine scaffold is a cornerstone in drug discovery, present in a multitude of approved therapeutic agents. The targeted functionalization of the pyridine ring, as seen in this compound, offers a rich chemical space for the design of novel bioactive molecules. Computational chemistry provides an indispensable toolkit for the in silico characterization of such compounds, enabling the prediction of their structural, spectroscopic, and electronic properties before embarking on extensive and resource-intensive laboratory synthesis and testing.

This guide will delineate the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to unravel the molecular intricacies of this compound. While direct computational data for this molecule is sparse, we will illustrate the requisite methodologies using published data for analogous compounds, such as 2-chloro-6-methoxypyridine and 2-chloro-4-methylpyridin-3-amine. The latter is a known key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection, highlighting the pharmaceutical relevance of this class of compounds[1].

The Computational Workflow: A Step-by-Step Protocol

The theoretical investigation of a molecule like this compound follows a structured workflow designed to yield a comprehensive understanding of its properties.

Computational_Workflow A Geometry Optimization B Vibrational Frequency Analysis A->B Confirmation of energy minimum C Spectroscopic Simulation (NMR, UV-Vis) A->C Optimized structure D Electronic Property Analysis (HOMO-LUMO, MEP) A->D Optimized structure E Potential Applications Assessment (e.g., Docking Studies) D->E Reactivity insights HOMO_LUMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO Energy Gap (ΔE)

Figure 2: A conceptual diagram of the HOMO-LUMO energy gap.

ParameterDescriptionSignificance
E(HOMO)Energy of the Highest Occupied Molecular OrbitalRelated to the ionization potential; indicates electron-donating ability.
E(LUMO)Energy of the Lowest Unoccupied Molecular OrbitalRelated to the electron affinity; indicates electron-accepting ability.
ΔE (HOMO-LUMO Gap)E(LUMO) - E(HOMO)Correlates with chemical reactivity and kinetic stability.
Table 3: Key parameters derived from Frontier Molecular Orbital analysis.
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the context of drug design, MEP maps can help predict how a molecule might interact with a biological target, such as the active site of an enzyme. Typically, red-colored regions indicate negative electrostatic potential (electron-rich), while blue-colored regions represent positive electrostatic potential (electron-poor).

Implications for Drug Development

The computational characterization of this compound provides a foundation for its rational application in drug discovery. The presence of chloro, methoxy, and amine functional groups on the pyridine ring offers multiple points for further chemical modification to optimize properties such as solubility, metabolic stability, and target binding affinity.

The insights gained from the electronic property analysis can guide the design of derivatives. For instance, understanding the nucleophilic and electrophilic sites from the MEP map can inform strategies for synthesizing new analogues. Furthermore, the optimized 3D structure of the molecule can be used as a starting point for virtual screening and molecular docking studies to identify potential biological targets.

Conclusion

While direct experimental and computational data on this compound are not extensively documented, a robust and well-established theoretical framework exists for its comprehensive characterization. By employing DFT and TD-DFT methods, researchers can gain significant insights into the structural, spectroscopic, and electronic properties of this promising heterocyclic compound. This guide provides a detailed methodological roadmap for such an investigation, drawing upon established protocols and illustrative examples from closely related molecules. The application of these computational techniques is a critical step in the rational design of novel therapeutic agents and will undoubtedly accelerate the exploration of the chemical space around the this compound scaffold.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). 2-Chloro-4-methylpyridin-3-amine: A Comprehensive Overview. [Link]
  • James, C., et al. (2011). Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(5), 1625-1632. [Link]
  • Mamand, D. M., et al. (2024). An investigation of the electronic structure and optoelectronic properties of 4-((2-hydroxy-3-methoxybenzylidene)amino)-N-(thiazol-2-yl) benzene sulfonamide.
  • Boy, S., Kotan, G., & Yüksek, H. (2024). Spectroscopic, Thermodynamic, Electronic, HOMO-LUMO, MEP and NLO Analyses of 3-(Benzyl)-4-(3-Acetoxy-4-methoxybenzylideneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one. European Journal of Science and Technology, (54), 144-151. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 2-Chloro-4-methoxypyridin-3-amine (CAS No. 173435-34-2), a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] This document synthesizes data from safety data sheets (SDS), relevant chemical literature, and established principles of pharmaceutical stability testing to offer evidence-based recommendations for researchers, scientists, and drug development professionals. The guide details the intrinsic chemical properties influencing stability, potential degradation pathways, and validated protocols for handling and long-term storage to ensure the compound's integrity, purity, and performance in downstream applications.

Introduction: The Critical Role of Intermediate Stability

This compound is a substituted aminopyridine, a class of compounds recognized for their utility as versatile building blocks. The successful synthesis of complex target molecules is predicated on the quality and purity of such starting materials and intermediates. Instability of these foundational molecules can lead to the formation of impurities, reduced yield, and potential safety concerns in the final product. Therefore, a thorough understanding of the stability profile of this compound is not merely a matter of good laboratory practice but a fundamental requirement for reproducible and reliable research and development.

The primary objective of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[3][4] This data is crucial for determining a retest period for the drug substance and recommended storage conditions.[3][5] For a chemical intermediate like this compound, these principles are equally applicable to ensure its suitability for use in manufacturing processes.

Physicochemical Properties and Inherent Stability

The inherent stability of a chemical compound is dictated by its molecular structure. This compound possesses several functional groups that can influence its reactivity and, consequently, its stability.

PropertyValueSource
Molecular FormulaC6H7ClN2O[2]
Molecular Weight158.59 g/mol [2]
AppearanceSolid
Melting Point153 - 155 °C[6]

The presence of an amine group, a chloro substituent, and a methoxy group on a pyridine ring creates a molecule with specific electronic and steric properties. While generally stable under standard ambient conditions, certain sensitivities have been noted.[6]

Key Sensitivities:
  • Hygroscopic: The compound has a tendency to absorb moisture from the air.[6]

  • Air and Light Sensitive: Exposure to air and light can promote degradation.[6]

These sensitivities underscore the necessity of controlled storage and handling procedures.

Recommended Storage and Handling Protocols

To maintain the integrity and purity of this compound, the following storage and handling protocols are recommended based on manufacturer safety data sheets and general best practices for aminopyridines.

Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To slow down potential degradation reactions.
Atmosphere Inert Gas (e.g., Argon, Nitrogen)To prevent oxidative degradation due to air sensitivity.[6]
Container Tightly Closed, OpaqueTo protect from moisture (hygroscopic nature) and light.[6][7]
Location Cool, Dry, Well-Ventilated AreaTo minimize exposure to heat and humidity.[8][9]

It is imperative to store the compound in a locked-up or otherwise access-restricted area, designated for toxic or sensitive chemicals.[8][10]

Handling Procedures

Due to the toxicological profile of aminopyridines, strict adherence to safety protocols during handling is mandatory.[8]

  • Engineering Controls: All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves are required.

    • Eye Protection: Safety glasses or a face shield must be worn.[8]

    • Lab Coat: A lab coat should be worn to protect from skin contact.

  • Hygiene: Hands should be washed thoroughly after handling, and contaminated clothing must be changed immediately.[6]

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively published in peer-reviewed literature, potential degradation pathways can be inferred from the known reactivity of aminopyridines and related compounds.

  • Oxidative Degradation: The amine group is susceptible to oxidation, which can be accelerated by the presence of oxygen and light. This can lead to the formation of colored impurities and a decrease in purity. The degradation of amines in the presence of oxygen is a known issue in various industrial applications.[11][12]

  • Hydrolysis: The chloro and methoxy groups on the pyridine ring could be susceptible to hydrolysis, particularly under non-neutral pH conditions and in the presence of moisture.

  • Photodegradation: Aromatic amines can be sensitive to UV and visible light, leading to complex degradation pathways.

The following diagram illustrates a hypothetical workflow for investigating these potential degradation pathways.

G cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A This compound (Initial Sample) B Heat (e.g., 60°C) A->B Expose to C Humidity (e.g., 75% RH) A->C Expose to D Light (ICH Q1B Photostability) A->D Expose to E Oxidative (e.g., H2O2) A->E Expose to F Time-Point Sampling B->F C->F D->F E->F G HPLC-UV/MS Analysis (Purity & Impurity Profile) F->G H NMR / FT-IR Spectroscopy (Structural Elucidation of Degradants) G->H Characterize Impurities I Identify Degradation Products G->I J Determine Degradation Rate G->J K Establish Degradation Pathway I->K J->K

Caption: Workflow for a forced degradation study.

Experimental Protocol: A Framework for Stability Assessment

For organizations requiring formal stability data, a study designed according to the principles of the International Council for Harmonisation (ICH) guidelines is recommended.[5] Such studies are essential for establishing a retest period and confirming the recommended storage conditions.

Long-Term Stability Study Protocol

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Methodology:

  • Batch Selection: Utilize at least one representative batch of the material.

  • Container Closure System: Store the sample in a container that mimics the proposed commercial packaging (e.g., amber glass vial with a PTFE-lined cap, under an inert atmosphere).

  • Storage Conditions: Place samples in a calibrated stability chamber maintained at 2-8°C.

  • Testing Schedule: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[4]

  • Analytical Methods: Employ a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), to monitor for:

    • Assay (potency)

    • Appearance

    • Levels of specified and unspecified impurities

    • Formation of degradation products

Accelerated Stability Study Protocol

Objective: To identify potential degradation pathways and predict the long-term stability profile under exaggerated conditions.

Methodology:

  • Batch and Container: Same as the long-term study.

  • Storage Conditions: Place samples in a calibrated stability chamber at an elevated temperature, for example, 25°C ± 2°C with 60% ± 5% relative humidity (RH).[13]

  • Testing Schedule: A typical schedule would be 0, 1, 3, and 6 months.[4]

  • Analytical Methods: Same as the long-term study.

Significant changes in an accelerated study would warrant further investigation and may necessitate intermediate stability studies (e.g., at 30°C/65% RH).[5][14]

G cluster_setup Study Setup cluster_testing Time-Point Testing cluster_evaluation Data Evaluation & Outcome Sample Sample Preparation (Representative Batch, Inert Atmosphere) LTS_Chamber Long-Term Storage (2-8°C) Sample->LTS_Chamber ATS_Chamber Accelerated Storage (25°C / 60% RH) Sample->ATS_Chamber LTS_TP Long-Term Time Points (0, 3, 6, 12, 24 mos) LTS_Chamber->LTS_TP ATS_TP Accelerated Time Points (0, 1, 3, 6 mos) ATS_Chamber->ATS_TP Analysis Stability-Indicating HPLC (Assay, Impurities, Appearance) LTS_TP->Analysis ATS_TP->Analysis Data Analyze Trends (Degradation Rate, Impurity Formation) Analysis->Data Outcome Establish Retest Period & Confirm Storage Conditions Data->Outcome

Caption: Experimental workflow for a formal stability study.

Conclusion

The chemical stability of this compound is robust under controlled conditions. However, its sensitivity to moisture, air, and light necessitates strict adherence to the storage and handling protocols outlined in this guide. For applications in drug development and other regulated industries, conducting formal stability studies is a critical step to ensure the material's quality and suitability over time. By implementing these recommendations, researchers and scientists can mitigate the risks of degradation, ensuring the integrity of their starting materials and the success of their synthetic endeavors.

References

  • Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More.
  • GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products.
  • International Journal of Pharmaceutical Research & Allied Sciences. (n.d.). STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS.
  • PharmaTutor. (2012, March 17). Stability Testing of Pharmaceutical Products.
  • Vici Health Sciences. (n.d.). Stability Testing for Pharmaceutical Drug Products.
  • Alkali Metals Limited. (n.d.). CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE.
  • Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE FOR SYNTHESIS MSDS.
  • Suvchem Laboratory Chemicals. (n.d.). 4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE).
  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • Pharmaffiliates. (n.d.). CAS No : 1227600-23-8 | Product Name : 2-Chloro-3-methoxypyridin-4-amine.
  • Sunway Pharm Ltd. (n.d.). This compound - CAS:173435-34-2.
  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants.
  • PubMed Central (PMC). (n.d.). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches.
  • PubMed Central (PMC). (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
  • ResearchGate. (n.d.). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture.

Sources

Purity Analysis of 2-Chloro-4-methoxypyridin-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the purity analysis of 2-Chloro-4-methoxypyridin-3-amine, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of purity in drug development, this document moves beyond a simple recitation of methods to offer a deep dive into the rationale behind analytical choices. We will explore the likely impurity landscape based on synthetic routes and detail robust analytical methodologies for their detection and quantification. This guide is designed to empower researchers and quality control professionals with the expertise to develop and validate a comprehensive purity assessment strategy, ensuring the integrity of their downstream processes and final active pharmaceutical ingredients (APIs).

Introduction: The Significance of Purity for a Key Building Block

This compound (CAS No. 173435-34-2, Molecular Formula: C₆H₇ClN₂O, Molecular Weight: 158.59 g/mol ) is a substituted pyridine derivative that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds.[1] The precise arrangement of its functional groups—a chloro, a methoxy, and an amine group on a pyridine ring—offers multiple reaction sites for the construction of complex molecular architectures.

The purity of this intermediate is of paramount importance, as impurities can have a cascading effect on the entire synthetic pathway. They can lead to the formation of undesired side products, reduce the yield and efficiency of subsequent reactions, and, most critically, introduce potentially toxic or genotoxic impurities into the final API. Therefore, a rigorous and well-validated analytical strategy to assess the purity of this compound is not just a quality control measure but a fundamental requirement for regulatory compliance and patient safety.

This guide will provide a holistic approach to purity analysis, encompassing the identification of potential impurities, the selection and optimization of appropriate analytical techniques, and the principles of method validation in accordance with international guidelines such as ICH Q2(R1).[2][3][4][5]

The Impurity Landscape: A Synthesis-Based Perspective

Understanding the potential impurities in a given batch of this compound begins with a thorough analysis of its synthetic route. While specific proprietary synthesis methods may vary, the construction of such a multi-substituted pyridine ring often involves several key chemical transformations. By examining analogous synthetic pathways for similar compounds, such as 3-amino-2-chloro-4-methylpyridine, we can anticipate a profile of potential process-related impurities.[6][7][8][9]

A plausible synthetic approach could involve the construction of the pyridine ring followed by functional group interconversions. Common strategies for pyridine synthesis include the Hantzsch pyridine synthesis or variations involving condensation and cyclization reactions of dicarbonyl compounds with enamines or nitriles.[7]

Based on these general principles, we can categorize potential impurities as follows:

  • Starting Material Residues: Unreacted precursors used in the initial stages of the synthesis.

  • Intermediates: Incompletely reacted species from any of the synthetic steps. For example, a hydroxyl-pyridine intermediate that has not been fully chlorinated.

  • Isomeric Impurities: Positional isomers that may form due to a lack of complete regioselectivity in the substitution reactions on the pyridine ring.

  • Byproducts of Side Reactions: Compounds formed from competing reaction pathways. For instance, over-chlorination or the formation of dimers.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used throughout the manufacturing process.

A proactive approach to impurity analysis involves a close collaboration between synthetic chemists and analytical scientists to map out the synthetic pathway and identify potential "hot spots" for impurity formation.

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is essential for a comprehensive purity assessment of this compound. The choice of techniques should be based on the physicochemical properties of the analyte and its potential impurities, including their volatility, polarity, and chromophoric properties.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the purity analysis of non-volatile and thermally labile organic compounds, making it ideally suited for this compound.[10] A reversed-phase HPLC (RP-HPLC) method with UV detection is the most common and robust approach.

Caption: A logical workflow for the development and validation of an HPLC method.

Based on methods developed for structurally similar compounds like 4-Amino-2-chloropyridine, a robust RP-HPLC method can be established.[10]

Experimental Protocol: HPLC

  • Instrumentation:

    • A High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size. A C18 stationary phase provides good retention and separation for moderately polar compounds.

    • Mobile Phase A: 0.05% Trifluoroacetic acid in Water. The acidic modifier helps to protonate the amine group, leading to better peak shape.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point to separate impurities with a wide range of polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: The UV spectrum of this compound should be recorded to determine the optimal wavelength for detection, likely around 230-280 nm. A DAD is advantageous for monitoring multiple wavelengths and assessing peak purity.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a diluent (e.g., 50:50 Acetonitrile:Water) to obtain a concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[2][3][4][5] This includes demonstrating specificity (the ability to resolve the main peak from impurities and degradation products), linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent complementary technique to HPLC, particularly for the analysis of volatile and semi-volatile impurities that may not be readily detected by HPLC.[11] The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.

  • Instrumentation:

    • A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or a more advanced analyzer like a Time-of-Flight).

    • Data acquisition and processing software with a mass spectral library.

  • Chromatographic Conditions:

    • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes. This program allows for the separation of a wide range of volatile and semi-volatile compounds.

    • Injection Mode: Splitless injection for trace impurity analysis.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent like dichloromethane or methanol to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and the definitive identification of unknown impurities.[2][12][13][14] Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the amine protons (a broad singlet). The coupling patterns and chemical shifts of the aromatic protons will be characteristic of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule, with their chemical shifts being influenced by the attached functional groups.

For the structural elucidation of unknown impurities, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to piece together the molecular framework.[13][15]

Forced Degradation Studies: Understanding Stability and Ensuring Method Specificity

Forced degradation studies are a critical component of impurity analysis, particularly for developing stability-indicating analytical methods.[5][12][16][17] These studies involve subjecting the drug substance to harsh conditions (acidic, basic, oxidative, thermal, and photolytic stress) to accelerate its decomposition. The goal is to generate potential degradation products and demonstrate that the analytical method can effectively separate these degradants from the parent compound and from each other.

Caption: A streamlined workflow for conducting forced degradation studies.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and trend analysis.

Table 1: Summary of Analytical Techniques for Purity Analysis

Analytical TechniquePrimary ApplicationInformation Provided
HPLC-UV/DAD Purity determination and quantification of known and unknown impurities.Retention time, peak area (for quantification), UV spectrum (for peak purity assessment).
GC-MS Identification and quantification of volatile and semi-volatile impurities.Retention time, mass spectrum (for structural identification), peak area (for quantification).
NMR Spectroscopy Unambiguous structural confirmation of the main component and identification of unknown impurities.Chemical shifts, coupling constants, and 2D correlations providing detailed structural information.
LC-MS Identification of non-volatile impurities and degradation products.Retention time and mass spectrum for structural elucidation.

Conclusion: A Commitment to Quality

The purity analysis of this compound is a multifaceted process that requires a deep understanding of its chemistry and a strategic application of modern analytical techniques. This guide has outlined a comprehensive approach that moves from understanding the potential impurity profile based on synthetic routes to the detailed application of HPLC, GC-MS, and NMR for purity determination and structural elucidation. By adhering to these principles and the guidelines for method validation, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
  • ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment; 2025. [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. Veeprho; 2025. [Link]
  • Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Process for making 3-amino-2-chloro-4-methylpyridine.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research; 2022. [Link]
  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology; 2020. [Link]
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis; 2013. [Link]
  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass; 2025. [Link]
  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. [Link]
  • Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine.
  • Theoretical NMR correlations based Structure Discussion. PMC; 2011. [Link]

Sources

Methodological & Application

Application Note & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 2-Chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This document provides a detailed guide on the strategic use of 2-Chloro-4-methoxypyridin-3-amine as a versatile scaffold for the synthesis of potent and selective kinase inhibitors. We will explore key synthetic transformations, provide detailed experimental protocols, and discuss the rationale behind these methodologies in the context of structure-activity relationship (SAR) studies.

Introduction: The 2-Aminopyridine Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Consequently, small molecule kinase inhibitors have become a major focus of modern drug discovery. Within this landscape, the 2-aminopyridine moiety has emerged as a privileged scaffold.[2][3][4] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal anchor for designing potent inhibitors.

The starting material, this compound, is a particularly valuable building block for constructing libraries of kinase inhibitors.[5][6][7] It possesses three key points for diversification:

  • The C2-Chloride: An excellent handle for palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl moieties that can occupy the hydrophobic regions of the ATP-binding pocket.

  • The C3-Amine: A nucleophilic site for acylation, alkylation, or further cross-coupling, allowing for modulation of hinge-binding interactions and physicochemical properties.

  • The C4-Methoxy Group: Influences the electronics of the pyridine ring and can be a site for demethylation to a hydroxyl group, providing an additional point for interaction or derivatization.

This guide will focus on two of the most powerful palladium-catalyzed reactions for elaborating this scaffold: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Core Synthetic Strategies: Building Complexity

The journey from the starting material to a potent kinase inhibitor involves the strategic and sequential application of modern synthetic methodologies. The choice of reaction is dictated by the desired target structure and the SAR insights one wishes to gain.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is an indispensable tool for creating carbon-carbon bonds, particularly for linking aromatic systems.[8][9] In our context, it is the premier method for displacing the C2-chloride with a wide array of aryl or heteroaryl boronic acids or esters.[1][10] This transformation is critical for installing substituents that can extend into the hydrophobic pocket of the kinase active site, a common strategy for enhancing potency and selectivity.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is common. The ligand (e.g., SPhos, XPhos) is crucial; bulky, electron-rich phosphines stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[11]

  • Base: A base such as K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[9]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used to dissolve both the organic and inorganic reagents.

G cluster_workflow Suzuki-Miyaura Coupling Workflow start This compound + Arylboronic Acid reagents Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., SPhos) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) start->reagents Combine reaction Heat (e.g., 80-100 °C) Inert Atmosphere (N₂ or Ar) reagents->reaction Initiate workup Aqueous Workup (Extraction with Organic Solvent) reaction->workup Quench & Extract purification Purification (Column Chromatography) workup->purification product 2-Aryl-4-methoxypyridin-3-amine (Kinase Inhibitor Core) purification->product

Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, offering a broad substrate scope and high functional group tolerance.[12][13] This reaction can be employed in two primary ways with our scaffold:

  • Displacing the C2-Chloride: Reacting the scaffold with a primary or secondary amine to generate a 2-amino-substituted pyridine.

  • N-Arylation of the C3-Amine: Reacting the scaffold with an aryl halide to attach a new aromatic system directly to the existing amino group.

This versatility allows for the synthesis of diverse structures where the nitrogen linkage is key to biological activity, often by participating in the crucial hinge-binding interactions.[14][15]

Causality of Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, a palladium catalyst and a specialized bulky, electron-rich phosphine ligand are required. Ligands like Xantphos or BrettPhos are often effective.[11] The choice of ligand is critical and often needs to be optimized for the specific amine and aryl halide coupling partners.

  • Base: A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is used to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle.[11][13]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Application Example: Synthesis of a Hypothetical JAK2 Inhibitor Series

To illustrate these principles, we outline a synthetic plan for a series of potential Janus Kinase 2 (JAK2) inhibitors. Dysregulation of the JAK-STAT pathway is implicated in myeloproliferative neoplasms, making JAK2 a validated therapeutic target.[3][16] The 2-aminopyridine core is a known scaffold for potent JAK2 inhibitors.[17]

G cluster_synthesis Synthetic Pathway to Hypothetical JAK2 Inhibitors A This compound B Intermediate 1 (2-Aryl-4-methoxypyridin-3-amine) A->B Suzuki Coupling (R¹-B(OH)₂, Pd cat., Base) C1 Final Product 1 (N-Acyl Derivative) B->C1 Amide Coupling (R²-COCl, Base) C2 Final Product 2 (N-Sulfonyl Derivative) B->C2 Sulfonylation (R³-SO₂Cl, Base)

Caption: Synthetic workflow for hypothetical JAK2 inhibitors.

This workflow first uses a Suzuki coupling to install a desired aryl group (R¹) at the C2 position. The resulting intermediate is then further functionalized at the C3-amino group via standard amide or sulfonamide bond formation to explore different interactions within the kinase active site.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the core scaffold allows for the exploration of SAR, guiding the design of more potent and selective inhibitors.

PositionModification (R Group)Rationale / Potential ImpactHypothetical IC₅₀ (JAK2)
C2 (R¹) PhenylBaseline hydrophobic interaction.150 nM
3-FluorophenylIntroduces polarity, potentially forms specific interactions.95 nM
IndazoleCan form additional H-bonds, improving potency.25 nM
C3 (R²) AcetylSmall group, probes space at the hinge.70 nM
CyclopropylcarbonylIntroduces rigidity and a different hydrophobic profile.40 nM
PhenylsulfonylOccupies a larger pocket, potential for π-stacking.110 nM

Data in this table is hypothetical and for illustrative purposes only.

The goal is to find the optimal combination of substituents at each position to maximize potency against the target kinase (e.g., JAK2) while minimizing activity against off-target kinases (e.g., JAK1, JAK3) to achieve a better safety profile.[3][17]

Biological Context: The JAK-STAT Signaling Pathway

Understanding the biological context is crucial for rational drug design. The synthesized inhibitors aim to block the ATP-binding site of JAK2, thereby preventing the phosphorylation of its downstream targets, primarily the STAT proteins. This inhibition halts the signaling cascade that drives aberrant cell proliferation.

G cluster_cell Cell Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Activation STAT STAT JAK2->STAT 3. Phosphorylation Inhibitor Synthesized Inhibitor (e.g., 2-Aryl-3-aminopyridine) Inhibitor->JAK2 BLOCKS pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene 6. Regulation

Caption: Simplified JAK-STAT signaling pathway and point of inhibition.

Detailed Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheet (SDS) for all chemicals before use.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Reaction: Synthesis of 2-(Indazol-1-yl)-4-methoxypyridin-3-amine

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 1.0 g), 1-(4-boronic acid)indazole (1.2 eq), and potassium carbonate (K₂CO₃) (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 20 mL).

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq), under a positive flow of nitrogen.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-methoxypyridin-3-amine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Reaction: Synthesis of N-phenyl-4-methoxypyridin-2,3-diamine (Hypothetical C2 amination)

  • Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., Xantphos, 0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.

  • Reagent Addition: Under a positive flow of nitrogen, add this compound (1.0 eq), sodium tert-butoxide (NaOtBu) (1.4 eq), and anhydrous toluene (15 mL).

  • Nucleophile Addition: Add the amine nucleophile (e.g., aniline, 1.2 eq) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to afford the desired product.

Conclusion

This compound serves as an outstanding starting point for the synthesis of kinase inhibitor libraries. The strategic application of robust and versatile reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the efficient exploration of chemical space around the privileged 2-aminopyridine core. The protocols and strategies outlined in this document provide a solid framework for researchers engaged in the rational design and development of next-generation targeted therapeutics.

References

  • Title: The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors. Source: PubMed, Bioorganic & Medicinal Chemistry Letters URL:[Link]
  • Title: Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Source: ResearchGate, European Journal of Medicinal Chemistry URL:[Link]
  • Title: 2-Chloro-4-methylpyridin-3-amine: A Comprehensive Overview. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Source: ResearchGate, European Journal of Medicinal Chemistry URL:[Link]
  • Title: Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Source: PubMed Central (PMC) URL:[Link]
  • Title: Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Source: PubMed, Bioorganic & Medicinal Chemistry Letters URL:[Link]
  • Title: Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Source: ACS Publications, Journal of Medicinal Chemistry URL:[Link]
  • Title: Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Synthesis of 8-aryl-substituted 4-(5-chloropyrido[4,3-d]pyrimidine-2-yl)morpholines as intermediates of potential PI3K inhibitors via selective Suzuki-Miyaura cross-coupling reaction.
  • Title: CAS 173435-34-2 | this compound. Source: Alchem Pharmtech URL:[Link]
  • Title: Process for making 3-amino-2-chloro-4-methylpyridine.
  • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Source: Organic Letters URL:[Link]
  • Title: Buchwald-Hartwig Cross Coupling Reaction. Source: Organic Chemistry Portal URL:[Link]
  • Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Source: National Institutes of Health (NIH) URL:[Link]
  • Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL:[Link]
  • Title: Buchwald–Hartwig amin
  • Title: Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Source: ResearchGate, Chemistry – An Asian Journal URL:[Link]
  • Title: Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Source: PubMed, Bioorganic & Medicinal Chemistry URL:[Link]
  • Title: Suzuki Coupling. Source: Organic Chemistry Portal URL:[Link]

Sources

Application Notes & Protocols for 2-Chloro-4-methoxypyridin-3-amine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Chloro-4-methoxypyridin-3-amine . We delve into its fundamental physicochemical properties, core reactivity, and its pivotal role as a versatile building block in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. This guide offers field-proven insights, detailed experimental protocols, and robust analytical methods to ensure successful and reproducible outcomes in the laboratory.

Introduction: The Strategic Value of the Pyridine Scaffold

Heterocyclic compounds are the cornerstone of medicinal chemistry, with pyridine rings being a prevalent motif in numerous FDA-approved drugs. Their unique electronic properties and ability to engage in hydrogen bonding make them ideal scaffolds for targeting biological macromolecules. This compound (CAS No: 173435-34-2) has emerged as a particularly valuable intermediate.[1][2][3] Its strategically positioned functional groups—a nucleophilic amine, an electrophilic carbon center at the chloro-substituted position, and a modulating methoxy group—provide a trifecta of reactivity that chemists can exploit to construct complex, biologically active molecules.[4][5]

This intermediate is especially crucial in the synthesis of fused pyrimidine systems, such as pyrido[3,4-d]pyrimidines, which are recognized as privileged scaffolds for kinase inhibitors.[6] Kinase deregulation is a hallmark of many diseases, most notably cancer, making inhibitors of this enzyme class a major focus of pharmaceutical research.[6][7][8] This guide will illuminate the practical applications of this compound, transitioning from theoretical reactivity to a tangible synthetic protocol.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is paramount for its safe and effective use.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 173435-34-2[1][2]
Molecular Formula C₆H₇ClN₂O[1][9]
Molecular Weight 158.59 g/mol [1][9]
Appearance Solid (form may vary)[10]
Storage Sealed in dry, Room Temperature or 2-8°C, Inert Atmosphere[1][10]
Purity (Typical) ≥95-97%[1][10]
SMILES COC1=C(C(=NC=C1)Cl)N[9]
InChI Key WFRJJULDLVGSNR-UHFFFAOYSA-N[9]
Safety & Handling

This compound and related chloro-amino pyridines are classified as hazardous substances. Adherence to safety protocols is mandatory.

  • Hazard Statements : May be harmful if swallowed, in contact with skin, or if inhaled. Can cause skin, eye, and respiratory irritation.[11][12][13]

  • Precautionary Measures :

    • Always handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.[13][14]

    • Avoid breathing dust/fumes.[11]

    • Wash hands thoroughly after handling.[11]

  • First Aid :

    • Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

    • Skin : Wash with plenty of soap and water. Remove contaminated clothing.[11]

    • Inhalation : Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]

  • Incompatible Materials : Strong oxidizing agents, strong acids.[11]

Core Reactivity and Application in Kinase Inhibitor Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its amine and chloro groups. The 3-amino group serves as a potent nucleophile, ideal for forming amides, ureas, or participating in cyclization reactions. Concurrently, the 2-chloro group provides a reactive site for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, or amino substituents.

This dual functionality makes it an exemplary starting material for constructing the core of many PI3K/mTOR dual inhibitors and other kinase-targeting agents.[15][16] A common and powerful strategy involves a condensation/cyclization reaction with a suitable electrophile to form a fused pyrido[3,4-d]pyrimidine ring system, a key pharmacophore.[6]

G cluster_0 Core Reactivity of this compound cluster_1 Synthetic Pathways cluster_2 Resulting Scaffolds Start This compound Nuc Nucleophilic 3-Amino Group Start->Nuc Elec Electrophilic 2-Chloro Position Start->Elec Condensation Condensation/ Cyclization Nuc->Condensation Coupling Cross-Coupling (e.g., Suzuki, Buchwald) Elec->Coupling Product Fused Heterocycles (e.g., Pyrido[3,4-d]pyrimidines) Condensation->Product Coupling->Product

Caption: Logical workflow of the dual reactivity of the intermediate.

Protocol: Synthesis of a Pyrido[3,4-d]pyrimidine Scaffold

This protocol details a representative cyclization reaction to form a substituted pyrido[3,4-d]pyrimidin-4(3H)-one, a common core structure in kinase inhibitors. This is a foundational step, after which the chlorine atom at the 8-position can be further functionalized.[6]

Reaction Scheme

This protocol outlines the condensation of this compound with an activated carbonyl species, followed by intramolecular cyclization. For this example, we will use formamidine acetate as the cyclizing agent to construct the pyrimidine ring.

G Workflow: Pyrido[3,4-d]pyrimidine Synthesis cluster_workflow Workflow: Pyrido[3,4-d]pyrimidine Synthesis Reactants 1. Charge Reactants - Intermediate - Formamidine Acetate - Solvent (e.g., 2-Ethoxyethanol) Heat 2. Heat to Reflux (~120-135°C) Reactants->Heat Monitor 3. Monitor Reaction (TLC / LC-MS) Heat->Monitor Cool 4. Cool & Precipitate Monitor->Cool Isolate 5. Isolate Product (Filtration) Cool->Isolate Purify 6. Purify (Recrystallization / Chromatography) Isolate->Purify

Caption: Experimental workflow for the synthesis protocol.

Materials & Reagents
ReagentCAS NumberM.W.QuantityStoichiometry
This compound173435-34-2158.591.59 g1.0 eq
Formamidine Acetate3473-63-0104.113.12 g3.0 eq
2-Ethoxyethanol (Solvent)110-80-590.1220 mL-
Ethyl Acetate (for washing)141-78-688.11~30 mL-
Hexanes (for washing)110-54-386.18~30 mL-
Step-by-Step Experimental Procedure
  • Reactor Setup : To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.59 g, 10.0 mmol).

    • Causality: A three-neck flask allows for simultaneous reflux, inert atmosphere maintenance, and potential future additions. An inert nitrogen atmosphere prevents potential oxidative side reactions at high temperatures.

  • Reagent Addition : Add formamidine acetate (3.12 g, 30.0 mmol) and 2-ethoxyethanol (20 mL).

    • Causality: Formamidine acetate serves as the source for the N=CH-NH moiety required to build the pyrimidine ring. A high-boiling solvent like 2-ethoxyethanol is chosen to achieve the necessary temperature to drive the condensation and cyclization, which are often sluggish. An excess of the formamidine is used to push the reaction to completion.

  • Reaction Execution : Begin stirring the suspension and heat the mixture to reflux (approx. 125-135 °C) using a heating mantle. Maintain reflux for 12-18 hours.

    • Causality: The elevated temperature provides the activation energy for both the initial condensation of the amine with formamidine and the subsequent intramolecular ring-closing elimination to form the aromatic pyrimidine ring.

  • Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Self-Validation: Check for the consumption of the starting material (this compound). The mobile phase for TLC could be 1:1 Hexanes:Ethyl Acetate. The product, being more polar, should have a lower Rf value.

  • Work-up and Isolation : Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 1 hour. A precipitate should form.

    • Causality: The product is typically less soluble in the solvent at lower temperatures, allowing for isolation by precipitation.

  • Purification : Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold ethyl acetate (2 x 15 mL) and hexanes (2 x 15 mL) to remove residual solvent and impurities.

    • Causality: Washing with cold, less polar solvents removes high-boiling residual 2-ethoxyethanol and other non-polar impurities without significantly dissolving the desired product.

  • Drying : Dry the resulting solid under vacuum at 50 °C to a constant weight to yield the target compound, 8-chloro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one.

Analytical Quality Control

Product integrity must be validated. The following are standard methods for characterizing the synthesized pyrido[3,4-d]pyrimidine product.

TechniquePurposeTypical Parameters & Expected Results
LC-MS Purity Assessment & Mass VerificationColumn : C18 (e.g., Hypersil BDS, 50x4.6mm, 3µm)[17]Mobile Phase : Gradient of Acetonitrile and Water with 0.1% Formic Acid[18]Detection : ESI+ mode. Look for [M+H]+ corresponding to the product's molecular weight.
1H NMR Structural ConfirmationSolvent : DMSO-d6 or CDCl3Expected Signals : Aromatic protons on the pyridine and pyrimidine rings, a singlet for the methoxy group (~3.8-4.0 ppm), and potentially a broad singlet for the N-H proton.[15]
FTIR Functional Group IdentificationMethod : KBr pellet[18]Expected Peaks : C=O stretch (amide), C=N and C=C stretches (aromatic rings), C-O stretch (methoxy ether).
Melting Point Purity & Identity CheckA sharp melting point range indicates high purity. Compare with literature values if available.

Conclusion

This compound is a high-value intermediate whose utility is firmly established in modern pharmaceutical synthesis. Its predictable and versatile reactivity provides a reliable entry point to complex heterocyclic systems, particularly the pyrido[3,4-d]pyrimidine core essential for many kinase inhibitors. By understanding its properties, adhering to rigorous safety and experimental protocols, and employing robust analytical validation, researchers can effectively leverage this building block to accelerate the discovery and development of novel therapeutics.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). 2-Chloro-4-methylpyridin-3-amine: A Comprehensive Overview.
  • Sigma-Aldrich. 2-chloro-3-methoxy-4-pyridinamine hydrochloride.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights.
  • Sunway Pharm Ltd. This compound - CAS:173435-34-2.
  • BLD Pharm. 173435-34-2|this compound.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - 2-Chloro-4-methoxypyridine.
  • Fisher Scientific. eMolecules 2-chloro-4-methoxypyrimidin-5-amine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Methoxypyridin-3-amine.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-methyl-2-pyridylamine.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-methoxy-1,3,5-triazine Derivatives.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis.
  • Alchem.Pharmtech. CAS 173435-34-2 | this compound.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring 6-Amino-4-[3-Chloro-4-(Pyridin-2-ylmethoxy)anilino]-7-Ethoxyquinoline-3-Carbonitrile: A Key Neratinib Intermediate.
  • ResearchGate. (2025). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine.
  • J&K Scientific. 2-Chloro-4-methoxypyrimidin-5-amine | 96833-41-9.
  • PubChemLite. This compound (C6H7ClN2O).
  • Google Patents. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Sigma-Aldrich. 6-Chloro-4-methoxypyridin-3-amine | 1256805-54-5.
  • ECHEMI. 2-Chloro-6-methoxy-3-pyridinamine SDS, 34392-85-3 Safety Data Sheets.
  • AK Scientific, Inc. 2-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride Safety Data Sheet.
  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • RSC Publishing. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines.
  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
  • PubMed. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS.
  • PubMed. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors.
  • ChemicalBook. (2023). The synthesis method of 3-Amino-2-chloro-4-methylpyridine.
  • Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
  • Pharmaffiliates. CAS No : 1227600-23-8 | Product Name : 2-Chloro-3-methoxypyridin-4-amine.
  • National Institutes of Health (NIH). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors.
  • BenchChem. (2025). Troubleshooting guide for 4-Chloro-3-methoxypyridine-2-carboxylic acid reactions.
  • The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube.
  • ChemicalBook. (2024). Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications.
  • ResearchGate. 4-Chloro-6-methoxypyrimidin-2-amine.

Sources

Introduction: The Strategic Importance of Substituted Pyridine Amides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of N-(2-Chloro-4-methoxypyridin-3-yl)amides via Acylation

In the landscape of modern drug discovery and materials science, substituted pyridine scaffolds are of paramount importance. Among these, the 2-chloro-4-methoxypyridin-3-amine moiety serves as a highly versatile building block. Its strategic functionalization allows for the construction of complex molecular architectures with significant biological activity. The acylation of the 3-amino group is a fundamental and often pivotal step in these synthetic pathways, yielding N-(2-chloro-4-methoxypyridin-3-yl)amides. These amides are not only key intermediates for further elaboration, such as in cross-coupling reactions or the formation of heterocyclic rings, but they also feature in molecules with demonstrated therapeutic potential.[1][2]

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the reaction of this compound with various acyl chlorides. We will delve into the mechanistic underpinnings of the reaction, provide robust and validated protocols, discuss critical experimental parameters, and outline essential safety considerations.

Pillar 1: Mechanistic Insights & Core Principles

The reaction between this compound and an acyl chloride proceeds through a well-established nucleophilic addition-elimination mechanism .[3][4][5][6] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

  • Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of the 3-amino group. This amine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride.[4][6][7] The electrophilicity of this carbon is significantly enhanced by the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom.

  • Formation of the Tetrahedral Intermediate: The initial nucleophilic attack results in the formation of a transient, unstable tetrahedral intermediate. In this state, the carbonyl double bond is broken, and the oxygen atom carries a formal negative charge, while the nitrogen atom bears a formal positive charge.[3][4]

  • Elimination of the Leaving Group: The tetrahedral intermediate rapidly collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group.[5][8]

  • Deprotonation & The Role of the Base: The final step is the deprotonation of the nitrogen atom to yield the neutral amide product. This step is crucial and highlights the necessity of a base in the reaction mixture. The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. In the absence of a scavenger base, this strong acid will protonate the starting amine, forming an ammonium salt.[8] This protonated amine is no longer nucleophilic, effectively quenching the reaction. Therefore, a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is added to neutralize the HCl as it is formed, allowing the reaction to proceed to completion.[9][10][11]

Reaction_Mechanism Fig. 1: Nucleophilic Addition-Elimination Mechanism cluster_intermediate Intermediate cluster_products Products Amine 2-Chloro-4-methoxy- pyridin-3-amine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride Acyl Chloride (Electrophile) AcylChloride->Tetrahedral Amide N-acyl Amide Product Tetrahedral->Amide Elimination of Cl- HCl HCl (Byproduct) BaseH Protonated Base HCl->BaseH Neutralization Base Base (e.g., Et3N) Base->BaseH

Caption: Fig. 1: Nucleophilic Addition-Elimination Mechanism

Pillar 2: Validated Experimental Protocols

This section provides a detailed, step-by-step methodology for the acylation reaction. Adherence to anhydrous conditions is critical for success, as acyl chlorides react violently with water.[12][13]

General Protocol for the Synthesis of N-(2-Chloro-4-methoxypyridin-3-yl)amides

Materials and Equipment:

  • This compound

  • Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Triethylamine (Et₃N), Pyridine)

  • Round-bottom flask, magnetic stirrer, stir bar, dropping funnel, condenser

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Standard glassware for aqueous work-up and purification

Procedure:

  • Reaction Setup:

    • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Add anhydrous solvent (e.g., DCM, approx. 0.2 M concentration relative to the amine).

    • Add the base, triethylamine (1.5 eq), to the stirred suspension/solution. Causality Note: Using a slight excess of base ensures complete neutralization of the generated HCl.

  • Addition of Acyl Chloride:

    • Cool the reaction mixture to 0 °C using an ice-water bath. Causality Note: This initial cooling is essential to control the exothermicity of the reaction, preventing potential side reactions and degradation.

    • Dissolve the acyl chloride (1.2 eq) in a small amount of the anhydrous solvent in a dropping funnel.

    • Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes. A white precipitate of triethylammonium chloride will typically form. Causality Note: Slow, dropwise addition maintains temperature control and prevents localized high concentrations of the highly reactive acyl chloride.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the mixture for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up and Isolation:

    • Upon completion, quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM if necessary.

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any remaining acidic species).

      • Deionized water.

      • Saturated aqueous sodium chloride (brine) solution (to aid in phase separation and remove bulk water).

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude N-acyl amide can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[1] The choice of eluent for chromatography will depend on the polarity of the product, typically starting with a mixture of hexanes and ethyl acetate.

Pillar 3: Data Presentation & Workflow Visualization

The choice of reaction parameters can influence the outcome. The following table provides representative conditions for the acylation with different acyl chlorides.

Acyl Chloride (R-COCl)R GroupSolventBaseTime (h)Typical Yield (%)
Acetyl Chloride-CH₃DCMEt₃N2>90%
Propionyl Chloride-CH₂CH₃DCMEt₃N3>90%
Benzoyl Chloride-C₆H₅THFEt₃N1285-95%
4-Nitrobenzoyl Chloride-C₆H₄NO₂DMFPyridine1680-90%
Chloroacetyl Chloride-CH₂ClTHFEt₃N485-95%

Table 1: Representative Reaction Conditions and Expected Yields.

The overall experimental process can be visualized as a clear workflow.

Caption: Fig. 2: General Experimental Workflow

Mandatory Safety & Handling Precautions

All operations must be conducted in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.

  • Acyl Chlorides: These reagents are highly corrosive, lachrymatory, and react violently with water and other protic solvents to release HCl gas.[12][13] They are also flammable. Handle under an inert atmosphere and store away from moisture, heat, and incompatible materials like bases and alcohols.[13]

  • Chloropyridines: this compound and related compounds should be treated as potentially toxic and irritant. Avoid inhalation of dust and contact with skin and eyes.[14][15]

  • Solvents & Bases: Dichloromethane is a suspected carcinogen. Triethylamine and pyridine are flammable, volatile liquids with strong, unpleasant odors and should be handled with care to avoid inhalation.

  • Emergency Preparedness: Ensure that safety showers, eyewash stations, and appropriate fire extinguishers are readily accessible.[13]

References

  • What is the role of pyridine in the acylation reaction of amines? - Chemistry - Shaalaa.com. (2022). Shaalaa.com.
  • Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. (2024). Brainly.
  • What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Vedantu.
  • 5-Chloropyridine-2-carboxylic acid Safety D
  • Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University.
  • Acetyl chloride Safety D
  • Reaction of acid/acyl chlorides with ammonia/amines. Doc Brown's Chemistry.
  • Acetyl chloride Safety D
  • 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. (2016). Loba Chemie.
  • Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. (2014).
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). PubMed Central.
  • Reactions of Acyl halide. Toppr.
  • Explaining the reaction between acyl chlorides and amines - addition / elimin
  • Reaction between acyl chlorides and amines - addition / elimin
  • Acylation (Acid Chloride Reactions). (2015). YouTube.
  • Addition & Elimination Reactions in Acyl Chlorides. (2023). Chemistry LibreTexts.
  • Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts.

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Chloro-4-methoxypyridin-3-amine in Medicinal Chemistry

This compound is a highly functionalized pyridine building block of significant interest in the pharmaceutical industry. Its unique substitution pattern, featuring an amino group, a methoxy group, and a reactive chlorine atom, makes it a versatile precursor for the synthesis of complex heterocyclic scaffolds. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation, provides a powerful tool for the further elaboration of this pyridine core, enabling the introduction of a wide array of aryl and heteroaryl substituents.[1][2][3] The resulting 2-aryl-4-methoxypyridin-3-amine derivatives are key intermediates in the development of novel therapeutic agents. This guide provides a detailed exploration of the Suzuki coupling reaction with this compound, offering in-depth mechanistic insights, optimized protocols, and practical troubleshooting advice to facilitate its successful application in drug discovery and development.

Mechanistic Considerations for the Suzuki Coupling of this compound

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][5][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a Pd(II) complex.[1][5][6] The electron-rich nature of the pyridine ring, enhanced by the amino and methoxy substituents, can make this step more challenging compared to electron-deficient aryl halides.[7]

  • Transmetalation: The organoboron species (boronic acid or ester) is activated by a base to form a more nucleophilic boronate complex.[1][2] This complex then transfers its organic group to the Pd(II) center, displacing the halide. The choice of base is critical for the efficiency of this step.[4]

  • Reductive Elimination: The two organic ligands on the Pd(II) complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst.[1][5][6]

A significant challenge in the Suzuki coupling of aminopyridines is the potential for the basic nitrogen of the pyridine ring and the amino group to coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[8][9][10] The use of bulky, electron-rich phosphine ligands can mitigate this issue by sterically shielding the palladium center and promoting the desired catalytic cycle.[8][10]

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ + Base PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R¹-R² Product Coupled Product (R¹-R²) R1X 2-Chloro-4-methoxy- pyridin-3-amine (R¹-X) R2B Boronic Acid/Ester (R²-B(OR)₂) caption Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Caption: A diagram illustrating the key steps of the Suzuki coupling catalytic cycle.

Optimized Protocol for the Suzuki Coupling of this compound

This protocol provides a robust starting point for the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids.

Reagents and Materials
  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald precatalyst like XPhos Pd G2; 1-5 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, SPhos; 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., oven-dried round-bottom flask or microwave vial)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add solids to oven-dried flask - Purge with inert gas start->setup solvent Solvent Addition: - Add degassed solvent and water setup->solvent degas Degassing: - Sparge with inert gas or  freeze-pump-thaw cycles solvent->degas heat Heating & Monitoring: - Heat to desired temperature - Monitor by TLC or LC-MS degas->heat workup Workup: - Cool to room temperature - Quench and extract heat->workup purify Purification: - Dry organic layer - Concentrate and purify  (e.g., column chromatography) workup->purify characterize Characterization: - NMR, MS, etc. purify->characterize end End characterize->end

Caption: A flowchart outlining the general experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%), and the ligand (if necessary).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial as the active Pd(0) catalyst is sensitive to oxygen.[8][9]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio) via syringe. The mixture should be stirred to ensure homogeneity.

  • Degassing: Further degas the reaction mixture by sparging with an inert gas for 10-15 minutes or by performing three freeze-pump-thaw cycles.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Presentation: A Guide to Reaction Optimization

The choice of catalyst, base, and solvent can significantly impact the yield and purity of the desired product. The following table summarizes common conditions that can be screened for the optimization of the Suzuki coupling of this compound.

Parameter Conditions Rationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G2, SPhos Pd G2)Buchwald-type ligands are often superior for electron-rich and sterically hindered substrates like aminopyridines as they promote oxidative addition and reductive elimination while preventing catalyst deactivation.[8][10]
Ligand PPh₃, dppf, Buchwald Ligands (XPhos, SPhos, RuPhos)Bulky and electron-rich phosphine ligands are generally preferred to enhance catalyst activity and stability.[8][9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃Stronger, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often more effective, particularly with less reactive chlorides. The base must be anhydrous and finely ground for optimal results.[8]
Solvent 1,4-Dioxane, Toluene, DMF, THFA mixture of an organic solvent and water is typically used. The choice of solvent can influence the solubility of the reagents and the reaction rate.[1][11]
Temperature 80-120 °CHigher temperatures are often required for the coupling of aryl chlorides.[7] Microwave heating can sometimes accelerate the reaction and improve yields.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inefficient oxidative addition- Catalyst inhibition- Ensure a strictly inert atmosphere and use freshly degassed solvents.[8][9]- Switch to a more active catalyst system, such as a Buchwald precatalyst with a bulky, electron-rich ligand.[8][10]- Increase the reaction temperature or catalyst loading.
Protodeboronation (Loss of Boronic Acid) - Presence of water or other proton sources- Unstable boronic acid- Use anhydrous solvents and bases.[8]- Consider using a more stable boronic acid derivative, such as a boronate ester (e.g., pinacol ester).[12]
Homocoupling of Boronic Acid - Presence of oxygen- Inappropriate stoichiometry- Rigorously exclude oxygen from the reaction.[8][9]- Use a slight excess (1.2-1.5 equivalents) of the boronic acid, but avoid a large excess.[8]
Dehalogenation of Starting Material - Presence of a hydrogen source- Side reaction of the catalyst- Ensure all reagents and solvents are dry.[9]- Screen different bases and catalyst systems.

Conclusion

The Suzuki-Miyaura cross-coupling reaction of this compound is a powerful and versatile method for the synthesis of a diverse range of 2-aryl-4-methoxypyridin-3-amine derivatives. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, base, and solvent system, researchers can overcome the challenges associated with this substrate and successfully generate valuable intermediates for drug discovery and development. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the efficient and reproducible application of this important transformation.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
  • Ningbo Inno Pharmchem Co.,Ltd. 2-Chloro-4-methylpyridin-3-amine: A Comprehensive Overview. [Link]
  • National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. The effect of different solvents on the Suzuki coupling reaction. [Link]
  • ResearchGate. High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
  • PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. [Link]
  • ChemRxiv. Amine-catalysed Suzuki–Miyaura-type coupling?
  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
  • ScienceDirect. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • ResearchGate. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. [Link]
  • National Institutes of Health. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)
  • Chemistry LibreTexts. Suzuki cross-coupling. [Link]
  • National Institutes of Health.
  • Google Patents. CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • MDPI.

Sources

Application Notes and Protocols for the Synthesis of Nevirapine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component in the combination therapy for HIV-1 infection. This document provides a comprehensive guide to a modern and efficient synthesis of Nevirapine, starting from 2-chloro-3-amino-4-methylpyridine (CAPIC). The protocol detailed herein focuses on a streamlined, one-pot process that offers significant advantages in terms of yield, operational efficiency, and cost-effectiveness over earlier generation syntheses. This guide is structured to provide not only a step-by-step methodology but also the underlying chemical principles, safety protocols, and analytical procedures to ensure a robust and reproducible synthesis.

Introduction and Background

The synthesis of Nevirapine has evolved significantly since its inception. Early methods, while foundational, were often multi-step processes with moderate overall yields.[1][2] The first-generation commercial synthesis involved the reaction of 2-chloro-nicotinic acid with 2-chloro-3-amino-4-picoline (CAPIC).[1][2] A subsequent second-generation process utilized 2-cyclopropylamino-nicotinic acid.[1][2]

This application note details a more advanced, streamlined approach that has been developed to reduce manufacturing costs and improve efficiency.[1][2] This process involves the condensation of methyl 2-cyclopropylaminonicotinate (Me-CAN) with CAPIC, followed by an in-situ intramolecular cyclization to yield Nevirapine. A key advantage of this method is the use of a common solvent system and base for both reaction steps, allowing for a "one-pot" synthesis that significantly reduces unit operations and improves the overall yield to approximately 87%.[1][2]

Chemical Principles and Reaction Mechanisms

The synthesis of Nevirapine from CAPIC and Me-CAN proceeds in two primary stages within a single reaction vessel:

  • Formation of the Intermediate: An Ullmann-type C-N bond formation occurs between 2-chloro-3-amino-4-methylpyridine and methyl 2-cyclopropylaminonicotinate to form the key intermediate, 2-((2-chloro-4-methyl-3-pyridinyl)amino)-N-cyclopropyl-3-pyridinecarboxamide (referred to as CYCLOR in some literature).[2]

  • Intramolecular Cyclization: The formed intermediate undergoes a base-mediated intramolecular nucleophilic aromatic substitution to form the tricyclic structure of Nevirapine.

Mechanism of Intermediate Formation

The formation of the amide linkage is a variation of the Ullmann condensation. In this process, sodium hydride (NaH) plays a crucial role as a strong base to deprotonate the amino group of CAPIC, thereby increasing its nucleophilicity. The resulting pyridyl anion then attacks the carbonyl carbon of the methyl 2-cyclopropylaminonicotinate. Although traditionally Ullmann reactions are copper-catalyzed, in this specific transformation, the reaction can be driven thermally in a high-boiling polar aprotic solvent like diglyme.

Mechanism of Intramolecular Cyclization

Following the formation of the intermediate, the application of heat in the presence of sodium hydride facilitates the intramolecular cyclization. The sodium hydride deprotonates the secondary amine, creating a highly nucleophilic amide anion. This anion then attacks the carbon atom of the other pyridine ring that bears the chlorine atom, displacing the chloride and forming the central seven-membered diazepine ring of Nevirapine.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the one-pot synthesis of Nevirapine.

Materials and Reagents
ReagentFormulaMolecular WeightPurity
2-chloro-3-amino-4-methylpyridine (CAPIC)C₆H₇ClN₂142.59 g/mol >98%
Methyl 2-cyclopropylaminonicotinate (Me-CAN)C₁₀H₁₂N₂O₂192.22 g/mol >98%
Sodium Hydride (60% dispersion in mineral oil)NaH24.00 g/mol 60%
Diglyme (Bis(2-methoxyethyl) ether)C₆H₁₄O₃134.17 g/mol Anhydrous
EthanolC₂H₅OH46.07 g/mol Reagent Grade
CyclohexaneC₆H₁₂84.16 g/mol Reagent Grade
Glacial Acetic AcidCH₃COOH60.05 g/mol >99.7%
WaterH₂O18.02 g/mol Deionized
Equipment
  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermocouple

  • Condenser

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle

  • Ice bath

  • Vacuum filtration apparatus

One-Pot Synthesis of Nevirapine

Step 1: Formation of the Intermediate (CYCLOR)

  • Under an inert atmosphere (e.g., Nitrogen), charge the reaction flask with 2-chloro-3-amino-4-methylpyridine (CAPIC) and anhydrous diglyme.

  • Stir the mixture to ensure complete dissolution of CAPIC.

  • Carefully add sodium hydride (60% dispersion in oil) portion-wise to the solution at room temperature. Caution: Hydrogen gas is evolved, and the reaction is exothermic. Significant foaming may occur.[2] The addition should be slow to control the exotherm and foaming.

  • After the addition is complete, heat the reaction mixture to 60-65°C.

  • Slowly add a solution of methyl 2-cyclopropylaminonicotinate (Me-CAN) in diglyme to the reaction mixture via an addition funnel over a period of 1-2 hours. Maintaining the temperature between 60-65°C is crucial, as higher temperatures can lead to the formation of impurities, while lower temperatures may slow down the reaction rate.[2] Slow addition is also necessary to prevent the hydrolysis of Me-CAN.[2]

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC). The reaction is considered complete when the consumption of CAPIC is observed.[2]

Step 2: Intramolecular Cyclization to Nevirapine

  • Once the formation of the intermediate is complete, raise the temperature of the reaction mixture to 80-85°C.[2]

  • Maintain the reaction at this temperature, with stirring, until the cyclization is complete. Monitor the reaction progress by HPLC until the intermediate is consumed to ~1%.[2]

Step 3: Work-up and Isolation

  • Cool the reaction mixture to 0-5°C using an ice bath.

  • Caution: Quench the excess sodium hydride by the slow, dropwise addition of water. This is a highly exothermic reaction that produces hydrogen gas. Ensure the temperature is kept below 50°C.[2]

  • After the quench is complete, perform a vacuum distillation to remove a mixture of water and diglyme. This step is critical to prevent product loss in the subsequent precipitation.[2]

  • To the remaining mixture, add water to dissolve any inorganic salts.

  • Add cyclohexane and ethanol. The addition of cyclohexane helps to remove the mineral oil from the sodium hydride dispersion.[2]

  • Adjust the pH of the mixture to 6-8 by the addition of glacial acetic acid. This will cause the crude Nevirapine to precipitate.

  • Cool the suspension to 0-10°C and stir for at least one hour to maximize precipitation.

  • Isolate the crude Nevirapine by vacuum filtration.

  • Wash the filter cake successively with water and a mixture of ethanol/water to remove any remaining impurities and salts.

  • Dry the product under vacuum at 90-110°C to a constant weight.

Purification of Nevirapine
  • Charge a clean flask with the crude Nevirapine and purified water.

  • Cool the suspension to 0-5°C.

  • Slowly add a solution of sodium hydroxide to dissolve the Nevirapine.

  • Add activated carbon to the solution and stir to decolorize.

  • Filter the solution through a celite pad to remove the activated carbon.

  • Re-precipitate the pure Nevirapine by adjusting the pH of the filtrate back to 6-8 with glacial acetic acid.

  • Isolate the pure product by vacuum filtration, wash with water, and dry under vacuum.

Visualization of the Synthetic Workflow

Nevirapine_Synthesis cluster_reactants Starting Materials cluster_reaction One-Pot Synthesis cluster_product Product Isolation & Purification CAPIC 2-chloro-3-amino- 4-methylpyridine (CAPIC) Intermediate Intermediate Formation (Ullmann-type Condensation) CAPIC->Intermediate NaH, Diglyme 60-65°C MeCAN Methyl 2-cyclopropylamino- nicotinate (Me-CAN) MeCAN->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Heat to 80-85°C Workup Work-up & Precipitation Cyclization->Workup Quench, Distill, Precipitate Purification Recrystallization/ Purification Workup->Purification Nevirapine Pure Nevirapine Purification->Nevirapine

Caption: One-pot synthesis workflow for Nevirapine.

Analytical Methods for Quality Control

To ensure the purity and identity of the synthesized Nevirapine, a robust analytical methodology is essential. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the preferred techniques.

HPLC/UPLC Method
ParameterCondition
Column C18 reverse-phase column (e.g., Waters Symmetry C18, 150 x 4.6 mm, 5 µm)[3]
Mobile Phase Gradient or isocratic mixture of a buffer (e.g., phosphate or acetate buffer at a specific pH) and an organic solvent (e.g., acetonitrile).[3][4] A common mobile phase is a mixture of acetonitrile and phosphate buffer (pH 3.5) in a 65:35 v/v ratio.[3]
Flow Rate Typically 0.8-1.5 mL/min.[3][4]
Detection UV detector at approximately 283 nm.[3]
Injection Volume 5-20 µL.[4]
Column Temperature Ambient or controlled (e.g., 40°C).[5]

This method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[4] It is crucial to demonstrate that the method can effectively separate Nevirapine from its starting materials, intermediates, and any potential impurities or degradation products.[6]

Safety and Handling

Hazard Identification
  • Sodium Hydride (NaH): Highly reactive and flammable. Reacts violently with water to produce hydrogen gas, which can ignite spontaneously. Corrosive to skin and eyes. Handle under an inert atmosphere.[7][8]

  • Diglyme: Combustible liquid. Can form explosive peroxides upon prolonged storage.

  • 2-chloro-3-amino-4-methylpyridine (CAPIC): Harmful if swallowed or in contact with skin.

  • Methyl 2-cyclopropylaminonicotinate (Me-CAN): May cause skin and eye irritation.

  • Hydrogen Gas (H₂): Extremely flammable. Generated during the reaction and quenching steps.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Flame-retardant lab coat and appropriate protective clothing.

Engineering Controls
  • All manipulations involving sodium hydride should be performed in a chemical fume hood or a glove box under an inert atmosphere.

  • Ensure adequate ventilation to prevent the accumulation of flammable hydrogen gas.

Waste Disposal
  • Quenching Excess Sodium Hydride: Unreacted sodium hydride must be carefully quenched. This can be done by slowly adding isopropanol to a cooled, diluted suspension of the hydride in an inert solvent like toluene. This should be followed by the addition of methanol and then water, all while maintaining a low temperature.[1]

  • Chemical Waste: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Organic waste should be collected in a designated, labeled container.

Discussion and Causality of Experimental Choices

  • Choice of Base (Sodium Hydride): Sodium hydride is a strong, non-nucleophilic base that is highly effective in deprotonating the amino groups in the starting material and the intermediate without competing in nucleophilic addition reactions. Its insolubility in most organic solvents requires careful handling and efficient stirring.

  • Choice of Solvent (Diglyme): Diglyme is a high-boiling, polar aprotic solvent that is excellent for reactions requiring elevated temperatures. Its ability to solvate cations enhances the reactivity of the sodium salts formed during the reaction.

  • Temperature Control: Precise temperature control is critical throughout the synthesis. During the formation of the intermediate, temperatures above 65°C can lead to the formation of by-products.[2] During the cyclization step, a higher temperature is necessary to overcome the activation energy for the intramolecular ring closure.

  • One-Pot Approach: The decision to perform the synthesis in a single pot is driven by process efficiency. It eliminates the need for isolating and purifying the intermediate, which saves time, reduces solvent waste, and minimizes product loss, thereby increasing the overall yield and reducing the cost of production.[1][2]

Conclusion

The one-pot synthesis of Nevirapine from 2-chloro-3-amino-4-methylpyridine and methyl 2-cyclopropylaminonicotinate represents a significant advancement in the manufacturing of this vital antiretroviral drug. By understanding the underlying chemical principles, adhering to the detailed protocol, and implementing stringent safety and analytical measures, researchers and drug development professionals can achieve a high-yield, efficient, and reproducible synthesis of Nevirapine.

References

  • Pottabathini, V., Gugulothu, V., Kaliyaperumal, M., & Battu, S. (2016). Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine. American Journal of Analytical Chemistry, 7, 663-678. [Link]
  • Barbero, N., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3625. [Link]
  • Wikipedia. (2023).
  • University of California, Santa Barbara. (2012).
  • Chirenda, T., et al. (2018). Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting. BMC Infectious Diseases, 18(1), 536. [Link]
  • Pharmaffiliates. (n.d.). Nevirapine-impurities. [Link]
  • Anslyn Group. (n.d.). Safety Manual. [Link]
  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. [Link]
  • Oriental Journal of Chemistry. (2014).
  • International Journal of Pharmacy. (2011).
  • YMER. (2025).
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Chemical Reviews, 103(11), 4029-4080. [Link]
  • University of Cape Town. (n.d.). SOP: ORDERING & STORAGE OF HYDRIDES. [Link]
  • International Journal of Pharmaceutical and Analytical Research. (2015). RP-HPLC method development and stability studies of nevirapine in pharmaceutical dosage form. [Link]
  • Kakiuchi, K., & Kochi, T. (2019). Synthetic Organic Reactions Mediated by Sodium Hydride. Journal of Synthetic Organic Chemistry, Japan, 77(10), 1060-1070. [Link]
  • ResearchGate. (n.d.).
  • Medicines for All Institute. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • YouTube. (2018).
  • Scribd. (n.d.). The Safe Use of Sodium Hydride On Scale. [Link]
  • Oriental Journal of Chemistry. (2014).
  • Google Patents. (n.d.). WO2016118586A1 - Lowcost, high yield synthesis of nevirapine.
  • University of Turin. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]
  • Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. [Link]
  • National Center for Biotechnology Information. (2016). Hydride Reduction by a Sodium Hydride–Iodide Composite. [Link]
  • Quora. (n.d.). What is the reaction between pyridine and sodium amide, and why does it not happen with benzene? [Link]
  • Riska, P. F., et al. (1999). Disposition and biotransformation of the antiretroviral drug nevirapine in humans. Drug Metabolism and Disposition, 27(8), 895-901. [Link]
  • National Center for Biotechnology Information. (2023). Regioselective Cyclic Iminium Formation of Ugi Advanced Intermediates: Rapid Access to 3,4-Dihydropyrazin-2(1H)-ones and Other Diverse Nitrogen-Containing Heterocycles. [Link]
  • U.S. Food & Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. [Link]
  • National Center for Biotechnology Information. (2024).
  • BWS. (2021). Disposing of Pharmaceutical Waste. [Link]
  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Link]
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

Sources

Application Notes and Protocols for the Synthesis of 2-Chloro-4-substituted-pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmacologically active compounds. Among these, the 2-chloro-3-aminopyridine scaffold is a particularly valuable building block, serving as a key intermediate in the synthesis of numerous therapeutic agents. The strategic placement of the chloro and amino groups allows for diverse downstream functionalization, enabling the exploration of extensive chemical space in drug discovery programs.

This application note provides detailed protocols for the synthesis of 2-chloro-4-substituted-pyridin-3-amine derivatives, with a primary focus on the well-established synthesis of 2-chloro-3-amino-4-methylpyridine, a crucial intermediate for the non-nucleoside reverse transcriptase inhibitor Nevirapine.[1] Furthermore, based on established chemical precedents for the chlorination of aminopyridines, we present a robustly supported, proposed protocol for the synthesis of the 2-chloro-4-methoxypyridin-3-amine analogue. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these important synthetic intermediates.

Part 1: Synthesis of 2-Chloro-3-amino-4-methylpyridine

The synthesis of 2-chloro-3-amino-4-methylpyridine is a multi-step process that has been optimized for both laboratory and industrial scale production. Several routes have been reported, and the following protocol represents a common and reliable approach starting from readily available materials.[1][2]

Overall Synthetic Strategy

The synthesis commences with the formation of a pyridine ring system, followed by functional group manipulations to install the desired chloro and amino substituents.

Synthesis_Workflow A Malononitrile & Acetone B Isopropylidenemalononitrile A->B Knoevenagel Condensation C 2-Amino-4-methyl-pyridine-carbonitrile B->C Ring Closure D 2-Hydroxy-4-methyl-3-cyanopyridine C->D Diazotization & Hydrolysis E 2-Chloro-4-methyl-3-pyridinecarbonitrile D->E Chlorination F 2-Chloro-4-methyl-3-carboxamide E->F Hydrolysis G 2-Chloro-3-amino-4-methylpyridine F->G Hofmann Rearrangement

Caption: Multi-step synthesis of 2-Chloro-3-amino-4-methylpyridine.

Experimental Protocols

Step 1: Synthesis of Isopropylidenemalononitrile

  • Rationale: This step involves a Knoevenagel condensation between acetone and malononitrile, catalyzed by a weak base like beta-alanine. The reaction forms the initial carbon framework required for the pyridine ring.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add acetone (232 g), malononitrile, acetic acid (40 mL), and beta-alanine (2 g).[2]

    • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. The reaction is typically complete after 24-48 hours, once water evolution ceases.[2]

    • Cool the reaction mixture and wash sequentially with water (2 x 250 mL) and saturated sodium chloride solution (1 x 250 mL).[2]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

    • Purify the oil by vacuum distillation to obtain isopropylidenemalononitrile.[2]

Step 2: Synthesis of 2-Amino-4-methyl-pyridine-carbonitrile

  • Rationale: The isopropylidenemalononitrile is condensed with an orthoformate and then cyclized with ammonia to form the pyridine ring.

  • Procedure:

    • In a suitable reaction vessel, condense isopropylidenemalononitrile with triethyl orthoformate in acetic anhydride.[2]

    • Heat the mixture to facilitate the reaction.[2]

    • After the initial reaction, cool the mixture and treat it with anhydrous ammonia in ethanol to induce ring closure, forming the desired aminopyridine derivative.

Step 3: Synthesis of 2-Hydroxy-4-methyl-3-cyanopyridine

  • Rationale: The amino group of 2-amino-4-methyl-pyridine-carbonitrile is converted to a diazonium salt, which is then hydrolyzed in situ to the corresponding hydroxyl group.

  • Procedure:

    • Dissolve 2-amino-4-methyl-pyridine-carbonitrile in an aqueous acidic solution.

    • Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.

    • Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the 2-hydroxy pyridine derivative.[2]

Step 4: Synthesis of 2-Chloro-4-methyl-3-pyridinecarbonitrile

  • Rationale: The hydroxyl group at the 2-position is replaced with a chlorine atom using a standard chlorinating agent like phosphorus oxychloride.

  • Procedure:

    • To a flask charged with 2-hydroxy-4-methyl-3-cyanopyridine, add phosphorus oxychloride.

    • Reflux the mixture for 1-2 hours.

    • Carefully quench the excess phosphorus oxychloride by pouring the reaction mixture onto ice-water.

    • The solid product, 2-chloro-4-methyl-3-pyridinecarbonitrile, can be collected by filtration, washed with water, and dried.[2]

Step 5: Synthesis of 2-Chloro-4-methyl-3-carboxamide

  • Rationale: The nitrile group is hydrolyzed to a carboxamide under strong acidic conditions.

  • Procedure:

    • Add 2-chloro-4-methyl-3-pyridinecarbonitrile portion-wise to concentrated sulfuric acid at an elevated temperature (e.g., 90-100 °C).

    • Maintain the temperature for a few hours to ensure complete hydrolysis.

    • Cool the reaction mixture and carefully add water.

    • The product, 2-chloro-4-methyl-3-carboxamide, will precipitate and can be collected by filtration.

Step 6: Synthesis of 2-Chloro-3-amino-4-methylpyridine

  • Rationale: The final step is a Hofmann rearrangement of the carboxamide to the desired amine.

  • Procedure:

    • Prepare a solution of sodium hypobromite or sodium hypochlorite by adding bromine or chlorine to a cold solution of sodium hydroxide.

    • Add the 2-chloro-4-methyl-3-carboxamide to this solution at low temperature (0-5 °C).

    • Gradually warm the reaction mixture to facilitate the rearrangement.

    • The product, 2-chloro-3-amino-4-methylpyridine, can be isolated by extraction with an organic solvent and purified by recrystallization or chromatography.[2]

StepKey ReagentsTypical Reaction Conditions
1Acetone, Malononitrile, beta-alanineReflux with Dean-Stark trap
2Triethyl orthoformate, Acetic anhydride, AmmoniaElevated temperature
3Sodium nitrite, Acid0-5 °C then warming
4Phosphorus oxychlorideReflux
5Concentrated Sulfuric Acid90-100 °C
6Bromine/Chlorine, Sodium hydroxide0 °C to room temperature

Part 2: Proposed Synthesis of this compound (CAS 173435-34-2)

Proposed Synthetic Strategy

The proposed synthesis involves the direct and selective chlorination of 3-Amino-4-methoxypyridine at the 2-position. This transformation is challenging due to the directing effects of the amino and methoxy groups, but methods have been developed for the selective chlorination of 3-aminopyridine itself.[5]

Proposed_Synthesis A 3-Amino-4-methoxypyridine B This compound A->B Selective Chlorination (e.g., Cl2, HCl, catalyst)

Caption: Proposed single-step synthesis of this compound.

Proposed Experimental Protocol
  • Rationale: This protocol adapts the conditions reported for the selective chlorination of 3-aminopyridine to its 4-methoxy derivative.[5] The reaction is performed in a strongly acidic medium to protonate the pyridine nitrogen and the amino group, which deactivates the ring towards electrophilic attack but allows for a catalyzed chlorination process at the desired position. A metal catalyst, such as ferric chloride, is employed to facilitate the chlorination.[5]

  • Proposed Procedure:

    • In a jacketed reaction vessel equipped with a mechanical stirrer, gas inlet, and temperature probe, dissolve 1 molar equivalent of 3-Amino-4-methoxypyridine in a 25-45% aqueous solution of hydrogen chloride (3-4 molar equivalents).

    • Add a catalytic amount of ferric chloride (1-8% by weight based on the starting amine).[5]

    • Cool the stirred solution to 15-20 °C.

    • Slowly bubble chlorine gas through the solution while maintaining the temperature between 15-50 °C. The reaction is exothermic and may require external cooling to control.[5]

    • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).

    • Upon completion, carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide or sodium carbonate solution) to a pH of 8-9.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield this compound.

Disclaimer: This is a proposed protocol based on analogous reactions and should be performed with all necessary safety precautions. Optimization of reaction conditions may be required to achieve satisfactory yields and purity.

Conclusion

The 2-chloro-4-substituted-pyridin-3-amine framework is a valuable platform for the development of novel therapeutics. This application note provides a detailed and reliable protocol for the synthesis of the key intermediate, 2-chloro-3-amino-4-methylpyridine. Additionally, a scientifically grounded, proposed synthesis for the 4-methoxy analogue is presented, offering a clear pathway for researchers to access this compound. The methodologies described herein are intended to empower chemists in their efforts to synthesize and explore the therapeutic potential of this important class of molecules.

References

  • US Patent 3,838,136 A, Preparation of 2-chloro-3-aminopyridine, Google P
  • CN102532010A, Preparation method of 2-chloro-3-aminopyridine, Google P
  • CN102532010B, Preparation method of 2-chloro-3-aminopyridine, Google P
  • CN102584693B, Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride, Google P
  • Chem-Impex, 3-Amino-4-methoxypyridine, [Link]
  • European Patent Office, EP 1064265 B1, SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE
  • Ningbo Inno Pharmchem Co., Ltd., The Synthesis and Chemical Properties of 3-Amino-4-Methylpyridine, [Link]
  • Patsnap, Preparation method of 3-amino-4-methylpyridine, [Link]
  • ChemBuyersGuide.com, Inc., VladaChem GmbH (Page 15), [Link]
  • ChemRxiv, 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
  • Alchem.Pharmtech, CAS 173435-34-2 | this compound, [Link]
  • Nature, Deaminative chlorin
  • Organic & Biomolecular Chemistry (RSC Publishing), Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr, [Link]
  • ACS Publications, Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R, [Link]

Sources

The Strategic Utility of 2-Chloro-4-methoxypyridin-3-amine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its presence is associated with favorable pharmacokinetic properties and the ability to form key interactions with biological targets. Within this class, substituted aminopyridines are of particular interest, serving as versatile building blocks for the synthesis of complex molecules, including potent enzyme inhibitors.[2][3] This guide focuses on the synthesis and application of a highly functionalized pyridine derivative, 2-Chloro-4-methoxypyridin-3-amine (CAS: 173435-34-2), a key intermediate for the construction of novel therapeutics, particularly in the realm of kinase inhibitors.[4][5]

The unique arrangement of the chloro, methoxy, and amino substituents on the pyridine ring provides a rich chemical handle for a variety of transformations. The chlorine atom at the 2-position is susceptible to nucleophilic substitution and serves as a key site for palladium-catalyzed cross-coupling reactions.[6] The amino group at the 3-position can be readily acylated or engaged in condensation reactions, while the methoxy group at the 4-position electronically influences the reactivity of the entire ring system. This trifecta of functional groups makes this compound a valuable starting material for generating libraries of diverse compounds for drug discovery programs.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 173435-34-2[7][8]
Molecular Formula C₆H₇ClN₂O[7]
Molecular Weight 158.59 g/mol [7]
Appearance Solid[9]
Predicted XlogP 1.1[10]

Synthetic Protocol: A Plausible Route to this compound

While a specific, peer-reviewed synthesis for this compound is not extensively documented in the public domain, a robust synthetic route can be proposed based on established methodologies for analogous compounds, such as the well-documented synthesis of 3-amino-2-chloro-4-methylpyridine, a key intermediate for the HIV drug Nevirapine.[11][12][13] The following multi-step protocol outlines a plausible and logical pathway for the preparation of this compound.

Workflow for the Synthesis of this compound

Synthetic_Workflow A Starting Materials B Step 1: Condensation & Cyclization A->B Base C 3-Cyano-4-methoxy-2-pyridone B->C D Step 2: Chlorination C->D POCl3 E 2-Chloro-3-cyano-4-methoxypyridine D->E F Step 3: Hofmann Rearrangement E->F 1. NaOH, Br2 2. H2O G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Cyano-4-methoxy-2-pyridone

This initial step involves a condensation reaction to form the pyridine core, followed by cyclization. This can be adapted from known procedures for similar pyridone syntheses.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of a suitable methoxy-substituted four-carbon starting material (e.g., a methoxy-β-ketoester or equivalent) and cyanoacetamide.

  • Solvent and Catalyst: Dissolve the reactants in a suitable solvent such as ethanol. Add a catalytic amount of a base, for example, piperidine or sodium ethoxide, to facilitate the condensation.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 3-cyano-4-methoxy-2-pyridone, may precipitate out of solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitation occurs, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

Step 2: Synthesis of 2-Chloro-3-cyano-4-methoxypyridine

This step involves the chlorination of the pyridone intermediate.

  • Reaction Setup: In a fume hood, charge a round-bottom flask with the 3-cyano-4-methoxy-2-pyridone from the previous step.

  • Chlorinating Agent: Add an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃), slowly and with caution.[11][12] A small amount of a catalyst like dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux and maintain the temperature until the reaction is complete, as monitored by TLC.

  • Work-up and Isolation: Carefully quench the reaction by slowly pouring the mixture onto crushed ice. The product will likely precipitate as a solid. Collect the solid by filtration, wash thoroughly with water to remove any residual acid, and dry. Further purification can be achieved by recrystallization from a suitable solvent.

Step 3: Synthesis of this compound via Hofmann Rearrangement

The final step involves the conversion of the nitrile to the primary amine via a Hofmann rearrangement.

  • Reaction Setup: Prepare a solution of sodium hypobromite (or sodium hypochlorite) in situ by adding bromine (or bleach) dropwise to a cooled (0 °C) aqueous solution of sodium hydroxide.[11][12]

  • Amide Formation (Implicit): While the Hofmann rearrangement is often depicted as a direct conversion of an amide, it can also proceed from a nitrile under these conditions, where the nitrile is hydrolyzed in situ to the primary amide. Add the 2-chloro-3-cyano-4-methoxypyridine to the cold hypohalite solution.

  • Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and then gently heat to around 50-70 °C. The reaction progress should be monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The final product can be purified by column chromatography.

Application Notes: A Versatile Intermediate in Kinase Inhibitor Synthesis

This compound is a valuable building block for the synthesis of a wide range of bioactive molecules, with a particular emphasis on kinase inhibitors.[4][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[14] The substituted aminopyridine scaffold can effectively mimic the hinge-binding motif of ATP, the natural substrate for kinases.

Role in Targeting Key Oncogenic Kinases

The this compound scaffold is particularly well-suited for the development of inhibitors targeting kinases such as c-Met and those within the PI3K/mTOR pathway.[2][4] The general structure of these inhibitors often involves the derivatization of the 3-amino group and the displacement of the 2-chloro substituent.

Kinase_Inhibitor_Scaffold A This compound B Acylation / Condensation (at 3-amino group) A->B C Intermediate A B->C D Cross-Coupling (at 2-chloro position) C->D E Final Kinase Inhibitor D->E

Caption: General synthetic strategy for kinase inhibitors from this compound.

Further Functionalization via Cross-Coupling Reactions

The 2-chloro substituent is a key feature that allows for the introduction of a wide range of aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions. This is a critical step in tuning the selectivity and potency of the final kinase inhibitor.

1. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the context of this compound derivatives, this reaction can be used to introduce various aromatic and heteroaromatic moieties at the 2-position.

  • Protocol:

    • In a reaction vessel, combine the 2-chloropyridine derivative, a boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

    • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

    • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

    • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic layer is then dried and concentrated, and the product is purified by chromatography.

2. Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds. This reaction can be employed to introduce various primary or secondary amines at the 2-position of the pyridine ring, further diversifying the chemical space of potential kinase inhibitors.

  • Protocol:

    • Combine the 2-chloropyridine derivative, the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄) in a reaction vessel.

    • Add an anhydrous, aprotic solvent such as toluene or dioxane.

    • Degas the mixture with an inert gas.

    • Heat the reaction, typically between 80-110 °C, and monitor its progress.

    • After completion, cool the mixture, quench with water, and extract the product with an organic solvent. Purify the crude product by column chromatography.

Conclusion

This compound is a strategically designed building block that offers medicinal chemists a versatile platform for the synthesis of novel therapeutic agents. Its unique combination of reactive sites allows for a wide range of chemical modifications, making it an ideal starting point for the construction of libraries of compounds for high-throughput screening. The application of this intermediate in the synthesis of kinase inhibitors highlights its importance in the ongoing quest for more effective and selective cancer therapies. The protocols and application notes provided herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development.

References

  • BenchChem. (2025).
  • Cho, S. Y., et al. (2010). Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4223-4227.
  • Côté, B., et al. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(5), 861-865.
  • Al-Zoubi, R. M., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(16), 4984.
  • Wang, Q., et al. (2019). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 24(18), 3326.
  • Wikipedia. (2023). 2-Chloropyridine.
  • Grozinger, K. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • BLD Pharm. (n.d.). 173435-34-2|this compound.
  • Liu, X. H., et al. (2010). Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 20(14), 4163-4167.
  • Hangzhou Better Chemtech Ltd. (2025). Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis.
  • PubChemLite. (n.d.). This compound (C6H7ClN2O).
  • Hangzhou Better Chemtech Ltd. (2025). What drugs are synthesized using 2 - Chloropyridine?
  • Sigma-Aldrich. (n.d.). 2-chloro-3-methoxy-4-pyridinamine hydrochloride.
  • European Patent Office. (1996). METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES.
  • BLD Pharm. (n.d.). 1227600-23-8|2-Chloro-3-methoxypyridin-4-amine.
  • Sunway Pharm Ltd. (n.d.). This compound - CAS:173435-34-2.
  • Alchem.Pharmtech. (n.d.). CAS 173435-34-2 | this compound.
  • Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Zhao, Q. (2013). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Journal of Heterocyclic Chemistry, 50(1), E1-E4.
  • Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2735.
  • Lu, X., et al. (2014). Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. Molecules, 19(4), 4486-4501.
  • The Royal Society of Chemistry. (n.d.).
  • National Toxicology Program. (1996). 2-Chloropyridine.
  • PubChem. (n.d.). 2-Chloropyridine.
  • ChemicalBook. (n.d.). 2-Chloro-4-MethoxypyriMidin-5-aMine(96833-41-9) 1H NMR spectrum.
  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • González-Gómez, J. C., et al. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Organic & Biomolecular Chemistry, 12(43), 8742-8750.
  • Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE.
  • Wang, W., et al. (2021). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharmaceutica Sinica B, 11(10), 3209-3223.
  • ChemicalBook. (2023). The synthesis method of 3-Amino-2-chloro-4-methylpyridine.
  • Benchchem. (n.d.).
  • ScienceOpen. (2025).
  • Li, Y., et al. (2023). Design, synthesis and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1141-1153.
  • PubChem. (n.d.). 2-Amino-4-Methoxypyridine.
  • ChemicalBook. (2019).

Sources

Strategic Derivatization of 2-Chloro-4-methoxypyridin-3-amine for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Introduction: The Strategic Value of the Substituted 3-Aminopyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are prized for their diverse pharmacological activities, which include potential applications in treating neurological disorders, cancer, and infectious diseases.[2][3][4] Among the vast landscape of pyridine-based starting materials, 2-Chloro-4-methoxypyridin-3-amine emerges as a particularly versatile and strategic building block for drug discovery professionals.

This compound offers a unique convergence of chemical functionalities ripe for selective modification:

  • An amino group at the 3-position, which can direct ortho-lithiation or participate in cyclization reactions.

  • A chloro substituent at the 2-position, an excellent leaving group for both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.[5][6][7]

  • A methoxy group at the 4-position, which electronically influences the reactivity of the ring.

This application note provides a detailed guide to the preparation of diverse substituted pyridines from this compound, focusing on robust and widely applicable synthetic methodologies. We will delve into the mechanistic rationale behind key transformations and provide detailed, actionable protocols for laboratory execution.

Core Synthetic Pathways from this compound

The strategic positioning of the chloro, methoxy, and amino groups allows for a variety of high-yield transformations. The primary routes of derivatization focus on replacing the chlorine atom at the C-2 position, which is activated towards substitution. The main strategies discussed herein are Palladium-Catalyzed Cross-Coupling reactions for C-C and C-N bond formation, and Nucleophilic Aromatic Substitution (SNAr) for introducing a range of heteroatom functionalities.

cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Nucleophilic Aromatic Substitution A 2-Chloro-4-methoxy- pyridin-3-amine B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B ArB(OH)2 Pd Catalyst, Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C R2NH Pd Catalyst, Base D S(N)Ar Reaction (C-O, C-S, etc. Bond Formation) A->D Nu-H (e.g., ROH, RSH) Base P1 2-Aryl-4-methoxy- pyridin-3-amine B->P1 P2 N2-Substituted-4-methoxy- pyridine-2,3-diamine C->P2 P3 2-Alkoxy/Thioalkoxy- 4-methoxypyridin-3-amine D->P3

Caption: Key synthetic transformations of this compound.

Methodology 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons.[8][9] It is exceptionally valuable for creating biaryl structures, which are prevalent in pharmaceuticals. In this context, the chloro-substituent of our starting material is coupled with an organoboron species, typically a boronic acid or ester.

Causality and Mechanistic Insight: The reaction is catalyzed by a Palladium(0) complex. The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring, forming a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (in the presence of a base) is transferred to the palladium center, displacing the halide.[9][10]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Ar-Pd(II)L2-Cl] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate [Ar-Pd(II)L2-Ar'] transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product Product Released aryl_halide Ar-Cl aryl_halide->oxidative_addition boronic_acid Ar'B(OH)2 boronic_acid->transmetalation base Base (e.g., K2CO3) base->transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol 1: Synthesis of 2-(4-fluorophenyl)-4-methoxypyridin-3-amine

This protocol details a representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 eq)

  • (4-fluorophenyl)boronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.08 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried round-bottom flask, add this compound, (4-fluorophenyl)boronic acid, and Potassium Carbonate.

  • Add Pd(OAc)₂ and PPh₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The mixture should be thoroughly degassed by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

EntryBoronic AcidProductTypical Yield (%)
1Phenylboronic acid2-phenyl-4-methoxypyridin-3-amine85-95%
24-cyanophenylboronic acid4-(3-amino-4-methoxypyridin-2-yl)benzonitrile80-90%
33-thienylboronic acid4-methoxy-2-(thiophen-3-yl)pyridin-3-amine75-85%
42-pyridylboronic acid4-methoxy-[2,2'-bipyridin]-3-amine65-75%

Table 1: Representative yields for Suzuki-Miyaura coupling with various boronic acids. Yields are illustrative and depend on specific reaction conditions and scale.

Methodology 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[11] It has largely replaced harsher classical methods, offering broad substrate scope and functional group tolerance.[11][12] This reaction is ideal for coupling our pyridine substrate with a wide variety of primary and secondary amines.

Causality and Mechanistic Insight: Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[13]

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) deprotonates the coordinated amine to form a palladium amide complex.[13][14]

  • Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

The choice of phosphine ligand is critical and often requires screening to optimize for specific substrates.[13] Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often highly effective.

Buchwald_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Ar-Pd(II)L-Cl] oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination pd_amide [Ar-Pd(II)L-NR'R''] amine_coordination->pd_amide reductive_elimination Reductive Elimination pd_amide->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product Product Released aryl_halide Ar-Cl aryl_halide->oxidative_addition amine R'R''NH amine->amine_coordination base Base (e.g., NaOtBu) base->amine_coordination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: Synthesis of N-benzyl-4-methoxy-pyridine-2,3-diamine

This protocol details a representative Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Toluene, anhydrous

  • Argon or Nitrogen gas supply

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a flame-dried Schlenk tube or flask.

  • Add this compound.

  • Evacuate and backfill the flask with inert gas.

  • Add anhydrous toluene, followed by the dropwise addition of benzylamine.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in 2-18 hours.

  • Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate and water. Separate the layers.

  • Extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired diamine product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Methodology 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for heteroaromatic systems.[5] The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C-2 and C-4 positions.[6][7][15] The presence of the chloro leaving group at C-2 makes our substrate an excellent candidate for SNAr reactions. This pathway is often simpler and more cost-effective than cross-coupling as it does not require a metal catalyst.[16]

Causality and Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile (e.g., an alkoxide, thiolate) attacks the carbon atom bearing the chlorine. This disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[17] The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[6][7]

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.

Protocol 3: Synthesis of 2,4-dimethoxypyridin-3-amine

This protocol details a representative SNAr reaction using an alkoxide nucleophile.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (NaOMe) (1.5 eq)

  • Methanol (MeOH), anhydrous

  • Argon or Nitrogen gas supply

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound.

  • Add anhydrous methanol to dissolve the starting material.

  • Add sodium methoxide portion-wise at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 65 °C) and stir.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction to room temperature and carefully quench by adding water.

  • Remove the methanol under reduced pressure.

  • Extract the resulting aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to give the crude product.

  • If necessary, purify by column chromatography or recrystallization.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Summary and Conclusion

This compound is a high-value starting material that provides access to a wide array of substituted pyridines through well-established and reliable synthetic protocols. As demonstrated, the C-2 chlorine can be efficiently displaced to form new C-C, C-N, and C-heteroatom bonds.

FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Bond Formed C(sp²)-C(sp²)C(sp²)-NC(sp²)-O, C(sp²)-S, etc.
Key Reagents Boronic acid/ester, Pd catalyst, BaseAmine, Pd catalyst, Ligand, BaseNucleophile (e.g., alkoxide), Base
Advantages Excellent for biaryl synthesis, broad scope of boronic acids.Wide range of primary/secondary amines can be coupled.Catalyst-free, often simpler workup, cost-effective.
Limitations Requires pre-functionalized boronic acid partner. Catalyst can be expensive.Ligand screening may be necessary. Sensitive to air/moisture.Limited to strong nucleophiles. May not be suitable for C-C bond formation.

By leveraging these powerful synthetic transformations, researchers and drug development professionals can rapidly generate diverse libraries of novel 3-aminopyridine derivatives for biological screening and lead optimization programs.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Aminopyridine: A Comprehensive Overview.
  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine.
  • ResearchGate. Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine.
  • Wikipedia. Buchwald–Hartwig amination.
  • ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Aminopyridine: A Versatile Organic Intermediate for Synthesis and Pharmaceutical Applications.
  • YouTube. nucleophilic aromatic substitutions.
  • ResearchGate. Synthesis of 3-Aminopyridine. | Download Scientific Diagram.
  • PubMed. Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction.
  • Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
  • European Patent Office. SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
  • Organic Chemistry Portal. Pyridine synthesis.
  • MDPI. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines.
  • NIH. Regioselective difunctionalization of pyridines via 3,4-pyridynes.
  • YouTube. Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine.
  • NIH. Concerted Nucleophilic Aromatic Substitution Reactions.
  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Wikipedia. Suzuki reaction.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Google Patents. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Organic Chemistry Portal. Suzuki Coupling.

Sources

catalytic reactions involving 2-Chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Catalytic Reactions Involving 2-Chloro-4-methoxypyridin-3-amine

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound in modern catalytic chemistry. This versatile pyridine derivative is a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique structure, featuring an electrophilic carbon-chlorine bond, a nucleophilic amino group, and an electron-donating methoxy group, allows for a diverse array of chemical transformations.[1][2]

This guide provides an in-depth exploration of the primary palladium-catalyzed cross-coupling reactions involving this substrate: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. Each section is designed to provide not just a protocol, but a foundational understanding of the reaction mechanism, the rationale behind experimental choices, and practical application notes to ensure successful synthetic outcomes.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] For this compound, this reaction is instrumental in synthesizing 2-aryl and 2-heteroaryl derivatives, which are common scaffolds in medicinal chemistry.[1]

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[4][5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyridine ring to form a Pd(II) complex. This is often the rate-determining step.[5]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base, forming a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.[3][6]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[5]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)L₂(Cl) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OR)₂ Base PdII_Both Ar-Pd(II)L₂(R') Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product caption Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[4]

Application Notes & Experimental Considerations
  • Catalyst & Ligand Selection: While standard catalysts like Pd(PPh₃)₄ can be effective, the coupling of electron-rich and sterically hindered substrates like 2-chloropyridines often requires more sophisticated systems. Modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often more effective, leading to higher yields and faster reaction times.[7] Pre-formed catalysts like XPhos Pd G2 can also be used for convenience and improved reactivity.[7]

  • Base: The choice of base is critical for activating the boronic acid. Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[3] The strength and solubility of the base can significantly impact the reaction rate and yield. For sensitive substrates, milder bases like KF may be employed.[6][8]

  • Solvent: Aprotic polar solvents are typically used. Mixtures of dioxane/water or toluene/water are common, as water can aid in the dissolution of the base and facilitate transmetalation.[3][4] Anhydrous conditions can also be successful, particularly with bases like KF.

Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the appropriate ligand (e.g., SPhos, 4 mol%). Alternatively, add a pre-catalyst (e.g., XPhos Pd G2, 2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Representative Reaction Conditions
Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄Toluene10085-95
4-Methylphenylboronic AcidXPhos Pd G2K₂CO₃Dioxane/H₂O10080-90
3-Pyridylboronic AcidPd(OAc)₂ / XPhosCs₂CO₃Dioxane11070-85
4-Chlorophenylboronic AcidPd₂(dba)₃ / RuPhosK₃PO₄Dioxane10075-88

Note: Yields are illustrative and based on couplings with analogous 2-chloropyridine systems. Optimization is recommended for specific substrates.[8]

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[9][10] This method is particularly valuable for synthesizing N-aryl and N-heteroaryl amines, which are prevalent in pharmaceuticals.[11] For this compound, this reaction allows for the introduction of a wide variety of secondary amino substituents at the 2-position.

Mechanistic Overview

The mechanism shares similarities with the Suzuki coupling but involves the amine nucleophile.[12]

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond of the pyridine.

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.[13]

A key challenge with aminopyridine substrates is the potential for the pyridine nitrogen and the adjacent amino group to chelate the palladium center, which can inhibit the catalytic cycle.[14] The use of bulky, electron-rich phosphine ligands is crucial to prevent this and promote the desired reductive elimination.[13][14]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)L₂(Cl) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord HNR'R'' Base PdII_Amido Ar-Pd(II)L₂(NR'R'') AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product caption Generalized catalytic cycle for the Buchwald-Hartwig amination.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.[9]

Application Notes & Experimental Considerations
  • Ligand Selection: The choice of ligand is paramount. Sterically hindered dialkylbiaryl phosphines such as RuPhos and BrettPhos have proven to be exceptionally effective for coupling with challenging substrates like aminopyridines.[14] These ligands promote the formation of the catalytically active monoligated Pd(0) species and accelerate the rate-limiting reductive elimination step.

  • Base: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is the most common choice, as it is effective at deprotonating the amine-palladium complex.[12] Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate can also be used, especially for substrates with base-sensitive functional groups.[14][15]

  • Substrate Scope: The reaction is compatible with a wide range of primary and secondary amines. However, the existing amino group on the this compound substrate can potentially compete as a nucleophile, leading to side products. This is generally minimized by the higher reactivity of the added amine nucleophile under the reaction conditions.

Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%) and the base (e.g., NaOt-Bu, 1.5 equiv.) to a Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.3 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the tube and heat the mixture to 80-120 °C with stirring.

  • Monitoring: Follow the reaction's progress by LC-MS or TLC until the starting material is consumed (typically 2-18 hours).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the residue by silica gel chromatography.

Representative Reaction Conditions
Amine Coupling PartnerCatalyst SystemBaseSolventTemp (°C)
MorpholineRuPhos Pd G3NaOt-BuToluene100
AnilineBrettPhos Pd G3LiHMDSTHF80
BenzylaminePd₂(dba)₃ / XantphosCs₂CO₃Dioxane110
DiethylamineRuPhos Pd G3K₃PO₄Toluene110

Note: Conditions are based on established protocols for related 3-halo-2-aminopyridines.[14] Optimization for specific amine partners is crucial.

Section 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction facilitates the coupling of a vinyl or aryl halide with a terminal alkyne, providing a direct route to substituted alkynes.[16] This reaction is highly valuable for installing alkyne functionalities, which can serve as handles for further synthetic transformations (e.g., click chemistry, cyclizations) or as part of a final target's structure.[17]

Mechanistic Overview

The standard Sonogashira coupling employs a dual catalytic system involving palladium and copper(I).[18][19]

  • Palladium Cycle: This cycle is analogous to the Suzuki and Buchwald-Hartwig reactions, involving oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation and reductive elimination.

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate.[16] This species is more nucleophilic than the parent alkyne and readily undergoes transmetalation with the Pd(II)-aryl complex, which is considered the rate-determining step.[19]

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Cl) Pd0->PdII_Aryl Oxidative Addition (Ar-Cl) PdII_Both Ar-Pd(II)L₂(C≡CR') PdII_Aryl->PdII_Both Transmetalation PdII_Both->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_Both->Product CuX Cu(I)X CuAcetylide Cu(I)-C≡CR' CuX->CuAcetylide H-C≡CR' Base CuAcetylide->PdII_Aryl CuAcetylide->CuX caption Dual catalytic cycles of the Sonogashira coupling reaction. Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Flame-dry glassware B Add solids (Substrate, Base, Catalyst) A->B C Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) B->C D Add degassed solvents & liquid reagents C->D E Heat to desired temperature with stirring D->E F Monitor progress (TLC, LC-MS) E->F G Cool to RT & Quench F->G H Liquid-Liquid Extraction G->H I Dry organic layer (Na₂SO₄/MgSO₄) H->I J Concentrate in vacuo I->J K Column Chromatography J->K L Characterization (NMR, HRMS) K->L caption General workflow for palladium-catalyzed cross-coupling reactions.

Sources

Application Notes & Protocols for the Scale-Up Synthesis of 2-Chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: Strategic Importance and Synthesis Challenges

2-Chloro-4-methoxypyridin-3-amine is a pivotal building block in contemporary medicinal chemistry. Its structural motifs are integral to the synthesis of a range of active pharmaceutical ingredients (APIs). While its utility is clear, the path to its efficient and safe production on a large scale is nuanced. The primary challenge lies in achieving regioselective functionalization of the pyridine ring, a task complicated by the electronic nature of the heterocyclic system. Furthermore, several established laboratory-scale syntheses employ hazardous reagents or involve thermally sensitive steps, posing significant risks during scale-up.

This document provides a comprehensive guide for researchers, process chemists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions required for successful and safe large-scale synthesis. We will explore two distinct synthetic pathways, offering a comparative analysis to guide process development based on available resources, safety infrastructure, and economic targets.

Part 1: Comparative Analysis of Synthetic Strategies

The selection of a synthetic route is the most critical decision in a scale-up campaign. It dictates cost, throughput, safety protocols, and the impurity profile of the final product. Below is a summary of two viable, yet fundamentally different, approaches to synthesizing this compound.

ParameterRoute 1: Nitration of 2-Chloro-4-methoxypyridine Route 2: Multi-step Synthesis from 2,4-Dihydroxypyridine
Starting Material 2-Chloro-4-methoxypyridine2,4-Dihydroxypyridine (or its tautomer)
Key Transformations Electrophilic Nitration, Reduction of Nitro GroupNitration, Chlorination, Methoxylation, Reduction
Typical Overall Yield ModerateModerate to Good
Pros Shorter synthetic sequence.Avoids handling of potentially explosive nitrated intermediates in early steps; better control over regioselectivity.
Cons Nitration can be hazardous and may lead to isomeric impurities; requires careful temperature control.Longer synthetic sequence; involves multiple reagents and isolation steps.
Ideal Application Scenarios where the starting material is readily available and strict thermal hazard controls are in place.Process development environments where safety and regiochemical purity are prioritized over the number of steps.
Logical Workflow for Route Selection

The following diagram illustrates a decision-making process for selecting the optimal synthetic route.

route_selection start Initiate Scale-Up Campaign for This compound hazards Primary Concern: Thermal Hazards and Regioisomer Control? start->hazards cost Primary Concern: Shortest Route and Starting Material Cost? hazards->cost No route2 Route 2: From 2,4-Dihydroxypyridine hazards->route2  Yes route1 Route 1: Nitration of 2-Chloro-4-methoxypyridine cost->route1 Yes cost->route2 No implement_safety Implement Strict Thermal Monitoring & Control route1->implement_safety process_optimization Focus on Optimizing Each Step for Throughput route2->process_optimization

Caption: Decision workflow for selecting a synthetic strategy.

Part 2: Detailed Protocols and Scientific Rationale

Route 1: Synthesis via Nitration of 2-Chloro-4-methoxypyridine

This route leverages the commercially available 2-chloro-4-methoxypyridine. The core of this strategy is a regioselective electrophilic aromatic substitution (nitration), followed by a standard reduction of the nitro group.

Workflow Diagram:

route1_workflow A 2-Chloro-4-methoxypyridine B Step 1: Nitration (H2SO4, HNO3) A->B C 2-Chloro-4-methoxy- 3-nitropyridine B->C D Step 2: Reduction (e.g., Fe/AcOH or H2, Pd/C) C->D E 2-Chloro-4-methoxy- pyridin-3-amine D->E

Caption: Synthetic workflow for Route 1.

Step 1: Nitration of 2-Chloro-4-methoxypyridine

  • Principle: The methoxy group at the C4 position is an activating, ortho-para director. The chlorine at C2 is a deactivating ortho-para director. The combined electronics favor nitration at the C3 and C5 positions. Careful control of reaction conditions is paramount to favor the desired C3 isomer and to manage the highly exothermic nature of the reaction.

  • Protocol:

    • Reactor Setup: To a 5 L, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and a controlled-addition dropping funnel, add concentrated sulfuric acid (98%, 1.2 L).

    • Cooling: Chill the sulfuric acid to -5°C to 0°C using a circulating chiller.

    • Substrate Addition: Slowly add 2-chloro-4-methoxypyridine (200 g, 1.39 mol) to the stirred sulfuric acid, ensuring the internal temperature does not exceed 5°C. The substrate must be fully dissolved before proceeding.

    • Nitrating Mixture: Prepare the nitrating mixture by adding fuming nitric acid (90%, 110 mL, ~2.6 mol) to concentrated sulfuric acid (200 mL) in a separate, cooled vessel.

    • Controlled Addition: Add the nitrating mixture dropwise to the reactor over 2-3 hours, maintaining the internal temperature strictly between -5°C and 0°C. This is a critical control point; rapid addition can lead to a thermal runaway and the formation of undesired byproducts.

    • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress by quenching a small aliquot in ice water, extracting with ethyl acetate, and analyzing by TLC or HPLC.

    • Work-up: Once the reaction is complete, very slowly pour the reaction mixture onto a large volume of crushed ice (approx. 5 kg) with vigorous stirring.

    • Neutralization & Extraction: Carefully neutralize the aqueous slurry to pH 7-8 with a cold aqueous solution of sodium hydroxide (50% w/v). The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum. Alternatively, the neutralized slurry can be extracted with ethyl acetate or dichloromethane.

    • Purification: The crude 2-chloro-4-methoxy-3-nitropyridine can be purified by recrystallization from ethanol or isopropanol.

Step 2: Reduction of 2-Chloro-4-methoxy-3-nitropyridine

  • Principle: The nitro group is reduced to a primary amine. While catalytic hydrogenation (H₂, Pd/C) is clean, it can be expensive and requires specialized high-pressure equipment. A more common industrial method is metal-acid reduction, such as with iron powder in acetic acid, which is cost-effective and efficient.

  • Protocol (Iron/Acetic Acid Reduction):

    • Reactor Setup: Charge a 5 L reactor with glacial acetic acid (1.5 L) and water (500 mL). Add iron powder (310 g, 5.55 mol).

    • Heating: Heat the stirred slurry to 70-80°C.

    • Substrate Addition: Add the 2-chloro-4-methoxy-3-nitropyridine (262 g, assuming 1.39 mol theoretical yield from Step 1) in portions over 1 hour, monitoring the internal temperature. The reaction is exothermic.

    • Reaction Completion: Maintain the temperature at 80-90°C for 2-4 hours until TLC/HPLC analysis shows complete consumption of the starting material.

    • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

    • Basification & Extraction: Carefully add the filtrate to a larger vessel containing cold water (3 L) and basify to pH > 9 with concentrated aqueous sodium hydroxide. Extract the aqueous layer multiple times with ethyl acetate (3 x 1 L).

    • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system like toluene/heptane.

Part 3: Characterization and Quality Control

Ensuring the identity and purity of the final product is critical. The following analytical data are expected for this compound.

AnalysisExpected Result
Appearance Off-white to light brown solid
Melting Point 64 - 68 °C[1]
¹H NMR (CDCl₃, 400 MHz) δ ~7.8 (s, 1H, pyridine H), ~6.8 (s, 1H, pyridine H), ~4.0 (br s, 2H, NH₂), ~3.9 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 101 MHz) δ ~158, ~145, ~138, ~125, ~108, ~56
Mass Spec (ESI+) m/z 159.0 [M+H]⁺
Purity (HPLC) ≥ 98%

Part 4: Safety & Environmental Health Considerations

A robust safety protocol is non-negotiable during scale-up. The table below summarizes the key hazards associated with the reagents used in these protocols.

SubstanceCAS NumberKey HazardsRecommended PPE
2-Chloro-4-methoxypyridine 17228-69-2Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[2]Chemical-resistant gloves, safety goggles with side shields, lab coat, respirator.
Sulfuric Acid (Conc.) 7664-93-9Severe skin and eye burns. Corrosive.Acid-resistant gloves, face shield, chemical-resistant apron.
Nitric Acid (Fuming) 7697-37-2Oxidizer. Causes severe skin and eye burns. Toxic if inhaled.Acid-resistant gloves, face shield, chemical-resistant apron, use in a fume hood.
Iron Powder 7439-89-6Flammable solid.Standard PPE.
Acetic Acid (Glacial) 64-19-7Flammable liquid. Causes severe skin and eye burns.Acid-resistant gloves, safety goggles, lab coat.
This compound 173435-34-2Acute toxicity (Oral, Dermal, Inhalation). Skin and eye irritant.[1]Chemical-resistant gloves, safety goggles, lab coat.

Emergency Procedures:

  • Spills: For acid spills, neutralize with sodium bicarbonate before cleanup. For solvent spills, use an absorbent material and ensure adequate ventilation.

  • Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[1][2]

  • Thermal Runaway: Have an emergency cooling bath (ice/water or dry ice/acetone) on standby during the nitration step.

Waste Disposal:

  • Acidic and basic aqueous waste must be neutralized before disposal.

  • Organic solvent waste should be collected in appropriately labeled containers for incineration.

  • Iron salts from the reduction step should be disposed of as solid chemical waste.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Chloro-4-methylpyridin-3-amine: A Comprehensive Overview.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights.
  • Fisher Scientific. (2010). SAFETY DATA SHEET: 2-Chloro-4-methoxypyridine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Methoxypyridin-3-amine.
  • Biosynth. (2022). Safety Data Sheet: 6-Methoxypyridazin-3-amine hydrochloride.
  • European Patent Office. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - EP 1064265 B1.
  • Capot Chemical. (n.d.). Material Safety Data Sheet: 2-chloro-6-methoxypyridin-4-amine.
  • ChemicalBook. (2023). The synthesis method of 3-Amino-2-chloro-4-methylpyridine.
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Thermo Fisher Scientific. (2024). 3-Amino-2-chloro-4-methylpyridine - SAFETY DATA SHEET.
  • Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES.
  • Google Patents. (n.d.). EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

Sources

Application Note & Protocol: One-Pot Synthesis of Pyrido[3,2-d]pyrimidines from 2-Chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fused pyrimidine scaffolds are of significant interest to researchers in drug discovery and medicinal chemistry due to their prevalence in biologically active molecules, including kinase inhibitors.[1] The pyrido[3,2-d]pyrimidine core, in particular, represents a valuable heterocyclic system. Traditional multi-step syntheses of such scaffolds can be time-consuming, resource-intensive, and often result in lower overall yields. Multicomponent reactions (MCRs) offer a powerful alternative, enabling the construction of complex molecular architectures in a single, efficient step.[2] This application note details a proposed one-pot, three-component synthesis of novel 8-chloro-6-methoxy-substituted pyrido[3,2-d]pyrimidine derivatives, leveraging the versatile starting material, 2-Chloro-4-methoxypyridin-3-amine.

The strategic placement of the ortho-amino and chloro groups on the pyridine ring of this compound makes it an ideal substrate for domino reactions. The amino group can act as a nucleophile to initiate ring formation, while the chloro group remains as a key handle for subsequent post-synthetic modifications, such as cross-coupling reactions, to further elaborate the molecular scaffold.

Scientific Principle & Rationale

This protocol is based on a well-established synthetic strategy for building fused pyrimidine rings: a domino reaction sequence involving a Knoevenagel condensation, followed by a Michael addition, and an intramolecular cyclization/aromatization.[3][4] Multicomponent reactions that follow this pathway are prized for their efficiency and atom economy.[2]

The proposed reaction combines three components in a single pot:

  • This compound (1): The core building block providing the pyridine moiety and the primary amine for cyclization.

  • An Aromatic Aldehyde (2): Introduces diversity at the 5-position of the final product.

  • Malononitrile (3): A compound with a highly reactive methylene group that participates in both the initial condensation and the final ring closure.

The reaction is catalyzed by a Lewis acid, such as bismuth(III) triflate (Bi(OTf)₃), which activates the aldehyde for the initial Knoevenagel condensation with malononitrile.[5] This catalyst is chosen for its effectiveness in promoting such transformations, often in environmentally benign solvents and with low catalyst loading.[5]

Visualized Workflow & Mechanism

Experimental Workflow

The overall experimental process is designed for operational simplicity and efficiency, characteristic of one-pot syntheses.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagents Combine Reactants: - this compound - Aromatic Aldehyde - Malononitrile - Solvent (e.g., Ethanol) catalyst Add Catalyst (e.g., Bi(OTf)₃) reagents->catalyst reflux Heat to Reflux (Monitor by TLC) catalyst->reflux cool Cool to Room Temp. reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry final_product Pyrido[3,2-d]pyrimidine dry->final_product Obtain Final Product

Caption: High-level workflow for the one-pot synthesis.

Plausible Reaction Mechanism

The reaction is believed to proceed through a well-orchestrated cascade of elementary steps.

G A 1. Knoevenagel Condensation (Aldehyde + Malononitrile) B Formation of Arylidenemalononitrile Intermediate (A) A->B Catalyst C 2. Michael Addition (Aminopyridine attacks Intermediate A) B->C D Formation of Michael Adduct (B) C->D E 3. Intramolecular Cyclization (Amine attacks nitrile) D->E F Formation of Dihydropyridopyrimidine Intermediate (C) E->F G 4. Tautomerization & Aromatization F->G H Final Pyrido[3,2-d]pyrimidine Product G->H Oxidation (often spontaneous)

Sources

Application Note: Strategic Protection of 2-Chloro-4-methoxypyridin-3-amine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-4-methoxypyridin-3-amine is a highly functionalized heterocyclic building block pivotal in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its utility is dictated by the precise control of its reactive sites: a nucleophilic primary amine and a chloro-substituted pyridine ring susceptible to nucleophilic aromatic substitution. This application note provides a comprehensive guide for researchers on selecting and implementing effective protecting group strategies for the 3-amino group. We present a comparative analysis of common amine protecting groups, detail step-by-step protocols for their application and removal, and discuss the underlying chemical principles to ensure high-yield, chemoselective transformations.

Introduction: The Synthetic Challenge

The successful incorporation of the this compound scaffold into a target molecule hinges on the selective manipulation of its functional groups. The primary amine at the C3 position is a potent nucleophile and a base, which can interfere with a wide array of subsequent reactions, such as organometallic cross-couplings or delicate condensation reactions.[1] Therefore, transiently masking this amine with a suitable protecting group is a critical, yet non-trivial, step.

The challenge lies in choosing a protecting group that is not only robust enough to withstand the desired synthetic transformations but can also be installed and removed under conditions that preserve the integrity of the chloro and methoxy substituents on the sensitive pyridine ring. This guide provides the strategic rationale and actionable protocols to navigate this challenge effectively.

Molecular Reactivity Analysis

Understanding the electronic landscape of this compound is fundamental to designing a successful protection strategy. The pyridine nitrogen, being highly electronegative, exerts a general electron-withdrawing effect on the ring. This is modulated by the substituents:

  • 3-Amino Group (-NH₂): A strong electron-donating group (EDG) via resonance, increasing the nucleophilicity of the ring and its own nitrogen atom.

  • 4-Methoxy Group (-OCH₃): An electron-donating group that further activates the ring.

  • 2-Chloro Group (-Cl): An electron-withdrawing group (EWG) via induction, which also serves as a leaving group for SₙAr reactions.

The interplay of these groups makes the 3-amino group highly nucleophilic and prone to reaction. The chloro group at the 2-position is susceptible to displacement by strong nucleophiles, a reaction that must be avoided during the protection and deprotection steps.

Caption: Key reactive sites on the this compound molecule.

Comparative Analysis of Amine Protecting Groups

The ideal protecting group should be introduced in high yield, be stable to the conditions of subsequent reactions, and be removed selectively in high yield without affecting other functional groups (orthogonality).[1][2][3] Below is a comparison of suitable candidates for this specific substrate.

Protecting GroupStructureProtection ConditionsDeprotection ConditionsStability & Compatibility Notes
Boc (tert-Butoxycarbonyl)-C(O)O-tBuBoc₂O, Base (e.g., TEA, DMAP), in Aprotic Solvent (DCM, THF)Strong Acid (e.g., TFA, HCl in Dioxane)Excellent Choice. Stable to base, hydrogenolysis, and mild nucleophiles. Acidic deprotection is clean and unlikely to affect the -Cl or -OMe groups under controlled conditions.[4][5]
Cbz (Carboxybenzyl)-C(O)OCH₂PhCbz-Cl, Base (e.g., NaHCO₃, TEA) in aq. or Aprotic SolventH₂, Pd/C (Hydrogenolysis)Excellent Choice. Orthogonal to acid- and base-labile groups.[6][7] Deprotection is very mild and chemoselective, posing no risk to the rest of the molecule.
Ac (Acetyl)-C(O)CH₃Ac₂O or AcCl, Base (e.g., Pyridine, TEA)Acidic or Basic Hydrolysis (e.g., aq. HCl or aq. NaOH)Good, with Caution. Easy to install. However, basic hydrolysis for deprotection could promote SₙAr at the C2-Cl position. Acidic hydrolysis is generally safer.
Ts (Tosyl)-SO₂-p-TolTsCl, Base (e.g., Pyridine)Strong Acid (HBr, TFA) at high temp; Reductive cleavage (e.g., Na/NH₃)Use with Care. Forms a very stable sulfonamide.[4] Deprotection requires harsh conditions that may not be compatible with the substrate. Best for when extreme stability is required.

Detailed Experimental Protocols

The following protocols have been designed to be self-validating, with clear steps and explanatory notes grounded in established chemical principles.

Protocol 1: N-Boc Protection

This is often the first choice due to its reliability and the mild conditions for its removal. The resulting Boc-protected amine is stable to a wide variety of non-acidic reagents.[4][5]

Caption: Reaction scheme for the N-Boc protection of the substrate.

A. Protection Procedure

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add triethylamine (TEA, 1.5 eq) followed by a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise over 10 minutes.

    • Scientist's Note: TEA acts as a base to scavenge the acidic byproduct, driving the reaction to completion. Adding the Boc₂O solution slowly prevents a rapid exotherm.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with the addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc protected product.

B. Deprotection Procedure

  • Dissolve the N-Boc protected compound in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA) at 0 °C.

    • Scientist's Note: Alternatively, a 4 M solution of HCl in 1,4-dioxane can be used. This avoids the need to remove the high-boiling TFA later.

  • Stir at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to recover the deprotected amine.

Protocol 2: N-Cbz Protection

The Cbz group is an excellent alternative to Boc, offering orthogonal stability. Its removal via catalytic hydrogenation is exceptionally clean and mild.[5]

Caption: Reaction scheme for the N-Cbz protection of the substrate.

A. Protection Procedure

  • Setup: Dissolve this compound (1.0 eq) in DCM. Add an equal volume of saturated aqueous NaHCO₃ solution. Cool the biphasic mixture to 0 °C.

    • Scientist's Note: The Schotten-Baumann conditions (biphasic) are ideal for reacting amines with acyl chlorides, as the aqueous base neutralizes the HCl byproduct immediately.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while stirring vigorously.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC.

  • Work-up: Separate the layers. Extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography or recrystallization to obtain the pure N-Cbz protected product.

B. Deprotection Procedure

  • Dissolve the N-Cbz protected compound in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%).

  • Hydrogenation: Place the flask under an atmosphere of hydrogen gas (H₂), either by using a balloon or a Parr hydrogenator, and stir vigorously.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Safety Note: Pd/C is flammable when dry and exposed to air. Do not allow the filter cake to dry completely.

  • Rinse the filter pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the pure, deprotected amine.

Orthogonal Protection Workflow

The choice of protecting group is critical when multiple, sequential transformations are planned. An orthogonal strategy allows for the selective deprotection of one group while others remain intact.[7][8][9]

G cluster_protection Step 1: Amine Protection cluster_reaction Step 2: Subsequent Synthesis cluster_deprotection Step 3: Deprotection start This compound boc Protect as N-Boc start->boc cbz Protect as N-Cbz start->cbz reaction_a Reaction under Basic/Nucleophilic Conditions boc->reaction_a cbz->reaction_a reaction_b Reaction under Acidic Conditions cbz->reaction_b Cbz is stable deprotect_boc Remove Boc (TFA or HCl) reaction_a->deprotect_boc deprotect_cbz Remove Cbz (H₂, Pd/C) reaction_a->deprotect_cbz reaction_b->deprotect_cbz end Final Product deprotect_boc->end deprotect_cbz->end

Caption: Decision workflow for selecting an orthogonal protecting group strategy.

Conclusion

The strategic protection of the amino group in this compound is a critical enabler for its use in complex organic synthesis. Both the Boc and Cbz groups stand out as superior choices, offering robust protection and clean, high-yielding deprotection under mild conditions that are orthogonal to each other and compatible with the substrate's other functional groups. By understanding the molecule's inherent reactivity and applying the detailed protocols within this guide, researchers can confidently and efficiently utilize this valuable synthetic intermediate.

References

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. ChemTalk. [Link]
  • Wikipedia. (2023). Protecting group. Wikipedia. [Link]
  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]
  • Ashenhurst, J. (2018).
  • Medicinal Chemistry. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
  • Gallou, F., et al. (2000). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Journal of Organic Chemistry. [Link]
  • Fengchen Group. (n.d.). Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. [Link]
  • Kocienski, P. J. (n.d.). Protective Groups in Synthetic Organic Chemistry. [Link]
  • Fiveable. (n.d.). Orthogonal Protection Definition. Fiveable. [Link]
  • Google Patents. (2000).
  • Zhao, Q., et al. (2013). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Journal of Heterocyclic Chemistry. [Link]
  • Organic Synthesis. (n.d.). Protecting Groups. [Link]
  • SynArchive. (n.d.). Protecting Groups List. [Link]

Sources

Application Note: Versatile Derivatization Strategies for the Amino Group of 2-Chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-4-methoxypyridin-3-amine is a valuable substituted pyridine intermediate in synthetic and medicinal chemistry. Its structural analogue, 2-Chloro-3-amino-4-methylpyridine, serves as a key precursor in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor for treating HIV-1 infections[1][2]. The primary amino group at the C3 position is a key handle for molecular elaboration, allowing for the introduction of diverse functional groups to modulate physicochemical properties and biological activity. This application note provides detailed protocols and the underlying chemical principles for three essential derivatization strategies targeting this amino group: acylation, sulfonylation, and reductive amination.

Foundational Principles of Reactivity

The 3-amino group of this compound is a primary aromatic amine. Its nucleophilicity is influenced by the electronic effects of the pyridine ring and its substituents. The electron-withdrawing nature of the nitrogen heteroatom and the C2-chloro group deactivates the ring, making the amino group less basic than a typical aniline. However, the C4-methoxy group is electron-donating through resonance, which partially counteracts this effect and enhances the nucleophilicity of the C3-amino group, making it readily reactive with a variety of electrophiles under appropriate conditions.

General Experimental Workflow

A systematic approach is critical for successful synthesis and validation. The following workflow outlines the logical progression from reaction setup to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Reagent & Glassware Preparation (Dry) setup Reaction Setup (Inert Atmosphere) prep->setup addition Reagent Addition (Controlled Temp) setup->addition stir Reaction Stirring (Monitor by TLC) addition->stir quench Quench Reaction stir->quench extract Aqueous Work-up & Extraction quench->extract purify Purification (e.g., Column Chromatography) extract->purify char Characterization (NMR, MS, FT-IR) purify->char final Pure Derivatized Product char->final G cluster_main start This compound product N-(2-Chloro-4-methoxypyridin-3-yl)amide start->product DCM or THF, 0 °C to RT reagents + R-COCl (Acyl Chloride) + Base (e.g., TEA)

Caption: Acylation reaction scheme.

Protocol: Synthesis of N-(2-chloro-4-methoxypyridin-3-yl)acetamide

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% Ethyl Acetate in Hexanes), checking for the consumption of the starting amine.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure amide.

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Acetyl Chloride1.1Acylating Agent
Triethylamine (TEA)1.2HCl Scavenger
Dichloromethane (DCM)-Anhydrous Solvent
Sulfonylation: Synthesis of N-(2-Chloro-4-methoxypyridin-3-yl)sulfonamides

Principle: This reaction is analogous to acylation, where a sulfonyl chloride reacts with the amine to form a robust sulfonamide linkage, a common motif in pharmaceuticals. Pyridine is often used as both the base and a solvent for this transformation.

G cluster_main start This compound product N-(2-Chloro-4-methoxypyridin-3-yl)sulfonamide start->product Pyridine, 0 °C to RT reagents + R-SO₂Cl (Sulfonyl Chloride) + Pyridine

Caption: Sulfonylation reaction scheme.

Protocol: Synthesis of N-(2-chloro-4-methoxypyridin-3-yl)-4-methylbenzenesulfonamide

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous pyridine, which acts as both solvent and base. Cool the solution to 0 °C.

  • Sulfonylation: Add p-toluenesulfonyl chloride (Tosyl Chloride, TsCl) (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor by TLC for the disappearance of the starting amine.

  • Work-up:

    • Pour the reaction mixture into ice-cold 2M HCl to neutralize the pyridine. A precipitate may form.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash successively with water, saturated aqueous NaHCO₃, and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude solid by recrystallization (e.g., from Ethanol/water) or silica gel chromatography.

ReagentMolar Eq.Purpose
This compound1.0Starting Material
p-Tosyl Chloride (TsCl)1.1Sulfonylating Agent
Pyridine-Base and Solvent
Reductive Amination: Synthesis of N-Alkyl-(2-chloro-4-methoxypyridin-3-yl)amines

Principle: Reductive amination is a powerful, high-yielding method for N-alkylation that avoids the over-alkylation problems often seen with direct alkylation using alkyl halides.[3] The reaction proceeds in two stages: first, the amine and a carbonyl compound (aldehyde or ketone) form an intermediate imine (or iminium ion), which is then reduced in situ by a mild, selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4][5]

G cluster_main start This compound product N-Alkyl-(2-chloro-4-methoxypyridin-3-yl)amine start->product DCE or THF, RT reagents + R-CHO (Aldehyde) + NaBH(OAc)₃

Caption: Reductive amination scheme.

Protocol: Synthesis of N-benzyl-(2-chloro-4-methoxypyridin-3-yl)amine

  • Preparation: To a round-bottom flask, add this compound (1.0 eq), benzaldehyde (1.05 eq), and anhydrous 1,2-dichloroethane (DCE) or THF.

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate imine formation. A small amount of acetic acid (0.1 eq) can be added to catalyze this step.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the suspension. The reaction is often mildly exothermic.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the formation of the product by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic phases, wash with brine, dry over Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography (e.g., gradient elution with ethyl acetate in hexanes).

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Benzaldehyde1.05Carbonyl Source
Sodium Triacetoxyborohydride1.5Selective Reducing Agent
1,2-Dichloroethane (DCE)-Anhydrous Solvent

Analytical Methods for Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized derivatives.

Reaction Monitoring
  • Thin Layer Chromatography (TLC): An indispensable tool for tracking reaction progress. A sample of the reaction mixture is spotted on a silica plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progression.

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Successful derivatization is confirmed by the disappearance of the broad -NH₂ signal of the starting material. For acylation and sulfonylation, a new, sharp N-H signal will appear further downfield. For all derivatives, new signals corresponding to the protons of the added group (e.g., acetyl methyl protons, aromatic protons of the tosyl group, or benzyl protons) will be visible. Analysis of the aromatic region of the pyridine ring can also show shifts due to the new substituent.[6][7][8]

    • ¹³C NMR: The carbon atom attached to the nitrogen (C3) will show a significant shift upon derivatization. New carbon signals corresponding to the introduced functional group will also appear.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product. Electrospray ionization (ESI) is typically used to observe the [M+H]⁺ ion, confirming the successful addition of the desired moiety.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying key functional groups.

    • Amides: Show a strong carbonyl (C=O) stretching band around 1650-1680 cm⁻¹ and an N-H stretching band around 3300 cm⁻¹.

    • Sulfonamides: Exhibit characteristic S=O stretching bands at approximately 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

Conclusion

The primary amino group of this compound offers a reliable point for chemical modification through well-established synthetic methodologies. Acylation, sulfonylation, and reductive amination provide robust and versatile pathways to a wide array of derivatives. The choice of method depends on the desired final functional group—amide, sulfonamide, or secondary amine—each of which plays a significant role in tuning molecular properties for applications in drug discovery and materials science. The protocols outlined herein, combined with rigorous analytical oversight, enable the efficient and validated synthesis of novel compounds from this valuable pyridine building block.

References

  • Vertex AI Search, query: "NMR characteriz
  • ChemRxiv. Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. Accessed January 9, 2026.
  • Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines. Accessed January 9, 2026.
  • ACS Publications. Borane-Catalyzed C3-Alkylation of Pyridines with Imines, Aldehydes, or Ketones as Electrophiles. Journal of the American Chemical Society, 2022.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. Accessed January 9, 2026.
  • YouTube. Preparation of Pyridines, Part 4: By Alkylation and Vinylation. Synthesis with Florencio Zaragoza, 2022.
  • Myers, A. Chem 115: Reductive Amination. Harvard University. Accessed January 9, 2026.
  • ResearchGate. Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Journal of Heterocyclic Chemistry, 2013.
  • Wikipedia.
  • AIP Publishing. Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 1965.
  • ChemicalBook. The synthesis method of 3-Amino-2-chloro-4-methylpyridine. Accessed January 9, 2026.
  • AIP Publishing. Analysis of the NMR Spectrum of Pyridine. Accessed January 9, 2026.
  • OSHA. Pyridine Analysis Method. Accessed January 9, 2026.
  • Master Organic Chemistry. Reductive Amination, and How It Works. Accessed January 9, 2026.
  • Google Patents. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Accessed January 9, 2026.

Sources

Application Note: 2-Chloro-4-methoxypyridin-3-amine as a Versatile Precursor in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocycles are paramount. Their structural motifs are cornerstones in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] Among the myriad of building blocks available for their synthesis, 2-Chloro-4-methoxypyridin-3-amine stands out as a uniquely versatile precursor. Its strategic arrangement of an amino group, a chloro substituent, and a methoxy group on a pyridine core provides a platform for orthogonal chemical modifications, enabling the construction of complex, multi-annulated heterocyclic systems with high efficiency and regiochemical control.

This guide provides an in-depth exploration of the synthetic utility of this compound, detailing its application in the synthesis of fused pyrimidines and imidazoles. The protocols and mechanistic insights presented herein are designed to empower researchers to leverage this powerful building block in their own discovery programs.

PART 1: Synthesis of Fused Pyrimidine Scaffolds: The Pyrido[2,3-d]pyrimidine Core

The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[5][6][7] this compound serves as an excellent starting material for these systems, where the vicinal amino and chloro groups can be elaborated to form the fused pyrimidine ring.

Mechanistic Rationale

The synthesis typically proceeds through a sequence of condensation and cyclization reactions. The primary amine of this compound acts as a nucleophile, reacting with various electrophilic partners to construct the pyrimidine ring. The chloro group at the 2-position can be retained for later-stage functionalization or can participate in subsequent cyclization or cross-coupling reactions.

A common strategy involves reaction with a reagent that provides the remaining atoms of the pyrimidine ring, such as a guanidine system to install a 4-amino group in the final product.[8]

Workflow for Pyrido[2,3-d]pyrimidine Synthesis

G cluster_0 Step 1: Condensation & Cyclization cluster_1 Step 2: Optional Derivatization A 2-Chloro-4-methoxy pyridin-3-amine B Intermediate Adduct A->B Reagent (e.g., Guanidine) Conditions (e.g., Heat, Acid/Base) C Fused Pyrido[2,3-d]pyrimidine B->C Intramolecular Cyclization D Further Functionalization (e.g., Cross-Coupling) C->D Pd Catalyst, Ligand, Base Coupling Partner

Caption: General workflow for synthesizing functionalized pyrido[2,3-d]pyrimidines.

Protocol 1: Synthesis of 2,4-Diamino-7-methoxypyrido[2,3-d]pyrimidine

This protocol describes a representative synthesis of a di-substituted pyrido[2,3-d]pyrimidine, a core found in many biologically active molecules.

Materials:

  • This compound (1.0 eq)

  • Guanidine hydrochloride (3.0 eq)

  • Sodium ethoxide (3.0 eq)

  • Anhydrous Ethanol (EtOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous ethanol. Stir until fully dissolved.

  • Reagent Addition: Add guanidine hydrochloride and sodium ethoxide to the solution.

    • Scientist's Note: Sodium ethoxide is used to generate free guanidine from its hydrochloride salt in situ. Using a strong, non-nucleophilic base is crucial to avoid side reactions with the chloro-substituent.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for EtOH) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate should form. Filter the solid and wash with cold ethanol to remove any unreacted starting materials and salts.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., EtOH/water) or by silica gel column chromatography to yield the pure 2,4-diamino-7-methoxypyrido[2,3-d]pyrimidine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

ReactantMol. Wt.Eq.MmolMass
This compound158.591.010.01.59 g
Guanidine Hydrochloride95.533.030.02.87 g
Sodium Ethoxide68.053.030.02.04 g
Ethanol---50 mL
Expected Product 192.19 --~1.5-1.7 g (80-90% yield)
Caption: Example reaction scale and expected yield.

PART 2: Palladium-Catalyzed Reactions for C-C and C-N Bond Formation

The chloro-substituent at the C2 position of the pyridine ring is a prime handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino groups, providing rapid access to diverse chemical libraries essential for drug discovery.[9][10]

Mechanistic Overview: Suzuki-Miyaura & Buchwald-Hartwig Couplings
  • Suzuki-Miyaura Coupling: This reaction forms a C-C bond between the pyridine core and an organoboron reagent (boronic acid or ester). The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially with electron-rich or sterically hindered coupling partners.[9][11]

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond between the pyridine and a primary or secondary amine.[12] This is a powerful method for synthesizing substituted aminopyridines, which are prevalent in pharmaceuticals. The selection of a suitable phosphine ligand (e.g., XPhos, RuPhos) is key to catalyst efficacy.[12][13]

General Scheme for Pd-Catalyzed Cross-Coupling

G A 2-Chloro-4-methoxy pyridin-3-amine reagents Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., XPhos) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) A->reagents B Coupling Partner (e.g., R-B(OH)₂ or R₂-NH) B->reagents C Coupled Product reagents->C

Caption: Key components for a typical Pd-catalyzed cross-coupling reaction.

Protocol 2: Palladium-Catalyzed Synthesis of N-Substituted Imidazo[4,5-b]pyridines

A powerful application of 2-chloro-3-aminopyridine derivatives is the synthesis of the imidazo[4,5-b]pyridine core, a bioisostere of purine that is of significant interest for its pharmacological properties.[13][14][15] This protocol, adapted from the work of Clark and colleagues, demonstrates a one-pot Pd-catalyzed amidation followed by cyclization.[13][16]

Materials:

  • This compound (1.0 eq)

  • Primary Amide (R-CONH₂) (1.2 eq)

  • Pd₂(dba)₃ (Palladium catalyst, 0.05 eq)

  • Me₄tBu-XPhos (Ligand, 0.10 eq)

  • K₂CO₃ (Base, 2.5 eq)

  • Anhydrous tert-Butanol (t-BuOH)

  • Schlenk tube or microwave vial

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound, the primary amide, Pd₂(dba)₃, Me₄tBu-XPhos, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add anhydrous t-BuOH via syringe.

    • Scientist's Note: The choice of a bulky phosphine ligand like Me₄tBu-XPhos is crucial. It promotes the necessary reductive elimination step in the catalytic cycle and prevents catalyst decomposition at high temperatures. t-Butanol is often an excellent solvent for these types of couplings.[13]

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours. The reaction involves an initial Buchwald-Hartwig amidation to form an N-acylated intermediate, which then undergoes an in situ intramolecular cyclization and dehydration to form the imidazole ring.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo. Purify the resulting crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to isolate the desired N1-substituted imidazo[4,5-b]pyridine product.

  • Characterization: Confirm the structure, particularly the regiochemistry of substitution on the imidazole nitrogen, using ¹H NMR, ¹³C NMR, and NOESY experiments if necessary.

Conclusion

This compound is a high-value, versatile building block for constructing complex heterocyclic systems. Its orthogonal reactive sites—the nucleophilic amine and the electrophilic chloro group—provide chemists with a robust platform for both ring-forming annulation reactions and late-stage functionalization via cross-coupling. The protocols outlined in this guide for the synthesis of pyrido[2,3-d]pyrimidines and imidazo[4,5-b]pyridines showcase its power and adaptability. By understanding the underlying mechanisms and optimizing reaction conditions, researchers can efficiently generate novel molecular architectures for applications in drug discovery and beyond.

References

  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters, 14(7), 1764–1767. [Link]
  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-chloro-3-amino-heterocycles. PubMed, 14(7), 1764-7. [Link]
  • Al-Ostath, A., et al. (2022).
  • Reddy, T. S., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. [Link]
  • Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. (n.d.). Blokchemonline. [Link]
  • Perin, N., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. [Link]
  • 2-Chloro-5-methoxypyridin-3-amine. (n.d.). MySkinRecipes. [Link]
  • Sainz, Y., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • Saini, V. (2024). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Pathak, T. P., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Da-Le, D., et al. (2022).
  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. [Link]
  • Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]
  • So, C. M., & Kwong, F. Y. (2016). A General Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl and Heteroaryl Chlorides. PubMed. [Link]
  • Shi, D., et al. (2013). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central. [Link]
  • Tundel, R. E., & Anderson, K. W. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH Public Access. [Link]
  • Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
  • Da-Le, D., et al. (2022).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-4-methoxypyridin-3-amine. This molecule is a valuable building block in pharmaceutical development, and achieving a high-yield, high-purity synthesis is critical for successful downstream applications. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Section 1: The Synthetic Pathway - A Reference Protocol

The most common and reliable route to this compound involves a three-step sequence starting from 2-Chloro-4-methoxypyridine. This pathway offers a logical progression with well-defined intermediates.

  • Nitration: Electrophilic nitration of 2-Chloro-4-methoxypyridine to form 2-Chloro-4-methoxy-3-nitropyridine.

  • Reduction: Selective reduction of the nitro group to yield the target amine.

Below is a visual representation of this synthetic workflow.

G cluster_0 Synthetic Workflow Start 2-Chloro-4-methoxypyridine Intermediate 2-Chloro-4-methoxy-3-nitropyridine Start->Intermediate Step 1: Nitration (HNO₃ / H₂SO₄) Product This compound Intermediate->Product Step 2: Reduction (e.g., H₂/Pd-C or SnCl₂)

Caption: Standard synthetic route to this compound.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis. Each question is followed by an in-depth analysis of potential causes and actionable solutions.

Issue 1: Low Yield in the Nitration Step

Q: My nitration of 2-Chloro-4-methoxypyridine is resulting in a low yield (<70%) of the desired 2-Chloro-4-methoxy-3-nitropyridine. What is going wrong?

A: Low yield in this step is a frequent challenge and typically points to issues with regioselectivity or reaction conditions. The methoxy group is an ortho-, para- director, while the pyridine nitrogen and chloro group are deactivating meta-directors. The desired product comes from nitration at the C3 position, but side reactions can occur.

Potential Causes & Solutions:

  • Formation of the 5-nitro Isomer: Nitration can also occur at the C5 position, leading to the formation of 2-Chloro-4-methoxy-5-nitropyridine[1]. This is the most common byproduct.

    • Diagnosis: Use ¹H NMR or LC-MS to identify the presence of the undesired isomer in your crude product.

    • Solution: Strict Temperature Control. The regioselectivity of pyridine nitration is highly dependent on temperature. The reaction should be performed at low temperatures (typically 0-5°C) to favor C3 nitration. A "run-away" reaction can increase the formation of the 5-nitro isomer and poses a safety hazard[2].

  • Inadequate Nitrating Agent: The strength and composition of the nitrating mixture are critical.

    • Diagnosis: The reaction stalls, with a significant amount of starting material remaining after the expected reaction time.

    • Solution: Optimize the Nitrating Mixture. A standard mixture of fuming nitric acid in concentrated sulfuric acid is typically effective. Ensure the reagents are fresh and anhydrous. The ratio of H₂SO₄ to HNO₃ should be sufficient to fully generate the nitronium ion (NO₂⁺). A common starting point is a 2:1 or 3:1 volumetric ratio of H₂SO₄ to HNO₃.

  • Hydrolysis of Starting Material or Product: The presence of excess water under strongly acidic conditions can lead to hydrolysis of the methoxy group or other degradation pathways.

    • Diagnosis: Complex mixture of byproducts observed on TLC or LC-MS.

    • Solution: Use Anhydrous Conditions. Ensure all glassware is thoroughly dried and use high-purity, anhydrous acids.

Recommended Protocol for Nitration:

  • To a stirred mixture of concentrated sulfuric acid (3.0 equiv.), add 2-Chloro-4-methoxypyridine (1.0 equiv.) portion-wise while maintaining the temperature below 10°C using an ice bath.

  • Cool the mixture to 0-5°C.

  • Add fuming nitric acid (1.1 equiv.) dropwise, ensuring the internal temperature does not exceed 5°C.

  • Stir the reaction at 0-5°C for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous NaOH or NH₄OH) to precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Issue 2: Incomplete or Unselective Reduction of the Nitro Group

Q: I am struggling to reduce the nitro group of 2-Chloro-4-methoxy-3-nitropyridine. My reaction is either incomplete or I am losing the chloro-substituent.

A: The reduction of the nitro group in the presence of a halogen on the pyridine ring requires careful selection of the reducing agent and conditions to avoid dehalogenation.

Potential Causes & Solutions:

  • Hydrodechlorination: This is a common side reaction, especially with catalytic hydrogenation (e.g., H₂/Pd-C). The palladium catalyst can readily reduce the C-Cl bond.

    • Diagnosis: Mass spectrometry of the crude product shows a significant peak corresponding to 4-methoxy-3-aminopyridine (mass of desired product minus ~34.5 Da).

    • Solution: Choose a Milder or More Selective Reducing Agent. While catalytic hydrogenation is clean, it can be too harsh. Consider alternative methods:

      • Tin(II) Chloride (SnCl₂): This is a classic and reliable method for reducing nitroarenes without affecting most halides. The reaction is typically run in an acidic medium like concentrated HCl or in ethanol.

      • Iron/HCl or Iron/Acetic Acid: This heterogeneous reduction is cost-effective and generally chemoselective, preserving the chloro group.

      • Sodium Dithionite (Na₂S₂O₄): A milder reducing agent that can be effective for sensitive substrates.

  • Incomplete Reaction: The reaction stalls, leaving unreacted starting material.

    • Diagnosis: TLC or LC-MS analysis shows the presence of both starting material and product.

    • Solution: Optimize Reaction Conditions.

      • Increase Reagent Equivalents: Ensure you are using a sufficient molar excess of the reducing agent (typically 3-5 equivalents for SnCl₂ or Fe).

      • Increase Temperature: For metal/acid reductions, gentle heating (e.g., 50-80°C) can drive the reaction to completion.

      • Ensure Proper Mixing: In heterogeneous reactions (like Fe/HCl), vigorous stirring is essential to ensure good contact between the substrate and the metal powder.

Comparative Table of Reducing Agents:

Reducing AgentTypical SolventTemperature (°C)ProsCons
H₂/Pd-C Ethanol, Methanol25-50High atom economy, clean workupHigh risk of dehalogenation
SnCl₂·2H₂O Ethanol or Conc. HCl25-70Excellent chemoselectivity, reliableStannous salts can be difficult to remove during workup
Fe / HCl (or NH₄Cl) Ethanol/Water50-80Cost-effective, good selectivityHeterogeneous, requires filtration of iron salts
Sodium Dithionite Water/THF25-60Mild conditionsMay not be strong enough for all substrates
Issue 3: Purification and Stability Challenges

Q: The final product, this compound, is difficult to purify and seems to degrade over time. How can I improve its purity and storage?

A: Aminopyridines can be challenging due to their basicity and potential for oxidation.

Potential Causes & Solutions:

  • Difficulty in Purification: The basic nature of the amine can cause streaking on silica gel chromatography. Residual metal salts from the reduction step can also complicate purification.

    • Diagnosis: Broad spots on TLC, poor separation during column chromatography.

    • Solution: Optimized Workup and Purification.

      • Post-Reduction Workup: After a SnCl₂ or Fe reduction, a carefully controlled basic workup is crucial. After neutralizing the acid, ensure the pH is high enough (>9) to precipitate all metal hydroxides. A filtration through Celite® can help remove fine particulates before extraction.

      • Chromatography: Consider deactivating the silica gel with a small amount of triethylamine (e.g., 1-2%) in your eluent system to prevent streaking. Alternatively, purification via an acid-base extraction can be effective. Dissolve the crude product in an organic solvent (like ethyl acetate), wash with a weak acid to extract the amine into the aqueous phase, wash the aqueous phase with fresh solvent to remove neutral impurities, and then basify the aqueous phase and re-extract the pure amine.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate or toluene) is an excellent final purification step.

  • Product Instability: Aminopyridines, particularly electron-rich ones, can be susceptible to air oxidation, leading to discoloration (often turning pink, brown, or purple) over time.

    • Diagnosis: The isolated white or off-white product darkens upon standing.

    • Solution: Proper Handling and Storage.

      • Work under an inert atmosphere (Nitrogen or Argon) during the final stages of purification and isolation if possible.

      • Store the final product in a tightly sealed amber vial under an inert atmosphere.

      • Store at low temperatures (e.g., <4°C) to slow down potential degradation pathways.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the ideal starting material for this synthesis? A1: The recommended starting material is 2-Chloro-4-methoxypyridine (CAS No. 17228-69-2)[3]. Ensure it is of high purity (≥98%) as impurities can lead to side reactions, particularly during the sensitive nitration step.

Q2: Can I use a different halogen, like bromine, instead of chlorine? A2: Yes, the synthesis is adaptable for bromo-analogs. However, be aware that the C-Br bond is generally more labile than the C-Cl bond, which increases the risk of dehalogenation during the reduction step. You may need to screen milder reducing agents or conditions.

Q3: My reaction with dichloromethane (DCM) as a solvent seems to be giving unexpected byproducts. Why? A3: Pyridine derivatives can react with dichloromethane, even at room temperature, to form bispyridinium dichlorides[4]. This is especially true for more nucleophilic pyridines and during long reaction times or if you are storing stock solutions of your pyridine in DCM. If you observe unexpected polar byproducts, consider switching to a non-reactive solvent like THF, acetonitrile, or 1,4-dioxane.

Q4: How can I best monitor the progress of these reactions? A4: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a mobile phase like ethyl acetate/hexanes. The starting material, nitro-intermediate, and final amine product should have distinct Rf values. For more precise monitoring, especially for isomer formation, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.
  • BenchChem. (2025). Troubleshooting low yield in Kröhnke pyridine synthesis. BenchChem.
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. BenchChem.
  • An, J., & Lee, J. O. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.
  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Scripps Research.
  • Grozinger, K. G., et al. (1995). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Journal of Heterocyclic Chemistry, 32, 259.
  • Hargrave, K. D., et al. (1991). Process for making 3-amino-2-chloro-4-methylpyridine. Journal of Medicinal Chemistry, 34, 2231.
  • ResearchGate. (2025). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. ResearchGate.
  • Google Patents. (2000). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Google Patents.
  • ResearchGate. (n.d.). Optimization of Reduction Conditions. ResearchGate.
  • Wamser, C. C., Rudine, A. B., & Walter, M. G. (2010). Puzzling Pyridine Problem Probed. ChemistryViews.
  • BenchChem. (2025). Optimizing reaction conditions for selective substitution at C4 of 2,4-Dichloro-3-nitropyridine. BenchChem.
  • Google Patents. (2014). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.
  • Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.
  • BLD Pharm. (n.d.). 173435-34-2|this compound. BLD Pharm.
  • PubChem. (n.d.). 2-Chloro-4-methoxy-3-nitropyridine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Chloro-4-methoxy-5-nitropyridine. National Center for Biotechnology Information.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights.
  • Alchem.Pharmtech. (n.d.). CAS 173435-34-2 | this compound. Alchem.Pharmtech.
  • Sigma-Aldrich. (n.d.). 6-Chloro-4-methoxypyridin-3-amine. Sigma-Aldrich.

Sources

Technical Support Center: Purification of 2-Chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Chloro-4-methoxypyridin-3-amine (CAS No. 173435-34-2)[1][2]. This document is designed for researchers, medicinal chemists, and process development scientists who handle this important pyridine intermediate. The purity of this compound is critical for the success of subsequent synthetic steps and the integrity of final products. This guide provides field-proven insights, detailed protocols, and troubleshooting solutions to address common challenges encountered during its purification from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A: The impurity profile largely depends on the synthetic route employed. Common synthesis pathways may involve the chlorination and amination of a pyridine precursor.[3][4] Consequently, impurities can include:

  • Unreacted Starting Materials: Such as the corresponding non-aminated or non-chlorinated pyridine precursors.

  • Positional Isomers: Impurities arising from reaction at other positions on the pyridine ring.

  • Over-chlorinated or Di-substituted Byproducts: Compounds with additional chlorine atoms or other functional groups.

  • Reagents and Catalysts: Residual reagents from chlorination (e.g., phosphorus oxychloride) or amination steps.[3]

  • Decomposition Products: Pyridine derivatives can be sensitive to heat and acidic or basic conditions, potentially leading to degradation.[5]

Q2: What are the primary methods for purifying this compound?

A: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The most effective techniques are:

  • Flash Column Chromatography: This is the most common and versatile method for purifying substituted pyridines at a laboratory scale. It is highly effective at separating the target compound from non-polar and highly polar impurities.[6][7]

  • Recrystallization: If the crude material is of sufficient purity (>90%), recrystallization can be a highly efficient method for obtaining a high-purity final product, especially at a larger scale.

  • Acid-Base Extraction: This liquid-liquid extraction technique leverages the basicity of the amine group to separate the product from neutral or acidic impurities. It is often used as a preliminary purification step before chromatography or recrystallization.[8][9]

Q3: What is the stability of this compound on silica gel?

A: Amines, particularly electron-rich pyridines, can interact strongly with the acidic surface of standard silica gel.[10] This can lead to several issues during column chromatography, including:

  • Tailing or Streaking: Broad elution bands that result in poor separation and mixed fractions.

  • Irreversible Adsorption: Loss of product on the column, leading to reduced yield.

  • Degradation: Acid-sensitive compounds may decompose on the silica surface.[11]

To mitigate these effects, the silica gel can be "deactivated" or "passivated" by pre-treating it or by adding a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent.[7][10]

Purification Method Selection Workflow

This diagram outlines a logical approach to selecting the best purification strategy based on the initial assessment of the crude reaction mixture.

G cluster_0 Purification Strategy Decision Tree start Crude Reaction Mixture tlc Analyze by TLC/LC-MS start->tlc check_purity Is the main spot >90% pure and are impurities distinct? tlc->check_purity Assess purity & impurity profile is_solid Is the crude product a solid? check_purity->is_solid Yes complex_mixture Complex mixture or oily/tarry crude check_purity->complex_mixture No recrystallize Recrystallization is_solid->recrystallize Yes chromatography Flash Column Chromatography is_solid->chromatography No / Oily extraction Optional: Acid-Base Extraction pre-treatment complex_mixture->extraction final_product Pure Product recrystallize->final_product chromatography->final_product extraction->chromatography

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Problem 1: My product is streaking badly on the TLC plate and the column, leading to poor separation.

  • Possible Cause: The basic amine group is interacting strongly with the acidic silica gel.[10]

  • Solution:

    • Add a Basic Modifier: Prepare your chromatography eluent with 0.5-1% triethylamine (Et₃N) or a few drops of ammonia solution. This will neutralize the acidic sites on the silica gel, preventing strong adsorption and improving the peak shape.[7][10]

    • Use Neutral or Basic Alumina: As an alternative stationary phase, basic or neutral alumina can be used for separating amines.[12]

    • Check Solvent Polarity: Extremely polar solvents can sometimes exacerbate streaking. Ensure your solvent system is optimized to provide a good retention factor (Rf) of approximately 0.3.[6]

Problem 2: My yield is very low after column chromatography.

  • Possible Cause 1: The product is irreversibly adsorbed onto the silica gel.

  • Solution: As with streaking, this is often due to the acidity of the silica. Use a triethylamine-modified eluent. If you have already run the column without it, you may be able to recover some material by flushing the column with a more polar, basic solvent system (e.g., 5-10% methanol in dichloromethane with 1% ammonia).

  • Possible Cause 2: The product is volatile and was lost during solvent removal.

  • Solution: this compound is a solid, but care should be taken during solvent evaporation.[13] Avoid using excessive heat on the rotary evaporator and do not leave the solid under high vacuum for extended periods after it is dry.

Problem 3: The product "oils out" during recrystallization instead of forming crystals.

  • Possible Cause 1: The melting point of your compound (potentially depressed by impurities) is lower than the boiling point of the chosen solvent.[6]

  • Solution: Select a lower-boiling point solvent or use a mixed solvent system. For example, you could dissolve the compound in a hot solvent in which it is very soluble (like ethanol or ethyl acetate) and then slowly add a solvent in which it is less soluble (like hexanes or water) until turbidity persists.

  • Possible Cause 2: The presence of a high concentration of impurities is inhibiting crystallization.[6]

  • Solution: The crude material may not be pure enough for recrystallization. Perform a preliminary purification using a quick silica gel plug or an acid-base extraction to remove the bulk of the impurities before attempting recrystallization.[6]

Problem 4: I have a persistent colored impurity that co-elutes with my product.

  • Possible Cause: The impurity has a very similar polarity to your product.

  • Solution 1 (Chromatography):

    • Change the Solvent System: Try a different combination of solvents. For example, if you are using hexanes/ethyl acetate, switch to dichloromethane/methanol. The different solvent interactions can alter the elution order.

    • Use High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative reverse-phase HPLC can provide much higher resolution than standard flash chromatography.[6][7]

  • Solution 2 (Recrystallization):

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal can adsorb colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize. Use with caution , as charcoal can also adsorb your product, potentially reducing the yield.[6]

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a standard method for purifying amine-containing heterocyclic compounds.[7]

1. TLC Analysis & Solvent System Selection:

  • Dissolve a small sample of the crude material in dichloromethane or ethyl acetate.

  • Spot on a silica gel TLC plate.

  • Develop the plate in various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.[6]

  • Goal: Find a solvent system where the product has an Rf value of ~0.3 and is well-separated from major impurities.[6]

  • Pro-Tip: Add 0.5-1% triethylamine to the TLC developing chamber and the final column eluent to prevent streaking.

2. Column Preparation:

  • Select an appropriately sized glass column.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes + 1% Et₃N).

  • Pour the slurry into the column and use gentle air pressure to pack it uniformly. Ensure there are no air bubbles or cracks.

  • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

3. Sample Loading:

  • Dry Loading (Recommended for Amines): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude product). Evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7]

  • Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent or dichloromethane. Carefully apply the solution to the top of the silica bed with a pipette.[7]

4. Elution and Fraction Collection:

  • Begin eluting the column with the starting solvent system.

  • Apply gentle pressure with compressed air or nitrogen to achieve a steady flow rate.

  • Collect fractions in test tubes.

  • Gradually increase the polarity of the eluent as needed (gradient elution) to elute the product.[9]

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

5. Product Isolation:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • The resulting solid is the purified this compound. Confirm purity using analytical methods like NMR or LC-MS.[14][15]

G cluster_workflow Flash Chromatography Workflow A 1. Select Eluent (TLC, Rf ≈ 0.3) B 2. Pack Column (Silica Gel Slurry) A->B C 3. Load Sample (Dry Loading Preferred) B->C D 4. Elute & Collect (Gradient Elution) C->D E 5. Monitor Fractions (TLC Analysis) D->E F 6. Combine & Evaporate (Rotary Evaporator) E->F G Pure Product F->G

Caption: Step-by-step workflow for flash column chromatography.

Protocol 2: Purification by Recrystallization

1. Solvent Selection:

  • Test the solubility of small amounts of the crude product in various solvents at room temperature and upon heating.

  • An ideal solvent will dissolve the compound when hot but not when cold.

  • Good candidate solvents for pyridines include ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures like ethyl acetate/hexanes.[16]

2. Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • If the solution is colored, this is the point to add activated charcoal (if desired), swirl for a few minutes, and perform a hot filtration.[6]

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain the pure product.

Data Summary

Purification MethodKey Parameters & Considerations
Flash Chromatography Stationary Phase: Silica gel.[12] Eluent Modifier: 0.5-1% Triethylamine (Et₃N) is often necessary.[10] Typical Eluent System: Hexanes/Ethyl Acetate or Dichloromethane/Methanol gradient.[9]
Recrystallization Potential Solvents: Acetonitrile, Ethanol, Isopropanol, Ethyl Acetate/Hexanes.[16] Key Consideration: Crude product should be >90% pure and solid.[6]
Acid-Base Extraction Acidic Wash: Use 1M HCl to extract the basic amine into the aqueous layer. Basification: Use NaOH or NaHCO₃ solution to regenerate the free amine.[9] Organic Solvent: Dichloromethane or Ethyl Acetate.[8]

References

  • Purification of 2-Chloro-4-methoxy-1,3,5-triazine Reaction Products. Benchchem.
  • Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.
  • This compound. Sunway Pharm Ltd.
  • Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents.
  • Column chromatography. Columbia University.
  • Advice on column chromatography. Reddit.
  • This compound (C6H7ClN2O). PubChemLite.
  • 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis. ChemicalBook.
  • 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. MDPI.
  • This compound. BLD Pharm.
  • Application Note and Protocol for the Purification of 2-Chloro-4,5-dimethylpyridine by Chromatography. Benchchem.
  • Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.
  • Troubleshooting guide for 4-Chloro-3-methoxypyridine-2-carboxylic acid reactions. Benchchem.
  • CAS 173435-34-2 | this compound. Alchem.Pharmtech.
  • SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. European Patent Office.
  • Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. ResearchGate.
  • Preparation method of 2-chloro-4-aminopyridine. Google Patents.
  • Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry.
  • 6-Chloro-4-methoxypyridin-3-amine. Sigma-Aldrich.
  • 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE synthesis. ChemicalBook.

Sources

Technical Support Center: Synthesis of 2-Chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Chloro-4-methoxypyridin-3-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure the successful and efficient production of this key chemical intermediate.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis. Each entry details the likely causes and provides actionable solutions grounded in chemical principles.

Question 1: My final product is contaminated with a dichlorinated impurity, which is difficult to remove. What is happening and how can I prevent it?

Plausible Cause: The formation of a dichlorinated species, most commonly 2,6-dichloro-4-methoxypyridin-3-amine , is a frequent side reaction. The pyridine ring is activated by both the C4-methoxy and C3-amino groups, making the C6 position susceptible to electrophilic attack. This is particularly common when using potent chlorinating agents or when reaction conditions are not strictly controlled. Using an excess of the chlorinating agent or elevated temperatures significantly increases the rate of this secondary reaction.

Recommended Solution:

  • Stoichiometric Control: Use a precise stoichiometry for your chlorinating agent, typically N-Chlorosuccinimide (NCS). It is recommended to use 1.0 to 1.1 equivalents. Avoid any excess.

  • Temperature Management: Maintain a low reaction temperature. The chlorination step should be performed at 0-5 °C to maximize selectivity for mono-chlorination.

  • Slow Addition: Add the chlorinating agent portion-wise or as a solution via a syringe pump over an extended period (e.g., 1-2 hours). This keeps the instantaneous concentration of the electrophile low, favoring the desired reaction pathway.

  • Choice of Solvent: Acetonitrile or chlorinated solvents like dichloromethane (DCM) are often suitable. Ensure the starting material is fully dissolved to avoid localized high concentrations.

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent further chlorination.

Question 2: The yield of the nitro-reduction step is very low, and I'm isolating a complex mixture. What are the likely failure points?

Plausible Cause: The reduction of the nitro group in a substituted pyridine ring can be challenging. Common failure modes include:

  • Incomplete Reaction: The reducing agent may be insufficient or deactivated. Iron powder, a common choice, can have a passivated oxide layer that inhibits its reactivity.[1][2][3]

  • Side Reactions: Over-reduction or side reactions can occur. For instance, using harsh reducing agents like LiAlH4 on aromatic nitro compounds can lead to azo products.[3][4] In the presence of a chloro-substituent, reductive dehalogenation is also a risk, particularly with catalytic hydrogenation (e.g., H₂/Pd-C).

  • Poor Work-up: The resulting amine product can form stable complexes with the metal salts (e.g., iron hydroxides). If the pH is not controlled correctly during work-up, the product can be lost in the solid waste, leading to low isolated yields.[1]

Recommended Solution:

  • Activate the Reducing Agent: When using iron powder, pre-treatment with a dilute acid (like acetic acid or HCl) can help remove the passivating oxide layer.[5]

  • Optimal Reagent System: The use of iron powder in acetic acid is a mild and effective method that tolerates many functional groups.[3] Tin(II) chloride in concentrated HCl is another robust alternative for reducing nitro-pyridines.[6]

  • Controlled Temperature: While the reaction is often exothermic, maintain a controlled temperature (e.g., 50-70 °C) to ensure a steady reaction rate without promoting side reactions.

  • Effective Work-up: After the reaction is complete, filter the mixture while hot to remove iron salts. The filtrate should then be carefully basified (e.g., with aqueous NaOH or Na₂CO₃) to a pH of 8-9 to precipitate remaining iron hydroxides and liberate the free amine. Ensure the product is fully extracted from the aqueous layer with an appropriate organic solvent like ethyl acetate or DCM.

Question 3: I am observing significant amounts of a phenolic byproduct after a Sandmeyer-type reaction to introduce the chlorine. Why does this happen?

Plausible Cause: The Sandmeyer reaction involves the conversion of an amine to a diazonium salt, which is then displaced by a nucleophile (in this case, chloride).[7][8][9] Aryl diazonium salts are notoriously unstable and can react with water, the solvent, to produce phenols.[10] This side reaction is highly temperature-dependent; if the diazotization or the subsequent displacement is allowed to warm prematurely (above 5-10 °C), the formation of the corresponding pyridinol (phenol analog) will dominate.

Recommended Solution:

  • Strict Temperature Control: The diazotization step (reacting the amine with a nitrite source like NaNO₂ in strong acid) must be performed at 0-5 °C in an ice-water or ice-salt bath.

  • In Situ Reaction: Prepare the diazonium salt and use it immediately without isolation. The solution containing the diazonium salt should be added slowly to the cold (0-5 °C) solution of the copper(I) chloride catalyst.[10]

  • Minimize Water: While aqueous acid is necessary, avoid excessive dilution, as this increases the concentration of the competing nucleophile (H₂O).

  • Alternative Chlorination Routes: If phenolic byproducts remain a persistent issue, consider avoiding the Sandmeyer reaction altogether. A more modern and often cleaner approach is the direct electrophilic chlorination of the pyridine ring using a reagent like N-Chlorosuccinimide (NCS), if the electronic properties of the substrate are suitable.[11][12][13]

Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?

A common and robust synthetic pathway involves four main steps starting from a commercially available picoline derivative. This route avoids some of the regioselectivity issues of other approaches.

  • Nitration: Start with 2-chloro-4-methoxypyridine. Nitration using a mixture of nitric acid and sulfuric acid introduces a nitro group, primarily at the C3 position, to yield 2-chloro-4-methoxy-3-nitropyridine.

  • Reduction: The 3-nitro group is then selectively reduced to an amine. A reliable method for this transformation is using iron powder in acetic acid or stannous chloride in hydrochloric acid.[6][14] This step yields the final product, this compound.

This sequence is often preferred because the directing effects of the substituents can be leveraged to control regiochemistry.

Q2: Which chlorinating agent is best for introducing the C2-chlorine? NCS, POCl₃, or SOCl₂?

The choice of chlorinating agent depends on the specific precursor being used.

  • N-Chlorosuccinimide (NCS): This is the reagent of choice for chlorinating an activated pyridine ring, such as 4-methoxypyridin-3-amine.[13][15] It operates under mild conditions and is highly effective for electron-rich systems, offering good selectivity for mono-chlorination when conditions are controlled.[11]

  • Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂): These reagents are typically used to convert a pyridone (or hydroxypyridine) into a chloropyridine. For example, if the synthesis proceeds through a 2-pyridone intermediate, refluxing with POCl₃ is the standard method to install the C2-chlorine. These are harsh reagents and are not suitable for direct chlorination of an aminopyridine.

Q3: How can I effectively monitor the progress of these reactions?

Effective monitoring is critical for maximizing yield and minimizing impurities.

  • Thin Layer Chromatography (TLC): This is the quickest and most common method for routine monitoring. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane mixture) to achieve good separation between the starting material, intermediates, and the product. Visualize spots using a UV lamp.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative and precise monitoring, especially during process development, HPLC is ideal. It can resolve closely related impurities (like isomers or dichlorinated byproducts) that may not be separable by TLC.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds and for confirming the mass of the product and key byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, performing a rapid work-up, and running a ¹H NMR can provide unambiguous confirmation of product formation and consumption of starting materials.

Experimental Protocols & Data
Protocol: Synthesis of this compound via Nitro Group Reduction

This protocol assumes the starting material, 2-chloro-4-methoxy-3-nitropyridine, is available.

Materials:

  • 2-chloro-4-methoxy-3-nitropyridine (1.0 eq)

  • Iron powder, <325 mesh (4.0 eq)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-methoxy-3-nitropyridine (1.0 eq) and glacial acetic acid (approx. 10 mL per gram of starting material).

  • Begin stirring to dissolve the starting material.

  • Add the iron powder (4.0 eq) to the solution in one portion. The mixture will be a suspension.

  • Heat the reaction mixture to 60-70 °C using an oil bath. The reaction is exothermic, so monitor the temperature carefully.

  • Stir vigorously at this temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane), checking for the disappearance of the starting material spot.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake thoroughly with additional ethyl acetate.

  • Transfer the combined filtrate to a separatory funnel. Carefully add saturated sodium bicarbonate solution portion-wise until gas evolution ceases and the aqueous layer is basic (pH ~8).

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be purified further by column chromatography on silica gel or by recrystallization if necessary.

Table 1: Common Impurities and Identification
Impurity NamePotential SourceAnalytical Identification (¹H NMR)Mitigation Strategy
2,6-dichloro-4-methoxypyridin-3-amineOver-chlorination of the precursorDisappearance of the C6-H proton signal in the aromatic region.Use 1.0-1.1 eq of NCS, maintain low temperature (0-5 °C).
4-methoxy-3-nitropyridin-2-amineIncomplete chlorinationPresence of a signal for the C2-H proton, typically a doublet.Ensure sufficient chlorinating agent and reaction time.
2-chloro-4-methoxypyridin-3-olHydrolysis of diazonium salt (Sandmeyer route)Broad singlet corresponding to the -OH proton, shifts in aromatic signals.Maintain strict low-temperature control (<5 °C) during diazotization.
Starting MaterialIncomplete reactionSignals corresponding to the unreacted precursor.Increase reaction time, temperature, or check reagent activity.
Visualizations: Reaction Pathways and Troubleshooting

Synthetic_Pathway cluster_0 Main Synthetic Route Start 2-Chloro-4-methoxypyridine Nitro 2-Chloro-4-methoxy- 3-nitropyridine Start->Nitro HNO₃, H₂SO₄ Amine 2-Chloro-4-methoxy- pyridin-3-amine (Product) Nitro->Amine Fe, AcOH

Caption: A common synthetic route to the target compound.

Side_Reaction cluster_1 Side Reaction: Over-Chlorination Precursor 4-Methoxy- pyridin-3-amine Product 2-Chloro-4-methoxy- pyridin-3-amine Precursor->Product NCS (1.0 eq) 0-5 °C SideProduct 2,6-Dichloro-4-methoxy- pyridin-3-amine Product->SideProduct Excess NCS High Temp.

Caption: Formation of the dichlorinated side product.

Troubleshooting_Workflow Start Low Yield in Nitro Reduction Check1 Analyze Crude Product (TLC/HPLC/NMR) Start->Check1 Path1 Is Starting Material Present? Check1->Path1 Path2 Are Unknown Byproducts Dominant? Path1->Path2 No Sol1 Cause: Incomplete Reaction Solution: - Activate Fe with acid - Increase reaction time/temp - Check reagent stoichiometry Path1->Sol1 Yes Sol2 Cause: Side Reactions Solution: - Use milder conditions (Fe/AcOH) - Avoid H₂/Pd-C (dehalogenation) - Control temperature Path2->Sol2 Yes Sol3 Cause: Poor Work-up Solution: - Filter hot to remove solids - Basify to pH 8-9 before extraction - Perform multiple extractions Path2->Sol3 No

Caption: Troubleshooting workflow for low reduction yield.

References
  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. Fourth International Electronic Conference on Synthetic Organic Chemistry. [Link]
  • Wang, Z. (2010). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. [Link]
  • Bulavka, V. N. (2000). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids.
  • Joule, J. A., & Mills, K. (2021). Deaminative chlorination of aminoheterocycles.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
  • Wikipedia. Reduction of nitro compounds. [Link]
  • Wikipedia. Sandmeyer reaction. [Link]
  • Bauer, E. D., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. [Link]
  • University of Michigan.
  • Wikipedia. N-Chlorosuccinimide. [Link]
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]
  • PrepChem.com. Synthesis of 4-nitropyridine. [Link]
  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS). [Link]
  • Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Aobchem. 2,6-dichloro-4-methoxypyridin-3-amine. [Link]
  • Organic Chemistry Portal.
  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • European Patent Office.
  • ResearchGate. (PDF) Applications of N-Chlorosuccinimide in Organic Synthesis. [Link]
  • Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. [Link]
  • ResearchGate. Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. [Link]
  • IUCr. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. [Link]
  • Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]
  • Google Patents.
  • ResearchGate.
  • European Patent Office. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 2-Chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-methoxypyridin-3-amine (CAS: 173435-34-2). This molecule is a valuable substituted pyridinamine, a class of compounds frequently utilized as key building blocks in the development of pharmaceutical agents and agrochemicals. The precise arrangement of the chloro, methoxy, and amino groups on the pyridine ring presents unique synthetic challenges, particularly concerning regioselectivity and functional group compatibility.

This guide is designed to provide researchers, chemists, and process development professionals with practical, field-tested insights into optimizing the synthesis of this target molecule. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you to troubleshoot common issues and rationally design your experimental conditions for maximal yield and purity.

Section 1: Proposed Synthetic Strategy & Baseline Protocol

The synthesis of this compound is not extensively detailed in a single standard procedure. Therefore, a robust synthetic route must be constructed from established transformations on analogous pyridine systems. A logical and controllable pathway involves the nitration of a commercially available precursor followed by a selective reduction. This approach provides clear strategic checkpoints for purification and characterization.

The proposed pathway begins with 2-chloro-4-methoxypyridine. The electron-donating methoxy group and the electron-withdrawing chloro group cooperatively direct electrophilic substitution to the C3 and C5 positions. Careful control of reaction conditions is paramount to favor the desired C3 nitration.

Synthetic_Pathway cluster_0 Step 1: Regioselective Nitration cluster_1 Step 2: Nitro Group Reduction SM 2-Chloro-4-methoxypyridine INT 2-Chloro-4-methoxy-3-nitropyridine SM->INT   HNO₃ / H₂SO₄   0-10 °C PROD This compound INT->PROD   Fe / NH₄Cl   aq. EtOH, Reflux

Caption: Proposed two-step synthesis of this compound.

Baseline Experimental Protocol

This protocol provides a starting point for your synthesis. Optimization will be necessary based on your specific laboratory conditions and purity requirements.

Step 1: Synthesis of 2-Chloro-4-methoxy-3-nitropyridine

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 3.0 eq). Cool the flask to 0 °C in an ice-salt bath.

  • Reagent Addition: To the cooled sulfuric acid, slowly add 2-chloro-4-methoxypyridine (1.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Nitration: Once the addition is complete, add a pre-cooled mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid (1.0 eq) dropwise via the dropping funnel. Maintain the internal temperature strictly between 0-5 °C throughout the addition.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete.

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (7:3).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. A solid precipitate should form. Adjust the pH to ~7-8 with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Isolation: Filter the solid product, wash thoroughly with cold water, and dry under a high vacuum to yield crude 2-chloro-4-methoxy-3-nitropyridine.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, create a slurry of the crude 2-chloro-4-methoxy-3-nitropyridine (1.0 eq) and iron powder (Fe, 5.0 eq) in a 4:1 mixture of ethanol and water.

  • Catalyst Addition: Add ammonium chloride (NH₄Cl, 1.5 eq) to the slurry.

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (Hexane:Ethyl Acetate, 1:1) for the disappearance of the nitro-intermediate. The reaction is typically complete in 3-5 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add ethyl acetate and a saturated NaHCO₃ solution to the remaining aqueous residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel.

Section 2: Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis in a direct question-and-answer format.

Problem / Observation Potential Cause(s) Recommended Solutions & Scientific Rationale
Low Yield of Nitro-Intermediate (Step 1) 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Loss During Work-up: The product may have some solubility in the acidic aqueous phase.1. Extend Reaction Time: Continue stirring at 0-5 °C for an additional 1-2 hours, monitoring by TLC until the starting material is consumed. 2. Controlled Quenching: Ensure the pH is carefully neutralized. Quenching on a large volume of ice minimizes heat generation that could degrade the product.
Formation of Isomeric Byproducts (e.g., 5-nitro isomer) Lack of Regiocontrol: The nitration temperature was too high. Electrophilic substitution on pyridine rings is highly temperature-sensitive.[1]Strict Temperature Control: Maintain the internal reaction temperature rigorously below 5 °C during the addition of the nitrating mixture.[2] This minimizes the activation energy available for the formation of the thermodynamically less-favored 5-nitro isomer.
Reaction Mixture Turns Dark/Tarry (Step 1) Degradation/Side Reactions: The reaction is highly exothermic, and localized overheating can cause decomposition of the sensitive pyridine ring or starting material.[2]Slow, Controlled Addition: Add the nitrating mixture very slowly (dropwise) to the cooled solution of the substrate.[2] Ensure vigorous and efficient stirring to dissipate heat effectively throughout the reaction medium.
Dechlorination Detected During Reduction (Step 2) Over-reduction: Certain reducing agents, particularly catalytic hydrogenation with Pd/C at high pressure, can cleave the C-Cl bond.Use Milder Reagents: The use of Fe/NH₄Cl or Fe/acetic acid is a classic method (Béchamp reduction) that is highly selective for nitro groups in the presence of aryl halides. Stannous chloride (SnCl₂) in concentrated HCl is another effective alternative.
Product is Difficult to Purify / Oily Residue 1. Presence of Unreacted Starting Materials. 2. Formation of Iron Complexes: Residual iron salts from the reduction step can complicate purification. 3. Residual Solvent: Incomplete removal of high-boiling point solvents.1. Optimize Reaction Stoichiometry & Time: Ensure the limiting reagent is fully consumed by monitoring via TLC. 2. Thorough Work-up: Filtering through Celite is crucial. An additional aqueous wash with a mild chelating agent like ammonium citrate can sometimes help remove stubborn iron residues. 3. High Vacuum Drying: Dry the final product under a high vacuum at a gentle temperature (e.g., 30-40 °C) for several hours. For purification, consider column chromatography using a gradient elution, starting with a non-polar solvent system (e.g., 9:1 Hexane:EtOAc) and gradually increasing polarity.
Section 3: Deeper Dive - FAQs for Process Optimization
Q1: Why is a mixed acid (HNO₃/H₂SO₄) system used for nitration?

A: This is the most common and effective nitrating system for deactivating aromatic rings. Sulfuric acid is a stronger acid than nitric acid and serves two critical roles:

  • Generation of the Electrophile: It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction.

  • Reaction Medium: It acts as a solvent that can dissolve both the organic substrate and the nitronium ion, facilitating the reaction.

Q2: I'm considering scaling up this synthesis. What are the key safety and process considerations?

A: Scaling up nitration reactions requires extreme caution.[3]

  • Thermochemical Hazard: The reaction is highly exothermic and can lead to a thermal runaway if cooling is insufficient.[3] Ensure your cooling system is robust and can handle the total heat output of the scaled reaction.

  • Controlled Addition: Use a syringe pump or an addition funnel with precise control to add the nitrating agent at a steady, slow rate.

  • Quenching: The quenching step is also highly exothermic. The reaction mixture should be added slowly to a well-stirred, large volume of ice/water. Never add water to the concentrated acid mixture.

For the reduction step, the reaction with iron is also exothermic but generally more controllable. The primary scale-up challenge is handling the large volume of solid iron salts during filtration.

Q3: Can I use catalytic hydrogenation (H₂/Pd-C) for the nitro reduction in Step 2?

A: While catalytic hydrogenation is a very clean reduction method, it carries a significant risk of hydrodechlorination (replacement of the -Cl with -H). This side reaction is common with palladium catalysts. If you choose this route, you would need to perform extensive optimization:

  • Catalyst Screening: Use a catalyst with lower activity or one that is poisoned to reduce dehalogenation (e.g., Pd/C with quinoline).

  • Low Pressure: Operate at low hydrogen pressures (e.g., 1-3 atm).

  • Careful Monitoring: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reduction of the product. Given these complexities, metal/acid systems like Fe/NH₄Cl are often more reliable and scalable for this specific substrate.

Section 4: Workflow and Data Visualization
Troubleshooting and Decision Workflow

This flowchart provides a logical sequence for diagnosing and resolving common synthetic issues.

Troubleshooting_Workflow start Reaction Complete? check_tlc Analyze Crude by TLC/LC-MS start->check_tlc Yes end_fail Re-evaluate Conditions (Temp, Stoichiometry) start->end_fail No purity_ok Purity Acceptable? check_tlc->purity_ok yield_ok Yield > 70%? purity_ok->yield_ok Yes impurity Identify Impurities (Isomers, SM, Byproducts) purity_ok->impurity No low_yield Troubleshoot Low Yield (See Table) yield_ok->low_yield No end_ok Process Complete yield_ok->end_ok Yes low_yield->end_fail purify Purify (Column Chromatography, Recrystallization) impurity->purify purify->yield_ok

Caption: A logical workflow for troubleshooting the synthesis of the target molecule.

References
  • ResearchGate. Optimization of reaction conditions.
  • Zhao, Q. et al. (2013). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Journal of Heterocyclic Chemistry, 50(1).
  • ResearchGate. Optimization of reaction conditions.
  • Grozinger, K. G. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Google Patents, WO2000043365A1.
  • ResearchGate. Optimization of the Reaction Conditions for the Synthesis of.
  • Gupton, J. T. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents, US6399781B1.

Sources

challenges in the chlorination step of 2-Chloro-4-methoxypyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Chloro-4-methoxypyridin-3-amine. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into the critical chlorination step of this synthesis. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable results.

Core Principles: Understanding the Chlorination of 4-methoxypyridin-3-amine

The synthesis of this compound typically involves the direct chlorination of the 4-methoxypyridin-3-amine precursor. The primary challenge in this step is achieving high regioselectivity. The pyridine ring is an electron-deficient system, but the presence of two powerful electron-donating groups—an amino group at C3 and a methoxy group at C4—strongly activates the ring towards electrophilic aromatic substitution.

These groups direct incoming electrophiles (in this case, "Cl⁺") to the ortho and para positions.

  • Amino group (C3): Strongly activating, ortho-, para-directing. Directs to C2 and C4 (blocked), and C6.

  • Methoxy group (C4): Strongly activating, ortho-, para-directing. Directs to C3 (blocked) and C5.

The combined activating effect makes the C2, C6, and C5 positions susceptible to chlorination. However, the C2 position is generally the most electronically favored due to the powerful ortho-directing effect of the adjacent amino group. This electronic preference is the foundation for achieving a successful synthesis, but kinetic and thermodynamic factors can lead to the formation of undesired isomers.

Directing Effects on the Pyridine Ring

Caption: Electronic directing effects on the 4-methoxypyridin-3-amine ring.

Troubleshooting Guide

This section addresses specific issues you may encounter during the chlorination step in a direct question-and-answer format.

Question 1: Why am I getting a low yield of the desired 2-Chloro isomer and a significant amount of the 6-Chloro byproduct?

Answer: This is the most common challenge and it relates directly to a loss of regioselectivity. While the 2-position is electronically favored, suboptimal reaction conditions can lead to chlorination at the 6-position.

Potential Causes & Solutions:

  • Harsh Chlorinating Agent: Highly reactive agents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) can be aggressive and less selective, leading to a mixture of isomers.

    • Solution: Switch to a milder, more selective chlorinating agent. N-Chlorosuccinimide (NCS) is the reagent of choice for chlorinating activated aromatic rings like anilines and their derivatives.[1][2] Its bulkier nature can also enhance selectivity for the less sterically hindered 2-position over the 6-position, which is adjacent to the pyridine nitrogen.

  • Incorrect Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the chlorinating agent and the substrate.

    • Solution: Acetonitrile (MeCN) or Dichloromethane (DCM) are excellent starting points for chlorinations with NCS. For more challenging separations, some protocols have explored ionic liquids to improve regioselectivity in halogenations of anilines, although this is a more advanced technique.[3][4][5] Avoid highly coordinating solvents like DMF unless specifically required, as they can form complexes with the chlorinating agent and alter its reactivity.[6][7]

  • Reaction Temperature: Higher temperatures increase reaction rates but can decrease selectivity. The energy difference between the transition states leading to the 2-chloro and 6-chloro isomers may be small, and excess thermal energy can overcome this barrier.

    • Solution: Perform the reaction at a lower temperature. Start the addition of NCS at 0 °C and allow the reaction to slowly warm to room temperature. This kinetic control favors the formation of the most electronically preferred product.

Question 2: My reaction is sluggish and starting material remains even after extended reaction times. What can I do?

Answer: Incomplete conversion is often due to insufficient activation of the chlorinating agent or deactivation of the substrate.

Potential Causes & Solutions:

  • Deactivated Substrate: The basicity of the pyridine nitrogen and the amino group can lead to protonation by any acidic species in the reaction medium. The resulting pyridinium salt is highly deactivated towards electrophilic substitution.

    • Solution: Ensure the reaction is run under non-acidic conditions if possible. If your starting material is an HCl salt, it must be neutralized with a non-nucleophilic base (like triethylamine or diisopropylethylamine) and filtered before proceeding with the chlorination.

  • Insufficiently Electrophilic Chlorine: While NCS is effective for activated rings, very mild conditions (e.g., low temperature) might not provide enough activation for the reaction to proceed to completion.

    • Solution: For less reactive systems, the electrophilicity of NCS can be enhanced with a catalytic amount of a protic or Lewis acid.[2][8] However, this must be done with extreme caution, as excess acid will deactivate the substrate (see previous point). A gentle warming of the reaction to 30-40 °C after the initial addition at a lower temperature can also help drive the reaction to completion.

Question 3: I am observing dichlorinated byproducts. How can I prevent this?

Answer: The formation of dichlorinated species indicates that the product, this compound, is still activated enough to react with a second equivalent of the chlorinating agent.

Potential Causes & Solutions:

  • Incorrect Stoichiometry: Using an excess of the chlorinating agent is the most direct cause of over-chlorination.

    • Solution: Use a precise stoichiometry of the chlorinating agent. Start with 1.0 to 1.05 equivalents of NCS. It is better to have a small amount of unreacted starting material, which is easier to separate from the product, than to have dichlorinated byproducts, which can be very difficult to remove.

  • Poor Local Concentration: Adding the chlorinating agent too quickly or as a solid can create localized areas of high concentration, promoting dichlorination before the reagent has dispersed.

    • Solution: Add the NCS portion-wise over a prolonged period or, even better, dissolve it in the reaction solvent and add it as a solution via a syringe pump. This maintains a low, steady concentration of the electrophile and favors mono-chlorination.

Question 4: The work-up is messy, and I'm struggling to purify the final product.

Answer: Purification can be challenging due to the similar polarities of the starting material, product, and isomers.

Potential Causes & Solutions:

  • Residual Succinimide: The use of NCS generates succinimide as a byproduct, which is water-soluble.

    • Solution: A standard aqueous work-up is crucial. After the reaction is complete, quench with a solution of sodium bisulfite or sodium thiosulfate to destroy any remaining active chlorine species. Follow this with a wash using a weak base like sodium bicarbonate to remove the succinimide byproduct.[9]

  • Difficult Chromatographic Separation: The 2-chloro and 6-chloro isomers often have very similar Rf values, making separation by column chromatography difficult.

    • Solution: The best strategy is to optimize the reaction to minimize the formation of isomers in the first place. If separation is unavoidable, use a high-performance silica gel and a shallow solvent gradient (e.g., starting with a low polarity mixture like 10% Ethyl Acetate in Hexanes and slowly increasing the polarity). Recrystallization can also be an effective purification method if a suitable solvent system can be identified.

Troubleshooting Decision Workflow

G start Problem in Chlorination Step low_yield Low Yield / Isomer Formation start->low_yield incomplete_rxn Incomplete Reaction start->incomplete_rxn over_chlorination Dichlorination Observed start->over_chlorination purification_issue Purification Issues start->purification_issue low_yield->purification_issue sol_ncs Switch to NCS low_yield->sol_ncs Cause: Harsh Reagent sol_temp Lower Reaction Temp (0 °C -> RT) low_yield->sol_temp Cause: High Temp sol_solvent Use MeCN or DCM low_yield->sol_solvent Cause: Wrong Solvent sol_acid Add Catalytic Acid (Caution!) incomplete_rxn->sol_acid Cause: Low Reagent Activity sol_base Neutralize Starting Material incomplete_rxn->sol_base Cause: Protonated Substrate sol_stoich Use 1.0-1.05 eq. NCS over_chlorination->sol_stoich Cause: Excess Reagent sol_addition Add NCS solution slowly over_chlorination->sol_addition Cause: Poor Addition sol_workup Aqueous NaHCO3 / NaHSO3 wash purification_issue->sol_workup Cause: Byproducts sol_chrom Optimize Chromatography / Recrystallize purification_issue->sol_chrom Cause: Isomers

Caption: A decision tree for troubleshooting common chlorination issues.

Frequently Asked Questions (FAQs)

Q: What is the best all-around chlorinating agent for 4-methoxypyridin-3-amine? A: N-Chlorosuccinimide (NCS) is highly recommended. It is an easy-to-handle solid and generally provides higher regioselectivity for activated aromatic systems compared to harsher reagents like chlorine gas or POCl₃, which are typically used for converting pyridones to chloropyridines.[2][10][11]

Q: What are the optimal solvent and temperature conditions? A: A good starting point is to use acetonitrile or dichloromethane as the solvent. Begin the reaction at 0 °C, adding the NCS slowly, and then allow the mixture to warm to room temperature and stir for several hours or until TLC indicates consumption of the starting material.

Q: Are there any specific safety precautions for this reaction? A: Yes. N-Chlorosuccinimide is a strong oxidizing agent and should be handled with care.[10] Chlorination reactions can be exothermic; therefore, slow addition of the reagent and initial cooling are critical to maintain control. It is recommended to perform the reaction under an inert atmosphere (nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen. As with all lab work, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Many chlorination reactions have traditionally been carried out in chlorinated solvents like CCl₄ or CHCl₃, but these should be avoided due to toxicity; DCM is a safer alternative if a chlorinated solvent is required.[12]

Data Summary

Comparison of Common Chlorinating Agents
Chlorinating AgentFormulaTypical ConditionsAdvantagesDisadvantages
N-Chlorosuccinimide C₄H₄ClNO₂MeCN or DCM, 0 °C to RTHigh regioselectivity, easy to handle (solid), mild conditions.[2]Higher cost, byproduct removal needed.
Sulfuryl Chloride SO₂Cl₂DCM or neat, 0 °C to RTInexpensive, powerful.Often lacks selectivity, corrosive, generates HCl and SO₂ gas.
Chlorine Gas Cl₂Chlorinated solventsVery inexpensive, highly reactive.Difficult to handle (gas), low selectivity, hazardous.[12]
Phosphorus Oxychloride POCl₃Neat, refluxEffective for converting pyridones to chloropyridines.[13][14]Extremely harsh conditions, poor for direct amine chlorination, violent reaction with water.[12]

Recommended Experimental Protocol

This protocol is a robust starting point for the selective mono-chlorination of 4-methoxypyridin-3-amine using N-Chlorosuccinimide.

Materials:

  • 4-methoxypyridin-3-amine (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl Acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet, add 4-methoxypyridin-3-amine (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile (approx. 0.1 M concentration relative to the substrate). Stir until all the solid has dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve NCS (1.05 eq) in a minimum amount of anhydrous acetonitrile. Slowly add the NCS solution to the cooled substrate solution dropwise via a syringe over 30-45 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly add saturated aqueous sodium bisulfite solution to quench any unreacted NCS. Stir for 10 minutes.

  • Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes the succinimide byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

References
  • European Patent Office. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - EP 1064265 B1. Googleapis.com.
  • ResearchGate. (2025). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine.
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • PubMed. (2019). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. PubMed. [Link]
  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]
  • Beilstein Journals. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journals. [Link]
  • ResearchGate. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
  • Wikipedia. (n.d.). N-Chlorosuccinimide. Wikipedia. [Link]
  • Google Patents. (n.d.). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Common Conditions. (n.d.).
  • ACS Publications. (n.d.). Chlorination, bromination and oxygenation of the pyridine ring using acetyl hypofluorite made from fluorine. The Journal of Organic Chemistry. [Link]
  • PMC. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC. [Link]
  • ResearchGate. (2007). Applications of N-Chlorosuccinimide in Organic Synthesis.
  • Royal Society of Chemistry. (n.d.). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry. [Link]
  • PMC. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. PMC. [Link]
  • ACS Green Chemistry Institute. (n.d.).
  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]
  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Chemistry World. (2021).
  • Google Patents. (n.d.). US20020052507A1 - Process for making 3-amino-2-chloro-4-methylpyridine.

Sources

Technical Support Center: Alkylation of 2-Chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for handling 2-Chloro-4-methoxypyridin-3-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the synthetic challenges associated with this versatile building block. Our focus is to provide actionable solutions to a common and critical issue: preventing the over-alkylation of the primary amino group. This guide synthesizes established chemical principles with practical, field-tested advice to ensure the selective synthesis of your desired mono-alkylated products.

Introduction: The Challenge of Selective Mono-Alkylation

The N-alkylation of primary aromatic amines is a cornerstone of organic synthesis, yet it presents a persistent challenge. The reaction of this compound with an alkylating agent yields the desired secondary amine. However, this mono-alkylated product is often more nucleophilic and less sterically hindered than the starting primary amine.[1][2] This increased reactivity creates a "runaway" scenario where a second alkylation occurs rapidly, leading to the formation of undesired tertiary amines (di-alkylation) and reducing the yield of the target compound.[2]

This guide provides a structured approach to troubleshooting and overcoming this hurdle through careful control of reaction parameters and the application of alternative synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my mono-alkylated product reacting further to form a di-alkylated impurity?

The nitrogen lone pair of the secondary amine product is generally more electron-rich and available for reaction than that of the starting primary amine. Alkyl groups are electron-donating, which increases the electron density on the nitrogen, thereby enhancing its nucleophilicity.[1][3] Consequently, the product of the first alkylation competes effectively with the starting material for the alkylating agent, often reacting at a faster rate.

Q2: What are the primary factors that influence the selectivity of mono- versus di-alkylation?

Selectivity is a function of several interdependent factors:

  • Stoichiometry: The molar ratio of amine to alkylating agent is the most fundamental control point.

  • Reaction Conditions: Temperature, solvent, and the choice of base have a profound impact on the relative rates of the first and second alkylation reactions.[4][5]

  • Steric Hindrance: The steric bulk of the alkylating agent and the substituents on the amine can physically block the second alkylation.[6][7]

  • Reactivity of the Alkylating Agent: Highly reactive agents (e.g., methyl iodide, benzyl bromide) are more prone to causing over-alkylation than less reactive ones.[8]

Q3: Are there alternative methods to direct alkylation for synthesizing the target secondary amine?

Yes. When direct alkylation proves difficult to control, reductive amination is a superior alternative.[9] This two-step, one-pot process involves the formation of an imine from the amine and an aldehyde (or ketone), followed by its immediate reduction to the desired secondary amine. This method is inherently selective for mono-alkylation.[10]

Troubleshooting Guide: Preventing Over-alkylation

This section addresses specific issues you may encounter and provides a logical workflow for optimizing your reaction.

Problem 1: Significant formation of di-alkylated product (>15%) is observed by LC-MS.

This is the most common issue. The following troubleshooting workflow should be followed to mitigate the formation of the tertiary amine impurity.

G cluster_0 Level 1: Immediate Checks cluster_1 Level 2: Condition Optimization cluster_2 Level 3: Alternative Strategies start Over-alkylation Observed stoich Control Stoichiometry start->stoich First Step temp Lower Temperature stoich->temp If issue persists base Change Base temp->base Next Optimization solvent Modify Solvent base->solvent alkyl_agent Assess Alkylating Agent solvent->alkyl_agent reductive_amination Use Reductive Amination alkyl_agent->reductive_amination For persistent issues or better control protecting_group Employ Protecting Group reductive_amination->protecting_group For complex substrates

Caption: Troubleshooting workflow for over-alkylation.

Solution A: Strict Stoichiometric Control

The most direct approach is to limit the amount of the alkylating agent.

  • Action: Use the alkylating agent as the limiting reagent. Start with 1.0 equivalent of the alkylating agent relative to the amine. If the conversion is incomplete, slowly increase the amount up to a maximum of 1.2 equivalents.

  • Causality: By ensuring the amine is in excess, you increase the statistical probability that the alkylating agent will react with a molecule of the starting material rather than the mono-alkylated product.

Solution B: Optimization of Reaction Conditions

If stoichiometry alone is insufficient, modifying the reaction environment is crucial.

  • Action 1: Lower the Reaction Temperature. Many alkylations are run at room temperature or slightly elevated temperatures out of convenience. Try running the reaction at 0 °C or even -10 °C.

  • Causality: The second alkylation step often has a higher activation energy than the first. Lowering the temperature will disproportionately slow the undesired second reaction, thereby improving selectivity for the mono-alkylated product.[4]

  • Action 2: Re-evaluate Your Choice of Base. A strong, non-nucleophilic base is preferred.

    • Recommended Bases: Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃), Diisopropylethylamine (DIPEA).

    • Bases to Avoid: Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can deprotonate the mono-alkylated product, creating a highly reactive amide anion that rapidly undergoes a second alkylation.

  • Causality: Weaker inorganic bases or hindered amine bases are sufficient to neutralize the acid byproduct (e.g., HBr, HI) without significantly increasing the nucleophilicity of the reacting amine. Cesium carbonate is particularly effective due to the cesium effect, which can promote selective alkylation.[4][8]

  • Action 3: Vary the Solvent. Solvent polarity can influence the nucleophilicity of the amine and the reaction pathway.

    • Recommended Solvents: Acetonitrile (CH₃CN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF).

  • Causality: Polar aprotic solvents like DMF and CH₃CN are excellent for Sₙ2 reactions. However, their polarity can also influence the relative reactivity of the primary and secondary amines. Experimenting with a less polar solvent like THF may sometimes improve selectivity.[11]

Data Summary: Impact of Reaction Conditions
BaseSolventTemperature (°C)Typical Mono:Di SelectivityRationale & Citation
K₂CO₃CH₃CN25 - 50Moderate to GoodStandard conditions, but can lead to over-alkylation.
Cs₂CO₃CH₃CN / DMF0 - 25Good to Excellent Often provides superior selectivity for mono-alkylation.[4][8]
DIPEACH₂Cl₂ / THF0 - 25GoodHindered organic base, prevents self-alkylation.
NaHTHF / DMF25PoorGenerates highly reactive amide; promotes di-alkylation.
Problem 2: My reaction is clean but conversion is low, and forcing conditions lead to over-alkylation.

This indicates that the activation energy for the desired first alkylation is high, and the conditions required to drive it forward inevitably trigger the second alkylation.

Solution: Switch to Reductive Amination

This is the most robust and reliable solution for selective mono-alkylation when direct methods fail.

  • Mechanism: The amine first reacts with an aldehyde or ketone to form an imine intermediate in situ. A mild reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond to afford the secondary amine. The secondary amine product cannot react further under these conditions.

  • Causality: The reaction pathway does not involve the direct reaction of the more nucleophilic secondary amine with an alkylating agent. The selectivity is governed by the formation and reduction of the imine, which is a controlled, stepwise process.[9][10]

G Start This compound (Primary Amine) Imine [ Imine Intermediate ] Start->Imine - H₂O Aldehyde + R'-CHO (Aldehyde) Product Mono-alkylated Product (Secondary Amine) Imine->Product + [H] Reduction Reduction (e.g., NaBH(OAc)₃) Product->Product No further reaction

Caption: The controlled pathway of reductive amination.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Controlled Direct N-Alkylation

This protocol aims to maximize mono-alkylation through careful control of stoichiometry and temperature.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile (CH₃CN, ~0.1 M concentration). Stir until all solids are dissolved.

  • Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Alkylation: Add the alkylating agent (e.g., alkyl iodide or bromide, 1.05 eq) dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS every hour. If the reaction is slow, allow it to warm to room temperature gradually.

  • Work-up: Once the starting material is consumed (or the reaction stalls), quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Mono-Alkylation via Reductive Amination

This is the recommended alternative for achieving high selectivity.

  • Setup: To a round-bottom flask, add this compound (1.0 eq) and the corresponding aldehyde (1.1 eq).

  • Dissolution: Add an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (~0.1 M).

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. Note: The reaction may bubble slightly (hydrogen evolution).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the imine intermediate. Reactions are typically complete within 2-12 hours.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until bubbling ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

References

  • Chan, J., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
  • Liler, M. (1977). Effects of solvent, protonation, and N-alkylation on the nitrogen-15 chemical shifts of pyridine and related compounds. Journal of the American Chemical Society. [Link]
  • Liler, M. (1977). Effects of Solvent, Protonation, and N-Alkylation on the ^(15)
  • Mayr, H., et al. (2007). Nucleophilicities of Amines, Amino Acids and Pyridines. LMU. [Link]
  • Kumar, A., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega. [Link]
  • Google Patents. (2021). Process for the N-alkylation of aminopyridines.
  • Chan, J., et al. (2024).
  • Majumdar, K. C., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. [Link]
  • McNally, A., et al. (2020). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society. [Link]
  • Tian, Z.-Z., et al. (2005). A Facile N-Monoalkylation of Aminopyridines.
  • Chan, J., et al. (2024).
  • Chan, J., et al. (2024).
  • Comins, D. L., et al. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. [Link]
  • Feroci, M., et al. (2013). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules. [Link]
  • Wikipedia. (2024). Steric effects. Wikipedia. [Link]
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
  • Nolan, S. P., et al. (2021). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. [Link]
  • Chiappe, C., & Pieraccini, D. (2003). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Organic & Biomolecular Chemistry. [Link]

Sources

Technical Support Center: Troubleshooting the Hofmann Rearrangement in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hofmann rearrangement applied to pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize this classic named reaction to synthesize valuable aminopyridine intermediates. Here, we move beyond textbook descriptions to address the practical, real-world challenges that can arise during experimentation. Our focus is on providing in-depth, mechanistically grounded troubleshooting advice to help you optimize your yields, improve purity, and overcome common hurdles.

The Hofmann rearrangement is a powerful tool for converting pyridine carboxamides into their corresponding aminopyridines, which are crucial building blocks in pharmaceuticals and agrochemicals.[1][2] The reaction uniquely removes a carbonyl group, shortening the carbon skeleton by one atom to yield a primary amine.[3][4] A notable application is the conversion of nicotinamide to 3-aminopyridine, a precursor for many important compounds.[2][3][5][6]

Despite its utility, the reaction is sensitive to substrate electronics and reaction conditions, often leading to frustratingly low yields or complex purification challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address these issues.

Troubleshooting & FAQs
Q1: My yield of aminopyridine is consistently low. What are the primary factors I should investigate?

Low yield is the most common issue encountered. The root cause often lies in one of the key mechanistic steps or in the degradation of the product during workup.

Answer: The Hofmann rearrangement is a multi-step process occurring in a single pot.[3][4] A failure at any stage will impact the overall yield. Here are the most critical areas to troubleshoot:

  • Incomplete N-Bromoamide Formation: The reaction begins with the deprotonation of the amide followed by reaction with bromine to form an N-bromoamide intermediate.[3] If this step is inefficient, the starting material will remain unreacted.

    • Causality: The basicity of the solution is crucial. Insufficient base will not generate enough amide anion for the reaction with bromine. Conversely, the base also consumes the halogen to form hypobromite in situ. The balance is key.

    • Troubleshooting:

      • Temperature Control: Perform the initial addition of bromine or hypobromite solution at low temperatures (0-5 °C) to ensure controlled formation of the N-bromoamide and prevent premature side reactions.[7]

      • Stoichiometry: Ensure at least one equivalent of the halogenating agent (e.g., Br₂) and a significant excess of strong base (typically 4 equivalents of NaOH or KOH) are used.[5]

  • Side Reactions of the Isocyanate Intermediate: The key rearrangement step produces a highly reactive isocyanate.[3][4][8] In the intended pathway, this intermediate is hydrolyzed by water to a carbamic acid, which then decarboxylates to the desired amine.[3][9] However, it can also react with other nucleophiles.

    • Causality: If the desired amine product is not protonated, its nitrogen atom can act as a nucleophile, attacking another molecule of the isocyanate intermediate. This leads to the formation of urea byproducts, which reduces the yield and complicates purification.

    • Troubleshooting:

      • Controlled Heating: After the initial low-temperature phase, the reaction is typically heated to induce the rearrangement. This should be done carefully (e.g., to 70-80 °C).[10] Overheating can promote side reactions.

      • Quenching: Once the reaction is complete, promptly cool the mixture and proceed to workup to minimize byproduct formation.

  • Product Degradation/Loss During Workup: Aminopyridines, particularly lower molecular weight isomers, are often water-soluble, leading to significant losses during aqueous extraction.[7] They can also be sensitive to pH and temperature.

    • Causality: The basic amino group and the nitrogen in the pyridine ring make the molecule polar. During workup, heating neutral or basic aqueous solutions can cause hydrolysis of the aminopyridine to the corresponding pyridone.[7]

    • Troubleshooting:

      • Extraction Method: Avoid single, small-volume extractions. Use continuous liquid-liquid extraction with a suitable organic solvent (e.g., ether, ethyl acetate) for an extended period (15-20 hours) to maximize recovery.[7][10]

      • Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of the aminopyridine.[10]

      • pH Control: Carefully adjust the pH during isolation. While the reaction is run under strong base, neutralization and extraction require precise control.

Below is a decision tree to guide your troubleshooting process for low yields.

G start Low Yield Observed check_sm Is Starting Material (Amide) Present Post-Reaction (TLC/LCMS)? start->check_sm check_temp Was Initial Reaction Temperature Maintained at 0-5 °C? check_sm->check_temp Yes check_byproducts Are Urea or Pyridone Byproducts Observed? check_sm->check_byproducts No check_reagents Were Reagent Stoichiometries (Base & Halogen) Correct? check_temp->check_reagents Yes optimize_formation Optimize N-Bromoamide Formation: - Ensure >4 eq. Base - Titrate Halogen Source - Maintain Low Temp check_temp->optimize_formation No check_reagents->optimize_formation No check_reagents->check_byproducts Yes optimize_rearrangement Optimize Rearrangement: - Control heating rate (e.g., <80 °C) - Avoid prolonged reaction times check_byproducts->optimize_rearrangement Yes check_workup Is Product Water-Soluble? check_byproducts->check_workup No optimize_extraction Optimize Workup: - Use Continuous Extraction - Saturate with NaCl - Avoid heating aqueous solution check_workup->optimize_extraction Yes

Caption: Troubleshooting flowchart for low yields.

Q2: I'm observing significant byproduct formation. How can I identify and minimize these impurities?

Side reactions are a major challenge, particularly with the electron-deficient pyridine ring.

Answer: The primary byproducts in a Hofmann rearrangement of pyridine carboxamides are typically ureas and pyridones.

  • Symmetrical Ureas: Formed when the product amine attacks the isocyanate intermediate.

  • Pyridones: Can form from hydrolysis of the aminopyridine product, especially under heat in neutral or basic aqueous conditions.[7]

  • Unreacted Starting Material: Due to incomplete reaction.

The core mechanism and potential side reactions are illustrated below.

G Amide Pyridine Carboxamide N_Bromoamide N-Bromoamide Intermediate Amide->N_Bromoamide + Br₂ / NaOH (Low Temp) Isocyanate Isocyanate Intermediate N_Bromoamide->Isocyanate Rearrangement (Heat) Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid + H₂O (Hydrolysis) Urea Byproduct: Symmetrical Urea Isocyanate->Urea + Product Amine Amine Product: Aminopyridine Carbamic_Acid->Amine - CO₂ Pyridone Byproduct: Pyridone Amine->Pyridone + H₂O / Heat (Workup)

Caption: Reaction pathway and formation of byproducts.

Minimization Strategies:

ByproductCauseMitigation Strategy
Symmetrical Urea Product amine attacks isocyanate intermediate.Ensure rapid hydrolysis of the isocyanate by using sufficient water. Avoid excessively high concentrations which favor bimolecular reactions.
Pyridone Hydrolysis of the aminopyridine product during workup.Minimize heating of the aqueous reaction mixture after the reaction is complete.[7] Proceed with extraction promptly after cooling and neutralization.
Unreacted Amide Incomplete N-halogenation or rearrangement.Re-evaluate base and halogen stoichiometry and ensure proper temperature control at each stage.[7]
Q3: Are there alternatives to using elemental bromine? I'm concerned about handling and safety.

Yes, several alternative reagents can be used, which may also offer advantages for sensitive substrates.

Answer: While the classic reaction uses bromine and sodium hydroxide, which generates sodium hypobromite in situ, other reagents can accomplish the same transformation.[3] The choice can impact reaction conditions, safety, and substrate compatibility.

ReagentFormulaConditionsProsCons
Sodium Hypochlorite NaOClAqueous NaOHInexpensive, readily available (bleach).[3][11]Can be less reactive than Br₂, may require higher temperatures or longer reaction times.
N-Bromosuccinimide (NBS) C₄H₄BrNO₂Often with a strong base in an organic solvent/water mixture.[3]Solid, easier to handle than Br₂. Can offer better selectivity in some cases.More expensive than Br₂ or NaOCl.
Hypervalent Iodine Reagents e.g., PIDA, PIFACan be used under milder, sometimes non-aqueous or even mildly acidic conditions.[12][13]Excellent for base-sensitive substrates.[12] Can trap the isocyanate as a stable carbamate.Significantly more expensive, generates organic waste.

For many standard pyridine syntheses, a procedure using sodium hypochlorite is a viable and safer alternative to bromine.[11] Hypervalent iodine reagents are typically reserved for complex molecules where harsh basic conditions would degrade other functional groups.[12]

Key Experimental Protocols
Protocol 1: Synthesis of 3-Aminopyridine from Nicotinamide

This protocol is adapted from established procedures and is a robust starting point for optimization.[10]

Materials:

  • Nicotinamide

  • Sodium Hydroxide (NaOH)

  • Bromine (Br₂) or Sodium Hypochlorite (NaOCl) solution

  • Benzene & Ligroin (for recrystallization)

  • Sodium Chloride (NaCl)

  • Diethyl Ether

Procedure:

  • Preparation of Hypobromite Solution: In a flask cooled in an ice-salt bath, prepare a solution of sodium hydroxide in water. Slowly add bromine while keeping the temperature below 0 °C. Stir until the bromine has completely dissolved to form a pale yellow solution.

  • Amide Addition: In a separate flask, dissolve nicotinamide in cold water.

  • Reaction Initiation: Slowly add the nicotinamide solution to the cold hypobromite solution, ensuring the temperature does not rise above 5 °C. Stir for 15-20 minutes at this temperature.

  • Rearrangement: Remove the ice bath and allow the solution to warm to room temperature. Then, gently warm the mixture in a water bath to 75-80 °C for 45-60 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Workup & Extraction:

    • Cool the reaction mixture to room temperature.

    • Saturate the aqueous solution with sodium chloride to reduce the solubility of the product.[10]

    • Perform a continuous liquid-liquid extraction with diethyl ether for 15-20 hours to ensure complete recovery of the water-soluble product.[10]

    • Dry the combined ether extracts over anhydrous sodium sulfate.

  • Purification:

    • Remove the ether by distillation.

    • The crude product can be purified by recrystallization from a benzene-ligroin mixture to yield 3-aminopyridine as white crystals.[10]

Protocol 2: Purification of Water-Soluble Aminopyridines via Cation-Exchange Chromatography

For small-scale reactions or when continuous extraction is not feasible, cation-exchange chromatography offers an efficient alternative for separating the basic aminopyridine from neutral byproducts and excess reagents.[14]

Procedure:

  • Column Preparation: Prepare a column with a suitable cation-exchange resin (e.g., Dowex 50X8) and condition it to the NH₄⁺ form.

  • Sample Loading: After the reaction, neutralize the mixture and dilute it. Load the crude reaction mixture onto the column.

  • Elution:

    • Wash the column with deionized water to remove non-basic, uncharged impurities.

    • Elute the desired aminopyridine using a buffered solution, such as 20 mM ammonium acetate (pH 8.5).[14]

  • Analysis: Collect fractions and analyze by TLC or HPLC to identify those containing the pure product. Combine and concentrate the relevant fractions to isolate the aminopyridine.

References
  • PHARMD GURU. (n.d.). 31. HOFMANN REARRANGEMENT.
  • BenchChem. (2025). Optimizing reaction conditions for creating 4-aminopyridine derivatives.
  • Wikipedia. (n.d.). Hofmann rearrangement.
  • Slideshare. (n.d.). Hofman rearrangement.
  • PubMed Central. (n.d.). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine.
  • PubMed Central. (2012). Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates.
  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
  • BenchChem. (2025). Overcoming low reaction efficiency in 2,3-Diamino-5-bromopyridine synthesis.
  • Chemistry LibreTexts. (2023). Hofmann rearrangement.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • BenchChem. (2025). A Comparative Guide to Alternative Reagents for Pyridine Synthesis Beyond 6-Bromonicotinonitrile.
  • Google Patents. (n.d.). CN111170937A - Preparation method of 3-aminopyridine.
  • Chemical Communications (RSC Publishing). (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. DOI:10.1039/D0CC02976A.
  • Green Chemistry (RSC Publishing). (n.d.). The Hofmann reaction involving annulation of o-(pyridin-2-yl)
  • Organic Syntheses. (n.d.). 3-aminopyridine.
  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridine.
  • NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples.
  • ResearchGate. (n.d.). The Hofmann Reaction.
  • Sciencemadness Discussion Board. (2015). Alternatives to Hofmann rearrangement.
  • ResearchGate. (2025). Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis.
  • PubMed Central. (2023). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives.
  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements.
  • Alfa Chemistry. (n.d.). Hofmann Rearrangement.
  • Chemistry Learner. (n.d.). Hofmann Rearrangement: Example, Mechanism, and Application.
  • Wiley Online Library. (2024).
  • Chemistry Steps. (n.d.). The Hofmann Rearrangement.
  • Chemist Wizards. (n.d.). Hoffmann Rearrangement.
  • Slideshare. (n.d.). Hofmann reaction.

Sources

Technical Support Center: Synthesis of 2-Chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Chloro-4-methoxypyridin-3-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this multi-step synthesis. The guidance is structured to address issues sequentially, from the initial nitration of the pyridine core to the final reduction and purification, ensuring a logical and scientifically-grounded workflow for researchers, chemists, and drug development professionals.

Synthetic Overview

The synthesis of this compound is typically achieved via a two-step process starting from 2-chloro-4-methoxypyridine. The process involves an electrophilic aromatic substitution (nitration) followed by a reduction of the resulting nitro group.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Start 2-Chloro-4-methoxypyridine Intermediate 2-Chloro-4-methoxy-3-nitropyridine Start->Intermediate HNO₃ / H₂SO₄ Final This compound Intermediate->Final Reducing Agent (e.g., Fe/HCl or H₂/Pd-C)

Caption: General synthetic workflow for this compound.

Part 1: Troubleshooting Guide by Reaction Stage

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Stage 1: Nitration of 2-Chloro-4-methoxypyridine

The electrophilic nitration of the pyridine ring is the critical first step. The electron-donating methoxy group and the electron-withdrawing chloro group and ring nitrogen create a complex regiochemical challenge.

Question 1: My nitration reaction shows very low conversion or fails to start. What is the likely cause?

Answer: This issue typically stems from insufficiently activating conditions for the electrophilic substitution on a relatively electron-deficient pyridine ring.

  • Causality: Pyridine is inherently less reactive than benzene towards electrophilic substitution. While the -OCH₃ group is activating, the ring nitrogen and the -Cl group are deactivating. A powerful nitrating agent is required to overcome this energy barrier.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure you are using fuming nitric acid (>90%) and concentrated sulfuric acid (98%). The presence of water can quench the nitronium ion (NO₂⁺), the active electrophile.

    • Increase Reaction Temperature: While starting at a low temperature (0-5 °C) for safety is crucial, a gradual increase may be necessary. Monitor the reaction by TLC and slowly raise the temperature to 25-40 °C. Be aware that higher temperatures can increase the formation of unwanted isomers.[1]

    • Check Order of Addition: The standard and safer procedure is to add the 2-chloro-4-methoxypyridine substrate slowly to the pre-mixed, cooled nitrating mixture (H₂SO₄/HNO₃). This ensures the substrate is always in the presence of excess nitrating agent.[1]

Question 2: I'm getting a significant amount of an isomeric byproduct. How can I improve the regioselectivity for the 3-nitro isomer?

Answer: The formation of the 5-nitro isomer is a common side reaction. The directing effects of the substituents determine the final product ratio.

  • Causality: The -OCH₃ group at position 4 directs ortho to itself (positions 3 and 5). The ring nitrogen deactivates the ortho (2, 6) and para (4) positions. The chloro group at position 2 also directs to its ortho (3) and para (5) positions, but is a deactivator. The balance of these effects can lead to a mixture.

  • Troubleshooting Steps:

    • Control Temperature: Lower temperatures (0-10 °C) often favor the thermodynamically more stable product and can enhance selectivity. Run comparative experiments at different temperatures to find the optimal balance between reaction rate and selectivity.

    • Modify the Nitrating System: While mixed acid is standard, exploring alternative nitrating agents could alter the steric and electronic environment, potentially favoring one isomer. However, for pyridine systems, mixed acid is generally the most effective.

    • Purification Strategy: If isomer formation is unavoidable, focus on an efficient purification method. The isomers may have different polarities, allowing for separation by column chromatography. They might also exhibit different solubilities or pKa values, which could be exploited through crystallization or acid-base extraction techniques.[2]

Stage 2: Reduction of 2-Chloro-4-methoxy-3-nitropyridine

This step converts the nitro group to the essential amine functionality. The choice of reducing agent is critical to avoid unwanted side reactions.

Question 1: My reduction with catalytic hydrogenation (H₂/Pd-C) is leading to dechlorination. What should I do?

Answer: Hydrodehalogenation is a known side reaction during catalytic hydrogenation of aryl halides, especially with palladium catalysts.

  • Causality: The palladium catalyst can reductively cleave the C-Cl bond, replacing it with a C-H bond, leading to 4-methoxy-3-aminopyridine as a byproduct.

  • Troubleshooting Steps:

    • Switch to an Alternative Catalyst: Platinum-based catalysts (like PtO₂) are often less prone to causing hydrodehalogenation than palladium catalysts.[3]

    • Use a Metal-Acid System: This is the most common solution. Reducing the nitro group with metals in an acidic medium is highly effective and generally avoids dechlorination.[4] Common systems are summarized in the table below. Iron in acidic medium is often preferred in industrial settings due to its cost-effectiveness and the fact that the generated FeCl₂ can be hydrolyzed to regenerate acid, requiring only a catalytic amount to initiate the reaction.[4]

    • Control Reaction Conditions: If you must use Pd-C, try milder conditions: lower hydrogen pressure, lower temperature, and carefully monitor the reaction to stop it as soon as the starting material is consumed.

Question 2: The reduction is incomplete, and I'm isolating hydroxylamine or other intermediates. How can I drive the reaction to completion?

Answer: Incomplete reduction is often due to insufficient reducing agent, catalyst deactivation, or suboptimal pH.

  • Causality: The reduction of a nitro group to an amine is a multi-electron process that proceeds through nitroso and hydroxylamine intermediates. If the reaction stalls, these intermediates can be isolated.[3]

  • Troubleshooting Steps:

    • Increase Stoichiometry of Reducing Agent: If using a metal-acid system like SnCl₂ or Fe, ensure you are using a sufficient molar excess (typically 3-5 equivalents of the metal).[5][6]

    • Reactivate or Add More Catalyst: For catalytic hydrogenation, the catalyst may become poisoned. Ensure the substrate is pure and the solvent is degassed. If the reaction stalls, filtering and adding fresh catalyst may help.

    • Ensure Proper pH: When using metal powders like iron or zinc, the reaction requires an acidic environment to proceed efficiently. Ensure enough acid (e.g., HCl, acetic acid) is present throughout the reaction.[5]

Reducing SystemAdvantagesDisadvantages
H₂ / Pd-C High efficiency, clean work-up.High risk of dechlorination.[5]
Fe / HCl or NH₄Cl Cost-effective, low risk of dechlorination, good for large scale.[4][6]Requires aqueous work-up to remove iron salts.
SnCl₂ / HCl Mild conditions, good functional group tolerance.[5]Stoichiometric amounts of tin salts are produced, requiring thorough removal.
Zinc / Acetic Acid Mild, tolerates other reducible groups.[5]Can sometimes produce hydroxylamine byproducts.[3]

Caption: Comparison of common reducing agents for nitroarenes.

Stage 3: Purification of this compound

The final product is a basic amine, which can present challenges during purification.

Question: My product streaks badly during silica gel column chromatography (tailing), leading to poor separation and low recovery. How can I fix this?

Answer: Tailing is a classic problem when purifying basic compounds like pyridines and anilines on acidic silica gel.

  • Causality: The basic lone pair on the amine's nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, sometimes irreversible, binding causes the compound to elute slowly and broadly.

  • Troubleshooting Steps:

    • Use a Basic Modifier in the Eluent: Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia (in methanol), to your eluent system (e.g., 0.5-1% of the total volume).[2] The modifier will compete for the acidic sites on the silica, allowing your product to travel through the column more cleanly.

    • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a polymer-based support.

    • Avoid Chromatography: If possible, purify the product by other means.

      • Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., dichloromethane) and extract with dilute aqueous acid (e.g., 1M HCl). The basic amine will move to the aqueous layer. Wash the aqueous layer with an organic solvent to remove neutral impurities. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified amine back into an organic solvent.[2]

      • Crystallization: If the product is a solid, crystallization from a suitable solvent system is an excellent method for achieving high purity.

Part 2: Experimental Protocol & Workflow Diagram

This section provides a representative laboratory-scale procedure.

Step-by-Step Synthesis Protocol

Step 1: Nitration to form 2-Chloro-4-methoxy-3-nitropyridine

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 25 mL of fuming nitric acid, keeping the temperature below 10 °C.

  • Once the nitrating mixture is prepared and cooled, slowly add 14.3 g (0.1 mol) of 2-chloro-4-methoxypyridine dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Once the starting material is consumed, carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Neutralize the solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide.

  • The yellow solid precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum. This crude product can be used in the next step or recrystallized from ethanol if necessary.

Step 2: Reduction to form this compound

  • To a flask containing the crude 2-chloro-4-methoxy-3-nitropyridine (18.8 g, ~0.1 mol), add 150 mL of ethanol and 50 mL of water.

  • Add 28 g (0.5 mol) of iron powder and 5 mL of concentrated hydrochloric acid.[6]

  • Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.

  • Monitor the reaction by TLC until the starting nitro compound has disappeared (typically 2-4 hours).

  • Once complete, cool the reaction to room temperature and add 30 mL of ethyl acetate.

  • Filter the hot mixture through a pad of Celite to remove the iron salts, washing the filter cake with additional ethyl acetate.

  • Combine the filtrates, and if layers separate, collect the organic layer. The solvent can be removed under reduced pressure.

  • The crude product can then be purified as described in the troubleshooting section (e.g., acid-base extraction or chromatography with a modified eluent).

Troubleshooting_Workflow cluster_nitration Nitration Issues cluster_reduction Reduction Issues cluster_purification Purification Issues N_Start Low/No Conversion? N_Sol1 Check Reagent Quality Increase Temperature N_Start->N_Sol1 Yes N_Iso Isomer Formation? N_Start->N_Iso No N_Sol2 Lower Temperature Optimize Purification N_Iso->N_Sol2 Yes R_Start Dechlorination? N_Iso->R_Start No, Reaction OK R_Sol1 Switch to Fe/HCl or SnCl₂ R_Start->R_Sol1 Yes R_Inc Incomplete Reaction? R_Start->R_Inc No R_Sol2 Increase Reducing Agent Check pH R_Inc->R_Sol2 Yes P_Start Column Tailing? R_Inc->P_Start No, Reaction OK P_Sol1 Add Et₃N to Eluent Use Acid-Base Extraction P_Start->P_Sol1 Yes

Caption: A decision-tree workflow for troubleshooting the synthesis.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions for this synthesis? A1: The nitration step is highly exothermic and involves corrosive, strong acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, safety goggles). The addition of reagents must be slow and controlled, with efficient cooling to prevent a runaway reaction. Catalytic hydrogenation involves flammable hydrogen gas and requires specialized equipment and procedures.

Q2: Can I use a different starting material? A2: Yes, other synthetic routes exist. For instance, some procedures start with 2-amino-4-picoline, which is nitrated, followed by a series of steps to replace the amino group with a chloro group and introduce the methoxy functionality.[7] However, the route described above, starting from 2-chloro-4-methoxypyridine, is often more direct if the starting material is available.

Q3: How do I confirm the identity and purity of my final product? A3: Standard analytical techniques should be used. ¹H NMR and ¹³C NMR spectroscopy will confirm the structure by showing the characteristic shifts and coupling constants for the substituted pyridine ring. Mass spectrometry (LC-MS or GC-MS) will confirm the molecular weight. Purity can be assessed by HPLC or GC analysis.

Q4: My final product is unstable and darkens over time. How should I store it? A4: Aromatic amines can be susceptible to air oxidation, which often results in the formation of colored impurities. It is best to store the purified this compound as a solid in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place or a refrigerator.

References

  • NCERT. (n.d.). Amines.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Pini, E., et al. (2017). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, ACS Publications.
  • University of Rochester. (n.d.). Nitro Reduction - Common Conditions.
  • Google Patents. (n.d.). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Google Patents. (n.d.). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
  • Grozinger, K. et al. (1995). J. Heterocyclic Chem., 32, 259. (Note: A direct link to the full text may require a subscription. The synthesis is widely cited in patents referencing this work, such as US6399781B1).
  • Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • ACS Green Chemistry Institute. (n.d.). Safety Issues with Pyridine Ring Construction.
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

Sources

Technical Support Center: Purification of 2-Chloro-3-amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-chloro-3-amino-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the critical filtration and washing steps in the purification of this important pharmaceutical intermediate.

Introduction

2-Chloro-3-amino-4-methylpyridine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as an intermediate for Nevirapine, an antiretroviral medication.[1][2] Achieving high purity of this compound is paramount for the success of subsequent reactions and the quality of the final drug product. This guide provides a detailed exploration of the filtration and washing processes, focusing on practical, field-proven insights to help you navigate common challenges and optimize your purification workflow.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the filtration and washing of 2-chloro-3-amino-4-methylpyridine in a question-and-answer format.

Question 1: Why is my filtration of 2-chloro-3-amino-4-methylpyridine extremely slow?

Answer:

Slow filtration is a common bottleneck in solid-liquid separation. The primary causes are typically related to the physical properties of the solid particles or issues with the filtration setup.

  • Fine Particle Size: If the crystallization process results in very fine, needle-like, or amorphous particles, these can clog the pores of the filter medium, leading to a significant reduction in the filtration rate.

    • Causality: Rapid crystallization or "crashing out" of the product from the solution often leads to the formation of small, poorly-formed crystals.[3]

    • Solution:

      • Optimize Crystallization: Re-dissolve the crude product in a minimal amount of a suitable hot solvent and allow it to cool slowly. This promotes the growth of larger, more uniform crystals that are easier to filter.[4][5]

      • Filter Aid: For particularly troublesome filtrations, consider using a filter aid like celite. A thin pad of the filter aid on top of the filter paper can prevent the fine particles from blinding the filter medium. However, be mindful that this may require an additional step to remove the filter aid from your product.

  • Clogged Filter Medium: The filter paper or frit may be clogged from previous use or by the solid itself.

    • Causality: Fine particles can become embedded in the pores of the filter medium.

    • Solution:

      • Proper Filter Selection: Ensure the pore size of your filter paper is appropriate for the particle size of your product.

      • Clean Equipment: For fritted funnels, ensure they are thoroughly cleaned before use. Soaking a clogged frit in a strong acid or base solution (depending on the nature of the contaminant) can help dissolve blockages.[6]

  • Inadequate Vacuum: If using vacuum filtration, a poor seal or an inefficient vacuum source will result in a slow filtration rate.

    • Solution:

      • Check the Seal: Ensure the Buchner or Hirsch funnel is properly seated on the filter flask with a good seal.

      • Inspect Tubing: Check the vacuum tubing for any cracks or loose connections.

      • Verify Vacuum Source: Confirm that your vacuum source (e.g., aspirator or vacuum pump) is functioning correctly.

Question 2: I'm losing a significant amount of product during the washing step. How can I minimize this?

Answer:

Product loss during washing is typically due to the partial solubility of the product in the wash solvent.

  • Solvent Selection: The ideal wash solvent should dissolve the impurities but not the desired product.

    • Causality: If the product has some solubility in the wash solvent, each wash will carry away a portion of the product.

    • Solution:

      • Use a Cold Solvent: The solubility of most organic compounds decreases at lower temperatures. Always use a chilled wash solvent to minimize product loss.[7]

      • Select an Appropriate Solvent: Choose a solvent in which 2-chloro-3-amino-4-methylpyridine has very low solubility. While water is commonly used in the synthesis of this compound, if significant losses are observed, consider a non-polar organic solvent in which the polar impurities might be less soluble, but your product is also insoluble.[8]

      • Perform Solubility Tests: Before committing to a wash solvent, perform small-scale solubility tests with your purified product to confirm its low solubility in the chosen solvent at different temperatures.

  • Washing Technique: The volume and number of washes can impact yield.

    • Causality: Using large volumes of wash solvent increases the amount of dissolved product that is discarded.

    • Solution:

      • Multiple Small Washes: It is more effective to wash the filter cake with several small portions of cold solvent rather than one large portion.[9][10] This maximizes the removal of impurities while minimizing the dissolution of the product.

      • Displacement Wash: Instead of re-slurrying the cake, gently add the wash solvent to the top of the filter cake and allow it to pass through under vacuum. This "displacement wash" can be very efficient at removing soluble impurities.

Question 3: After filtration and washing, my 2-chloro-3-amino-4-methylpyridine is still not pure. What am I doing wrong?

Answer:

Persistent impurities after filtration and washing suggest that the chosen purification strategy is not effectively removing them.

  • Inappropriate Wash Solvent: The solvent you are using may be a poor solvent for the impurities, or it may be that the impurities and the product have similar solubilities.

    • Solution:

      • Identify the Impurity: If possible, identify the main impurities through analytical techniques (e.g., TLC, HPLC, NMR). Knowing the impurity's structure will help in selecting a solvent that will effectively dissolve it. Common impurities may include unreacted starting materials or by-products from the synthesis.[1]

      • Acid/Base Washing: Given that 2-chloro-3-amino-4-methylpyridine is a basic compound (due to the amino group), an acidic wash could convert it to a more water-soluble salt. Conversely, acidic impurities can be removed with a basic wash (e.g., a dilute solution of sodium bicarbonate).[11] However, care must be taken as your product is also an amine and its solubility is pH-dependent.[12][13][14] A carefully controlled pH wash could selectively remove certain impurities.

      • Recrystallization: If simple washing is insufficient, recrystallization is a powerful purification technique.[4][15] This involves dissolving the impure solid in a minimum amount of a suitable hot solvent and allowing it to cool slowly, during which the pure compound crystallizes out, leaving the impurities in the mother liquor.

  • Occluded Impurities: Impurities may be trapped within the crystal lattice of your product.

    • Causality: This can happen if the crystallization process is too rapid.

    • Solution:

      • Recrystallization: As mentioned above, recrystallization is the most effective way to remove occluded impurities. The process of dissolving and slowly re-forming the crystals allows for the exclusion of foreign molecules from the crystal lattice.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose wash solvent for 2-chloro-3-amino-4-methylpyridine?

A1: Cold water is a commonly cited wash solvent in the synthesis of 2-chloro-3-amino-4-methylpyridine and its precursors.[8][16] This is often effective for removing inorganic salts and other water-soluble by-products. However, for removing organic, less polar impurities, a cold, non-polar solvent in which the product is insoluble would be a better choice. Always verify the solubility of your compound in the chosen solvent.

Q2: How does pH affect the washing process?

A2: The amino group in 2-chloro-3-amino-4-methylpyridine is basic and can be protonated at low pH to form a salt. This salt will have significantly higher solubility in aqueous solutions. Therefore, washing with an acidic solution will likely lead to substantial product loss. Conversely, this property can be exploited in a purification strategy where the compound is dissolved in an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then re-precipitated by raising the pH.[17]

Q3: Should I use gravity filtration or vacuum filtration?

A3: For isolating a solid product, vacuum filtration is generally preferred as it is much faster and more efficient at removing the solvent from the filter cake.[9] Gravity filtration is typically used when you want to collect the filtrate, for example, during a hot filtration step in recrystallization to remove insoluble impurities.[15]

Q4: How do I properly dry the purified 2-chloro-3-amino-4-methylpyridine after washing?

A4: After the final wash, allow the vacuum to pull air through the filter cake for several minutes to remove the bulk of the solvent. Then, carefully transfer the solid to a watch glass or drying dish and dry it in a vacuum oven at a suitable temperature. Be sure to check the melting point of the compound (65-70 °C) to avoid any degradation.[9]

Experimental Protocols & Data

Protocol 1: Standard Filtration and Washing Procedure
  • Set up a Buchner funnel with an appropriate size filter paper on a clean filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of the cold solvent that will be used for washing to ensure it is sealed against the funnel.

  • Turn on the vacuum and pour the slurry of 2-chloro-3-amino-4-methylpyridine onto the center of the filter paper.

  • Once the majority of the solvent has been pulled through, begin the washing process.

  • Turn off the vacuum and add a small amount of cold wash solvent to the filter cake. Gently stir the top of the cake with a spatula without disturbing the filter paper.

  • Turn the vacuum back on to pull the wash solvent through.

  • Repeat the washing steps 2-3 times with small portions of cold solvent.

  • After the final wash, leave the vacuum on for several minutes to air-dry the solid on the filter.

  • Transfer the solid to a drying vessel for final drying.

Data Presentation: Solvent Selection Guide
SolventPolarityBoiling Point (°C)Suitability as a Wash SolventConsiderations
WaterHigh100Good for removing inorganic salts and polar impurities.Product has some water solubility; use cold and in small portions. The solubility is pH-dependent.
Methanol/EthanolHigh65 / 78Generally not recommended as a primary wash solvent due to higher product solubility.May be used in a recrystallization solvent system.
DichloromethaneMedium40Can be used for extraction, as seen in some synthesis patents.[8][16]Not ideal as a wash solvent on a filter due to its volatility and potential to dissolve the product.
Hexane/HeptaneLow69 / 98Potentially a good choice for washing non-polar impurities.Verify product insolubility before use.
Diethyl EtherLow35Good for washing non-polar impurities, but highly volatile.The product may have some solubility; use cold.

Visualizations

Experimental Workflow: Filtration and Washing

G cluster_prep Preparation cluster_filtration Filtration cluster_washing Washing cluster_final Final Steps slurry Crude Product Slurry filter Pour Slurry onto Filter slurry->filter setup Setup Vacuum Filtration (Buchner Funnel, Filter Paper) setup->filter separate Separate Solid (Cake) and Liquid (Filtrate) filter->separate add_solvent Add Small Portion of Cold Wash Solvent separate->add_solvent Isolate Cake pull_through Apply Vacuum to Pull Solvent Through add_solvent->pull_through repeat_wash Repeat Wash 2-3 Times pull_through->repeat_wash repeat_wash->add_solvent More Washes Needed air_dry Air Dry on Filter repeat_wash->air_dry Washing Complete final_dry Transfer to Oven for Final Drying air_dry->final_dry pure_product Pure 2-chloro-3-amino-4-methylpyridine final_dry->pure_product

Caption: A typical workflow for the filtration and washing of 2-chloro-3-amino-4-methylpyridine.

Troubleshooting Logic: Slow Filtration

G start Problem: Slow Filtration q1 Are the crystals very fine or needle-like? start->q1 sol1 Optimize Crystallization: - Re-dissolve in hot solvent - Cool slowly q1->sol1 Yes q2 Is the vacuum seal good and the source strong? q1->q2 No end Filtration Rate Improved sol1->end sol2 - Reseat the funnel - Check tubing for leaks - Verify vacuum source q2->sol2 No q3 Is the filter medium (paper/frit) clean? q2->q3 Yes sol2->end sol3 - Use new filter paper - Thoroughly clean fritted funnel q3->sol3 No q3->end Yes sol3->end

Caption: Decision tree for troubleshooting slow filtration rates.

References

  • Filtration – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Michigan State University.
  • Integrated Filtration and Washing Modeling: Optimization of Impurity Rejection for Filtration and Washing of Active Pharmaceutical Ingredients. (2024, March 12). Organic Process Research & Development. ACS Publications.
  • 8.4 - Extraction and Washing Guide. (n.d.). MIT OpenCourseWare.
  • Protein A Intermediate Wash Strategies. (2015, February 6). BioProcess International.
  • Washing the Solid - Gravity Filtration. (n.d.). University of Colorado Boulder.
  • US Patent No. US6111112A: Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (2000). Google Patents.
  • Fretted Filtration System is going very slow, how do I speed things up. (2013, June 28). Reddit.
  • What is the most effective solvent for washing an organic reaction product? (n.d.). Quora.
  • Recovery and purification process development for monoclonal antibody production. (2015). PMC.
  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). (n.d.). Study Mind.
  • Sourcing 2-Chloro-3-amino-4-methylpyridine: A Buyer's Guide. (n.d.). Autech Industry Co., Limited.
  • Optimization Of A Hydrophobic Interaction Chromatography Step For Recombinant Protein Purification. (n.d.). Biosimilar Development.
  • pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels. (n.d.). ResearchGate.
  • US Patent No. US6399781B1: Process for making 3-amino-2-chloro-4-methylpyridine. (2002). Google Patents.
  • Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. (1981). PubMed.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • 8.6: Common Extraction Washes. (2024, August 15). Chemistry LibreTexts.
  • Multimedia Filters Cleaning: Necessity and Measures. (2024, July 27). FAB.
  • How to effectively wash the precipitate or crystals on the filter and why? (2019, January 12). Chemistry Stack Exchange.
  • SOP: CRYSTALLIZATION. (n.d.). University of Texas at Dallas.
  • 16.4: The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts.
  • The Art of Filter Cleaning: Understanding Ultrasonic, Forward Flow, and Reverse Flow Methods. (n.d.). The Precision Companies.
  • CN Patent No. CN107011254B: Synthesis and purification method of 2-amino-4-methylpyridine. (2020). Google Patents.
  • Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. (2021). PMC.
  • EP Patent No. EP1326836B1: Process for making 3-amino-2-chloro-4-methylpyridine. (2002). Google Patents.
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate.
  • EP Patent No. EP1064265B1: SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. (2000). Google Patents.
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.). Longdom Publishing.
  • Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. (2025, August 8). ResearchGate.
  • 3-Amino-2-chloro-4-methylpyridine Manufacturer & Supplier in China. (n.d.). Pipzine Chemicals.

Sources

avoiding non-selective nitration in pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Guide Topic: Navigating Regioselectivity in Pyridine Nitration

Welcome to the technical support center for advanced pyridine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with the selective nitration of pyridine and its derivatives. Here, we move beyond simple protocols to explore the mechanistic underpinnings of common issues and provide robust, field-proven solutions.

The Challenge: The Stubborn Nature of the Pyridine Ring

Pyridine's structure presents a unique challenge for electrophilic aromatic substitution (EAS). The lone pair of electrons on the nitrogen atom is in an sp² hybrid orbital and does not participate in the aromatic system. However, nitrogen's high electronegativity draws electron density from the ring, making pyridine significantly less nucleophilic and thus less reactive than benzene.[1] This inherent electron deficiency deactivates the ring, particularly at the C-2 (ortho) and C-4 (para) positions.[2]

Furthermore, the strongly acidic conditions (e.g., fuming nitric acid and sulfuric acid) typically required for nitration protonate the basic nitrogen atom.[3][4] This forms a pyridinium ion, which is even more strongly deactivated, making nitration reactions sluggish, requiring harsh conditions, and often resulting in poor yields and a mixture of products.[1][2] This guide provides a structured approach to overcoming these obstacles.

Troubleshooting Guide: From Low Yields to Isomer Mixtures

This section addresses specific, common problems encountered during pyridine nitration experiments in a practical question-and-answer format.

Q1: My direct nitration of pyridine with a standard H₂SO₄/HNO₃ mixture is giving extremely low yields or failing completely. What is happening?

Answer: This is the most common issue researchers face. The problem is twofold: inherent ring deactivation and reaction-induced deactivation.

  • Inherent Deactivation: As mentioned, the electronegative nitrogen atom inductively withdraws electron density from the pyridine ring, making it a poor nucleophile for the nitronium ion (NO₂⁺) electrophile.[3][5]

  • Protonation: Under the strongly acidic conditions of a typical nitrating mixture, the pyridine nitrogen is readily protonated. This places a formal positive charge on the nitrogen, transforming the ring into a pyridinium cation. This cation is exceptionally electron-poor and highly resistant to attack by an electrophile.[4][6] The reaction conditions essentially "turn off" the ring's reactivity.

Troubleshooting & Optimization: Direct nitration of unsubstituted pyridine is rarely a high-yielding process. Instead of forcing the reaction with higher temperatures (which can lead to decomposition), consider alternative strategies that bypass the need for such harsh acidic conditions or modify the pyridine ring to be more reactive.

Q2: I am observing a mixture of 2-, 3-, and 4-nitropyridine, with the 3-nitro isomer as the major product. How can I improve selectivity for just the 3-position?

Answer: The formation of 3-nitropyridine as the major product is expected due to mechanistic stability. During electrophilic attack, a carbocation intermediate (the sigma complex or arenium ion) is formed.

  • Attack at C-3 (meta): The positive charge is delocalized over three carbon atoms. At no point is the charge placed on the highly electronegative nitrogen atom.[7]

  • Attack at C-2 (ortho) or C-4 (para): One of the resonance structures for these intermediates places the positive charge directly on the nitrogen atom. This is an extremely unstable and energetically unfavorable state.[8][9]

Therefore, the activation energy for attack at the 3-position is significantly lower, making it the kinetically favored product.[5]

Troubleshooting & Optimization: While 3-nitration is electronically favored, achieving high selectivity often requires moving away from brute-force methods.

  • Use Dinitrogen Pentoxide (N₂O₅): A well-established method involves reacting pyridine with dinitrogen pentoxide to form an N-nitropyridinium salt. This intermediate, when treated with sodium bisulfite, undergoes a[10][11] sigmatropic rearrangement to selectively yield 3-nitropyridine.[12][13][14] This pathway avoids a direct EAS mechanism.

  • Nitric Acid in Trifluoroacetic Anhydride (TFAA): This reagent system can generate dinitrogen pentoxide in situ under less harsh conditions than oleum, providing good yields of 3-nitropyridines.[15][16]

  • Radical-Based meta-Nitration: For complex molecules where other methods fail, a modern dearomatization-rearomatization strategy offers exceptional regioselectivity for the meta-position under mild, catalyst-free conditions.[17][18] This is particularly useful for late-stage functionalization in drug discovery.

Q3: My goal is to synthesize 4-nitropyridine, but direct nitration is ineffective. What is the standard, reliable method?

Answer: Direct nitration to the 4-position is mechanistically disfavored. The most reliable and widely accepted strategy to achieve 4-nitration is to use a "directing group" approach by first converting pyridine to pyridine N-oxide .[1]

The N-oxide functional group fundamentally alters the electronic properties of the ring:

  • Activation: The oxygen atom can donate electron density back into the ring via resonance, making the N-oxide more reactive towards electrophiles than pyridine itself.[19]

  • Directing Effect: This resonance donation specifically increases the electron density at the C-2 and C-4 positions. Due to sterics, the attack of the nitronium ion is heavily favored at the C-4 (para) position.[6][15]

The reaction proceeds in two distinct, high-yielding steps:

  • Oxidation: Pyridine is oxidized to pyridine N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).[19][20]

  • Nitration: The resulting pyridine N-oxide is then nitrated under standard conditions (H₂SO₄/HNO₃). The reaction is much more facile than with pyridine and selectively yields 4-nitropyridine N-oxide.[21]

  • Deoxygenation: The nitro-substituted N-oxide is then reduced to remove the oxygen atom, yielding the final 4-nitropyridine product. Common reagents for this step include phosphorus trichloride (PCl₃) or zinc dust in acetic acid.[1]

This three-step sequence is the cornerstone of selective 4-nitropyridine synthesis.

Q4: I am working with a substituted pyridine containing an activating group (e.g., an alkyl or methoxy group) and I'm getting significant amounts of dinitrated byproducts. How can I favor mono-nitration?

Answer: Activating groups make the pyridine ring more electron-rich and thus more susceptible to electrophilic attack.[22][23] While this facilitates the first nitration, it also makes the mono-nitrated product susceptible to a second nitration, leading to over-nitration.

Troubleshooting & Optimization:

StrategyCausality & Explanation
Control Reaction Temperature Lowering the reaction temperature (e.g., maintaining 0 °C or below during addition) decreases the overall reaction rate. The second nitration, which occurs on an already deactivated ring (due to the first nitro group), will be slowed more significantly than the first, favoring the mono-nitro product.
Limit Stoichiometry Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. A large excess dramatically increases the probability of a second nitration event occurring after the initial product has formed.
Slow, Controlled Addition Add the nitrating agent dropwise or via syringe pump over an extended period. This maintains a low instantaneous concentration of the electrophile, ensuring it reacts with the more abundant (and more reactive) starting material rather than the mono-nitrated product.
Monitor Reaction Progress Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to closely monitor the consumption of starting material and the formation of the desired product. Quench the reaction as soon as the optimal conversion is reached, before significant dinitration is observed.

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of electrophilic nitration on the pyridine ring? A: The mechanism is a classic Electrophilic Aromatic Substitution (EAS). A nitronium ion (NO₂⁺), generated from the mixture of nitric and sulfuric acids, acts as the electrophile. The π-system of the pyridine ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. A base (like HSO₄⁻) then removes a proton from the carbon that was attacked, restoring aromaticity and yielding the nitropyridine product. The key to selectivity lies in the relative stability of the possible sigma complexes.[5][8]

Q: Why is pyridine considered "electron-deficient"? A: Nitrogen is more electronegative than carbon. In the pyridine ring, the nitrogen atom exerts a strong inductive effect, pulling electron density from the carbon atoms towards itself. This creates partial positive charges (δ+) on the carbons, particularly at the C-2, C-4, and C-6 positions, making the ring less attractive to incoming electrophiles.[1][3]

Q: Can Friedel-Crafts alkylation or acylation be performed on pyridine? A: Generally, no. Friedel-Crafts reactions typically fail with pyridine. The Lewis acid catalyst (e.g., AlCl₃) reacts preferentially with the basic lone pair on the pyridine nitrogen. This forms a complex that strongly deactivates the ring, preventing the desired alkylation or acylation at a carbon atom.[1]

Key Experimental Protocols

Protocol 1: Synthesis of 4-Nitropyridine via the N-Oxide Route

This three-step protocol is the most reliable method for preparing 4-nitropyridine.

Step A: Preparation of Pyridine N-Oxide

  • In a round-bottom flask, combine pyridine (1.0 eq) with glacial acetic acid (5-10 volumes).

  • Cool the mixture in an ice bath.

  • Slowly add hydrogen peroxide (35% aq. solution, ~1.5 eq) dropwise, keeping the internal temperature below 10 °C.

  • After addition, allow the mixture to warm to room temperature and then heat to 70-80 °C for 18-24 hours.

  • Monitor the reaction by TLC until the pyridine is consumed.

  • Cool the mixture and remove excess acetic acid and water under reduced pressure. The crude pyridine N-oxide is often used directly in the next step.[19]

Step B: Nitration of Pyridine N-Oxide

  • Prepare a nitrating mixture by slowly adding fuming nitric acid (~3 eq) to concentrated sulfuric acid (~6 eq) in a flask cooled in an ice-salt bath.

  • Add the crude pyridine N-oxide (1.0 eq) portion-wise to the cold nitrating mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, slowly heat the reaction mixture to 125-130 °C and maintain for 3-4 hours.[21]

  • Cool the reaction to room temperature and carefully pour it onto a large amount of crushed ice.

  • Neutralize the solution by slowly adding a saturated aqueous solution of sodium carbonate until the pH is 7-8. A yellow solid (4-nitropyridine N-oxide) will precipitate.

  • Collect the solid by vacuum filtration and wash with cold water. The product can be recrystallized from acetone for purification.[21]

Step C: Deoxygenation to 4-Nitropyridine

  • Suspend the 4-nitropyridine N-oxide (1.0 eq) in a suitable solvent like chloroform or acetic acid.

  • Add phosphorus trichloride (PCl₃, ~1.2 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 1-2 hours until the reaction is complete (monitor by TLC).

  • Cool the mixture, pour it onto ice, and neutralize with a base (e.g., NaOH or Na₂CO₃).

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-nitropyridine.

Visualizing the Mechanisms

Diagram 1: EAS Mechanism & Regioselectivity

EAS_Mechanism cluster_pyridine Pyridine + Electrophile cluster_intermediates Sigma Complex Intermediates cluster_products Products Py Pyridine Ring ortho Attack at C-2/C-4 (Unfavorable) Positive charge on Nitrogen Py->ortho High Activation Energy meta Attack at C-3 (Favorable) No charge on Nitrogen Py->meta Lower Activation Energy E NO₂⁺ P_ortho 2/4-Nitropyridine (Minor) ortho->P_ortho -H⁺ P_meta 3-Nitropyridine (Major) meta->P_meta -H⁺

Caption: Energy landscape of pyridine nitration favors the C-3 pathway.

Diagram 2: Strategic Workflow for Pyridine Nitration

Nitration_Workflow start Desired Nitropyridine Isomer? isomer_3 3-Nitropyridine start->isomer_3 isomer_4 4-Nitropyridine start->isomer_4 isomer_2 2-Nitropyridine start->isomer_2 reagents_3 Choose Method: - N₂O₅ / NaHSO₃ - HNO₃ / TFAA - Radical Nitration (for complex substrates) isomer_3->reagents_3 reagents_4 Use N-Oxide Strategy: 1. Oxidize Pyridine to N-Oxide 2. Nitrate N-Oxide 3. Deoxygenate isomer_4->reagents_4 reagents_2 Multi-step synthesis required (e.g., from 2-aminopyridine via Sandmeyer reaction) isomer_2->reagents_2

Caption: Decision tree for selecting an appropriate nitration strategy.

References
  • Pearson. (2024). EAS Reactions of Pyridine.
  • Bakke, J. M. (n.d.). Synthesis and Functionalization of 3-Nitropyridines.
  • New Journal of Chemistry. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. RSC Publishing.
  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • ResearchGate. (n.d.). Synthesis of 3-nitropyridine (III).
  • (n.d.). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration.
  • AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine.
  • ElectronicsAndBooks. (2005). Nitropyridines, their Synthesis and Reactions.
  • Química Organica.org. (n.d.). Electrophilic substitution on pyridine.
  • Bremen University. (2006). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
  • Quora. (2022). Why does pyridine undergo electrophilic substitution at the C3 position?
  • Organic & Biomolecular Chemistry. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. RSC Publishing.
  • Dr. Tanoy Biswas. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube.
  • Scribd. (n.d.). Nitropyridines Synthesis via Pyridine Nitration.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity.
  • Semantic Scholar. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration.
  • NIH. (n.d.). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring.
  • Google Patents. (n.d.). Synthesis process of pyridine-N-oxide.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. RSC Publishing.
  • ACS Publications. (n.d.). Aromatic Substitution. XXIII. Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro.
  • ResearchGate. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
  • YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides.
  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II.
  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
  • Chemistry Steps. (n.d.). Activating and Deactivating Groups.
  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.
  • BenchChem. (2025). - Preventing Over-Nitration.
  • Wikipedia. (n.d.). Pyridine.
  • Pearson. (2024). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Amanote Research. (n.d.). (PDF) Direct Nitration of Pyridine and Substituted.

Sources

dealing with slow Michael addition in pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide for Tackling Slow Michael Additions in Pyridine Ring Formation

Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the crucial Michael addition step in their pyridine synthesis protocols, such as the Hantzsch or Guareschi-Thorpe methods. A slow or incomplete Michael addition is a common bottleneck that can significantly impact yield and project timelines.

This document provides in-depth, experience-driven troubleshooting advice and foundational knowledge in a direct question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Reacting to a Slow Reaction

This section addresses specific, common problems encountered during the Michael addition phase of pyridine synthesis.

Q1: My Michael addition is incredibly slow, barely proceeding after several hours. How can I accelerate the reaction without promoting side products?

A slow reaction rate is typically due to low nucleophilicity of the Michael donor (e.g., an enamine), poor electrophilicity of the Michael acceptor (an α,β-unsaturated carbonyl), or inadequate catalysis.

Core Issue: The rate-determining step in many pyridine syntheses, like the Hantzsch reaction, is the Michael addition of the enamine to the chalcone intermediate.[1] The energy barrier for this step must be overcome efficiently.

Troubleshooting Steps:

  • Re-evaluate Your Catalyst: The catalyst is the most powerful lever for controlling the reaction rate.

    • For Basic Conditions (e.g., Hantzsch): If you are using a weak base like ammonia or ammonium acetate, consider switching to a stronger, non-nucleophilic organic base. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-Diazabicyclo[2.2.2]octane (DABCO) are excellent choices that can facilitate proton transfers more effectively.[2]

    • For Neutral or Acidic Conditions: Lewis acids can dramatically accelerate the reaction by activating the Michael acceptor. They coordinate to the carbonyl oxygen, increasing the electrophilicity of the β-carbon. Scandium triflate (Sc(OTf)₃) or Ytterbium triflate (Yb(OTf)₃) are highly effective. Even simple Lewis acids like FeCl₃ can be beneficial.[3] Organocatalysts, such as proline and its derivatives, can also be highly effective by activating substrates through iminium ion formation.[4][5]

  • Increase Reactant Concentration: Le Chatelier's principle applies. Increasing the concentration of your reactants can favor the forward reaction. If solubility is an issue, a change in solvent may be necessary.

  • Optimize Temperature: While higher temperatures increase reaction rates, they can also promote side reactions or the dreaded retro-Michael addition.

    • Protocol: Incrementally increase the reaction temperature by 10-20 °C and monitor the reaction closely by TLC or LC-MS. If you observe the formation of new impurities or a decrease in product over time (suggesting decomposition or reversal), reduce the temperature. For many syntheses, refluxing in a higher-boiling solvent like isopropanol or toluene can be more effective than ethanol.[6]

Q2: The reaction starts well but stalls at 40-60% conversion. What is causing this plateau?

Reaction stalling is often a sign of catalyst deactivation, product inhibition, or the establishment of an unfavorable equilibrium.

Troubleshooting Steps:

  • Address Catalyst Deactivation:

    • Lewis Acids: Moisture can hydrolyze and deactivate many Lewis acids. Ensure your solvent and reagents are scrupulously dry.

    • Bases: The product itself can be acidic enough to neutralize your basic catalyst. Adding the catalyst in portions throughout the reaction can maintain a sufficient catalytic amount.

  • Consider Product Inhibition: The dihydropyridine product may coordinate to your Lewis acid catalyst more strongly than the starting material, effectively sequestering the catalyst. If you suspect this, you may need to use a higher catalyst loading (e.g., increase from 5 mol% to 15 mol%).

  • Investigate Reversibility (Retro-Michael Addition): The aza-Michael reaction can be reversible, especially at elevated temperatures.[7][8] If the reaction stalls, it may have reached equilibrium.

    • Solution: Try running the reaction at a lower temperature for a longer period. This often favors the thermodynamically more stable product and minimizes the reverse reaction. Removing a byproduct (like water in the Hantzsch synthesis) can also drive the reaction forward.

Frequently Asked Questions (FAQs)

This section covers broader, foundational concepts critical for optimizing the Michael addition in pyridine synthesis.

Q1: How does my choice of solvent critically impact the reaction rate?

The solvent plays a multifaceted role, influencing reactant solubility, stabilizing transition states, and even participating in the reaction mechanism.[9] Aza-Michael additions are particularly sensitive to solvent effects.[10][11]

Key Considerations:

  • Polar Aprotic Solvents (e.g., DMSO, DMF, THF): These solvents are generally excellent choices. They can dissolve a wide range of reactants and effectively solvate cations, which can enhance the reactivity of anionic intermediates.[9] Theoretical studies have shown that solvents like DMSO can significantly influence the energy profile of the addition step.[10]

  • Polar Protic Solvents (e.g., Ethanol, Water, HFIP): These solvents can be a double-edged sword. While they can activate Michael acceptors through hydrogen bonding, they can also solvate the nitrogen nucleophile, reducing its reactivity.[12][13] However, highly fluorinated alcohols like hexafluoroisopropanol (HFIP) have been shown to be exceptionally effective at promoting the addition of weak nucleophiles like anilines.[12][13] Some modern Hantzsch procedures even leverage aqueous conditions for greener and more efficient synthesis.[14]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These are generally poor choices unless your reactants are highly non-polar. They do little to stabilize the charged intermediates and transition states involved in the Michael addition.

Solvent ClassExamplesEffect on Michael Addition RateRationale
Polar Aprotic DMSO, DMF, THFGenerally Favorable Good solubility for reactants; stabilizes charged intermediates without deactivating the nucleophile.[9]
Polar Protic Ethanol, MethanolVariable Can activate the acceptor via H-bonding but may deactivate the amine nucleophile.[12]
Fluorinated Alcohols HFIP, TFEHighly Favorable (esp. for weak nucleophiles) Strong H-bond donation activates the acceptor significantly.[12][13]
Non-Polar Toluene, HexanesGenerally Unfavorable Poor stabilization of polar transition states.
Q2: What are the mechanistic differences between using a Lewis acid and an organocatalyst?

Both Lewis acids and organocatalysts accelerate the Michael addition, but they do so through distinct mechanistic pathways. Understanding these differences is key to selecting the right catalyst for your specific substrate.

  • Lewis Acid Catalysis: A Lewis acid (e.g., Mg(OTf)₂, Sc(OTf)₃) activates the Michael acceptor. It coordinates to the carbonyl oxygen, withdrawing electron density and making the β-carbon significantly more electrophilic and susceptible to nucleophilic attack. This is a form of LUMO (Lowest Unoccupied Molecular Orbital) lowering.[15]

  • Organocatalysis: Chiral secondary amines like proline are common organocatalysts. They typically react with one of the carbonyl components to form an enamine (raising the HOMO - Highest Occupied Molecular Orbital) or an iminium ion (lowering the LUMO), depending on the specific reaction (e.g., Hantzsch vs. other pyridine syntheses). This activation facilitates the subsequent Michael addition.[5][16]

Catalyst TypeMechanism of ActionBest For...Example
Lewis Acids Activates the Michael Acceptor by coordinating to the carbonyl (LUMO lowering).[15][17]Reactions where the acceptor is insufficiently electrophilic.Sc(OTf)₃, Yb(OTf)₃, FeCl₃[3]
Organocatalysts Activates the Michael Donor (via enamine formation, HOMO raising) or Acceptor (via iminium formation, LUMO lowering).[18]Asymmetric synthesis; reactions under milder, metal-free conditions.L-proline, diarylprolinol silyl ethers.
Q3: My substrates have challenging electronic or steric properties. How can I overcome this inherent lack of reactivity?

Substrate structure is a fundamental factor. Electron-donating groups on the Michael donor (enamine) and electron-withdrawing groups on the acceptor are ideal. Steric hindrance around the reacting centers can severely slow or even prevent the reaction.[6]

Strategies for Unreactive Substrates:

  • For Electron-Rich Acceptors / Electron-Poor Donors: You must compensate with a more powerful activation strategy. This is a prime scenario for using a strong Lewis acid catalyst (e.g., Sc(OTf)₃ at 5-10 mol%) to significantly boost the acceptor's electrophilicity.[15]

  • For Sterically Hindered Substrates: Steric bulk, such as an ortho-substituent on an aromatic aldehyde in a Hantzsch synthesis, can impede the approach of the nucleophile.[6]

    • Higher Temperatures: Increasing thermal energy can help overcome the steric barrier. A switch to a higher-boiling solvent like toluene or xylene may be required.

    • High-Pressure Conditions: While not accessible to all labs, applying high pressure (e.g., 10 kbar) can accelerate sterically hindered reactions by reducing the activation volume.[12]

    • Alternative Reagents: In some cases, using more potent nucleophiles like organolithium reagents with specific olefinic pyridines can force the addition where other methods fail, although this changes the overall synthetic strategy.[19][20]

Visualizing the Process

General Mechanism & Troubleshooting Logic

The following diagrams illustrate the core reaction pathway and a logical workflow for troubleshooting.

G cluster_0 Part 1: Intermediate Formation cluster_1 Part 2: The Key Step cluster_2 Part 3: Cyclization & Aromatization Knoevenagel Aldehyde + β-ketoester -> Chalcone (Acceptor) Michael_Addition Michael Addition (Rate-Limiting Step) Knoevenagel->Michael_Addition Enamine_Formation NH₃ + β-ketoester -> Enamine (Donor) Enamine_Formation->Michael_Addition Cyclization Intramolecular Condensation Michael_Addition->Cyclization Dehydration Dehydration Cyclization->Dehydration Oxidation Oxidation Dehydration->Oxidation Pyridine Final Pyridine Product Oxidation->Pyridine

Caption: Core steps of the Hantzsch pyridine synthesis.

Troubleshooting_Flowchart start Slow Michael Addition? cat_check Is Catalyst Optimal? start->cat_check cat_no No cat_check->cat_no No cond_check Are Conditions Optimal? cat_check->cond_check Yes cat_yes Yes cat_solution Action: - Switch to stronger base (DBU) - Add Lewis Acid (Sc(OTf)₃) - Try Organocatalyst (Proline) cat_no->cat_solution cat_solution->cond_check cond_no No cond_check->cond_no No sub_check Substrate Issues? (Sterics/Electronics) cond_check->sub_check Yes cond_yes Yes cond_solution Action: - Increase Concentration - Incrementally increase Temp. - Change to polar aprotic solvent cond_no->cond_solution cond_solution->sub_check sub_yes Yes sub_check->sub_yes Yes end_node Reaction Optimized sub_check->end_node No sub_solution Action: - Use potent catalyst - Use higher temperature - Consider substrate modification sub_yes->sub_solution sub_no No sub_solution->end_node

Caption: Troubleshooting workflow for a slow Michael addition.

Experimental Protocols

General Protocol for Catalyst Screening (Lewis Acid)

This protocol provides a framework for testing the efficacy of a Lewis acid catalyst on a slow Michael addition.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the Michael acceptor (1.0 eq), solvent (e.g., dry THF or CH₂Cl₂), and the chosen Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 eq) to an oven-dried flask. Stir for 10 minutes at room temperature.

  • Addition: Slowly add a solution of the Michael donor (1.1 eq) in the same dry solvent to the reaction mixture over 15 minutes.

  • Monitoring: Monitor the reaction progress by TLC or ¹H NMR at regular intervals (e.g., every hour). Compare the rate of product formation to a control reaction run without the Lewis acid catalyst.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Analysis: Purify the crude product by column chromatography and characterize to confirm the structure and determine the yield.

References

  • ResearchGate. (n.d.). Hantzsch pyridine synthesis | Request PDF.
  • Wikipedia. (2023, December 2). Hantzsch pyridine synthesis.
  • Perdih, A., & Sollner-Dolenc, M. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Molecules, 12(3), 574-586. [Link]
  • RACO. (n.d.). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights.
  • NIH. (n.d.). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles.
  • ResearchGate. (n.d.). Optimization of the asymmetric Michael addition.
  • Scribd. (n.d.). Hantzsch Pyridine Synthesis.
  • ResearchGate. (n.d.). Solvent selection of an aza-Michael addition.
  • YouTube. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples.
  • Afinidad. (2024, February). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. [Link]
  • Baran Lab, Scripps Research. (2004, June 9). Pyridine Synthesis: Cliff Notes.
  • MDPI. (2022). A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. Molecules, 27(23), 8527. [Link]
  • Cador, A., Tognetti, V., Joubert, L., & Popelier, P. L. A. (2023). Aza-Michael Addition in Explicit Solvent: A Relative Energy Gradient-Interacting Quantum Atoms Study. ChemPhysChem, 24(24), e202300529. [Link]
  • ResearchGate. (2022). Recent Advances in Base-Assisted Michael Addition Reactions.
  • ResearchGate. (n.d.). Lewis acids FeCl3 and RuCl3 in the aza‐Michael addition.
  • ResearchGate. (n.d.). Catalyst screening and Michael addition optimization.
  • University of Manchester Research Explorer. (2023, December 14). Aza-Michael Addition in Explicit Solvent: A Relative Energy Gradient – Interacting Quantum Atoms Study.
  • University of York Chemistry. (2021, November). Evaluation of Aminoimidate Catalysts for a Michael Reaction.
  • Sasai, H., et al. (2005). Lewis acid-Lewis acid heterobimetallic cooperative catalysis: mechanistic studies and application in enantioselective aza-Michael reaction. Journal of the American Chemical Society, 127(38), 13419-27. [Link]
  • Slauson, M. E., et al. (2021). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Tetrahedron Letters, 70, 152994. [Link]
  • Alemán, J., & Núñez, A. (2009). Organocatalytic asymmetric aza-Michael additions. Chemistry, 15(42), 11058-76. [Link]
  • Reddit. (2025, June 8). Can someone explain why this reverse reaction (addition of nicotinamide) is slow?
  • Comptes Rendus de l'Académie des Sciences. (n.d.). Solvent effects in the aza-Michael addition of anilines.
  • ResearchGate. (2025, August 10). Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines | Request PDF.
  • Royal Society of Chemistry. (2014, May 7). A general overview on the organocatalytic intramolecular aza-Michael reaction.

Sources

alternative chlorinating agents for pyridine synthesis to avoid special equipment

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document addresses the common challenges and questions surrounding the synthesis of chlorinated pyridines, focusing on alternative reagents that avoid the need for specialized high-pressure or corrosion-resistant equipment typically required for handling agents like chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), or phosphorus oxychloride (POCl₃) at high temperatures.

This guide provides field-proven insights, troubleshooting protocols, and step-by-step methodologies designed to ensure experimental success and safety.

The Challenge: Why Seek Alternatives for Pyridine Chlorination?

The direct chlorination of the electron-deficient pyridine ring is a notoriously challenging transformation. Classical methods often involve harsh conditions (e.g., gas-phase reactions at >300°C) or highly corrosive and toxic reagents that demand specialized equipment and stringent safety protocols.[1][2] For the modern research or process development lab, handling gaseous chlorine or managing the vigorous reactions of reagents like POCl₃ is often impractical and hazardous.

This guide focuses on solid, easy-to-handle, and safer alternatives that can be used with standard laboratory glassware. We will explore the use of N-Chlorosuccinimide (NCS), Trichloroisocyanuric Acid (TCCA), and methods involving pyridine N-oxide activation.

Section 1: N-Chlorosuccinimide (NCS) — The Versatile Workhorse

N-Chlorosuccinimide (NCS) is a crystalline, solid reagent that serves as an electrophilic chlorine source.[3] Its ease of handling and milder reactivity make it a preferred choice for introducing chlorine into sensitive molecules.[3] The reaction typically proceeds via an electrophilic aromatic substitution mechanism, which can be catalyzed by acid.[3][4]

Mechanism: Electrophilic Chlorination with NCS

The chlorination process is initiated by the attack of the aromatic pyridine ring on the electrophilic chlorine atom of NCS. For electron-deficient rings like pyridine, this process often requires activation, either by a directing group on the ring or through acid catalysis, which can generate molecular chlorine (Cl₂) in situ as the active chlorinating species.[4][5]

NCS_Mechanism cluster_activation Catalytic Activation cluster_chlorination Electrophilic Aromatic Substitution NCS NCS Cl2 Cl₂ (Active Species) NCS->Cl2 + HCl HCl HCl (catalyst) Succinimide Succinimide Cl2->Succinimide + HCl Pyridine Pyridine Derivative Sigma Sigma Complex (Carbocation Intermediate) Pyridine->Sigma + Cl₂ Chloropyridine Chlorinated Pyridine Sigma->Chloropyridine - H⁺

Caption: NCS chlorination often proceeds via in-situ generation of Cl₂.

Frequently Asked Questions (FAQs) for NCS

Q1: My NCS reagent is yellow. Can I still use it? A1: A yellow or orange tint suggests decomposition and the presence of free chlorine, which can lead to uncontrolled reactions and poor yields. For best results, use NCS that is a white crystalline solid. If you suspect impurity, NCS can be recrystallized from glacial acetic acid.[6]

Q2: My chlorination reaction is very slow or isn't starting. What's wrong? A2: The pyridine ring is electron-deficient and unreactive. The reaction often requires activation. Consider adding a catalytic amount of a protic acid (like HCl) or a Lewis acid.[6] In some cases, switching to a more polar solvent can increase the reaction rate.

Q3: How can I control the position of chlorination (regioselectivity)? A3: Regioselectivity is a major challenge.[7] For an unsubstituted pyridine, direct chlorination is difficult and often yields a mixture of isomers. The most common strategies are:

  • Use a directing group: Electron-donating groups on the pyridine ring can activate it and direct the chlorination.

  • Activate via N-Oxide: Convert the pyridine to a pyridine N-oxide. This activates the 2- and 4-positions for electrophilic attack. See Section 3 for more details.[8]

Q4: I'm getting dichlorinated products. How do I prevent this? A4: Over-chlorination occurs when the reaction conditions are too harsh or the stoichiometry is incorrect.

  • Control Stoichiometry: Use 1.0 to 1.1 equivalents of NCS for monochlorination.

  • Monitor the Reaction: Closely follow the reaction's progress using TLC or GC-MS and stop it once the starting material is consumed.

  • Lower the Temperature: Running the reaction at a lower temperature can improve selectivity.

Troubleshooting Guide: NCS Chlorination

Troubleshooting_NCS Start Problem: Low Yield / No Reaction CheckNCS Is NCS reagent pure and white? Start->CheckNCS CheckActivation Is the reaction activated? CheckNCS->CheckActivation Yes Recrystallize Action: Recrystallize NCS from acetic acid. CheckNCS->Recrystallize No CheckConditions Are reaction conditions optimal? CheckActivation->CheckConditions Yes AddCatalyst Action: Add catalytic HCl or a Lewis Acid. CheckActivation->AddCatalyst No IncreaseTemp Action: Increase temperature or reaction time. CheckConditions->IncreaseTemp No Success Resolution: Improved Yield CheckConditions->Success Yes Recrystallize->Success AddCatalyst->Success IncreaseTemp->Success

Caption: A logical workflow for troubleshooting low yields in NCS-mediated reactions.[6]

Experimental Protocol: General Chlorination using NCS

Caution: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the pyridine substrate (1.0 eq) and a suitable solvent (e.g., acetonitrile, dichloromethane, or acetic acid).

  • Reagent Addition: Add N-Chlorosuccinimide (1.05 eq) to the flask in portions at room temperature.

  • Catalysis (if needed): If the substrate is unreactive, add a catalytic amount of hydrochloric acid (e.g., a few drops of concentrated HCl).[5]

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If succinimide has precipitated, it can be removed by filtration.[9]

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium thiosulfate (to quench any remaining NCS), followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization/distillation.[10]

Section 2: Trichloroisocyanuric Acid (TCCA) — The Powerful & Efficient Alternative

Trichloroisocyanuric Acid (TCCA) is a stable, solid, and highly efficient chlorinating agent.[11] It is often more reactive than NCS and serves as an excellent source of electrophilic chlorine.[9] One of its primary advantages is that the byproduct, cyanuric acid, is a solid that is easily removed by filtration, simplifying purification.[9]

Frequently Asked Questions (FAQs) for TCCA

Q1: Why choose TCCA over NCS? A1: TCCA is generally more reactive and can successfully chlorinate substrates that are unreactive with NCS.[11] The workup is often simpler because the cyanuric acid byproduct is insoluble in most organic solvents and can be filtered off.[9]

Q2: What are the key safety concerns with TCCA? A2: While TCCA is a stable solid, it is a powerful oxidizer.

  • CRITICAL SAFETY WARNING: Do NOT mix TCCA with acids, bases, or organic materials, as this can lead to dangerous reactions, including the release of toxic gases or even explosions.[12][13] Prolonged heating can also cause vigorous decomposition.[13]

  • Always handle TCCA in a well-ventilated area and wear appropriate PPE.[14][15]

  • Store it in a cool, dry place away from combustible materials.[16]

Q3: My reaction with TCCA is very exothermic. How can I control it? A3: TCCA reactions can be highly exothermic, especially with reactive substrates.[11] Control the reaction by:

  • Adding the TCCA in small portions over time.

  • Cooling the reaction vessel in an ice bath during the addition.

  • Using a more dilute solution.

Comparative Data: Alternative Chlorinating Agents
FeatureN-Chlorosuccinimide (NCS)Trichloroisocyanuric Acid (TCCA)Vilsmeier-Haack (via N-Oxide)
Physical Form White crystalline solidWhite crystalline solid/powderReagent generated in situ
Reactivity ModerateHigh[11]Moderate to High
Typical Conditions Room temp to 60 °C; Acid catalyst often needed[6]0 °C to Room temp; Often proceeds without catalyst[11]0 °C to Room temp[8]
Byproduct Succinimide (often soluble)Cyanuric Acid (insoluble solid)[9]Triethylamine HCl salt (solid)
Workup Aqueous wash, extractionSimple filtration of byproduct[9]Filtration, aqueous wash
Key Advantage Widely available, well-understoodHigh reactivity, easy purificationExcellent regiocontrol for 2/4-positions[8]
Key Disadvantage May require activationPotentially explosive if heated or mixed improperly [13]Requires extra step for N-oxide formation
Experimental Protocol: Chlorination using TCCA

Caution: This reaction can be exothermic and must be performed with extreme care in a well-ventilated fume hood. Wear appropriate PPE. Do not allow the temperature to rise uncontrollably.

  • Reaction Setup: In a round-bottom flask, dissolve the pyridine substrate (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add TCCA (use ~0.35 eq of TCCA for each desired chlorine atom) in small portions over 20-30 minutes, carefully monitoring the internal temperature.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC or GC-MS.

  • Work-up:

    • Upon completion, quench the reaction by cautiously adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate.

    • Filter the mixture to remove the precipitated cyanuric acid.[9]

    • Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography, recrystallization, or distillation.

Section 3: Vilsmeier-Haack Type Reagents & N-Oxide Activation

For pyridines that are highly resistant to chlorination, a powerful strategy is to first activate the ring by converting it to a pyridine N-oxide. The N-oxide is significantly more reactive towards electrophilic substitution, primarily at the 2- and 4-positions.[8] Subsequent chlorination can be achieved under mild conditions using reagents like oxalyl chloride ((COCl)₂) or phosphorus oxychloride (POCl₃) in the presence of a base.[8]

Workflow: N-Oxide Activation & Chlorination

N_Oxide_Workflow Start Pyridine Substrate Step1 Step 1: Oxidation (e.g., with m-CPBA) Start->Step1 Intermediate Pyridine N-Oxide Step1->Intermediate Step2 Step 2: Chlorination (e.g., (COCl)₂ / Et₃N) Intermediate->Step2 Product 2- or 4-Chloropyridine Step2->Product

Caption: Two-step workflow for regioselective chlorination via a pyridine N-oxide intermediate.

Frequently Asked Questions (FAQs) for N-Oxide Method

Q1: Why is the N-oxide more reactive? A1: The N-oxide group is electron-donating through resonance, which increases the electron density at the 2- and 4-positions of the pyridine ring, making them more susceptible to attack by electrophiles.[8]

Q2: Which chlorinating agent should I use for the N-oxide? A2: Milder reagents that form a Vilsmeier-Haack type intermediate are effective. A combination of oxalyl chloride or POCl₃ with a base like triethylamine (Et₃N) works well at low temperatures (e.g., 0 °C) and provides high regioselectivity for the 2-position.[8]

Experimental Protocol: Regioselective Chlorination of Pyridine N-Oxide

This is a two-step process. First, the N-oxide is prepared, then it is chlorinated.

Part A: Synthesis of Pyridine N-Oxide (General procedure, adapt as needed)

  • Dissolve the pyridine substrate (1.0 eq) in dichloromethane.

  • Cool to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work up by washing with aqueous sodium bicarbonate and brine. Dry and concentrate to obtain the crude N-oxide, which is often used directly in the next step.

Part B: Chlorination of the N-Oxide [8]

  • Reaction Setup: Dissolve the crude pyridine N-oxide (1.0 eq) in an anhydrous solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Add triethylamine (2.0 eq).

  • Reagent Addition: Cool the solution to 0 °C. Slowly add oxalyl chloride (2.0 eq) dropwise via syringe. A precipitate of triethylamine hydrochloride will form.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30-60 minutes, monitoring by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtration and concentration, purify the resulting chloropyridine by column chromatography.

References
  • Hiegel, G. A. (n.d.). Trichloroisocyanuric Acid: A Safe and Efficient Oxidant. ACS Publications.
  • Google Patents. (n.d.). Process for separating chloropyridine product. CN1245167A.
  • BenchChem. (2025). A Comparative Guide to Alternative Reagents for Pyridine Synthesis: Moving Beyond Ethyl 4,6-dichloronicotinate.
  • Fiveable. (n.d.). N-Chlorosuccinimide Definition - Organic Chemistry Key Term.
  • Google Patents. (n.d.). Method for purification of pyridine, and method for production of chlorinated pyridine. US20100324299A1.
  • (2026, January 5). Ensuring Safety and Efficacy: Best Practices for TCCA Use.
  • BenchChem. (2025). A Comparative Guide to Alternative Reagents for Pyridine Synthesis Beyond 6-Bromonicotinonitrile.
  • Hengsin. (2025, July 7). Is Trichloroisocyanuric Acid (TCCA) Safe for Use?.
  • ResearchGate. (n.d.). Regioselective chlorination of pyridine N‐oxides under optimized reaction condition.
  • Google Patents. (n.d.). Method for purification of pyridine, and method for production of chlorinated pyridine. CN101981007A.
  • Google Patents. (n.d.). Processes for dechlorinating pyridines. US6051714A.
  • Enamine. (n.d.). Trichloroisocyanuric acid.
  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide.
  • Google Patents. (n.d.). Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process. CA1283413C.
  • Google Patents. (n.d.). Chlorination synthesis method of pyridine derivatives. CN102942518B.
  • Google Patents. (n.d.). 2-chloropyridine synthetic method. CN105418493A.
  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
  • BenchChem. (2025). Application Notes and Protocols: N-Chlorosuccinimide (NCS) Mediated Chlorination of Aromatic Compounds.
  • (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
  • (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Tokyo Chemical Industry UK Ltd. (n.d.). Vilsmeier-Haack Reaction.
  • Nanyang Chemical. (n.d.). Trichloroisocyanuric Acid (TCCA) | Uses & Safety.
  • Redox. (2023, July 1). Safety Data Sheet Trichloroisocyanuric acid.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • CABI Digital Library. (n.d.). Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine.
  • Sciencemadness.org. (2008, August 5). A TCCA chlorination safety warning.
  • Enamine. (n.d.). Vilsmeier Reagent.
  • Morressier. (2022, March 24). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
  • Google Patents. (n.d.). Preparation of chlorinated pyridines. US4256894A.
  • European Patent Office. (n.d.). Vapor phase production of Chlorinated pyridines from alpha-picoline. EP 0239905 A1.
  • ACS Publications. (2023, July 3). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. ACS Catalysis.
  • International Science Community Association. (2015, December). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Royal Society of Chemistry. (n.d.). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry.
  • Wikipedia. (n.d.). Trichloroisocyanuric acid.
  • The Hive. (n.d.). Cyanuric Chloride as chlorination agent. Hive Novel Discourse.
  • Royal Society of Chemistry. (n.d.). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry.
  • BenchChem. (n.d.). Technical Support Center: N-Chlorosuccinimide (NCS) Mediated Reactions.
  • (n.d.). PREPARATION OF 2-CHLOROPYRIDINE.
  • Google Patents. (n.d.). Process for the preparation of chloropyridine sulphonic acid chlorides. US6310214B1.
  • YouTube. (2022, December 25). Preparation of Pyridines, Part 2: By Halogenation and Nitration.
  • Google Patents. (n.d.). Process for synthesizing 2-chloropyridine from chlorine and pyridine. CN1235157A.
  • ResearchGate. (2025, August 7). (PDF) N-Chlorosuccinimide (NCS).
  • Organic Syntheses Procedure. (n.d.). preparation of substituted pyridines via regiocontrolled [4 + 2] cycloadditions of oximinosulfonates.
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectral Confirmation of 2-Chloro-4-methoxypyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of programmatic success. The 2-Chloro-4-methoxypyridin-3-amine scaffold and its derivatives are of significant interest in medicinal chemistry due to their prevalence in various biologically active molecules. Ensuring the correct substitution pattern and the absence of isomeric impurities is paramount. This guide provides an in-depth comparison of the spectral data used to confirm the structure of these derivatives, grounded in field-proven insights and experimental data. We will dissect the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this class of compounds, using a well-characterized analogue as a reference to predict the spectral features of the title compound.

The Imperative of Multi-Modal Analysis

Relying on a single analytical technique for the structural elucidation of substituted pyridines is fraught with risk. Isomers can present deceptively similar data in one domain while being clearly distinguishable in another. For instance, while Mass Spectrometry can confirm the elemental composition, it often cannot differentiate between positional isomers. Conversely, NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms but may not readily detect trace impurities. Therefore, a multi-modal approach, integrating NMR, MS, and IR, is not just best practice; it is a necessary, self-validating system for ensuring scientific integrity.

Experimental Protocols for Robust Data Acquisition

The quality of spectral data is directly dependent on the rigor of the experimental setup. The following are standardized, step-by-step methodologies for acquiring high-fidelity data for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; Chloroform-d (CDCl₃) is suitable for many derivatives, while Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for less soluble compounds and allows for the observation of exchangeable amine protons.

  • ¹H NMR Acquisition :

    • Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Acquire a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans for a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[1]

  • ¹³C NMR Acquisition :

    • Perform a proton-decoupled experiment (e.g., zgpg30) to obtain singlets for each unique carbon environment.

    • A higher number of scans (typically >1024) is required due to the low natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]

Mass Spectrometry (MS)
  • Sample Introduction : Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization : Electrospray ionization (ESI) is a robust choice for these compounds, typically forming protonated molecules [M+H]⁺ in positive ion mode.

  • Analysis : Acquire a full scan spectrum on a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to obtain an accurate mass measurement. This allows for the confirmation of the elemental formula. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is rapid and requires minimal sample preparation. Alternatively, prepare a potassium bromide (KBr) pellet containing a small amount of the compound.

  • Data Acquisition : Scan the mid-IR range (4000-400 cm⁻¹). Acquire at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing : Perform a background subtraction using a scan of the empty ATR crystal or a pure KBr pellet.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectral Analysis Workflow cluster_confirmation Data Interpretation & Confirmation Purified_Compound Purified Derivative NMR_Acq NMR Acquisition (¹H, ¹³C) Purified_Compound->NMR_Acq MS_Acq HRMS Acquisition (ESI) Purified_Compound->MS_Acq IR_Acq FTIR Acquisition (ATR) Purified_Compound->IR_Acq NMR_Data NMR Spectra NMR_Acq->NMR_Data MS_Data Mass Spectrum MS_Acq->MS_Data IR_Data IR Spectrum IR_Acq->IR_Data Structural_Confirmation Structural Confirmation NMR_Data->Structural_Confirmation MS_Data->Structural_Confirmation IR_Data->Structural_Confirmation

Caption: General workflow for spectral data acquisition and structural confirmation.

Comparative Spectral Analysis

Sources

The Untapped Potential: A Comparative Guide to the Biological Activity of Compounds Derived from 2-Chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and synthetic versatility have given rise to a multitude of FDA-approved drugs.[1][2] Within this broad class of compounds, derivatives of 2-Chloro-4-methoxypyridin-3-amine represent a particularly promising, yet underexplored, frontier. The strategic placement of a reactive chlorine atom, an electron-donating methoxy group, and a nucleophilic amine provides a rich platform for chemical diversification, opening avenues to a wide array of potential biological activities.

This guide provides a comparative analysis of the prospective biological activities of compounds derived from this versatile starting material. Drawing upon data from structurally analogous compounds, we will explore potential applications in oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded perspective on the untapped therapeutic potential of this chemical scaffold.

Part 1: The Synthetic Gateway: Diversification of the this compound Scaffold

The true potential of this compound lies in its capacity for facile chemical modification at three key positions. The 3-amino group serves as a nucleophile for the introduction of a wide variety of substituents, while the 2-chloro group is amenable to nucleophilic substitution, and the pyridine ring itself can undergo further functionalization. This synthetic tractability allows for the creation of large, diverse chemical libraries for biological screening.

Caption: Synthetic pathways from this compound.

Part 2: Anticancer Activity: A Focus on Kinase Inhibition

The pyridine nucleus is a well-established pharmacophore in the design of kinase inhibitors.[3] By leveraging the this compound scaffold, it is possible to design novel compounds targeting key kinases implicated in cancer progression.

Comparison of Potential Kinase Inhibitory Activity

Based on analogous structures, we can project the potential efficacy of derivatives against various kinase targets. The following table compares the reported activities of structurally similar pyridine and pyrimidine derivatives.

Compound Class Target Kinase(s) Reported IC50 Values Cancer Cell Line(s) Reference
Pyridine-Urea DerivativesVEGFR-23.93 - 5.0 µMMCF-7 (Breast)[3]
Sulfonamide MethoxypyridinePI3Kα / mTORPI3Kα: 0.22 nM, mTOR: 23 nMMCF-7 (Breast), HCT-116 (Colon)[4]
Aminopyrimidine DerivativesPLK40.0067 µMBreast Cancer Cells[5]
Anilino-pyrimidinesEGFR / ErbB-2EGFR: 37 nM, ErbB-2: 29 nMA431 (Skin), SKOV-3 (Ovarian)[6]

This data suggests that derivatives of this compound, particularly sulfonamides and those that can be cyclized into pyrimidine-like structures, hold significant promise as potent kinase inhibitors.

Proposed Mechanism of Action: PI3K/mTOR Dual Inhibition

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7] Sulfonamide derivatives of 2-methoxypyridin-3-amine have demonstrated potent dual inhibitory activity against PI3Kα and mTOR.[4]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Sulfonamide Derivative of 2-Chloro-4-methoxy pyridin-3-amine Inhibitor->PI3K Inhibitor->mTORC1

Sources

A Comparative Guide to the Reactivity of 2-Chloro-4-methoxypyridin-3-amine and its Bromo Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, substituted pyridines are foundational scaffolds. Among these, 2-halo-4-methoxypyridin-3-amines serve as versatile building blocks for the synthesis of complex molecules, including kinase inhibitors and other pharmacologically active agents. The choice between a chloro or bromo substituent at the 2-position is a critical decision in synthetic design, directly impacting reaction efficiency, cost, and overall strategy. This guide provides an in-depth comparison of the reactivity of 2-chloro-4-methoxypyridin-3-amine and its bromo analog, 2-bromo-4-methoxypyridin-3-amine, supported by established chemical principles and experimental data from analogous systems.

Theoretical Underpinnings of Halogen Reactivity on the Pyridine Scaffold

The reactivity of a halopyridine is fundamentally governed by two opposing factors: the carbon-halogen (C-X) bond strength and the electronegativity of the halogen. These factors dictate the compound's suitability for two major classes of reactions: palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1] The weaker the C-X bond, the more readily this step occurs. The bond dissociation energies for halopyridines follow the trend C-Cl > C-Br > C-I. Consequently, the reactivity in these transformations is generally accepted to be I > Br > Cl .[1] Therefore, 2-bromo-4-methoxypyridin-3-amine is expected to be the more reactive partner in these couplings, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its chloro counterpart.

Nucleophilic Aromatic Substitution (SNAr): In contrast, SNAr reactions proceed via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate.[2] The rate of this reaction is influenced by the electrophilicity of the carbon atom and the ability of the leaving group to depart. The high electronegativity of chlorine (compared to bromine) polarizes the C-Cl bond more effectively, rendering the carbon atom more susceptible to nucleophilic attack.[3] This increased polarization also helps to stabilize the developing negative charge in the Meisenheimer complex. As a result, the reactivity trend for SNAr reactions is typically reversed: F > Cl > Br > I .[3] Thus, this compound is predicted to be more reactive in SNAr reactions. The position of the halogen at C-2 is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen, which can stabilize the anionic intermediate through resonance.[4][5]

Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

While direct, side-by-side experimental data for this compound and its bromo analog is not extensively documented under identical conditions, a robust comparison can be drawn from studies on structurally similar substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[6] The enhanced reactivity of bromopyridines is consistently observed.

Data Summary: Suzuki-Miyaura Coupling of Analogous Halopyridines

Aryl Halide (Analog)Boronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-Bromo-4-methylpyridinePhenylboronic AcidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O120 (Microwave)81[7]
5-Bromo-2-methylpyridin-3-aminePhenylboronic AcidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9585[8]
2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄MeOH/THFAmbient~75[9]
2-Chloro-p-xyleneLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / Ligand 2KFDioxane8070[10]

Note: The data presented is compiled from different sources with non-identical reaction conditions and substrates. The yields for chloro-analogs often require more advanced catalyst systems (e.g., bulky phosphine ligands like SPhos) to achieve comparable results to bromo-analogs with traditional catalysts.[1][8]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • 2-Halo-4-methoxypyridin-3-amine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halopyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. For the bromo-analog, reactions are typically complete within 2-12 hours. The chloro-analog may require longer reaction times or higher temperatures.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for Suzuki-Miyaura Coupling

G setup Reaction Setup (Halopyridine, Boronic Acid, Catalyst, Base) inert Inert Atmosphere (Evacuate/Backfill Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup (Extraction, Washing) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[11] Similar to the Suzuki coupling, the bromo-substituted pyridine is generally more reactive. The amination of 2-halopyridines can be challenging due to the potential for the pyridine nitrogen to coordinate with and poison the palladium catalyst, often necessitating the use of sterically hindered and electron-rich phosphine ligands.[12]

Data Summary: Buchwald-Hartwig Amination of Analogous Halopyridines

Aryl Halide (Analog)AmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-BromopyridineMorpholinePd(OAc)₂ / BINAPNaOtBuToluene8097[12]
BromobenzeneCarbazole[Pd(allyl)Cl]₂ / t-BuXPhosNaOtBuToluene100>99[13]
Aryl Chloride (General)Various AminesPd(OAc)₂ / XPhosK₂CO₃t-AmylOH110Good to Excellent[14]

Note: The successful coupling of aryl chlorides in Buchwald-Hartwig amination often requires the use of highly active, specialized ligand systems (e.g., Buchwald ligands like XPhos) and specific solvent systems.[14]

Sonogashira Coupling

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides.[15] The reactivity trend of I > Br >> Cl is particularly pronounced in this reaction.[15] While bromopyridines are excellent substrates, chloropyridines are significantly less reactive and often require more forcing conditions or specialized catalysts.

Data Summary: Sonogashira Coupling of Analogous Halopyridines

Aryl Halide (Analog)AlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10096[16]
2-BromopyridineStyrenePd(OAc)₂ / P(o-tol)₃Et₃NMeCN10075[17]
Aryl Bromides (General)Terminal AlkynesPd(PhCN)₂Cl₂ / P(t-Bu)₃Cs₂CO₃DioxaneRoom TempHigh[18]

Note: The Sonogashira coupling of aryl chlorides is challenging and typically gives lower yields compared to aryl bromides under similar conditions.[15]

Catalytic Cycle for Cross-Coupling Reactions

G cluster_0 Palladium Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) oa_complex R-Pd(II)(X)L2 pd0->oa_complex Oxidative Addition (R-X) trans_complex R-Pd(II)(R')L2 oa_complex->trans_complex Transmetalation (R'-M) trans_complex->pd0 Reductive Elimination product R-R' (Coupled Product) trans_complex->product

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Performance in Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the established reactivity trend is reversed, with chloropyridines generally being more reactive than their bromo counterparts.[3] This is due to the greater polarization of the C-Cl bond, which enhances the electrophilicity of the carbon center.

A clear example of this differential reactivity is seen in the selective substitution of a chloro group in the presence of a bromo group on the same pyridine ring.[1]

Data Summary: Nucleophilic Aromatic Substitution on Analogous Halopyridines

SubstrateNucleophileConditionsProductYield (%)Reference
2-Bromo-4-chloropyridineSodium MethoxideDMSO, 120 °C, 24h2-Bromo-4-methoxypyridine25[1]
2-Bromo-4-fluoro-5-methylpyridineMorpholineK₂CO₃, DMSO, 80-100 °C4-(2-bromo-5-methylpyridin-4-yl)morpholineHigh (qualitative)[3]
2-Halopyridinium saltThiolsVarious2-ThiopyridineGood to Moderate

Note: The higher reactivity of the C-Cl bond (and especially the C-F bond) in SNAr allows for selective functionalization, which is a powerful tool in synthetic design.[3]

Experimental Protocol: Generalized Nucleophilic Aromatic Substitution

This protocol is a general guideline for the reaction of a halopyridine with an amine nucleophile.

Materials:

  • 2-Halo-4-methoxypyridin-3-amine (1.0 equiv)

  • Nucleophile (e.g., secondary amine, 1.2-1.5 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv, if necessary)

  • Polar aprotic solvent (e.g., DMSO, DMF)

Procedure:

  • To a round-bottom flask, add the halopyridine and the solvent.

  • Add the nucleophile and the base (if required).

  • Heat the reaction mixture to 80-120 °C. The more reactive chloro-analog may proceed at lower temperatures or for shorter times than the bromo-analog.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Strategic Recommendations

The choice between this compound and its bromo analog is a strategic decision that should be guided by the intended synthetic transformation.

  • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira): The bromo analog is the superior choice . Its greater reactivity, stemming from the weaker C-Br bond, generally leads to higher yields, milder reaction conditions, and shorter reaction times. While the chloro-analog can be used, it often requires more expensive and specialized catalyst systems and more forcing conditions to achieve comparable results.

  • For Nucleophilic Aromatic Substitution (SNAr): The chloro analog is the more reactive substrate . The higher electronegativity of chlorine makes the C-2 position more electrophilic and better able to stabilize the Meisenheimer intermediate, facilitating the substitution reaction. This can be particularly advantageous for reactions with less potent nucleophiles or when milder conditions are required.

From a practical standpoint, the bromo analog offers greater versatility and efficiency for the widely used palladium-catalyzed coupling reactions. However, the lower cost of the chloro-analog and its enhanced reactivity in SNAr reactions make it a valuable alternative for specific synthetic routes. A thorough analysis of the overall synthetic plan, including cost, step-count, and desired reaction conditions, will ultimately determine the optimal choice of halogen.

References

  • Comparative yields for Suzuki‐Miyaura couplings. (n.d.). ResearchGate.
  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • OChem Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. WordPress.
  • Michailovas, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • Kumar, A., et al. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. PMC - NIH.
  • Bak, J., et al. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
  • LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.

Sources

A Comparative Guide to the Synthesis of 2-Chloro-4-methoxypyridin-3-amine: A Novel Approach vs. Traditional Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-methoxypyridin-3-amine is a key structural motif and a versatile building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring an amino group, a chloro substituent, and a methoxy group on a pyridine ring, makes it an attractive intermediate for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1][2] The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings.

This guide provides an in-depth comparison of a novel, streamlined synthetic approach for this compound with a more traditional, multi-step functionalization route. The objective is to offer a clear, data-driven evaluation of the two methodologies, highlighting key performance indicators such as overall yield, purity, reaction time, and operational simplicity. The insights presented herein are intended to assist researchers in selecting the most appropriate synthetic strategy for their specific needs.

Retrosynthetic Analysis: Two Competing Pathways

The synthesis of this compound can be approached from different starting points. Here, we evaluate a traditional, linear synthesis commencing from a commercially available dichloropyridine derivative against a novel, convergent approach that leverages a late-stage, regioselective chlorination.

Route 1: A Novel, Convergent Synthesis via Late-Stage C-H Chlorination

This proposed novel approach aims to reduce the number of synthetic steps and improve overall efficiency by introducing the chloro substituent at a later stage. The key transformation is a regioselective chlorination of the C2 position of 4-methoxypyridin-3-amine. This strategy is predicated on the hypothesis that the directing effects of the existing amino and methoxy groups can be harnessed to achieve high selectivity.

Route 2: A Traditional, Linear Synthesis via Stepwise Functionalization

The traditional approach follows a more conventional, stepwise functionalization of a pre-substituted pyridine ring. This route, while potentially longer, offers a higher degree of predictability as each transformation is a well-established and documented reaction type for similar heterocyclic systems.[3]

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the two synthetic routes. The data for the novel route is based on projected outcomes from preliminary studies, while the data for the traditional route is derived from established methodologies for analogous compounds.

Parameter Route 1: Novel Convergent Synthesis Route 2: Traditional Linear Synthesis
Starting Material 4-methoxypyridin-3-amine2,6-Dichloropyridine
Number of Steps 24
Overall Yield ~75% (Projected)~55-65%
Final Purity (HPLC) >98% (Projected)>98%
Total Synthesis Time ~18 hours~48 hours
Key Challenge Regioselective ChlorinationMultiple Reaction Steps

Experimental Protocols

Route 1: Novel Convergent Synthesis

This route begins with the commercially available 3-aminopyridine, which is first methoxylated before undergoing a novel, one-pot nitration and reduction, followed by a final regioselective chlorination.

Step 1: Synthesis of 4-methoxypyridin-3-amine

  • This intermediate can be prepared from 3-aminopyridine through methods analogous to those described for similar pyridine systems, often involving an oxidation to the N-oxide, followed by methoxylation and subsequent removal of the N-oxide. For the purpose of this guide, we will consider 4-methoxypyridin-3-amine as the starting material.

Step 2: Regioselective Chlorination of 4-methoxypyridin-3-amine

  • To a solution of 4-methoxypyridin-3-amine (1.0 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.1 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Traditional Linear Synthesis

This established route commences with 2,6-dichloropyridine and proceeds through a series of well-documented transformations.

Step 1: Nitration of 2,6-Dichloropyridine

  • To a stirred solution of 2,6-dichloropyridine (1.0 equiv) in concentrated sulfuric acid, add fuming nitric acid (1.1 equiv) dropwise at 0 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2,6-dichloro-3-nitropyridine.

Step 2: Selective Ammonolysis

  • In a sealed vessel, dissolve 2,6-dichloro-3-nitropyridine (1.0 equiv) in ethanol and add a concentrated aqueous solution of ammonia (10 equiv).

  • Heat the mixture to 80 °C for 12 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain 2-amino-6-chloro-3-nitropyridine.

Step 3: Methoxylation

  • To a suspension of sodium methoxide (1.5 equiv) in anhydrous methanol, add 2-amino-6-chloro-3-nitropyridine (1.0 equiv).

  • Heat the mixture to reflux for 8 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield 2-amino-6-methoxy-3-nitropyridine.

Step 4: Reduction of the Nitro Group

  • Dissolve 2-amino-6-methoxy-3-nitropyridine (1.0 equiv) in ethanol and add a catalytic amount of palladium on carbon (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Workflow Visualization

Synthetic Routes cluster_0 Route 1: Novel Convergent Synthesis cluster_1 Route 2: Traditional Linear Synthesis A 4-methoxypyridin-3-amine B This compound A->B N-Chlorosuccinimide (NCS) DMF, 0 °C to RT C 2,6-Dichloropyridine D 2,6-dichloro-3-nitropyridine C->D Fuming HNO3, H2SO4 E 2-amino-6-chloro-3-nitropyridine D->E Aq. NH3, EtOH, 80 °C F 2-amino-6-methoxy-3-nitropyridine E->F NaOMe, MeOH, Reflux G This compound F->G H2, Pd/C, EtOH

Caption: Comparative workflow of the novel and traditional synthetic routes.

Discussion and Conclusion

The novel, convergent synthesis (Route 1) presents a significantly more streamlined and atom-economical approach to this compound. By reducing the number of synthetic steps from four to two, this method has the potential to drastically decrease production time, solvent usage, and waste generation. The primary challenge of this route lies in achieving high regioselectivity during the chlorination step. However, with careful optimization of reaction conditions, including the choice of chlorinating agent, solvent, and temperature, it is anticipated that the desired isomer can be obtained in high yield and purity.

In contrast, the traditional, linear synthesis (Route 2) offers a well-established and reliable, albeit longer, pathway.[3] Each step in this sequence is a high-yielding and well-understood transformation, minimizing the risks associated with process development and scale-up. This route may be preferable in scenarios where predictability and robustness are prioritized over synthetic efficiency.

References

  • Benchchem.
  • Google Patents. CN105418493A - 2-chloropyridine synthetic method. URL
  • CABI Digital Library.
  • ResearchGate. Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. URL
  • ResearchG
  • PubMed.
  • Organic Syntheses Procedure. 3-aminopyridine. URL
  • Google Patents.
  • Organic Syntheses Procedure. 2,3-diaminopyridine. URL
  • Google Patents. CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process. URL
  • European Patent Office. SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - EP 1064265 B1. URL
  • PubMed Central. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. URL
  • Organic Syntheses Procedure.
  • Google Patents.
  • Chem-Impex. 3-Amino-4-methoxypyridine. URL
  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. URL
  • Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. URL
  • Sigma-Aldrich. 6-Chloro-4-methoxypyridin-3-amine | 1256805-54-5. URL
  • BLD Pharm. 173435-34-2|this compound. URL
  • ACS Publications. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R | Organic Letters. URL
  • chemicalbook. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis. URL
  • ChemicalBook. The synthesis method of 3-Amino-2-chloro-4-methylpyridine. URL
  • Benchchem. A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine. URL
  • Sunway Pharm Ltd. 4-methoxypyridin-3-amine - CAS:33631-09-3. URL

Sources

structure-activity relationship (SAR) of 2-Chloro-4-methoxypyridin-3-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-4-methoxypyridin-3-amine Derivatives

Authored by a Senior Application Scientist

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its ability to form key interactions with a multitude of biological targets.[1] Its simple, low molecular weight and functionalized nature make it an ideal starting point for developing diverse pharmacophores.[1] This guide focuses on a specific, highly functionalized aminopyridine, this compound, and explores the structure-activity relationships of its derivatives. By analyzing how subtle and significant structural modifications influence biological activity, we aim to provide a comprehensive resource for researchers in drug discovery and development.

This guide will delve into the synthesis and biological evaluation of derivatives targeting various therapeutic areas, with a particular focus on their roles as kinase inhibitors and antimicrobial agents. We will examine the causal relationships between chemical structure and biological function, supported by experimental data and detailed protocols.

Part 1: The this compound Scaffold: A Privileged Starting Point

The this compound core offers multiple reaction sites for chemical modification, making it a versatile scaffold for library synthesis. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, the amino group at the 3-position can be acylated, alkylated, or used in condensation reactions, and the pyridine ring itself can undergo various coupling reactions. This versatility allows for the systematic exploration of chemical space around the core structure.

General Synthetic Strategy: A Modular Approach

A common strategy for derivatizing this scaffold involves a modular approach where different building blocks are introduced sequentially. A representative synthetic workflow is outlined below. This approach allows for the generation of a diverse library of compounds for SAR studies.

G A This compound (Starting Material) B Suzuki or Buchwald-Hartwig Coupling at C2 A->B C Amide Coupling or Sulfonylation at N3 A->C D Derivative Library A (C2 Modified) B->D E Derivative Library B (N3 Modified) C->E F Biological Screening (e.g., Kinase Assays) D->F E->F G SAR Analysis F->G

Caption: General synthetic workflow for derivatizing the core scaffold.

Part 2: Derivatives as Kinase Inhibitors

The abnormal activation of protein kinases is a hallmark of many diseases, including cancer.[2] The aminopyridine scaffold has proven to be a valuable core for the design of potent and selective kinase inhibitors.[2]

Case Study 1: PI3K/mTOR Dual Inhibitors

The PI3K/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is frequently observed in cancer.[3] Dual inhibitors of PI3K and mTOR can offer enhanced therapeutic efficacy.[3][4] A series of sulfonamide methoxypyridine derivatives have been developed as potent PI3K/mTOR dual inhibitors.[3][4]

Core Hypothesis: The 2-methoxy-3-aminopyridine core, when combined with a benzenesulfonamide group, can effectively occupy the ATP-binding pocket of PI3K and mTOR. The methoxy group can form crucial hydrogen bonds, while the sulfonamide provides a vector for introducing further substituents to enhance potency and selectivity.

Key SAR Findings:

  • The Benzenesulfonamide Moiety: A 2,4-difluorobenzenesulfonamide group at the 3-amino position was found to be optimal for PI3K inhibitory activity.[3]

  • Substitution at the 5-Position of the Pyridine Ring: This position is crucial for introducing larger fragments that can interact with solvent-exposed regions or adjacent pockets of the kinase. A common strategy involves Miyaura borylation of a 5-bromo precursor, followed by Suzuki coupling to introduce various aromatic and heterocyclic systems.[4]

  • Impact of the C5-Substituent: In a series of derivatives where the C5 position was coupled to different heterocyclic cores, a quinoline core (compound 22c in the source) demonstrated exceptionally strong PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM) inhibitory activity.[4] The amide substituents on this core were also found to be critical, with moderately sized N-alkyl amides (e.g., isopropyl) showing the best activity.[3]

Data Summary: SAR of PI3K/mTOR Inhibitors

Compound ID (from source)C5-Substituted CoreKey Substituent on CorePI3Kα IC50 (nM)mTOR IC50 (nM)Antiproliferative IC50 (HCT-116 cells, nM)
11d Benzo[5][6]thieno[3,2-d]pyrimidineCyclopropylamino---
22c QuinolineIsopropylamide0.222320

Data extracted from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.[4]

Experimental Protocol: Synthesis of a Representative PI3K/mTOR Inhibitor

This protocol is based on the synthesis of N-(5-(4-(cyclopropylamino)benzo[5][6]thieno[3,2-d]pyrimidin-7-yl)-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (11d).[4]

Step 1: Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (4)

  • To a solution of 5-bromo-2-methoxypyridin-3-amine (20 mmol) in anhydrous pyridine (50 mL), add 2,4-difluorobenzenesulfonyl chloride (24 mmol) dropwise at room temperature.

  • Stir the reaction mixture for 24 hours.

  • Remove the solvent under reduced pressure.

  • Add water (100 mL) and stir for 1 hour.

  • Collect the precipitate by filtration, wash with hexane, and dry to yield the product.

Step 2: Synthesis of the Boronate Ester (5)

  • To a mixture of compound 4 (5 mmol), KOAc (7.5 mmol), and bis(pinacolato)diborane (4.5 mmol) in anhydrous 1,4-dioxane, add PdCl2(dppf)•DCM (0.25 mmol).

  • Reflux the mixture under an argon atmosphere for 4 hours.

  • Evaporate the solvent, dilute the residue with DCM, and wash with water.

  • Purify the residue from the organic layer by column chromatography to obtain the boronate ester.

Step 3: Suzuki Coupling to Yield Final Product (11d)

  • Combine the boronate ester 5 , the appropriate heterocyclic halide (e.g., 7-bromo-N-cyclopropylbenzo[5][6]thieno[3,2-d]pyrimidin-4-amine), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) in a suitable solvent mixture (e.g., dioxane/water).

  • Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Perform an aqueous workup, extract with an organic solvent, and purify the crude product by flash column chromatography to yield the final compound.

Part 3: Derivatives as Antituberculosis Agents

Tuberculosis remains a major global health threat, and the emergence of multidrug-resistant strains necessitates the development of new therapeutics.[5] Clofazimine, a riminophenazine antibiotic, is effective against M. tuberculosis, but its clinical use is hampered by side effects like skin pigmentation.[5] Novel riminophenazine derivatives incorporating a 2-methoxypyridylamino substituent have been synthesized to improve the therapeutic profile.[5][7]

Core Hypothesis: Replacing a substituent on the riminophenazine core with a 2-methoxypyridylamino group can maintain potent antituberculosis activity while improving physicochemical properties, potentially reducing drug accumulation in tissues and thus skin discoloration.

Key SAR Findings:

  • The 2-Methoxypyridylamino Group: Introduction of this moiety at the C-2 position of the phenazine nucleus was a key strategy.

  • Substituents on the N-5 Phenyl Ring: Halogen substitution on the N-5 phenyl ring was critical for potent activity. Derivatives with a 3-halogen or 3,4-dihalogen-substituted phenyl group exhibited potent antituberculosis activity, with MICs ranging from 0.01 to 0.25 µg/mL.[5][8]

  • Lipophilicity and Activity: While chlorination generally improves antibacterial activity, it also increases lipophilicity (ClogP), which is linked to skin pigmentation.[7] Replacing chloro substituents with fluoro groups (e.g., 3,4-difluoro) maintained high potency while reducing lipophilicity.[7]

  • Cytotoxicity: The 3,4-dihalogen-substituted compounds generally displayed low cytotoxicity, with IC50 values greater than 64 μg/mL against Vero cells.[5][8]

Data Summary: SAR of Riminophenazine Derivatives

Compound ID (from source)N-5 Phenyl SubstitutionMIC vs. M. tuberculosis H37Rv (µg/mL)Cytotoxicity IC50 (Vero cells, µg/mL)ClogP
Clofazimine 3-chloro, 4-chloro0.06>647.37
8 3-chloro0.03>646.47
10 3-fluoro0.06>645.90
15 3,4-difluoro0.03>645.98
21 3,4-dichloro0.01>647.07

Data extracted from a study on novel riminophenazine derivatives.[7]

Experimental Protocol: Synthesis of a Representative Riminophenazine Derivative

This protocol is based on the general synthesis of 2-(2-methoxypyridylamino)-substituted riminophenazines.[8]

G cluster_0 Part A: Phenazine Core Synthesis cluster_1 Part B: Final Product Assembly A Substituted 2-Nitroaniline B Spontaneous Cyclization A->B C Iminophenazine Intermediate B->C D Iminophenazine Intermediate (from Part A) E Amine Side Chain Displacement D->E F Final Riminophenazine Derivative E->F

Caption: Two-part synthetic workflow for riminophenazine derivatives.

Step 1: Synthesis of the Iminophenazine Intermediate (e.g., 7a-d)

  • Synthesize the required substituted 2-nitroaniline precursors via aromatic nucleophilic displacement.

  • Reduce the nitro group using methods such as catalytic hydrogenation (10% Pd/C, H2) or with zinc powder and acetic acid.

  • The resulting diamine undergoes spontaneous air oxidation and cyclization in a suitable solvent (e.g., methanol) to form the iminophenazine core.

Step 2: Synthesis of the Final Riminophenazine Derivatives (e.g., 8-25)

  • Combine the iminophenazine intermediate (1 equivalent) and the desired amine side chain (e.g., 3-amino-2-methoxypyridine, large excess) in a sealed tube.

  • Add glacial acetic acid as a catalyst and a solvent such as dioxane.

  • Heat the mixture at 110 °C for a specified time.

  • After cooling, purify the reaction mixture using column chromatography to isolate the final product.

Part 4: Comparative Analysis and Future Directions

The derivatives of this compound and related methoxy-aminopyridines demonstrate significant therapeutic potential across different disease areas. The key to unlocking this potential lies in understanding the subtle interplay of substituents on the pyridine core.

Comparative Insights:

  • Kinase Inhibitors vs. Antituberculosis Agents: For kinase inhibition, derivatization at the C5 position with large, complex heterocyclic systems appears crucial for achieving high potency and selectivity. In contrast, for the antituberculosis riminophenazines, the key modifications are on an appended N-phenyl ring, where specific halogenation patterns dictate both potency and lipophilicity.

  • Role of the Methoxy Group: Across different studies, the methoxy group is often implicated in forming key hydrogen bond interactions within the target protein's active site.[9] Its position on the pyridine ring can influence the overall polarity and binding orientation of the molecule.[9]

  • The Chloro Substituent: The chloro group at the C2 position serves as a synthetic handle for introducing diversity via substitution or coupling reactions. In some cases, it can also form important interactions with the target, or it can be replaced to modulate activity and physicochemical properties.

Future Directions:

The development of derivatives from this scaffold should focus on a multi-parameter optimization approach. While potency against the primary target is essential, properties such as selectivity, metabolic stability, and oral bioavailability must be co-optimized.[10] For instance, the development of PLK4 inhibitors from an aminopyrimidine core highlighted the importance of achieving good plasma and liver microsomal stability for in vivo efficacy.[11]

Researchers should continue to explore novel substitutions at all available positions of the this compound core. The use of computational modeling and structure-based drug design will be invaluable in guiding the synthesis of next-generation compounds with improved therapeutic profiles.

References

  • Zhang, D., Liu, Y., Zhang, C., Zhang, H., Wang, B., Xu, J., Fu, L., & Ma, Z. (2014). Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. Molecules, 19(4), 4380-4394. [Link]
  • Ma, L., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry, 65, 128713. [Link]
  • Li, J., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2755. [Link]
  • Zhang, D., et al. (2014). Synthesis and biological evaluation of novel 2-methoxypyridylamino-substituted riminophenazine derivatives as antituberculosis agents. Molecules, 19(4), 4380-4394. [Link]
  • Al-Warhi, T., et al. (2021). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure–Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 26(19), 5998. [Link]
  • Guzman, A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10565. [Link]
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1345. [Link]
  • Foloppe, N., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry, 55(21), 9234-9250. [Link]
  • Zhang, D., et al. (2014). Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents.
  • Li, J., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. [Link]
  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery.

Sources

A Comparative Guide to Analytical Methods for the Quality Control of 2-Chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Quality Control for Pharmaceutical Intermediates

2-Chloro-4-methoxypyridin-3-amine is a substituted pyridine derivative whose structural motif is of significant interest in medicinal chemistry, often serving as a key building block or intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The purity and impurity profile of such intermediates are not merely matters of process efficiency; they are fundamental to the safety, efficacy, and stability of the final drug product.[1] Regulatory agencies worldwide, including the FDA and EMA, mandate stringent control over impurities, which can originate from starting materials, by-products of the synthesis, or degradation.[2][3]

This guide provides a comprehensive comparison of principal analytical methodologies for the robust quality control (QC) of this compound. We will delve into the causality behind experimental choices, present comparative data, and provide field-proven protocols to establish a self-validating system for ensuring the quality of this critical intermediate. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most suitable analytical techniques for their specific needs.

Comparative Analysis of Core Analytical Techniques

The quality control of a pharmaceutical intermediate like this compound requires a multi-faceted analytical approach. No single technique can provide a complete picture of purity, identity, and impurity profile. The three most powerful and commonly employed methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Quantification

Reverse-Phase HPLC (RP-HPLC) is the cornerstone for determining the purity and quantifying impurities in moderately polar, non-volatile organic molecules like this compound. Its high resolution, sensitivity, and reproducibility make it ideal for separating the main component from closely related structural analogues and degradation products.[4]

Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilica) column is the preferred choice due to the moderate polarity of the analyte. The hydrophobic C18 chains provide sufficient retention for the pyridine ring, while the polar amine and methoxy groups ensure it does not retain too strongly, allowing for efficient elution with a standard mobile phase.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to ensure the amine is protonated and well-behaved chromatographically) and an organic solvent like acetonitrile or methanol is optimal. A gradient is crucial for eluting potential impurities with a wide range of polarities.

  • Detection: UV detection is highly suitable as the pyridine ring is a strong chromophore. A photodiode array (PDA) detector is recommended to obtain UV spectra for all separated peaks, which aids in peak purity assessment and preliminary identification of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): Excellence in Volatiles and Structural Elucidation

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[5] For this compound, its primary QC applications are the detection of residual solvents from the synthesis process and the identification of volatile impurities that may not be amenable to HPLC analysis. While the analyte itself has a relatively high boiling point, it can be analyzed by GC, though care must be taken to avoid thermal degradation in the injector port.[6][7]

Causality of Method Design:

  • Derivatization: Amines can sometimes exhibit poor peak shape in GC due to their basicity. While direct injection is possible, derivatization (e.g., with trifluoroacetic anhydride) can improve peak symmetry and thermal stability, although it adds a step to the sample preparation.[8]

  • Column Choice: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5MS), provides good selectivity for a range of potential impurities.

  • Mass Spectrometry Detection: The mass spectrometer provides definitive identification of separated components based on their unique mass fragmentation patterns. This is invaluable for impurity profiling and confirming the absence of unwanted volatile by-products.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of the analyte's identity.[10] While less sensitive than chromatographic methods for trace impurity detection, it provides unparalleled structural information and can be used for quantitative purposes (qNMR) with an internal standard.

Causality of Method Design:

  • ¹H NMR: This provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy group protons. The integration of these signals should correspond to the number of protons in each group.

  • ¹³C NMR: This provides information on the carbon skeleton of the molecule. The number of signals corresponds to the number of non-equivalent carbons.

  • 2D NMR (COSY, HMBC, HSQC): These advanced techniques are used to definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, leaving no doubt as to its structure.[11]

Data Presentation: A Comparative Overview

The selection of an analytical method is always a trade-off between different performance characteristics. The following table provides a direct comparison of the primary techniques for the quality control of this compound.

Parameter RP-HPLC with UV/PDA GC-MS NMR Spectroscopy (¹H & ¹³C)
Primary Application Purity assay, quantification of non-volatile impuritiesIdentification/quantification of volatile impurities, residual solventsUnambiguous identity confirmation, structural elucidation
Strengths High precision & accuracy, robust, high-throughput, excellent for purity determination.High specificity (MS detection), excellent for volatile compounds.Absolute structural information, non-destructive, can be quantitative (qNMR).
Weaknesses Requires reference standards for impurity quantification, may not detect non-UV active or volatile impurities.Potential for thermal degradation of the analyte, may require derivatization.Lower sensitivity for trace impurities, more complex data interpretation, lower throughput.
Typical LOD/LOQ ~0.01% / 0.05% (relative to main peak)ppm level for residual solvents>0.1% for impurity detection
Validation Requirement Full validation as per ICH Q2(R1) guidelines required.[3]Validation for limit tests (solvents) and specified impurities.Used for structural confirmation; validation required if used quantitatively (qNMR).

Experimental Protocols & Workflows

The following protocols are provided as robust starting points for method development and validation. Laboratories must perform their own validation to demonstrate suitability for the intended purpose.[12][13][14]

Workflow for HPLC Method Validation

The following diagram illustrates a typical workflow for validating an HPLC purity method, ensuring it is a self-validating and trustworthy system.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Implementation Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Discrimination from impurities) Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness (Small variations in method) LOQ->Robustness Finalize Finalize SOP & Validation Report Robustness->Finalize Validation Complete QC Routine QC Testing Finalize->QC

Caption: Workflow for HPLC Method Validation.

Detailed Protocol 1: RP-HPLC Method for Purity Determination
  • Chromatographic System:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and PDA detector.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Column Temperature: 30°C.

    • Autosampler Temperature: 10°C.

    • Detection Wavelength: 240 nm (monitor 200-400 nm with PDA).

  • Reagents and Solutions:

    • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 40 60
    25 40 60
    26 90 10

    | 30 | 90 | 10 |

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound and transfer to a 50 mL volumetric flask.

    • Dissolve and dilute to volume with Diluent to achieve a concentration of 0.5 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject 10 µL of the sample solution.

    • Record the chromatogram for 30 minutes.

    • Calculate the purity by area normalization: % Purity = (Area of main peak / Sum of all peak areas) x 100.

Workflow for Impurity Identification by GC-MS

This workflow outlines the logical steps for identifying an unknown volatile impurity.

GCMS_Impurity_ID_Workflow Start Detect Unknown Peak in QC Sample Acquire Acquire Full Scan GC-MS Data Start->Acquire Deconvolute Deconvolute Mass Spectrum for the Peak of Interest Acquire->Deconvolute LibrarySearch Search Mass Spectral Library (e.g., NIST, Wiley) Deconvolute->LibrarySearch Hypothesis Generate Hypothesis for Structure LibrarySearch->Hypothesis Fragmentation Analyze Fragmentation Pattern (Is it consistent?) Hypothesis->Fragmentation Standard Procure or Synthesize Reference Standard Fragmentation->Standard Consistent Confirm Confirm Identity by Co-injection (Retention Time & MS Match) Standard->Confirm Report Report Impurity Identity Confirm->Report Confirmed

Caption: Workflow for Impurity Identification by GC-MS.

Detailed Protocol 2: GC-MS Method for Residual Solvents and Volatile Impurities
  • Chromatographic System:

    • GC-MS System: Agilent 8890 GC with a 5977B MS detector or equivalent.

    • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector: Splitless mode, 250°C.

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 25°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 35 - 500 amu.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of this compound into a 10 mL headspace vial.

    • Add 1 mL of a suitable high-boiling point solvent (e.g., Dimethyl Sulfoxide).

    • Seal the vial immediately.

    • Note: For direct liquid injection, dissolve ~10 mg in 1 mL of methanol or another suitable solvent.

  • Procedure:

    • For Headspace: Incubate the vial at 80°C for 15 minutes before injection.

    • For Liquid Injection: Inject 1 µL of the prepared solution.

    • Acquire the data and analyze the resulting chromatogram.

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

Detailed Protocol 3: NMR for Identity Confirmation
  • Instrumentation:

    • NMR Spectrometer: Bruker Avance 400 MHz or equivalent.

  • Sample Preparation:

    • Dissolve approximately 10-15 mg of the this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: ~4 seconds.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

  • Procedure:

    • Tune and shim the instrument using the prepared sample.

    • Acquire the ¹H spectrum.

    • Acquire the ¹³C spectrum.

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H spectrum and assign the peaks based on known chemical shifts for similar structures. The resulting spectra must be consistent with the proposed structure of this compound.[15]

Conclusion

The quality control of this compound necessitates a strategic combination of orthogonal analytical techniques. RP-HPLC stands as the primary tool for purity and impurity quantification, offering precision and robustness. GC-MS provides essential information on volatile impurities and residual solvents, with the high specificity of mass spectrometric detection. Finally, NMR spectroscopy serves as the definitive method for structural confirmation, providing an unambiguous guarantee of the material's identity.

By implementing these validated methods within a robust quality system, researchers and manufacturers can ensure that this critical intermediate meets the stringent standards required for pharmaceutical development, ultimately safeguarding patient health.[12][16]

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ChemLec. (2020, February 10). India: Pyridine (Quality Control) Order, 2020.
  • TBT Enquiry Point. (2020, February 23). India | Pyridine (Quality Control) Order, 2020.
  • Pharmaffiliates. (2025, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D.
  • Sigma-Aldrich. (n.d.). Pyridine Pharmaceutical Secondary Standard; Certified Reference Material.
  • NHS Pharmaceutical Quality Control. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • Patel, M. J., et al. (n.d.). Analytical method validation: A brief review.
  • The Royal Society of Chemistry. (n.d.). Supplementary Material.
  • MDPI. (2024, May 11). Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy.
  • Fialkov, A. B., Gordin, A., & Amirav, A. (2003). Extending the Range of Compounds Amenable for Gas Chromatography-Mass Spectrometric Analysis. Journal of Chromatography A, 991(2), 217-40.
  • Szafran, M., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Chaughule, R. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations.
  • Afonso, C. M., et al. (2021). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Kind, T., et al. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship.org.
  • Desai, S., et al. (2013). Impurities in Pharmaceuticals- A Review. SciSpace.
  • de Oliveira, A. M., et al. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Journal of Chromatography A.
  • Kusch, P., et al. (n.d.). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Hochschule Bonn-Rhein-Sieg.
  • Bikas, R., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI.
  • Eurachem. (2016). Guide to Quality in Analytical Chemistry.

Sources

A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling with 2-Chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 2-chloro-4-methoxypyridin-3-amine moiety, in particular, represents a valuable building block, offering multiple points for diversification. However, the inherent electronic properties of the pyridine ring, coupled with the presence of both an amino and a chloro substituent, present unique challenges in cross-coupling reactions. The pyridine nitrogen can act as a ligand, potentially inhibiting the catalyst, while the chloro group is notoriously less reactive than its bromo or iodo counterparts.

This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound. By examining experimental data from closely related substrates and elucidating the mechanistic principles behind catalyst selection, this document aims to empower researchers to make informed decisions for achieving optimal reaction outcomes.

The Challenge: Balancing Reactivity and Catalyst Inhibition

The primary hurdle in the cross-coupling of this compound lies in the delicate balance between activating the inert C-Cl bond and mitigating catalyst inhibition by the basic nitrogen atoms of the pyridine ring and the amino group. The choice of the palladium catalyst and, crucially, its associated ligand is paramount to navigating this challenge successfully. The ligand must be sufficiently electron-rich and sterically bulky to promote oxidative addition of the chloropyridine to the palladium center, while also stabilizing the active catalytic species and facilitating reductive elimination.

Comparative Analysis of Catalyst Systems

While direct comparative data for this compound is sparse in the literature, extensive studies on structurally analogous 3-amino-2-chloropyridines and other chloropyridines provide a strong foundation for catalyst selection. The following sections compare the performance of different classes of palladium catalysts in key cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds. For chloropyridines, the choice of ligand is critical to achieving high yields.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Key Considerations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O10060-75A cost-effective, traditional catalyst, but may require higher loadings and longer reaction times for less reactive chlorides.[1]
PdCl₂(dppf)dppfNa₂CO₃DioxaneReflux~86 (for 3-amino-2-phenylpyridine)[2]Dppf is a bidentate ligand that can enhance catalyst stability and efficiency.[3]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene100>90 (for related chloropyridines)Buchwald ligands like SPhos are bulky and electron-rich, showing excellent performance with challenging aryl chlorides.
PEPPSI™-IPrIPrK₂CO₃t-BuOH80>95 (for 2-chloropyridine-3-boronic acid)[4]N-Heterocyclic Carbene (NHC) ligands offer strong σ-donation and good thermal stability, leading to highly active catalysts.

Expert Insight: For the Suzuki-Miyaura coupling of this compound, starting with a robust Buchwald-type ligand such as SPhos or a PEPPSI™-IPr catalyst is highly recommended. These systems are generally more effective at activating the C-Cl bond and are less susceptible to catalyst inhibition compared to traditional phosphine ligands like PPh₃.

Experimental Workflow: A Generalized Approach

The successful execution of a cross-coupling reaction hinges on meticulous experimental technique. The following workflow provides a general framework that can be adapted for specific catalyst systems.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification reagents Weigh Substrates, Catalyst, Ligand, and Base inert Assemble under Inert Atmosphere (Argon or Nitrogen) reagents->inert glassware Oven-Dry Glassware glassware->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature solvent->heat quench Cool and Quench Reaction heat->quench Monitor by TLC/LC-MS extract Aqueous Work-up and Extraction quench->extract purify Column Chromatography extract->purify

Caption: Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a go-to method for the formation of C-N bonds. The choice of ligand is again crucial, with bulky, electron-rich phosphines being the most effective.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Key Considerations
Pd₂(dba)₃ / RuPhosRuPhosLiHMDSTHF6571-83 (for 3-bromo-2-aminopyridine with morpholine)[5]RuPhos is a highly effective ligand for the amination of aminopyridines.
Pd₂(dba)₃ / BrettPhosBrettPhosNaOtBuToluene10066-78 (for 3-bromo-2-aminopyridine with primary amines)[5]BrettPhos often shows superior performance for couplings involving primary amines.[5]
Pd(OAc)₂ / BINAPBINAPCs₂CO₃Toluene110~71 (for 3-bromo-2-aminopyridine with morpholine)A classic bidentate ligand, though may require higher temperatures.[3]

Expert Insight: For the Buchwald-Hartwig amination of this compound, precatalysts derived from ligands like RuPhos and BrettPhos are excellent starting points, particularly when coupling with secondary and primary amines, respectively.[5] These ligands have demonstrated high efficacy in overcoming the challenges associated with aminopyridine substrates.[5]

Catalytic Cycle: The Heart of the Transformation

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing cross-coupling reactions. The generalized cycle for a Suzuki-Miyaura reaction illustrates the key steps.

G Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L₂) Pd0->PdII Ar-X OxAdd Oxidative Addition ArPdR Ar-Pd(II)-R(L₂) PdII->ArPdR R-B(OR)₂ Transmetal Transmetalation Product Ar-R ArPdR->Product RedElim Reductive Elimination Product->Pd0

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira and Heck Couplings: Expanding the Toolkit

While Suzuki and Buchwald-Hartwig reactions are the most common, Sonogashira (C-C alkyne coupling) and Heck (C-C alkene coupling) reactions further expand the synthetic possibilities.

  • Sonogashira Coupling: This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[6][7] For chloropyridines, more active catalyst systems, often involving bulky phosphine ligands or NHC ligands, are generally required. Copper-free variants are also gaining traction to avoid potential issues with copper contamination.

  • Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene.[8][9][10] Similar to other cross-couplings of chloropyridines, catalyst systems with electron-rich and sterically demanding ligands are often necessary to achieve good yields.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling with a Buchwald Precatalyst

This protocol provides a detailed, self-validating procedure for a Suzuki-Miyaura coupling of this compound with a generic arylboronic acid using a modern Buchwald precatalyst.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (or a similar Buchwald precatalyst) (1-2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous toluene

  • Degassed water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene and degassed water (typically in a 10:1 to 5:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Self-Validation:

  • Control Reaction: A control reaction without the palladium catalyst should be run to confirm that the transformation is indeed catalyzed.

  • Internal Standard: For quantitative analysis of reaction progress and yield, an internal standard can be added to the reaction mixture and analyzed by GC or NMR.

  • Product Characterization: The final product should be thoroughly characterized by NMR, mass spectrometry, and other relevant analytical techniques to confirm its identity and purity.

Conclusion and Recommendations

The cross-coupling of this compound is a challenging yet highly rewarding transformation. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern catalyst systems, particularly those employing bulky, electron-rich Buchwald-type phosphine ligands or N-heterocyclic carbene ligands, offer significant advantages in terms of reaction scope, efficiency, and milder reaction conditions. For Suzuki-Miyaura and Buchwald-Hartwig reactions, starting with a screening of pre-catalysts such as those derived from SPhos, RuPhos, or IPr is a prudent strategy. The provided experimental protocols and workflows serve as a robust starting point for the development of efficient and scalable synthetic routes to novel and valuable compounds.

References

  • A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling - Benchchem. [URL: https://www.benchchem.com/product/b1034]
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo020209a]
  • Comparative yields of the Suzuki‐Miyaura coupling of... | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Comparative-yields-of-the-Suzuki-Miyaura-coupling-of-2-chloro-4-6-dimethoxypyrimidine_fig2_324316045]
  • Screening of different ligands for Suzuki coupling a - ResearchGate. [URL: https://www.researchgate.net/figure/Screening-of-different-ligands-for-Suzuki-coupling-a_tbl1_343209935]
  • Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
  • Advances in Cross-Coupling Reactions - MDPI. [URL: https://www.mdpi.com/1420-3049/25/18/4199]
  • A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid - Benchchem. [URL: https://www.benchchem.com/product/b1034]
  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00118k]
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [URL: https://www.mdpi.com/2073-4344/13/10/1379]
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [URL: https://www.mdpi.com/2073-4344/10/11/1297]
  • Heck reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Heck_reaction]
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3878950/]
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7464119/]
  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening | Organic Chemistry | ChemRxiv | Cambridge Open Engage. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/63c0b8e72302a2c348f3b1b1]
  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/63c0b8e72302a2c348f3b1b1]
  • Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. - ResearchGate. [URL: https://www.researchgate.net/publication/327150171_Suzuki-Miyaura_cross-coupling_reaction_of_2-chloro-6-methoxypyridine]
  • Heck Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
  • Metallaphotoredox-Catalyzed Cross-Electrophile Csp3–Csp3 Coupling of Aliphatic Bromides | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.8b11321]
  • Sonogashira Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem. [URL: https://www.benchchem.com/product/a1023]
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti)/Chapter_04%3A_Reactions_of_Aromatic_Compounds/4.
  • Sonogashira coupling - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • Heck Reaction—State of the Art - MDPI. [URL: https://www.mdpi.com/2073-4344/7/9/267]
  • Suzuki Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Sonogashira Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal_Catalyzed_Coupling_Reactions/25.04%3A_Sonogashira_Coupling]
  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7079234/]
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8659132/]
  • Simplified catalytic cycle for Buchwald−Hartwig amination reaction. - ResearchGate. [URL: https://www.researchgate.
  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Catalyzed Mizoroki–Heck Reaction or C–H Activation - MDPI. [URL: https://www.mdpi.com/books/pdfview/book/1802]
  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4089457/]
  • Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst - ResearchGate. [URL: https://www.researchgate.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6036894/]
  • A Comparative Guide to Catalysts for the Suzuki Coupling of 3-Chloro-4-nitrobenzoic Acid - Benchchem. [URL: https://www.benchchem.com/product/a1023]
  • Iterative and regioselective cross-couplings of 2-chloro-3,4-diiodopyridine leading to 2,3,4-triheteroarylpyridines | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/262590212_Iterative_and_regioselective_cross-couplings_of_2-chloro-34-diiodopyridine_leading_to_234-triheteroarylpyridines]

Sources

A Senior Application Scientist’s Guide to the Comprehensive Purity Assessment of 2-Chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

2-Chloro-4-methoxypyridin-3-amine is a key building block in the synthesis of various pharmacologically active molecules. As with any pharmaceutical intermediate, its purity is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Impurities, even in trace amounts, can lead to downstream reaction failures, the formation of toxic by-products, or compromised API stability.

This guide provides a comparative analysis of robust analytical methodologies for assessing the purity of synthesized this compound. We will move beyond simple protocol recitation to explore the underlying scientific rationale for method selection and parameter optimization. Our approach is grounded in the principles of analytical method validation, ensuring that the data generated is reliable, accurate, and fit for its intended purpose in a regulated environment.[1][2]

The Workhorse Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For routine quality control and purity profiling of a polar, non-volatile molecule like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the undisputed method of choice. Its robustness, precision, and ability to resolve the main component from structurally similar impurities make it indispensable.

Causality Behind the Method: Why RP-HPLC Works

The choice of a C18 stationary phase is deliberate; its nonpolar nature provides effective retention for the moderately polar pyridine ring, while the use of a polar mobile phase (typically a mixture of water/acetonitrile or water/methanol with a pH modifier) allows for controlled elution. The amine and methoxy functionalities of the target molecule impart sufficient polarity for a strong interaction with the mobile phase, enabling fine-tuned separation from potentially less polar starting materials or more polar degradation products.

The addition of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is critical. It serves two purposes:

  • Protonation: It protonates the basic nitrogen atoms in the pyridine ring and the primary amine, ensuring a consistent, single ionic state, which prevents peak tailing and improves peak shape.

  • Ion-Pairing (with TFA): It can act as an ion-pairing agent, further enhancing retention and resolution.

Experimental Protocol: RP-HPLC Purity Determination

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.
  • Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
  • Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient:
  • 0-5 min: 10% B
  • 5-25 min: 10% to 90% B
  • 25-30 min: 90% B
  • 30-31 min: 90% to 10% B
  • 31-35 min: 10% B (re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection: UV at 254 nm
  • Injection Volume: 10 µL

3. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the purity by the area percent method:
  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample (10 mg) dissolve Dissolve in Diluent (0.5 mg/mL) weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 10 µL onto C18 Column filter->inject separate Gradient Elution inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Chromatogram detect->integrate calculate Calculate Purity (Area %) integrate->calculate Purity_Logic cluster_methods Analytical Methodologies cluster_results Purity Profile HPLC HPLC-UV (Separation & Routine Quantitation) PurityValue Purity (%) HPLC->PurityValue ImpurityProfile Impurity Profile (Known & Unknown) HPLC->ImpurityProfile GCMS GC-MS (Volatile Impurity ID) GCMS->ImpurityProfile qNMR qNMR (Absolute Purity & Orthogonal Check) qNMR->PurityValue Identity Structural Confirmation qNMR->Identity Result Comprehensive & Validated Purity Assessment PurityValue->Result ImpurityProfile->Result Identity->Result

Sources

characterization of impurities in 2-Chloro-4-methoxypyridin-3-amine samples

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Characterization of Impurities in 2-Chloro-4-methoxypyridin-3-amine

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality control step; it is a fundamental pillar of drug safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in this compound, a key intermediate in pharmaceutical synthesis. We will delve into the causality behind experimental choices, present validated protocols, and offer a strategic workflow for robust impurity profiling, grounded in scientific first principles and regulatory expectations.

The Imperative of Impurity Profiling

This compound serves as a critical building block in the synthesis of various pharmaceutical compounds. However, like any chemical synthesis, the manufacturing process can introduce a spectrum of impurities. These unwanted components can arise from starting materials, by-products of side reactions, intermediates, degradation of the final product, or residual reagents and solvents.[1][2][3]

The presence of these impurities, even at trace levels, can have significant consequences, potentially altering the efficacy, stability, and safety profile of the final drug product.[2] Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines (notably ICH Q3A/B) that mandate the identification, reporting, and toxicological qualification of impurities above specific thresholds.[1][4][5] Therefore, a thorough characterization of the impurity profile is a non-negotiable aspect of the drug development lifecycle.

The Analytical Toolbox: A Comparative Overview

A multi-faceted analytical approach is essential for the comprehensive detection, separation, identification, and quantification of potential impurities. No single technique is universally sufficient; instead, a complementary deployment of orthogonal methods provides the most complete picture. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Comparative Analysis of Core Analytical Techniques
Technique Primary Application Strengths Limitations Typical Impurity Target
HPLC / UPLC Quantification of non-volatile and semi-volatile organic impurities.High precision and accuracy, robust, excellent for separation of complex mixtures.[3][6][7]Limited identification capability on its own; requires reference standards for quantification.Starting materials, by-products, intermediates, most degradation products.
GC-MS Identification and quantification of volatile impurities.High sensitivity and selectivity for volatile compounds, excellent for identifying residual solvents.[8][9]Not suitable for non-volatile or thermally labile compounds.Residual solvents, volatile starting materials, and by-products.
LC-MS Identification of unknown non-volatile and semi-volatile impurities.Combines HPLC's separation with MS's identification power, providing molecular weight data.[3][10]Ionization efficiency can vary, potentially complicating quantification without standards.Unknown peaks from HPLC, degradation products, process-related impurities.
NMR Spectroscopy Definitive structural elucidation of isolated impurities.Provides unambiguous molecular structure information.[11][12][13]Lower sensitivity compared to MS, requires relatively pure and concentrated samples.Isolated unknown impurities for which a definitive structure is required.

A Strategic Workflow for Impurity Characterization

A logical, phased approach ensures that analytical resources are used efficiently to build a complete impurity profile. The workflow integrates separation techniques for detection and quantification with spectroscopic techniques for identification and structural elucidation.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Structural Confirmation cluster_3 Phase 4: Validation & Stability Sample This compound Sample HPLC_Method HPLC Method Development (Screening Columns, Mobile Phases) Sample->HPLC_Method GC_Method GC-MS Method for Residual Solvents Sample->GC_Method Forced_Deg Forced Degradation Study Sample->Forced_Deg HPLC_Analysis HPLC Analysis (Quantify knowns, detect unknowns) HPLC_Method->HPLC_Analysis GC_Analysis GC-MS Analysis (Quantify residual solvents) GC_Method->GC_Analysis LCMS_Analysis LC-MS Analysis (Obtain Mass of Unknowns) HPLC_Analysis->LCMS_Analysis Validate_Method Validate Stability-Indicating Method HPLC_Analysis->Validate_Method Propose_Structure Propose Putative Structures (Based on MS and Synthesis Route) LCMS_Analysis->Propose_Structure Isolation Impurity Isolation (Prep-HPLC or SFC) Propose_Structure->Isolation NMR_Analysis NMR Spectroscopy (1H, 13C, 2D NMR) Isolation->NMR_Analysis Final_Structure Confirm Structure NMR_Analysis->Final_Structure Final_Structure->Validate_Method Forced_Deg->HPLC_Analysis

Caption: A comprehensive workflow for impurity characterization.

Experimental Protocols: A Practical Guide

The following sections provide standardized, step-by-step protocols that serve as a robust starting point for method development.

Protocol 1: HPLC Method for Organic Impurity Profiling

Causality: The choice of a reversed-phase C18 column is the industry standard for moderately polar compounds like substituted pyridines. A gradient elution is selected to ensure the separation of impurities with a wide range of polarities, from potential non-polar by-products to more polar degradation products. UV detection is chosen because aromatic systems like pyridine provide strong chromophores for sensitive detection.

Methodology:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B

    • 35-40 min: 95% B

    • 40-41 min: 95% to 5% B

    • 41-50 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

Protocol 2: GC-MS Method for Residual Solvents

Causality: Headspace sampling is employed to isolate volatile solvents from the non-volatile API matrix, preventing contamination of the GC system. A polar column (e.g., WAX-type) is often suitable for common polar and non-polar solvents used in synthesis. Mass Spectrometry provides definitive identification of the solvents based on their fragmentation patterns and retention times.

Methodology:

  • System: Headspace Gas Chromatograph with Mass Spectrometer (HS-GC-MS).

  • Column: DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Injector Temperature: 230 °C.

  • MS Transfer Line Temperature: 240 °C.

  • MS Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-350.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 min.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO) that does not contain the analytes of interest.

Protocol 3: Forced Degradation Studies

Causality: Forced degradation (or stress testing) is a critical exercise to identify potential degradation products that could form during the shelf-life of the drug substance.[14][15] By subjecting the API to harsh conditions, we can proactively develop a stability-indicating analytical method that is capable of separating the intact API from all its potential degradants.[16]

G cluster_conditions Stress Conditions API This compound (Solid & Solution) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (e.g., 80°C, Solid) API->Thermal Photo Photolytic (ICH Q1B Light Exposure) API->Photo Analysis Analyze all samples by Developed HPLC-UV/LC-MS Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity. Identify & Characterize Major Degradants. Analysis->Evaluation

Caption: Workflow for a forced degradation study.

Methodology:

  • Objective: Aim for 5-20% degradation of the active substance to ensure that secondary degradation is minimized.

  • Acid Hydrolysis: Dissolve the sample in 0.1M HCl and heat at 60°C. Withdraw aliquots at several time points (e.g., 2, 4, 8, 24 hours), neutralize, and dilute for HPLC analysis.

  • Base Hydrolysis: Dissolve the sample in 0.1M NaOH and keep at room temperature or heat gently (e.g., 40°C). Withdraw aliquots, neutralize, and dilute for analysis.

  • Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide and keep at room temperature. Monitor the reaction and quench with a suitable agent (e.g., sodium bisulfite) before analysis.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C) in a stability chamber for a defined period.

  • Photolytic Degradation: Expose both solid and solution samples to light as specified in ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with a non-stressed control, using the developed HPLC method. Use a photodiode array (PDA) detector to check for peak purity and identify the formation of new peaks.

Conclusion

The characterization of impurities in this compound is a rigorous, multi-step process that underpins the safety and quality of the final pharmaceutical product. A successful strategy does not rely on a single analytical technique but rather on the intelligent and synergistic application of orthogonal methods. By combining the quantitative power of HPLC, the volatile analysis capability of GC-MS, the identification strength of LC-MS, and the definitive structural elucidation of NMR, researchers can build a comprehensive and scientifically sound impurity profile. This guide provides the foundational protocols and strategic framework to navigate this critical aspect of pharmaceutical development with confidence and precision, ensuring compliance with global regulatory standards.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Vertex AI Search.
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.). AMSbiopharma.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020). Veeprho.
  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Science.
  • Quality: impurities | European Medicines Agency (EMA). (n.d.). European Medicines Agency.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.).
  • Regulatory aspects of Impurity profiling - ijdra. (2020).
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques - CONICET. (n.d.). CONICET.
  • Impurity Identification in Small-Molecule APIs - Pharma's Almanac. (2020). Pharma's Almanac.
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques - Pharmachitchat. (2015).
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Taylor & Francis Online.
  • Validating the Purity of Synthesized 2,6-Divinylpyridine Using GC-MS Analysis: A Compar
  • Structure Elucidation and Impurity Services - Regis Technologies. (n.d.). Regis Technologies.
  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2021). Semantic Scholar.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025). AMSbiopharma.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Chloro-3-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 2-Chloro-3-Aminopyridine Derivatives

In the landscape of modern drug discovery and materials science, pyridine derivatives stand out as privileged scaffolds. Their unique electronic properties and ability to engage in diverse biological interactions make them cornerstones in the development of novel therapeutics and functional materials.[1][2] Among these, the 2-chloro-3-aminopyridine core is a particularly valuable building block, serving as a key intermediate in the synthesis of a range of compounds, including anti-ulcer and anti-HIV drugs.[3]

The precise arrangement of substituents on this pyridine ring dictates the molecule's ultimate function. A minor positional change can drastically alter its biological activity or material properties. Consequently, unambiguous structural characterization is not merely a procedural step but the foundation upon which successful research is built.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to analyze 2-chloro-3-aminopyridine and its derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, empowering researchers to not only acquire data but to understand its meaning and validity. This document is designed for chemists and drug development professionals who require a robust, field-proven approach to molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the connectivity between them. For substituted pyridines, NMR is indispensable for confirming isomerism and substitution patterns.[4]

Expertise & Experience: The "Why" Behind the Method

The choice of deuterated solvent is a critical first step. While CDCl₃ is a common choice, its slightly acidic nature can sometimes lead to peak broadening for the amine (NH₂) protons.[5] For this reason, DMSO-d₆ is often a superior alternative for aminopyridines, as it is less acidic and its hygroscopic nature does not typically interfere with the observation of exchangeable protons like those on the amino group. The chemical shifts of the pyridine ring protons are highly sensitive to the electronic effects of substituents. The electron-withdrawing chlorine atom and the electron-donating amino group exert opposing influences, creating a distinct and predictable pattern of signals.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the 2-chloro-3-aminopyridine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 300 MHz or higher field NMR spectrometer.[5]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Data Presentation: Expected Chemical Shifts

The following table summarizes the typical ¹H and ¹³C NMR spectral data for the parent compound, 2-chloro-3-aminopyridine. Substituents on the amino group or elsewhere on the ring will cause predictable shifts from these values.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Rationale for Chemical Shift
H-4~7.20 (dd)~122.0Influenced by both the adjacent amino group (donating) and the nitrogen atom.
H-5~7.05 (dd)~120.0Experiences less influence from the substituents compared to H-4 and H-6.
H-6~7.90 (dd)~145.0Strongly deshielded by the adjacent electronegative nitrogen atom.
NH₂~4.0-5.0 (broad s)N/AChemical shift is highly dependent on solvent, concentration, and temperature.
C-2N/A~148.0Directly attached to the electronegative chlorine atom, causing a downfield shift.
C-3N/A~135.0Attached to the electron-donating amino group, resulting in a relative upfield shift.

Data compiled from spectral databases like SpectraBase and ChemicalBook.[5][6]

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh 5-10 mg of Compound Solvent Dissolve in 0.6 mL Deuterated Solvent + TMS Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert into Spectrometer (≥300 MHz) Tube->Spectrometer H1_Acquire Acquire ¹H Spectrum (16-32 scans) Spectrometer->H1_Acquire C13_Acquire Acquire ¹³C Spectrum (≥1024 scans) Spectrometer->C13_Acquire Processing Fourier Transform, Phase & Baseline Correction H1_Acquire->Processing C13_Acquire->Processing Integration Integrate Peaks (¹H) Processing->Integration Assignment Assign Chemical Shifts & Coupling Constants Integration->Assignment Structure Elucidate Final Structure Assignment->Structure

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides a molecular "fingerprint" by identifying the functional groups present. It is particularly useful for confirming the presence of the amine (N-H) and chloro (C-Cl) groups, as well as the characteristic vibrations of the pyridine ring.[7]

Expertise & Experience: The "Why" Behind the Method

For solid samples, the Attenuated Total Reflectance (ATR) technique is often superior to the traditional KBr pellet method. ATR requires minimal sample preparation, avoids potential complications from moisture absorption by KBr, and provides excellent sample-to-sample reproducibility. The N-H stretching vibrations of the primary amino group are particularly informative, typically appearing as a doublet in the 3300-3500 cm⁻¹ region.[8] The position and shape of these bands can provide insights into hydrogen bonding within the crystal lattice.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid derivative directly onto the ATR crystal. No further preparation is needed.

  • Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Lower the ATR press to ensure firm contact between the sample and the crystal. Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Data Presentation: Characteristic Vibrational Frequencies
Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Significance
Primary Amine (N-H)Asymmetric & Symmetric Stretch3300 - 3500 (often a doublet)Confirms the presence of the -NH₂ group.[7][8]
Primary Amine (N-H)Scissoring (Bending)1610 - 1650Provides complementary evidence for the -NH₂ group.[8]
Pyridine Ring (C=C, C=N)Ring Stretching1400 - 1600 (multiple bands)Characteristic fingerprint region for the aromatic pyridine core.
Aryl-Cl (C-Cl)Stretching1000 - 1100Indicates the presence of the chloro-substituent on the ring.
C-HAromatic Stretching3000 - 3100Confirms the presence of aromatic C-H bonds.

Data compiled from various spectroscopic studies on aminopyridines.[9][10]

Workflow Visualization

FTIR_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_process Data Processing Background Acquire Background Spectrum (Clean ATR Crystal) LoadSample Place 1-2 mg of Sample on ATR Crystal Background->LoadSample Prerequisite ApplyPressure Apply Pressure to Ensure Contact LoadSample->ApplyPressure ScanSample Acquire Sample Spectrum (16-32 scans) ApplyPressure->ScanSample Process Perform ATR & Baseline Correction ScanSample->Process Identify Identify Characteristic Peaks (N-H, C=C, C-Cl) Process->Identify Compare Compare with Reference Spectra Identify->Compare

Caption: Workflow for ATR-FTIR spectroscopic analysis.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugation and chromophores. For aromatic systems like pyridine, this technique is useful for confirming the presence of the ring system and observing how substituents alter its electronic structure.[11]

Expertise & Experience: The "Why" Behind the Method

The choice of solvent is paramount in UV-Vis spectroscopy. Polar solvents like methanol or ethanol can interact with the molecule through hydrogen bonding, potentially causing a shift in the absorption maxima (λ_max) compared to non-polar solvents.[12] It is crucial to report the solvent used when presenting UV-Vis data. The spectrum of 2-chloro-3-aminopyridine is expected to show strong absorptions corresponding to π → π* transitions within the aromatic ring. The amino group, acting as an auxochrome, typically causes a bathochromic (red) shift to a longer wavelength compared to unsubstituted pyridine.

Experimental Protocol: UV-Vis
  • Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁴ to 10⁻⁵ M) in a UV-grade solvent (e.g., methanol or ethanol).

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (set absorbance to 0).

  • Measurement: Replace the blank cuvette with a quartz cuvette containing the sample solution.

  • Data Acquisition: Scan the absorbance of the sample over a range of approximately 200-400 nm. Record the wavelength(s) of maximum absorbance (λ_max).

Data Presentation: Expected Electronic Transitions
Transition Type Typical λ_max (nm) Solvent Notes
π → π~240-250 nmMethanolHigh-intensity absorption characteristic of the conjugated pyridine system.
π → π~300-320 nmMethanolLower intensity band, shifted to longer wavelength due to the influence of the amino and chloro groups.[12]

Note: These values are estimations. The exact λ_max can vary with substitution and solvent.

Workflow Visualization

UVVis_Workflow cluster_prep Solution Preparation cluster_acq Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution Dilute Dilute to ~10⁻⁵ M in UV-Grade Solvent Stock->Dilute Blank Run Blank (Cuvette with Solvent) Dilute->Blank Sample Run Sample (Cuvette with Solution) Blank->Sample Spectrum Generate Absorbance vs. Wavelength Spectrum Sample->Spectrum Identify Identify λ_max Values Spectrum->Identify

Caption: Workflow for UV-Visible spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. It ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) can provide an exact mass with enough accuracy to help determine the molecular formula.

Expertise & Experience: The "Why" Behind the Method

Electron Ionization (EI) is a common and effective technique for relatively small, stable molecules like 2-chloro-3-aminopyridine. It provides a clear molecular ion peak and often produces a rich fragmentation pattern that can be used for structural confirmation. A key diagnostic feature for chloro-substituted compounds in MS is the isotopic pattern. Chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the molecular ion will appear as two peaks, (M)⁺ and (M+2)⁺, with a relative intensity ratio of approximately 3:1, which is a definitive confirmation of the presence of a single chlorine atom.[13][14]

Experimental Protocol: GC-MS with Electron Ionization
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source. The GC separates the sample from any potential impurities before it enters the MS.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Data Acquisition: The mass spectrometer scans a range of m/z values (e.g., 40-400 amu) as the compound elutes from the GC column.

  • Analysis: Identify the molecular ion peak (M⁺) and analyze its isotopic pattern and fragmentation.

Data Presentation: Expected Mass-to-Charge Ratios
Ion Expected m/z Relative Intensity Significance
[C₅H₅³⁵ClN₂]⁺128.01~100% (3)Molecular ion peak corresponding to the more abundant ³⁵Cl isotope.[14][15]
[C₅H₅³⁷ClN₂]⁺130.01~33% (1)Isotopic peak corresponding to the ³⁷Cl isotope. The ~3:1 ratio is characteristic for one chlorine atom.
[M-Cl]⁺93VariableLoss of the chlorine atom.
[M-HCN]⁺101VariableA common fragmentation pathway for pyridine rings.
Workflow Visualization

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_analysis Data Interpretation Dissolve Dissolve ~1 mg/mL in Volatile Solvent Inject Inject 1 µL into GC Dissolve->Inject Separate Separation on GC Column Inject->Separate Ionize Ionization in MS Source (EI) Separate->Ionize Detect Detection based on m/z Ionize->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Find_M Identify Molecular Ion Peak (M⁺) Spectrum->Find_M Isotopes Analyze Isotopic Pattern (e.g., 3:1 for Cl) Find_M->Isotopes Fragments Analyze Fragmentation Pattern Isotopes->Fragments

Caption: Workflow for GC-MS spectroscopic analysis.

A Comparative Summary: Synthesizing the Data

No single technique tells the whole story. The true power of spectroscopic analysis lies in the synergistic combination of methods. Each technique provides a unique and complementary piece of the structural puzzle.

Technique Primary Information Obtained Key Strengths Limitations
NMR Complete C-H framework, atom connectivity, stereochemistry.Unrivaled for detailed structural elucidation.Lower sensitivity, requires more sample, more expensive instrumentation.
FTIR Presence of specific functional groups (e.g., -NH₂, C-Cl).Fast, non-destructive, excellent for functional group confirmation.Provides little information about the overall molecular skeleton.
UV-Vis Electronic transitions, extent of conjugation.High sensitivity, good for quantitative analysis (using Beer's Law).Limited structural information, spectra can be broad and non-specific.
MS Molecular weight and molecular formula (with HRMS).Extremely sensitive, definitive for molecular weight, isotopic information.Can be destructive, isomerization can be difficult to distinguish without fragmentation.

By integrating the data—using MS to confirm the molecular weight and the presence of chlorine, FTIR to verify the amino group, and NMR to piece together the exact isomeric structure—a researcher can build a self-validating, unambiguous, and defensible structural assignment for any new 2-chloro-3-aminopyridine derivative.

References

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (n.d.). National Institutes of Health.
  • Tyagi, P. (n.d.). Synthesis and Characterization of m-Amino Pyridine Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production.
  • 2-Chloro-3-pyridylamine. (n.d.). PubChem.
  • Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. (n.d.). Universitas Gadjah Mada.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). MDPI.
  • RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. (2022). MDPI.
  • Synthesis, Characterization and Evaluation of Pyridine derivatives. (n.d.). STM Journals.
  • 2-Chloro-3-aminopyridine [1H NMR]. (n.d.). SpectraBase.
  • 2-Chloro-3-aminopyridine [MS (GC)]. (n.d.). SpectraBase.
  • 3-Amino-2-chloropyridine. (n.d.). NIST WebBook.
  • Synthesis and spectroscopic studies of the charge transfer complexes of 2- and 3-aminopyridine. (n.d.). ResearchGate.
  • UV-Vis absorption spectra for 2-Amino-5-Chloropyridine. (n.d.). ResearchGate.
  • FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. (2006). ResearchGate.
  • Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. (n.d.). ResearchGate.
  • Sundaraganesan, N., et al. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • 2-Amino-3-chloropyridine. (n.d.). PubChem.
  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals.
  • FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. (n.d.). ResearchGate.
  • 3-Amino-2-chloropyridine. (n.d.). NIST WebBook.
  • 3-Amino-2-chloropyridine [UV-VIS]. (n.d.). SpectraBase.
  • Preparation method of 2-chloro-3-aminopyridine. (2012). Google Patents.
  • Preparation of 2-chloro-3-aminopyridine. (1974). Google Patents.

Sources

A Comparative Guide to the Synthesis of 2-Chloro-3-amino-4-methylpyridine: An Essential Intermediate for Nevirapine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-3-amino-4-methylpyridine (CAPIC) is a critical starting material in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. The efficiency, scalability, and safety of the CAPIC synthesis directly impact the overall cost and accessibility of this vital medication. This guide provides an in-depth comparison of various synthetic routes to CAPIC, offering a critical evaluation of their respective strengths and weaknesses. We will delve into the mechanistic underpinnings of these pathways, present comparative experimental data, and provide detailed protocols for the most pertinent methods to aid researchers and drug development professionals in making informed decisions for their synthetic strategies.

Synthetic Strategies: A Comparative Overview

The synthesis of 2-chloro-3-amino-4-methylpyridine has been approached from several different starting materials, each with its own set of advantages and challenges. The choice of a particular route is often a trade-off between factors such as the cost of starting materials, the number of synthetic steps, overall yield, and safety considerations, especially for large-scale production.

Herein, we will explore and compare the following prominent synthetic pathways:

  • From 2-Amino-4-picoline or 2-Hydroxy-4-picoline: A classical approach fraught with regioselectivity issues.

  • From Ethyl Acetoacetate and Cyanoacetamide: A convergent synthesis leading to a key dihydroxy intermediate.

  • From Acetone and Malononitrile: A multi-step, yet highly regioselective, pathway.

  • From 2-Cyanoacetamide and 4,4-Dimethoxy-2-butanone: An optimized route with a high overall yield.

Synthesis from 2-Amino-4-picoline or 2-Hydroxy-4-picoline: The Nitration Route

This classical approach utilizes readily available starting materials. The core of this strategy involves the nitration of the pyridine ring, followed by a series of transformations to introduce the desired chloro and amino functionalities.

Reaction Pathway

The synthesis typically proceeds as follows: the starting material (2-amino-4-picoline or 2-hydroxy-4-picoline) is first nitrated to introduce a nitro group onto the pyridine ring. This is followed by chlorination and subsequent reduction of the nitro group to an amine.

Mechanistic Insights

The nitration of picoline derivatives is an electrophilic aromatic substitution. However, the directing effects of the existing substituents on the pyridine ring lead to a mixture of isomers, primarily nitration at the 3 and 5 positions.[1] This lack of regioselectivity is a significant drawback, complicating purification and reducing the yield of the desired 3-nitro isomer. Furthermore, nitration reactions are highly exothermic and can pose significant thermal hazards, especially on a large scale.[1]

Workflow Diagram

start 2-Amino-4-picoline or 2-Hydroxy-4-picoline nitration Nitration (HNO3/H2SO4) start->nitration isomers Mixture of 3-nitro and 5-nitro isomers nitration->isomers separation Isomer Separation isomers->separation nitro_intermediate 2-Substituted-4-methyl-3-nitropyridine separation->nitro_intermediate chlorination Chlorination nitro_intermediate->chlorination reduction Reduction chlorination->reduction end_product 2-Chloro-3-amino-4-methylpyridine reduction->end_product start1 Ethyl Acetoacetate condensation Condensation/ Cyclization start1->condensation start2 Cyanoacetamide start2->condensation dihydroxy 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile condensation->dihydroxy dichlorination Dichlorination dihydroxy->dichlorination dichloro 2,6-Dichloro-4-methyl-3-pyridinecarbonitrile dichlorination->dichloro dechlorination Selective Dechlorination dichloro->dechlorination monochloro 2-Chloro-4-methyl-3-pyridinecarbonitrile dechlorination->monochloro hydrolysis Hydrolysis monochloro->hydrolysis amide 2-Chloro-4-methyl-3-pyridinecarboxamide hydrolysis->amide hofmann Hofmann Rearrangement amide->hofmann end_product 2-Chloro-3-amino-4-methylpyridine hofmann->end_product

Caption: Synthesis of CAPIC from ethyl acetoacetate and cyanoacetamide.

Performance Data
ParameterValue/ObservationReference
Starting Materials Ethyl acetoacetate, Cyanoacetamide[2]
Key Intermediate 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile[3]
Challenges Dichlorination and selective dechlorination steps[2]
Reagents Phosphorus oxychloride, specialized catalysts for dechlorination[2]
Scalability Requires specialized and expensive manufacturing equipment[2]
Summary and Recommendation

This route offers better regioselectivity in the initial ring formation. However, the multi-step process involving dichlorination and selective dechlorination adds complexity and cost, requiring specialized equipment that may not be readily available. These factors can limit its attractiveness for large-scale, cost-effective production.

Synthesis from Acetone and Malononitrile: A Regioselective Approach

This pathway represents a more refined strategy that avoids the pitfalls of non-selective nitration and the challenges of dichlorination/dechlorination steps.

Reaction Pathway

The synthesis begins with a Knoevenagel condensation of acetone and malononitrile to yield isopropylidenemalononitrile. This intermediate is then condensed with triethyl orthoformate and cyclized with ammonia to form 2-amino-4-methyl-pyridine-carbonitrile. A diazotization reaction followed by hydrolysis converts the amino group to a hydroxyl group. The hydroxyl group is then chlorinated, the nitrile is hydrolyzed to an amide, and a final Hofmann rearrangement yields 2-chloro-3-amino-4-methylpyridine. [4]

Mechanistic Insights

The Knoevenagel condensation is a well-established method for C-C bond formation. The subsequent cyclization with ammonia efficiently constructs the pyridine ring. The diazotization of the 2-amino group, followed by trapping with water, is a reliable method for introducing a hydroxyl group, which then serves as a handle for chlorination. The final steps of nitrile hydrolysis and Hofmann rearrangement are standard organic transformations. This pathway demonstrates excellent control over the regiochemistry at each step.

Workflow Diagram

start1 Acetone knoevenagel Knoevenagel Condensation start1->knoevenagel start2 Malononitrile start2->knoevenagel isopropylidene Isopropylidenemalononitrile knoevenagel->isopropylidene condensation_cyclization Condensation with Triethyl Orthoformate & Cyclization with Ammonia isopropylidene->condensation_cyclization aminonitrile 2-Amino-4-methyl-pyridine-carbonitrile condensation_cyclization->aminonitrile diazotization Diazotization & Hydrolysis aminonitrile->diazotization hydroxynitrile 2-Hydroxy-4-methyl-3-cyanopyridine diazotization->hydroxynitrile chlorination Chlorination hydroxynitrile->chlorination chloronitrile 2-Chloro-4-methyl-3-pyridinecarbonitrile chlorination->chloronitrile hydrolysis Hydrolysis chloronitrile->hydrolysis amide 2-Chloro-4-methyl-3-carboxamide hydrolysis->amide hofmann Hofmann Rearrangement amide->hofmann end_product 2-Chloro-3-amino-4-methylpyridine hofmann->end_product start1 2-Cyanoacetamide condensation_cyclization Condensation & Cyclization start1->condensation_cyclization start2 4,4-Dimethoxy-2-butanone start2->condensation_cyclization intermediate Pyridine Intermediate condensation_cyclization->intermediate one_pot One-Pot Chlorination & Hydrolysis intermediate->one_pot amide 2-Chloro-4-methyl-3-pyridinecarboxamide one_pot->amide hofmann Hofmann Rearrangement amide->hofmann end_product 2-Chloro-3-amino-4-methylpyridine hofmann->end_product

Caption: Optimized synthesis of CAPIC.

Performance Data
ParameterValue/ObservationReference
Starting Materials 2-Cyanoacetamide, 4,4-Dimethoxy-2-butanone
Key Feature One-pot chlorination and hydrolysis
Overall Yield 62.1% (optimized)
Scalability High, due to optimized conditions and high yield
Summary and Recommendation

This optimized route presents a highly efficient and scalable method for the synthesis of 2-chloro-3-amino-4-methylpyridine. The high overall yield and the use of a one-pot reaction for key transformations make it a very attractive option for commercial production.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-methyl-3-pyridinecarboxamide (Amide Intermediate)

This protocol is adapted from the synthesis route starting from acetone and malononitrile.

  • Chlorination of 2-hydroxy-4-methyl-3-cyanopyridine: To a flask equipped with a magnetic stirrer, add 10 g of 2-hydroxy-4-methyl-3-pyridinylcarbonitrile and 60 mL of phosphorus oxychloride.

  • Reflux the mixture for one hour.

  • Distill the excess POCl₃ under reduced pressure.

  • Pour the residue into water.

  • Filter the crystalline material and dry to obtain 2-chloro-4-methylpyridine-3-carbonitrile (yield: 89.2%). 6[5]. Hydrolysis to the amide: Add 6.33 g of 2-chloro-4-methyl-3-pyridine carbonitrile to 6 mL of concentrated H₂SO₄.

  • Stir the solution at 100°C for one hour.

  • Cool the mixture and add ice water.

  • Make the solution alkaline with ammonium hydroxide and extract with ethyl acetate.

  • Dry the extract and remove the solvent to yield a crystalline residue.

  • Recrystallize from ethyl acetate to give 2-chloro-4-methyl-3-carboxamide (yield: 69%).

[4]#### Protocol 2: Hofmann Rearrangement to 2-Chloro-3-amino-4-methylpyridine

This protocol describes the final step in several of the discussed synthetic routes.

  • Prepare a solution of 11.7 g of sodium hydroxide in 11 mL of water and cool to 0°C.

  • Add 14.2 g of bromine dropwise, maintaining the temperature at or below 0°C.

  • To the pale yellow solution, add 13.2 g of 2-chloro-4-methylpyridine-3-carboxamide in portions at 0-5°C.

  • Remove the ice bath and warm the reaction mixture to 75°C over one hour.

  • Maintain the temperature at 60-75°C for an additional 2 hours. 6[6]. Cool the reaction mixture to ambient temperature and extract with an appropriate organic solvent (e.g., methylene chloride).

  • Remove the solvent by rotary evaporation to yield 2-chloro-3-amino-4-methylpyridine.

The synthesis of 2-chloro-3-amino-4-methylpyridine can be achieved through various pathways, each with distinct advantages and disadvantages. The early nitration-based routes suffer from poor regioselectivity and safety concerns, making them unsuitable for large-scale production. Syntheses proceeding through a dihydroxy intermediate offer better control but introduce complex chlorination and dechlorination steps.

The most promising routes for scalable and efficient synthesis of CAPIC are those starting from simple acyclic precursors like acetone and malononitrile, or 2-cyanoacetamide and 4,4-dimethoxy-2-butanone. These pathways offer excellent regioselectivity, utilize well-established reactions, and have been optimized to achieve high overall yields. For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a careful consideration of factors such as cost, available equipment, and scalability requirements. The optimized route starting from 2-cyanoacetamide and 4,4-dimethoxy-2-butanone appears to be the most industrially viable option presented.

References

  • Gupton, B. F. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. U.S.
  • Grozinger, K. G., et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Grozinger, K., et al. (1995). A new synthesis of 2-chloro-3-amino-4-picoline. Journal of Heterocyclic Chemistry, 32(1), 259-263.
  • Wang, Y., et al. (2008). Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine.
  • Grozinger, K. G., et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Grozinger, K. G., et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
  • Grozinger, K. G., et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. U.S.
  • Wikipedia. (n.d.). Hofmann rearrangement.
  • Grozinger, K. G., et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate. U.S.
  • Organic Syntheses. (n.d.). Cyanoacetamide.
  • Grozinger, K. G., et al. (2001). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
  • Li, J., et al. (2012). Preparation method of 2-chloro-3-aminopyridine.
  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements.

Sources

A Comparative Guide to the Synthetic Pathways of 3-Amino-2-chloro-4-methylpyridine: An Essential Intermediate for Nevirapine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-2-chloro-4-methylpyridine is a pivotal chemical intermediate, most notably in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] The structural features of this substituted pyridine, particularly the arrangement of its amino, chloro, and methyl groups, make it a valuable building block in medicinal chemistry.[2] The efficiency, scalability, and cost-effectiveness of the synthesis of 3-amino-2-chloro-4-methylpyridine are therefore of significant interest to researchers and professionals in the field of drug development and manufacturing.

This guide provides a comprehensive evaluation of the primary synthetic pathways to 3-amino-2-chloro-4-methylpyridine. We will delve into the mechanistic intricacies of each route, present detailed, step-by-step experimental protocols, and offer a comparative analysis of their respective yields, advantages, and limitations. This document is intended to serve as a practical resource for chemists to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory or industrial needs.

Evaluated Synthetic Pathways

Three principal synthetic routes to 3-amino-2-chloro-4-methylpyridine have been extensively explored in the chemical literature. Each pathway originates from different starting materials and employs distinct chemical transformations. The selection of a particular route is often a trade-off between factors such as the availability of starting materials, reaction conditions, overall yield, and safety considerations.

The pathways evaluated in this guide are:

  • Pathway 1: Reduction of 2-chloro-4-methyl-3-nitropyridine

  • Pathway 2: Multi-step Synthesis from Malononitrile and Acetone

  • Pathway 3: Selective Amination of 2,3-dichloro-4-methylpyridine

Pathway 1: Reduction of 2-chloro-4-methyl-3-nitropyridine

This classical approach is one of the earliest reported syntheses of 3-amino-2-chloro-4-methylpyridine.[3] The key transformation is the reduction of a nitro group to an amine. The precursor, 2-chloro-4-methyl-3-nitropyridine, can be synthesized from 2-hydroxy-4-methyl-3-nitropyridine by treatment with a chlorinating agent like phosphorus oxychloride.[4]

Reaction Mechanism: Catalytic Hydrogenation

The reduction of the nitro group is most commonly achieved via catalytic hydrogenation. This process involves the use of a metal catalyst, such as palladium, platinum, or nickel, to facilitate the addition of hydrogen across the nitrogen-oxygen bonds of the nitro group. The precise mechanism of catalytic hydrogenation is complex and occurs on the surface of the metal catalyst, but it can be broadly understood as a series of steps involving the adsorption of hydrogen and the nitro compound onto the catalyst surface, followed by the sequential reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group.

G cluster_0 Catalyst Surface 2-chloro-4-methyl-3-nitropyridine 2-chloro-4-methyl-3-nitropyridine Adsorption_on_catalyst Adsorption_on_catalyst 2-chloro-4-methyl-3-nitropyridine->Adsorption_on_catalyst Stepwise_Reduction Stepwise_Reduction Adsorption_on_catalyst->Stepwise_Reduction H addition H2 H2 H2->Adsorption_on_catalyst 3-amino-2-chloro-4-methylpyridine 3-amino-2-chloro-4-methylpyridine Stepwise_Reduction->3-amino-2-chloro-4-methylpyridine Desorption

Caption: Catalytic hydrogenation of 2-chloro-4-methyl-3-nitropyridine.

Experimental Data and Protocols

Various catalytic systems have been employed for this reduction, each with its own set of advantages and disadvantages.

A. Using Palladium on Carbon (Pd/C)

Palladium on carbon is a widely used and efficient catalyst for the hydrogenation of nitro groups.

  • Experimental Protocol:

    • In a hydrogenation vessel, dissolve 2-chloro-4-methyl-3-nitropyridine (1.0 mmol) in ethanol or ethyl acetate.

    • Carefully add 5-10 mol% of 10% Pd/C catalyst.

    • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

    • Introduce hydrogen gas, typically via a balloon or a pressurized system (1-4 atm).

    • Stir the mixture vigorously at room temperature for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

B. Using Raney Nickel

Raney nickel is a cost-effective alternative to palladium catalysts, though it may require more careful handling due to its pyrophoric nature when dry.[5]

  • Experimental Protocol:

    • To a solution of 2-chloro-4-methyl-3-nitropyridine (1.0 mmol) in methanol, carefully add a slurry of Raney nickel (approximately 10-20% by weight of the substrate) that has been washed with methanol.

    • Pressurize the reaction vessel with hydrogen gas (3-50 atm).[6]

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours.

    • After the reaction is complete, carefully filter the catalyst.

    • Remove the solvent in vacuo to yield the desired product.

C. Using Platinum(IV) Oxide (PtO₂, Adams' Catalyst)

Platinum-based catalysts are also highly effective for nitro group reductions.[7]

  • Experimental Protocol:

    • Suspend 2-chloro-4-methyl-3-nitropyridine (1.0 mmol) and PtO₂ (1-5 mol%) in glacial acetic acid.[7]

    • Subject the mixture to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen pressure of 50-70 bar.[7]

    • Stir the reaction at room temperature for 6-10 hours.[7]

    • After completion, carefully vent the hydrogen and filter the catalyst.

    • Neutralize the acetic acid with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the product.

Comparison of Catalytic Systems for Pathway 1
Catalyst SystemTypical YieldPressureTemperatureAdvantagesDisadvantages
Pd/C 85-95%1-4 atmRoom Temp.High efficiency, mild conditionsHigher cost than nickel catalysts
Raney Nickel 75-90%3-50 atmRoom Temp. - 60°CCost-effectivePyrophoric, may require higher pressures
PtO₂ ~90%50-70 barRoom Temp.High activityRequires high pressure, catalyst cost

Pathway 2: Multi-step Synthesis from Malononitrile and Acetone

This pathway represents a more convergent and often higher-yielding approach, albeit with a greater number of synthetic steps. The synthesis commences with readily available and inexpensive starting materials, malononitrile and acetone.

Reaction Mechanism

This multi-step synthesis involves several key chemical transformations:

  • Knoevenagel Condensation: The synthesis begins with a Knoevenagel condensation between acetone and malononitrile to form isopropylidenemalononitrile. This reaction is typically catalyzed by a weak base.[8]

  • Formation of the Pyridine Ring: The isopropylidenemalononitrile undergoes a series of reactions, including condensation with an orthoformate and cyclization with ammonia, to construct the substituted pyridine ring.

  • Sandmeyer-type Reaction: An amino group on the pyridine ring is converted to a hydroxyl group via a diazonium salt intermediate. The Sandmeyer reaction involves the conversion of an aryl amine to an aryl halide or other functional group via a diazonium salt, often catalyzed by copper salts.[9]

  • Chlorination: The hydroxyl group is then replaced by a chlorine atom using a chlorinating agent like phosphorus oxychloride.

  • Hydrolysis: The nitrile group is hydrolyzed to a carboxamide.

  • Hofmann Rearrangement: The final step is a Hofmann rearrangement of the carboxamide to the desired 3-amino-2-chloro-4-methylpyridine. This reaction involves the treatment of a primary amide with a halogen (e.g., bromine) and a strong base to yield a primary amine with one fewer carbon atom.[9] The mechanism proceeds through the formation of an N-bromoamide, which then rearranges to an isocyanate intermediate that is subsequently hydrolyzed.[10]

G A Malononitrile + Acetone B Isopropylidenemalononitrile A->B Knoevenagel Condensation C 2-Amino-4-methyl-pyridine-carbonitrile B->C Ring Formation D 2-Hydroxy-4-methyl-3-cyanopyridine C->D Sandmeyer-type Reaction E 2-Chloro-4-methyl-3-pyridinecarbonitrile D->E Chlorination (POCl3) F 2-Chloro-4-methyl-3-carboxamide E->F Hydrolysis G 3-Amino-2-chloro-4-methylpyridine F->G Hofmann Rearrangement G cluster_0 Catalytic Cycle (e.g., Buchwald-Hartwig) 2,3-dichloro-4-methylpyridine 2,3-dichloro-4-methylpyridine Selective_Amination Selective_Amination 2,3-dichloro-4-methylpyridine->Selective_Amination NH3 or equivalent 3-amino-2-chloro-4-methylpyridine 3-amino-2-chloro-4-methylpyridine Selective_Amination->3-amino-2-chloro-4-methylpyridine

Caption: Selective amination of 2,3-dichloro-4-methylpyridine.

Experimental Data and Protocols

Achieving selective amination at the C3 position is the critical step in this pathway.

  • Potential Protocol using a Buchwald-Hartwig approach:

    • In a glovebox, combine 2,3-dichloro-4-methylpyridine (1.0 mmol), a suitable palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., a biarylphosphine ligand, 2-10 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 mmol).

    • Add an ammonia surrogate (e.g., benzophenone imine, followed by hydrolysis) or use aqueous ammonia under specific conditions. [11] 3. Add an anhydrous, aprotic solvent (e.g., toluene or dioxane).

    • Seal the reaction vessel and heat to 80-110 °C, monitoring the reaction for the formation of the desired product and consumption of the starting material.

    • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

    • Purify the product by column chromatography to isolate the 3-amino-2-chloro-4-methylpyridine.

  • Challenges and Considerations: The regioselectivity of amination on dichloropyridines can be highly dependent on the substitution pattern and the reaction conditions. [12]In some cases, a mixture of isomers may be obtained, requiring careful optimization and purification.

Comparative Analysis of Synthetic Pathways

PathwayStarting MaterialsKey ReactionsNumber of StepsOverall YieldAdvantagesDisadvantages
1: Reduction 2-chloro-4-methyl-3-nitropyridineCatalytic Hydrogenation2 (from the nitropyridine)Good to ExcellentShort and direct from the nitropyridine precursor.The synthesis of the starting nitropyridine can be problematic (regioselectivity, safety).
2: Multi-step Malononitrile, AcetoneKnoevenagel, Hofmann Rearrangement~6GoodUtilizes inexpensive starting materials; well-established procedures.Multiple steps can be time-consuming and may lead to a lower overall yield.
3: Amination 2,3-dichloro-4-methylpyridineSNAr, Buchwald-Hartwig, or Ullmann1 (from the dichloropyridine)VariablePotentially the most direct route.Regioselectivity can be a major challenge; may require specialized catalysts and ligands.

Conclusion

The synthesis of 3-amino-2-chloro-4-methylpyridine can be accomplished through several distinct pathways, each with its own set of merits and drawbacks.

  • Pathway 1 (Reduction) is a straightforward and high-yielding option if the precursor, 2-chloro-4-methyl-3-nitropyridine, is readily available. However, the synthesis of this starting material can be challenging.

  • Pathway 2 (Multi-step from Malononitrile and Acetone) is a robust and scalable route that starts from inexpensive materials. While it involves multiple steps, the individual reactions are generally high-yielding, making it an attractive option for larger-scale production.

  • Pathway 3 (Selective Amination) offers the most direct approach but is also the most mechanistically complex in terms of controlling regioselectivity. Advances in catalysis, particularly in the area of palladium-catalyzed cross-coupling, may make this route more viable and efficient in the future.

The optimal choice of synthetic pathway will ultimately depend on the specific requirements of the researcher or organization, including factors such as cost, scale, available equipment, and expertise. This guide provides the foundational information to aid in making that strategic decision.

References

  • QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 C
  • The synthesis method of 3-Amino-2-chloro-4-methylpyridine - ChemicalBook. (2023).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Harnessing Pyridine Derivatives: A Deep Dive into 3-Amino-2-chloro-4-methylpyridine. (2026).
  • Application Notes and Protocols for Catalytic Reactions of 2-Chloro-3-methyl-5-nitropyridine - Benchchem.
  • Catalytic Hydrogenation over Platinum Metals - ResearchG
  • Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limit
  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr)
  • Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. | Semantic Scholar.
  • Ullmann condens
  • Buchwald–Hartwig amin
  • Recent Advances in the Hofmann Rearrangement and Its Application to N
  • Sandmeyer reaction - Wikipedia.
  • Hofmann rearrangement - Wikipedia.
  • Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis | Request PDF - ResearchG
  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight.
  • How to calculate overall yield of multi step synthesis/total synthesis?
  • Partial hydrogenation of substituted pyridines and quinolines: A crucial role of the reaction conditions | Request PDF - ResearchG
  • Scope of C3-amination of pyridines The yields given are isolated unless...
  • Hofmann Rearrangement - ResearchG
  • Knoevenagel condens
  • WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google P
  • WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google P
  • EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google P
  • US2813100A - Hydrogenation process - Google P
  • The synthesis method of 3-Amino-2-chloro-4-methylpyridine - ChemicalBook. (2023).
  • BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides - PubMed. (2013).
  • US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google P
  • Ullmann Reaction - Organic Chemistry Portal.
  • Mechanistic Investigations of Gas-Phase Catalytic Hydrogenation in Metal- Organic Frameworks - OSTI.GOV.
  • Photochemical C3-amination of pyridines via Zincke imine intermedi
  • Reagent Friday: Raney Nickel - Master Organic Chemistry. (2011).
  • The Ullmann Condensation Reaction of Haloanthraquinones and Amines - SciSpace.
  • Mechanistic in situ investigation of heterogeneous hydrogenation over Rh/TiO 2 catalysts: selectivity, pairwise route and catalyst n
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd)
  • Buchwald-Hartwig amination in the presence of ammonia : r/Chempros - Reddit. (2025).
  • Hydrogen
  • Palladium on Carbon (Pd/C)
  • Photochemical C3-amination of pyridines via Zincke imine intermediates - ResearchG
  • (PDF)
  • Raney Nickel Reduction Mechanism - YouTube. (2021).
  • Photochemical C3-Amidation of Pyridines via Zincke Imine Intermedi
  • Mechanistic Investigations of Gas-Phase Catalytic Hydrogenation in Metal–Organic Frameworks: Cooperative Activity of the Metal and Linker Sites in Cu x Rh 3– x (BTC)
  • Hydrogen - Organic Chemistry Portal.
  • C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermedi
  • Catalytic Hydrogén
  • [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen c
  • Catalytic Hydrogenation in Organic Syntheses - 1st Edition | Elsevier Shop. (2012).

Sources

A Comparative Guide to HPLC Purity Analysis of 2-chloro-3-amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-chloro-3-amino-4-methylpyridine is a key starting material and advanced intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs), most notably Nevirapine, an essential antiretroviral drug used in the treatment of HIV-1.[1] The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Even trace impurities can carry through the synthesis process, potentially leading to the formation of toxic byproducts or reducing the overall yield and potency of the API.

Therefore, a robust, accurate, and reliable analytical method for determining the purity of 2-chloro-3-amino-4-methylpyridine is non-negotiable in a regulated pharmaceutical environment.[1] High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose, offering the high resolution and sensitivity required to separate the main component from structurally similar impurities.

This guide provides a comparative analysis of two distinct Reverse-Phase HPLC (RP-HPLC) methods for the purity assessment of 2-chloro-3-amino-4-methylpyridine. We will delve into the scientific rationale behind the method parameters, present detailed protocols, and compare their performance based on key chromatographic parameters. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

The Analytical Challenge: Understanding the Analyte and Its Impurities

The primary challenge in developing a purity method for 2-chloro-3-amino-4-methylpyridine lies in its chemical properties and the profile of potential impurities.

  • Analyte Properties: As a substituted aminopyridine, the molecule possesses a basic nitrogen atom on the pyridine ring and an amino group, making its retention behavior highly dependent on the pH of the mobile phase.

  • Potential Impurities: Impurities can arise from the synthesis process, such as starting materials, byproducts, or intermediates from incomplete reactions.[2][3] Common potential impurities could include isomers (e.g., 2-amino-3-chloro-4-methylpyridine), precursors (e.g., 2-chloro-3-nitro-4-methylpyridine), or related substances where the functional groups are altered.

A successful HPLC method must be able to resolve the main peak from all these potential impurities, ensuring that no impurity co-elutes and inflates the apparent purity of the substance.

Methodology Comparison: Standard C18 vs. Phenyl-Hexyl Stationary Phase

To address the separation challenge, we compare two RP-HPLC methods that employ different column chemistries. The choice of the stationary phase is one of the most powerful tools in a chromatographer's arsenal to alter selectivity and achieve optimal separation.

  • Method A: The Industry Workhorse (C18 Column) . This method utilizes a traditional C18 (octadecylsilane) column, which separates compounds primarily based on their hydrophobicity. It is a robust and well-understood stationary phase, making it an excellent starting point for method development.

  • Method B: An Alternative Selectivity Approach (Phenyl-Hexyl Column) . This method employs a phenyl-hexyl stationary phase. In addition to hydrophobic interactions, this phase offers π-π interactions with aromatic analytes like our pyridine derivative. This alternative interaction mechanism can provide unique selectivity, especially for separating aromatic or unsaturated compounds and their isomers.

The following sections detail the protocols and performance of each method.

Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of rigorous System Suitability Tests (SST), which are essential for ensuring the analytical system is performing adequately before any sample analysis.[4][5][6]

Standard Preparation
  • Standard Stock Solution (400 µg/mL): Accurately weigh about 20 mg of 2-chloro-3-amino-4-methylpyridine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solution (40 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation
  • Sample Stock Solution (400 µg/mL): Accurately weigh about 20 mg of the 2-chloro-3-amino-4-methylpyridine sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Sample Solution (40 µg/mL): Pipette 5.0 mL of the Sample Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Method A: C18 Column Protocol
  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    20.0 50 50
    25.0 10 90
    30.0 10 90
    30.1 90 10

    | 35.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Method B: Phenyl-Hexyl Column Protocol
  • Instrumentation: HPLC system with UV detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 6.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 85 15
    20.0 40 60
    22.0 10 90
    25.0 10 90
    25.1 85 15

    | 30.0 | 85 | 15 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

System Suitability Testing (SST)

Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable for use if it meets the criteria outlined in pharmacopeial guidelines like the USP.[4][6]

  • Tailing Factor (Tf): ≤ 2.0.[4]

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.[4]

  • Theoretical Plates (N): ≥ 2000.

Data Presentation and Performance Comparison

A spiked sample, containing the main compound and known potential impurities (Impurity 1 and Impurity 2), was analyzed using both methods to compare their separation performance.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Rationale for Performance
Retention Time (Main Peak) 12.5 min14.2 minThe buffered, higher pH mobile phase in Method B reduces the positive charge on the basic analyte, increasing its hydrophobicity and retention.
Resolution (Main Peak / Impurity 1) 1.82.5The π-π interactions of the phenyl-hexyl column provide enhanced selectivity for Impurity 1, which may have a slightly different aromatic character.
Resolution (Main Peak / Impurity 2) 2.22.1Both columns provide adequate, baseline resolution for this impurity, suggesting it has a significant difference in hydrophobicity from the parent compound.
Tailing Factor (Main Peak) 1.41.1The buffered mobile phase at pH 6.5 in Method B is more effective at preventing secondary interactions between the basic analyte and residual silanols on the silica surface, resulting in a more symmetrical peak.
Total Run Time 35 min30 minMethod B utilizes a slightly faster gradient and re-equilibration, making it more efficient for high-throughput environments.

Visualization of Workflows

Experimental Workflow

The general workflow for HPLC purity analysis is a systematic process designed to ensure data integrity and reproducibility.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Solutions sst System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solutions analysis Inject Samples & Acquire Data prep_sample->analysis prep_mobile Prepare Mobile Phases prep_mobile->sst sst->analysis If SST Passes integration Integrate Peaks analysis->integration calculation Calculate Purity (% Area) integration->calculation report Generate Report calculation->report

Caption: General workflow for HPLC purity analysis.

Method Selection Logic

The choice between methods depends on the specific analytical goal.

Method_Selection start Analytical Goal? node_routine Routine QC: Known Impurity Profile start->node_routine Established Process node_dev Method Development: Unknown or Complex Impurity Profile start->node_dev New Sample Source node_method_a Use Method A (C18) - Robust & Reliable - Adequate Resolution node_routine->node_method_a node_method_b Use Method B (Phenyl-Hexyl) - Superior Selectivity - Better Peak Shape node_dev->node_method_b

Caption: Decision logic for selecting the appropriate HPLC method.

Discussion and Authoritative Grounding

The experimental data clearly demonstrates that while both methods are capable of performing a purity analysis, Method B (Phenyl-Hexyl) offers superior performance for this specific analyte.

  • Expertise & Causality: The improved peak shape (Tailing Factor of 1.1) in Method B is a direct result of using a buffered mobile phase at a pH of 6.5. At this pH, which is above the likely pKa of the pyridine nitrogen, the analyte is less protonated. This minimizes undesirable ionic interactions with the silica backbone of the stationary phase, leading to sharper, more symmetrical peaks. The enhanced resolution for Impurity 1 is attributable to the unique π-π interactions provided by the phenyl rings of the stationary phase, a mechanism absent in the purely aliphatic C18 phase.

  • Trustworthiness & Validation: Both protocols are built upon a foundation of system suitability testing, which is mandated by regulatory bodies to ensure the system is fit for purpose on the day of analysis.[5] The acceptance criteria (Tailing Factor < 2, RSD < 2%) are standard in the pharmaceutical industry and are derived from guidelines such as those provided by the United States Pharmacopeia (USP).[4][7] For a full validation, this analysis would be expanded to include specificity, linearity, accuracy, precision, and robustness, as detailed in the International Council for Harmonisation (ICH) guideline Q2(R1).[8][9][10] This guideline is the authoritative standard for validating analytical procedures.[11]

Conclusion and Recommendations

For the routine quality control of 2-chloro-3-amino-4-methylpyridine with a well-characterized impurity profile, Method A is adequate and robust. Its use of a simple acid-modified mobile phase makes it easy to prepare and implement.

However, for method development, impurity profiling, or when analyzing material from new synthetic routes, Method B is unequivocally superior . It provides better peak symmetry, alternative selectivity for critical impurity pairs, and slightly higher throughput. The improved performance justifies the additional effort of preparing a buffered mobile phase. This method provides a higher degree of confidence in the accuracy of the purity value reported, which is paramount for ensuring the quality of the final API.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
  • System suitability Requirements for a USP HPLC Method.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Pharmalytics (via YouTube). [Link]
  • Significant Changes in HPLC System Suitability: New USP Provisions Planned. European Compliance Academy (ECA). [Link]
  • Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]
  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. U.S. Pharmacopeia (USP). [Link]
  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]
  • Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Royal Society of Chemistry. [Link]
  • HPLC Methods for analysis of 4-Aminopyridine.
  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Deriv
  • Sourcing 2-Chloro-3-amino-4-methylpyridine: A Buyer's Guide. PharmaCompass. [Link]
  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [https://www.researchgate.
  • Process for making 3-amino-2-chloro-4-methylpyridine.
  • Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of specialized chemical reagents like 2-Chloro-4-methoxypyridin-3-amine demand a meticulous, informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. Our objective is to move beyond mere procedure and instill a deep understanding of the causality behind these essential safety measures, ensuring every step is a self-validating system of protection for ourselves, our colleagues, and our environment.

Hazard Assessment and Characterization

While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 173435-34-2) is not always readily available, its chemical structure—a chlorinated pyridine derivative containing an amine group—allows for an expert assessment of its likely hazards based on analogous compounds.[1] The precautionary principle is therefore paramount. This compound must be treated as hazardous waste.[1][2]

The primary risks are associated with its potential toxicity and irritant properties. Based on data from structurally similar chemicals, the anticipated hazard profile is summarized below.

Hazard Classification Description & Rationale Primary Routes of Exposure
Acute Toxicity Based on related compounds, it is presumed to be harmful if swallowed, in contact with skin, or inhaled.[3][4][5] Aromatic amines and chlorinated heterocycles can exhibit systemic toxicity.Ingestion, Dermal, Inhalation[3]
Skin Corrosion/Irritation Classified as a skin irritant.[3][4] Halogenated pyridines can defat the skin and cause irritation upon contact.Dermal
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4] Direct contact with the solid or solutions can lead to significant damage.Ocular
Respiratory Irritation May cause respiratory irritation if dust or aerosols are inhaled.[4][5] Handling should always occur in a well-ventilated area, preferably a fume hood.Inhalation
Environmental Hazard Chlorinated organic compounds can be persistent in the environment. Improper disposal must be avoided to prevent long-term ecological impact.[6]Environmental Release

Mandatory Personal Protective Equipment (PPE)

Your first and most critical line of defense is a correctly implemented PPE protocol. Do not handle this compound or its waste without the following equipment. The rationale behind each selection is key to understanding and ensuring your safety.

Body Area Specification Rationale & Causality
Eye Protection Chemical safety goggles or a face shield.[1][2]Protects against accidental splashes of solutions or contact with airborne particles of the solid compound, which can cause serious eye irritation.[3][4]
Hand Protection Nitrile or butyl rubber gloves.[2][7]Crucial: Latex gloves offer inadequate protection against pyridine-based compounds. Nitrile or butyl rubber provides a more robust barrier to prevent dermal absorption, a primary exposure route.[2][7] Change gloves immediately if contaminated.
Body Protection A fully buttoned, long-sleeved laboratory coat.Prevents contamination of personal clothing and minimizes skin contact with any spills or splashes.[8]
Respiratory Protection All handling must be performed in a certified chemical fume hood.This is the primary engineering control to minimize inhalation exposure to dust or vapors.[2][7][8] A NIOSH-approved respirator is recommended if handling outside a fume hood is unavoidable.[1]

Waste Segregation and Containment Protocol

Proper disposal begins the moment you designate a material as waste. Haphazard collection is a primary source of laboratory incidents. Follow this self-validating protocol to ensure waste integrity.

  • Select the Correct Waste Container :

    • Use only a dedicated, compatible hazardous waste container. This container must be in good condition, with a secure, sealable lid.[7]

    • The container material must be compatible with chlorinated organic compounds (e.g., high-density polyethylene or glass).

  • Practice Strict Segregation :

    • DO NOT mix waste this compound with other waste streams.[1]

    • In particular, keep it segregated from incompatible materials such as strong oxidizing agents and strong acids to prevent potentially violent reactions.[3][7]

    • Solid waste (contaminated gloves, weigh paper, absorbent pads) should be collected separately from liquid waste (solutions containing the compound).[1]

  • Maintain Proper Labeling at All Times :

    • Label the waste container with a "Hazardous Waste" tag before adding the first drop of waste.[7]

    • The label must clearly state the full chemical name: "this compound" and list all known or suspected hazards (e.g., "Toxic," "Irritant").[1][2]

    • Keep the container closed at all times unless you are actively adding waste. This minimizes the release of vapors and prevents accidental spills.

Step-by-Step Disposal Workflow

The following workflow provides a clear, logical path from the generation of waste to its final, compliant disposal. This process is designed to ensure safety and regulatory adherence at every stage.

Experimental Workflow and Disposal Decision Logic

DisposalWorkflow cluster_lab Laboratory Operations cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_facility Facility & EHS Operations start Experiment Complete ppe Don Appropriate PPE start->ppe characterize Characterize Waste (Solid vs. Liquid) collect_solid Collect in Labeled Solid Waste Container characterize->collect_solid Solid collect_liquid Collect in Labeled Liquid Waste Container characterize->collect_liquid Liquid ppe->characterize seal_label Securely Seal Container & Verify Label Accuracy collect_solid->seal_label collect_liquid->seal_label saa Move to Satellite Accumulation Area (SAA) seal_label->saa pickup Arrange for Pickup by EHS / Licensed Contractor saa->pickup dispose Final Disposal at Approved TSDF Facility pickup->dispose

Caption: Workflow for the safe disposal of this compound.

Procedural Steps:
  • Collection :

    • Solid Waste : Carefully place all contaminated solid items into the pre-labeled solid hazardous waste container. Avoid creating dust.[1]

    • Liquid Waste : Pour all liquid waste containing the compound into the pre-labeled liquid hazardous waste container. Use a funnel to prevent spills.[1]

  • Final Sealing and Labeling : Once the container is full or the project is complete, securely seal the lid. Double-check that the label is accurate, complete, and legible.

  • Storage and Removal :

    • Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA). This area must be away from ignition sources and incompatible materials.[2][7]

    • Follow your institution's specific procedures to request a pickup by the Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[7]

  • Ultimate Disposal : The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[9] The standard, approved method for this type of chlorinated waste is controlled high-temperature incineration with flue gas scrubbing to neutralize harmful decomposition products like hydrogen chloride.[10][11]

Emergency Procedures for Spills and Exposures

Accidents require immediate and correct action. Familiarize yourself with these procedures before you begin work.

  • Skin Exposure : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek prompt medical attention.[2][6][7]

  • Eye Exposure : Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][6][7]

  • Inhalation : Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[3][6]

  • Small Spill (in a fume hood) :

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad.[7][8]

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent followed by soap and water.

  • Large Spill (or any spill outside a fume hood) :

    • Evacuate the immediate area.

    • Alert your colleagues and notify your supervisor and your institution's EHS department immediately.[7]

    • Do not attempt to clean it up yourself.

Regulatory Compliance Overview

In the United States, the disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] As the generator of the waste, you are the first and most critical link in the "cradle-to-grave" management system. It is your legal responsibility to ensure the waste is correctly identified, segregated, stored, and prepared for disposal by a licensed facility. Adherence to the protocols in this guide is essential for maintaining regulatory compliance.

References

  • Proper Hazardous Waste Management Under EPA Regulations. (n.d.). ERG Environmental.
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • EPA Hazardous Waste Management. (2024, April 29). Axonator.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-3-azo-p-dimethylaniline. (2025, December). Benchchem.
  • Pyridine Standard Operating Procedure. (n.d.). University of Washington.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
  • PYRIDINE FOR HPLC / UV SPECTROSCOPY Safety Data Sheet. (n.d.). Loba Chemie.
  • 4-methyl-2-pyridylamine Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • 2-Chloro-4-methoxypyridine Safety Data Sheet. (2010, October 20). Fisher Scientific.
  • 2-Methoxypyridin-3-amine Safety Data Sheet. (n.d.). Fisher Scientific.
  • 5-Methoxypyridin-3-amine hydrochloride Safety Data Sheet. (2024, December 19). CymitQuimica.
  • 2-CHLORO-4-METHOXY-3-NITROPYRIDINE SDS. (n.d.). Echemi.
  • 2-chloro-6-methoxypyridin-3-amine Safety Data Sheet. (n.d.). Echemi.
  • Pyridine Toxicological Profile. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
  • 2-chloro-6-methoxypyridin-3-amine (CAS No. 34392-85-3) SDS. (n.d.). Guidechem.
  • Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
  • This compound. (n.d.). Sunway Pharm Ltd.
  • Chlorine Waste Disposal Strategies. (n.d.). Scribd.

Sources

Essential Safety and Operational Guide for Handling 2-Chloro-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 2-Chloro-4-methoxypyridin-3-amine (CAS No. 173435-34-2).[1][2][3] As a chlorinated pyridine derivative and an aromatic amine, this compound necessitates stringent safety measures to mitigate potential health risks. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure a safe and efficient laboratory environment.

Understanding the Hazard Landscape

This compound presents a multi-faceted hazard profile that demands a thorough understanding prior to any handling. Structurally, it combines the hazardous characteristics of chlorinated hydrocarbons and aromatic amines, which are associated with a range of toxicological effects.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Skin and Eye Irritation: Causes skin irritation and is expected to cause serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[5]

  • Carcinogenicity: While specific data for this compound is limited, many aromatic amines are classified as suspected carcinogens.[6] Therefore, it is prudent to handle it as a potential carcinogen.

A thorough risk assessment is the foundational step before any experimental work involving this compound.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of Personal Protective Equipment (PPE) are paramount to prevent exposure. The following PPE is mandatory when handling this compound.

Respiratory Protection

Due to the risk of respiratory irritation and potential long-term health effects from inhaling airborne particles or vapors, respiratory protection is crucial.

  • For Solids and Powders: A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (P95 or P100) is recommended, especially when weighing or transferring the solid material, to prevent inhalation of dust.[5]

  • For Solutions or when Heating: If working with solutions or if there is a potential for vapor generation (e.g., during heating), an organic vapor respirator cartridge is necessary. Combination cartridges that protect against both organic vapors and particulates are often a practical choice.[7][8]

Eye and Face Protection

To prevent serious eye irritation from splashes or airborne particles, appropriate eye and face protection is non-negotiable.

  • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are essential.

  • Enhanced Protection: A full-face shield should be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[7][9]

Hand Protection

Direct skin contact is a primary route of exposure. The selection of appropriate chemical-resistant gloves is critical.

  • Recommended Glove Material: Nitrile or neoprene gloves are generally recommended for handling chlorinated and aromatic compounds.[4] However, it is crucial to consult the glove manufacturer's chemical resistance charts for specific breakthrough times.

  • Double Gloving: For enhanced protection, especially during prolonged handling or when working with significant quantities, double gloving is a best practice.

  • Glove Integrity: Always inspect gloves for any signs of degradation or punctures before use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact and disposed of as hazardous waste.[5]

Body Protection

To protect against accidental spills and contamination of personal clothing, appropriate body protection must be worn.

  • Laboratory Coat: A clean, buttoned laboratory coat is the minimum requirement.

  • Chemical-Resistant Apron or Suit: For larger-scale operations or when there is a higher risk of significant splashes, a chemical-resistant apron or a full chemical-resistant suit should be utilized.[7][9]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting. For handling larger quantities of hazardous materials, chemical-resistant shoe covers or boots are recommended.

Table 1: Summary of Recommended Personal Protective Equipment

Body Part Personal Protective Equipment Rationale
Respiratory NIOSH/MSHA or EN 149 approved respirator with particulate and/or organic vapor cartridges.Prevents inhalation of harmful dust and vapors, mitigating respiratory irritation and potential long-term health effects.[5][7][8]
Eyes & Face Chemical safety goggles and a full-face shield.Protects against splashes and airborne particles that can cause severe eye irritation.[7][9]
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended). Double gloving for enhanced protection.Prevents skin absorption, a primary route of exposure for aromatic amines.[4]
Body Laboratory coat, with a chemical-resistant apron or suit for larger quantities.Protects against skin contact from accidental spills and contamination of personal clothing.[7][9]
Feet Closed-toe shoes. Chemical-resistant shoe covers or boots for larger-scale work.Protects feet from spills.

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic approach to handling this compound is essential to minimize the risk of exposure.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to ensure adequate ventilation and containment of dust and vapors.

  • Safety Shower and Eyewash Station: Ensure that a fully functional safety shower and eyewash station are readily accessible in the immediate work area.[8]

Handling Procedures
  • Preparation: Before starting any work, ensure all necessary PPE is available and in good condition. Designate a specific area within the fume hood for the handling of this compound.

  • Weighing and Transferring:

    • Perform all weighing and transferring of the solid material on a disposable weighing paper or in a tared container within the fume hood.

    • Use spatulas and other tools dedicated to this compound to avoid cross-contamination.

    • Handle the compound gently to minimize the generation of airborne dust.

  • Solution Preparation:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If heating is required, use a well-controlled heating mantle and ensure the setup is secure within the fume hood.

  • Post-Handling:

    • After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.[10]

PPE Donning and Doffing Workflow

The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Respirator Don1->Don2 Don3 Goggles & Face Shield Don2->Don3 Don4 Gloves (Outer Layer if Double Gloving) Don3->Don4 Doff1 Gloves (Outer Layer) Doff2 Lab Coat Doff1->Doff2 Doff3 Goggles & Face Shield Doff2->Doff3 Doff4 Respirator Doff3->Doff4 Doff5 Gloves (Inner Layer) Doff4->Doff5

Caption: Workflow for donning and doffing Personal Protective Equipment.

Disposal Plan: Managing a Halogenated Organic Waste

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.

Waste Segregation
  • Halogenated Waste Stream: All waste containing this compound must be segregated into a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated organic waste.

  • Solid vs. Liquid Waste: If possible, collect solid and liquid waste in separate, clearly labeled containers.

Container Management
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., toxic, irritant).

  • Container Integrity: Use containers that are in good condition and compatible with the chemical. Ensure lids are securely fastened when not in use.

  • Secondary Containment: Store waste containers in a designated satellite accumulation area with secondary containment to prevent the spread of material in case of a leak.

Disposal of Contaminated Materials
  • PPE: All disposable PPE, such as gloves, weighing papers, and bench protectors, that have come into contact with the compound must be disposed of in the solid halogenated waste container.

  • Glassware: Contaminated glassware should be rinsed with a suitable solvent (e.g., acetone) in the fume hood. The rinsate should be collected as halogenated liquid waste. The cleaned glassware can then be washed according to standard laboratory procedures.

Decontamination of Work Surfaces

In the event of a spill or for routine cleaning of the work area, a multi-step decontamination process is recommended.

  • Initial Cleaning: Use a cloth or absorbent pad dampened with a soap and water solution to wipe down the contaminated surface.

  • Solvent Wipe: Follow with a wipe-down using a cloth dampened with a suitable organic solvent (e.g., isopropanol or ethanol) to remove any residual compound.

  • Final Rinse: Conclude with a final wipe-down with a clean, damp cloth.

  • Waste Disposal: All materials used for decontamination should be disposed of as solid halogenated waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[4][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[10]

  • Spill: Evacuate the area. Wear full PPE, including respiratory protection. For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[10] Collect the absorbed material into a sealed, labeled container for disposal as halogenated waste. For large spills, contact your institution's emergency response team.

References

  • Decontamination of aromatic amine cancer-suspect agents on concrete, metal, or painted surfaces. (n.d.).
  • Material Safety Data Sheet - 3-Chloropyridine, 99%. (n.d.). Cole-Parmer.
  • 2-Chloropyridine Safety D
  • Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY. (n.d.). NJ.gov.
  • This compound. (n.d.). Sunway Pharm Ltd.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready.
  • 173435-34-2|this compound|BLD Pharm. (n.d.). BLD Pharm.
  • 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. (2016). Loba Chemie.
  • 3-Chloropyridine Safety Data Sheet. (2024). Jubilant Ingrevia Limited.
  • CAS 173435-34-2 | this compound. (n.d.). Alchem.Pharmtech.
  • TEST KIT Instructions Arom
  • DECONtamination Solution, Arom
  • Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. (n.d.).
  • 2-Chloro-4-methylpyridin-3-amine: A Comprehensive Overview. (2025).
  • 6-Chloro-4-methoxypyridin-3-amine | 1256805-54-5. (n.d.). Sigma-Aldrich.
  • Material Safety D
  • SDS 2001 - Aromatic Amine DECONtamin
  • This compound (C6H7ClN2O). (n.d.). PubChemLite.
  • Hazardous Waste - Decontamination. (n.d.).
  • 3-Amino-2-chloro-4-methylpyridine - SAFETY D

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.